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1,2,3,4-Tetrahydroquinolin-8-ol

Cat. No.: B188244
CAS No.: 6640-50-2
M. Wt: 149.19 g/mol
InChI Key: WYKWUPMZBGOFOV-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinolin-8-ol is a chemical scaffold of significant interest in medicinal chemistry and pharmacology research. The tetrahydroisoquinoline (THIQ) core is recognized as a privileged structure in drug discovery, forming the basis of numerous compounds with diverse biological activities . This specific derivative is primarily investigated for its potential application in addressing neurodegenerative diseases. Research indicates that THIQ derivatives can exhibit substantial neuroprotective, anti-inflammatory, and antioxidative properties, making them valuable candidates for the study of conditions like Alzheimer's disease . These effects are thought to be mediated through mechanisms that target altered signaling pathways in the brain . Furthermore, the THIQ scaffold is a key structural component in various clinical drugs and active research compounds, including novel retinoic acid receptor-related orphan receptor γ (RORγ) inverse agonists being explored for oncology research, particularly in prostate cancer . As such, this compound serves as a versatile and important building block for the synthesis and development of new therapeutic agents across multiple disease areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B188244 1,2,3,4-Tetrahydroquinolin-8-ol CAS No. 6640-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-8-ol
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InChI

InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1,3,5,10-11H,2,4,6H2
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKWUPMZBGOFOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00287096
Record name 1,2,3,4-Tetrahydroquinolin-8-ol
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Molecular Weight

149.19 g/mol
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CAS No.

6640-50-2
Record name 6640-50-2
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Foundational & Exploratory

1,2,3,4-Tetrahydroquinolin-8-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydroquinolin-8-ol

Introduction

The 1,2,3,4-tetrahydroquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic structure provides a three-dimensional architecture that is amenable to functionalization, enabling precise interaction with biological targets. This guide focuses on a key derivative, this compound (also known as 8-hydroxy-1,2,3,4-tetrahydroquinoline), a molecule that combines the foundational tetrahydroquinoline structure with the potent chelating and hydrogen-bonding capabilities of an 8-hydroxy group.

This document provides an in-depth exploration of the chemical properties, synthesis, reactivity, and potential applications of this compound. The content is tailored for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights to facilitate its application in the laboratory.

Physicochemical and Structural Properties

This compound is a solid at room temperature, possessing a unique combination of a hydrogenated heterocyclic amine and a phenolic moiety.[2] These features dictate its physical and chemical behavior, including its solubility, acidity/basicity, and potential for intermolecular interactions.

Core Identifiers and Properties
PropertyValue for this compoundReferenceValue for 1,2,3,4-Tetrahydroquinoline (Parent Cmpd.)Reference
CAS Number 6640-50-2[3][4]635-46-1[5]
Molecular Formula C₉H₁₁NO[4]C₉H₁₁N[5]
Molecular Weight 149.19 g/mol [2]133.19 g/mol [5]
IUPAC Name This compound[3]1,2,3,4-tetrahydroquinoline[5]
Appearance Solid[2]Colorless to Yellow Liquid/Oil[5][6]
Melting Point Data not available15.0°C to 20.0°C[5][7]
Boiling Point Data not available251°C[5]
Solubility (Water) Data not available<1 g/L (20°C)[7]
pKa (Phenolic H) (Predicted ~9-10)Not Applicable
SMILES C1CC2=C(C(=CC=C2)O)NC1[3]C1CC2=CC=CC=C2NC1[5]
InChIKey WYKWUPMZBGOFOV-UHFFFAOYSA-N[3]LBUJPTNKIBCYBY-UHFFFAOYSA-N[5]

The presence of both a basic secondary amine and an acidic phenolic hydroxyl group makes this compound an amphoteric molecule. The pKa of the phenolic proton is expected to be similar to that of the parent 8-hydroxyquinoline (approx. 9.9), as the electronic influence of the saturated portion of the ring system is minimal.[8] This dual character is critical for its biological activity and its behavior in solution.

Synthesis and Purification

The most direct and widely employed method for synthesizing this compound is the catalytic hydrogenation of commercially available 8-hydroxyquinoline (oxine). This reaction selectively reduces the pyridine ring of the quinoline system while leaving the phenolic ring intact.

Synthesis_Workflow Start 8-Hydroxyquinoline (Starting Material) Reaction Catalytic Hydrogenation (Reduction of Pyridine Ring) Start->Reaction Catalyst Pd/C or PtO₂ (Catalyst) Catalyst->Reaction Solvent Methanol or Ethanol (Solvent) Solvent->Reaction Pressure H₂ Gas (2-4 kg/cm²) Pressure->Reaction Workup Filtration & Concentration (Catalyst Removal & Solvent Evaporation) Reaction->Workup Purification Recrystallization (e.g., from Ethyl Acetate/Hexane) Workup->Purification Product This compound (Final Product) Purification->Product

Fig 1. General workflow for the synthesis of this compound.
Experimental Protocol: Catalytic Hydrogenation of 8-Hydroxyquinoline

This protocol is adapted from established procedures for the reduction of quinoline derivatives.[9][10]

Materials:

  • 8-Hydroxyquinoline (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) (5-10 mol%)

  • Methanol (or Ethanol), reagent grade

  • Hydrogen (H₂) gas supply

  • Parr shaker or similar hydrogenation apparatus

  • Celite™ or a similar filtration aid

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add 8-hydroxyquinoline (1.0 eq) and methanol (approx. 20-30 mL per gram of starting material).

  • Catalyst Addition: Carefully add the Pd/C or PtO₂ catalyst (5-10 mol%) to the solution. Causality Note: Noble metal catalysts like Pd and Pt are highly efficient for the hydrogenation of aromatic N-heterocycles. The choice between them can affect reaction time and selectivity, with PtO₂ sometimes being more active.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen gas several times before introducing hydrogen gas. Pressurize the vessel with H₂ to the desired pressure (e.g., 3-4 kg/cm ²).

  • Reaction Monitoring: Begin agitation (shaking or stirring) and heat if necessary (e.g., to 40°C) to increase the reaction rate.[10] The reaction is monitored by observing the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully removed, filtered, and analyzed by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the catalyst. Trustworthiness Note: It is critical to ensure complete removal of the pyrophoric catalyst. The filter cake should be washed with additional solvent (methanol) and kept wet until it can be disposed of safely.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting residue by recrystallization, for example, from a solvent system like ethyl acetate/n-hexane, to afford pure this compound.

Chemical Reactivity and Functional Sites

The reactivity of this compound is governed by three primary functional regions: the nucleophilic secondary amine, the acidic and reactive phenolic hydroxyl group, and the electron-rich aromatic ring.

Reactivity_Diagram cluster_nodes mol N_alkylation N-Alkylation, Acylation, Reductive Amination Chelation Metal Chelation O_alkylation O-Alkylation (Williamson Ether Synthesis) Aromatic_Sub Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) p_amine p_amine->N_alkylation Secondary Amine (Nucleophilic) p_hydroxyl p_hydroxyl->Chelation Phenolic Group (Chelating) p_hydroxyl->O_alkylation (Nucleophilic Oxygen) p_aromatic p_aromatic->Aromatic_Sub Aromatic Ring (Activated)

Fig 2. Key reactive sites on the this compound molecule.
  • Secondary Amine (N-H): The nitrogen atom is nucleophilic and can readily undergo standard amine reactions such as N-alkylation, acylation, sulfonylation, and reductive amination. This site is a common handle for introducing substituents to modulate solubility, basicity, and pharmacological activity.

  • Phenolic Hydroxyl (O-H): The hydroxyl group is acidic and can be deprotonated to form a phenoxide, a potent nucleophile for reactions like Williamson ether synthesis. Furthermore, its proximity to the ring nitrogen makes it an exceptional bidentate ligand for metal ions, a property inherited from its parent, 8-hydroxyquinoline.[8] This chelation ability is crucial for many of its biological and material science applications.

  • Aromatic Ring: The hydroxyl group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions (C5 and C7). Reactions such as halogenation, nitration, and Friedel-Crafts are expected to proceed readily at these positions.[11]

Spectroscopic Profile

While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from the parent 1,2,3,4-tetrahydroquinoline.[6][12][13]

¹H NMR:

  • Aromatic Protons (3H): Three signals expected in the aromatic region (~6.5-7.0 ppm), likely appearing as doublets or a triplet, corresponding to the protons on the phenolic ring.

  • Aliphatic Protons (6H):

    • C2-H₂: A triplet at ~3.3 ppm.

    • C4-H₂: A triplet at ~2.7 ppm.

    • C3-H₂: A multiplet (quintet or sextet) at ~1.9 ppm, showing coupling to both C2 and C4 protons.

  • Amine and Hydroxyl Protons (2H): Two broad singlets, one for the N-H and one for the O-H proton. Their chemical shifts are variable and depend on solvent and concentration.

¹³C NMR:

  • Aromatic Carbons (6C): Six distinct signals in the aromatic region (~110-150 ppm). The carbon bearing the hydroxyl group (C8) will be significantly upfield shifted.

  • Aliphatic Carbons (3C): Three signals in the aliphatic region: C2 (~42 ppm), C4 (~27 ppm), and C3 (~22 ppm).

Mass Spectrometry:

  • The molecule is expected to show a prominent molecular ion peak (M⁺) at m/z = 149. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals from the aliphatic ring. Predicted data for various adducts confirms the expected mass-to-charge ratios.[14]

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • N-H Stretch: A moderate, sharp peak around 3300-3500 cm⁻¹, potentially overlapping with the O-H stretch.

  • C-H Stretches (sp³): Signals just below 3000 cm⁻¹.

  • C-H Stretches (sp²): Signals just above 3000 cm⁻¹.

  • C=C Aromatic Stretch: Peaks in the 1500-1600 cm⁻¹ region.

Applications in Medicinal Chemistry and Drug Development

The 1,2,3,4-tetrahydroquinoline scaffold is a validated pharmacophore present in numerous approved drugs and clinical candidates. Its rigid structure is ideal for orienting functional groups toward specific binding pockets in enzymes and receptors.

Applications cluster_mods Chemical Modifications cluster_apps Potential Therapeutic Areas Core This compound (Core Scaffold) N_Mod N-Substitution (Amine Position) Core->N_Mod Modulates solubility, target engagement Ring_Mod Aromatic Ring Substitution (Positions 5 & 7) Core->Ring_Mod Fine-tunes electronics, sterics O_Mod O-Substitution (Phenolic Position) Core->O_Mod Blocks chelation, alters H-bonding Imaging Chelation-Based Imaging Agents Core->Imaging via Metal Chelation Anticancer Anticancer Agents N_Mod->Anticancer Neuroprotective Neuroprotective Agents Ring_Mod->Neuroprotective Antimicrobial Antimicrobial / Antifungal O_Mod->Antimicrobial

Fig 3. Role of this compound as a versatile scaffold in drug design.

The addition of the 8-hydroxy group imparts several advantageous properties:

  • Metal Ion Chelation: The ability to bind essential metal ions (e.g., Fe, Cu, Zn) is a key mechanism for antimicrobial and anticancer agents. 8-hydroxyquinoline derivatives are known to disrupt metal homeostasis in pathogenic cells.[8]

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing critical interactions with protein active sites.

  • Antioxidant Activity: The phenolic moiety can act as a radical scavenger, a property relevant for developing neuroprotective agents.

This scaffold is a promising starting point for developing novel therapeutics targeting cancer, infectious diseases, and neurodegenerative disorders.

Safety and Toxicology

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[2][9] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), are required when handling this compound. It is classified under Acute Toxicity (Oral, Category 4) and may be harmful to aquatic life with long-lasting effects.[2] All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a molecule of significant interest to the scientific community, bridging the validated therapeutic potential of the tetrahydroquinoline core with the versatile chemical functionality of the 8-hydroxy group. Its straightforward synthesis, predictable reactivity at multiple sites, and inherent chelating properties make it an exceptionally valuable building block for the design and discovery of new chemical entities. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this powerful scaffold into their research and development programs.

References

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information.
  • NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook.
  • Royal Society of Chemistry. (n.d.). 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry. Catalysis Science & Technology.
  • ResearchGate. (n.d.). Influence of catalyst dosage proportions on the hydrogenation of 8-MQL.
  • PrepChem.com. (n.d.). Synthesis of 8-hydroxymethyl-1,2,3,4-tetrahydroquinoline.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook.
  • Research Square. (n.d.). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis and biological evaluation.
  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines.
  • NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook.
  • PubChemLite. (n.d.). This compound (C9H11NO).
  • SpectraBase. (n.d.). 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts.
  • Wikipedia. (n.d.). Tetrahydroquinoline.
  • PubMed Central. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 6640-50-2.
  • Wikipedia. (n.d.). 8-Hydroxyquinoline.
  • The Royal Society of Chemistry. (n.d.). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR.
  • SpectraBase. (n.d.). 1,2,3,4-Tetrahydroisoquinoline - Optional[Vapor Phase IR] - Spectrum.
  • ResearchGate. (n.d.). (PDF) Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity.

Sources

Foreword: The Imperative of Unambiguous Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 1,2,3,4-Tetrahydroquinolin-8-ol

In the realm of medicinal chemistry and materials science, the precise molecular structure of a compound is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to misinterpreted biological data, flawed structure-activity relationships (SAR), and wasted resources. This compound, a heterocyclic scaffold with significant potential in drug discovery, presents a case study in the rigorous, multi-technique approach required for unambiguous structure elucidation. Its isomeric possibilities, such as the 5-, 6-, and 7-ol variants, demand more than a cursory analysis.

The Strategic Analytical Workflow: A Triad of Core Techniques

The structure of this compound cannot be confirmed by a single technique. We will employ a synergistic triad of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This workflow is designed to provide orthogonal data points that, when combined, leave no room for ambiguity.

The logic is as follows:

  • Mass Spectrometry (MS) will confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy will identify the key functional groups present, specifically the O-H and N-H bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy will provide the detailed atomic-level map, revealing the carbon-hydrogen framework and the precise connectivity of the atoms.

This workflow ensures that we address the molecule's identity from three different physical principles, creating a robust and trustworthy data package.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Definitive Structural Mapping cluster_2 Phase 3: Final Confirmation MS Mass Spectrometry (MS) NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D Confirms Molecular Formula (C₉H₁₁NO) IR Infrared Spectroscopy (IR) IR->NMR_1D Confirms -OH & -NH Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Provides Proton & Carbon Chemical Environments Conclusion Unambiguous Structure of this compound NMR_2D->Conclusion Establishes Atom Connectivity & Finalizes Isomer Identity

Figure 1: A logical workflow for the structure elucidation of this compound.

Mass Spectrometry: Confirming the Molecular Blueprint

2.1. Expertise & Rationale

The first and most fundamental question is: what is the molecular weight and elemental formula of the synthesized compound? High-Resolution Mass Spectrometry (HRMS) is the authoritative tool for this purpose. We choose Electrospray Ionization (ESI) as the ionization method because it is a "soft" technique that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion [M+H]⁺. This is crucial for establishing the foundational molecular formula, C₉H₁₁NO.

2.2. Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid ensures efficient protonation of the molecule.

  • Instrument: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+

    • Capillary Voltage: 3.5 - 4.0 kV

    • Sampling Cone Voltage: 20 - 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 300 °C

    • Mass Range: m/z 50 - 500

  • Data Analysis: Calibrate the instrument using a known standard (e.g., sodium formate). Identify the m/z value for the most abundant ion and use the instrument's software to calculate the elemental composition based on the exact mass.

2.3. Expected Data & Interpretation

The analysis should yield a prominent peak corresponding to the [M+H]⁺ ion.

ParameterExpected Value
Molecular Formula C₉H₁₁NO
Exact Mass 149.0841 g/mol
Observed [M+H]⁺ (m/z) 150.0913

The trustworthiness of this step comes from the sub-5 ppm mass accuracy. A measured m/z of 150.0913 that corresponds to the calculated formula C₉H₁₂NO⁺ within a very narrow error margin provides high confidence in the elemental composition.

Infrared Spectroscopy: Functional Group Fingerprinting

3.1. Expertise & Rationale

While MS gives the formula, IR spectroscopy provides a quick and definitive confirmation of the key functional groups. For this compound, we are specifically looking for evidence of the hydroxyl (-OH) and the secondary amine (-NH) groups. The presence and characteristics of these vibrational stretches are diagnostic. The broadness of the O-H stretch, for instance, is indicative of hydrogen bonding.

3.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Background Scan: Run a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

  • Data Processing: Perform an ATR correction and baseline correction using the instrument software.

2.3. Expected Data & Interpretation

The resulting spectrum provides a "fingerprint" of the molecule's functional groups.

Wavenumber (cm⁻¹)Vibration TypeInterpretation
3400 - 3200 (broad) O-H stretchConfirms the presence of the hydroxyl group. Broadness suggests intermolecular hydrogen bonding.
~3350 (sharp/medium) N-H stretchConfirms the secondary amine in the tetrahydroquinoline ring.
3050 - 3000 Aromatic C-H stretchIndicates the C-H bonds on the benzene ring.
2950 - 2850 Aliphatic C-H stretchConfirms the C-H bonds in the saturated portion of the tetrahydroquinoline ring.
~1600, ~1480 C=C stretchAromatic ring skeletal vibrations.
~1250 C-O stretchPhenolic C-O bond vibration.

This data confirms that the basic structural components (aromatic ring, saturated amine ring, hydroxyl group) are present as required by the proposed structure.

NMR Spectroscopy: The Definitive Structural Map

4.1. Expertise & Rationale

NMR is the most powerful technique for the definitive elucidation of this structure. It provides information on the chemical environment, count, and connectivity of every proton and carbon atom. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential to distinguish the 8-ol isomer from other possibilities.

  • ¹H NMR: Tells us the number of different proton environments and their neighboring protons (via spin-spin splitting).

  • ¹³C NMR: Reveals the number of unique carbon environments.

  • COSY (Correlation Spectroscopy): Maps which protons are coupled (i.e., adjacent) to each other, which is critical for tracing the -CH₂-CH₂-CH₂- spin system in the saturated ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment to "stitch" the molecular fragments together and definitively place the -OH group at the C8 position.

4.2. Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (-OH and -NH). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • 1D Experiments:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D Experiments:

    • Acquire a standard gradient-selected COSY experiment.

    • Acquire a standard gradient-selected HSQC experiment optimized for ¹JCH ≈ 145 Hz.

    • Acquire a standard gradient-selected HMBC experiment optimized for long-range couplings (ⁿJCH) of 8-10 Hz.

  • Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

4.3. Expected Data & Interpretation

(Note: Chemical shifts are approximate and can vary based on solvent and concentration.)

¹H and ¹³C NMR Data Summary

Position¹H Chemical Shift (ppm), Multiplicity, Integration¹³C Chemical Shift (ppm)Rationale
1 (NH) ~4.5-5.5, broad singlet, 1H-Exchangeable proton of the secondary amine.
2 ~3.2-3.4, triplet, 2H~42Methylene group adjacent to the nitrogen.
3 ~1.8-2.0, multiplet, 2H~22Methylene group coupled to C2 and C4 protons.
4 ~2.6-2.8, triplet, 2H~27Benzylic methylene group adjacent to the aromatic ring.
5 ~6.7-6.8, doublet, 1H~120Aromatic proton ortho to the C4a-C5 bond.
6 ~6.9-7.1, triplet, 1H~127Aromatic proton coupled to H5 and H7.
7 ~6.5-6.6, doublet, 1H~115Aromatic proton ortho to the hydroxyl group.
8 (OH) ~9.0-9.5, broad singlet, 1H-Exchangeable phenolic proton.
4a -~122Aromatic quaternary carbon.
5a -~145Aromatic quaternary carbon, C-O.
8 -~154Aromatic quaternary carbon, C-N.
8a -~143Aromatic quaternary carbon.

Interpreting the 2D NMR Data

The true power lies in combining the 2D spectra to build the final structure.

Figure 2: Key COSY and HMBC correlations confirming the this compound structure.

The Decisive Correlation: The most critical piece of evidence for the 8-ol isomer comes from the HMBC spectrum. We expect to see a correlation between the proton at position 7 (H7) and the carbon at position 8a, and crucially, no correlation from H7 to a carbon bearing a hydroxyl group. Instead, we would see correlations from H7 to the quaternary carbon C8a and the tertiary carbon C5. Furthermore, the proton at position H2 in the saturated ring should show a key HMBC correlation to the quaternary carbon C8a, firmly linking the aliphatic and aromatic portions of the molecule at that specific junction. This pattern is unique to the 8-ol isomer and allows for its unambiguous differentiation from the 5-ol, 6-ol, and 7-ol isomers.

Conclusion: A Self-Validating Structural Assignment

By following this structured, multi-technique approach, we construct a self-validating case for the structure of this compound.

  • HRMS confirms the correct elemental formula: C₉H₁₁NO.

  • FTIR confirms the presence of the required -OH and -NH functional groups.

  • 1D and 2D NMR provide the definitive, atom-by-atom map. The combination of COSY, HSQC, and particularly HMBC, allows for the unambiguous placement of the hydroxyl group at the C8 position and confirms the complete connectivity of the molecular skeleton.

This rigorous, evidence-based workflow ensures the highest degree of scientific integrity and provides the trustworthy structural foundation necessary for any subsequent research or development activities.

References

  • PubChem. 8-Hydroxy-1,2,3,4-tetrahydroquinoline. [Link]
  • Molbase. 1,2,3,4-Tetrahydro-8-quinolinol, 97%. [Link]
  • ChemSrc. CAS 55557-43-2 1,2,3,4-Tetrahydro-8-quinolinol. [Link]

An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinolin-8-ol (CAS: 6640-50-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,3,4-tetrahydroquinolin-8-ol (CAS: 6640-50-2), a heterocyclic compound of significant interest in medicinal chemistry. The tetrahydroquinoline scaffold is a privileged structure found in numerous biologically active molecules. This document details the synthesis, characterization, and potential biological applications of this compound, with a focus on its potential as an anticancer, antimicrobial, and neuroprotective agent. The guide includes detailed experimental protocols, quantitative data, and visualizations of key concepts to facilitate further research and development.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is a core structural motif in a vast array of synthetic and natural products, endowing them with a wide spectrum of biological activities.[1] This heterocyclic system is found in pharmaceuticals such as the antiarrhythmic drug nicainoprol and the schistosomicide oxamniquine.[1] The versatility of the tetrahydroquinoline scaffold has made it a focal point for drug discovery efforts targeting a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[2][3]

The introduction of a hydroxyl group at the 8-position of the tetrahydroquinoline ring system, yielding this compound, is of particular interest. This modification is analogous to the structure of 8-hydroxyquinoline, a well-known metal-chelating agent with established antimicrobial and anticancer properties.[4] The ability of 8-hydroxyquinoline to chelate essential metal ions disrupts microbial enzyme function and can induce oxidative stress in cancer cells, leading to apoptosis.[4] It is hypothesized that this compound may share some of these biological activities, while its modified physical and chemical properties may offer advantages in terms of bioavailability and target specificity.

This guide will delve into the synthetic pathways to access this molecule, its analytical characterization, and the current understanding of its biological potential, providing a solid foundation for researchers and drug development professionals working with this promising compound.

Synthesis and Characterization

The most direct and efficient route to this compound is through the catalytic hydrogenation of the readily available starting material, 8-hydroxyquinoline. This method involves the reduction of the pyridine ring of the quinoline system, leaving the phenolic hydroxyl group intact.

Synthetic Protocol: Catalytic Hydrogenation of 8-Hydroxyquinoline

This protocol describes a robust method for the synthesis of this compound. The causality behind the experimental choices is explained to provide a deeper understanding of the process.

Principle: The aromatic pyridine ring of 8-hydroxyquinoline is susceptible to reduction under catalytic hydrogenation conditions. A platinum oxide catalyst (PtO₂) is highly effective for this transformation. The reaction is carried out in a polar solvent, such as methanol, to ensure the solubility of the starting material and under a pressurized hydrogen atmosphere to drive the reaction to completion.

Experimental Protocol:

  • Reaction Setup: To a solution of 8-hydroxyquinoline (1.0 g) in methanol (30 mL) in a high-pressure reaction vessel, add platinum oxide (0.25 g).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 3.5 kg/cm ² with hydrogen.

  • Reaction Conditions: Heat the reaction mixture to 40°C with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion of the reaction, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure to yield a solid residue. Recrystallize the crude product from an ethyl acetate/n-hexane solvent system to afford pure this compound.

Self-Validation: The purity of the synthesized compound should be assessed by measuring its melting point and by spectroscopic analysis (NMR, IR, and MS). The obtained data should be consistent with the expected values for this compound.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 8-Hydroxyquinoline 8-Hydroxyquinoline Reagents PtO2 (catalyst) H2 (gas, 3.5 kg/cm²) Methanol (solvent) 40°C 8-Hydroxyquinoline->Reagents Catalytic Hydrogenation This compound This compound Reagents->this compound

Figure 1: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

Accurate characterization is crucial for confirming the identity and purity of the synthesized this compound. The following table summarizes its key physicochemical properties and expected spectroscopic data.

PropertyValueSource(s)
CAS Number 6640-50-2
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Appearance Solid
Melting Point 67-68 °C (for 8-hydroxymethyl derivative)
¹H NMR (Predicted) Aromatic protons (δ 6.5-7.0 ppm), Aliphatic protons (δ 1.8-3.5 ppm), NH proton (broad singlet), OH proton (broad singlet)
¹³C NMR (Predicted) Aromatic carbons (δ 110-150 ppm), Aliphatic carbons (δ 20-50 ppm)
Mass Spec (m/z) M+ at 149.08[4]
IR (cm⁻¹) ~3400 (O-H stretch), ~3350 (N-H stretch), ~2900 (C-H aliphatic stretch), ~1600 (C=C aromatic stretch)

Note: Experimental spectroscopic data for this compound is not widely available. The predicted NMR and IR data are based on the known spectra of 1,2,3,4-tetrahydroquinoline and related substituted analogs.

Potential Biological Activities and Mechanisms of Action

The biological profile of this compound is an active area of research. Based on the activities of structurally related compounds, several therapeutic applications are being explored.

Anticancer Activity

Derivatives of tetrahydroquinoline have demonstrated significant cytotoxic effects against various human cancer cell lines.[2][5] The mechanism of action is often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

One of the key signaling pathways implicated in cancer cell proliferation and survival is the PI3K/AKT/mTOR pathway. Dysregulation of this pathway is a common feature in many cancers.[6] Several quinoline-based compounds have been shown to inhibit this pathway, leading to decreased cancer cell growth and survival.[6] It is plausible that this compound could also exert its anticancer effects through modulation of this critical signaling cascade.

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Apoptosis Apoptosis mTOR->Apoptosis Inhibition of This compound This compound This compound->PI3K Potential Inhibition This compound->mTOR Potential Inhibition

Figure 2: Potential inhibition of the PI3K/AKT/mTOR pathway.

Antimicrobial Activity

The 8-hydroxyquinoline moiety is a well-established pharmacophore for antimicrobial agents.[4] Its ability to chelate metal ions that are essential for bacterial and fungal growth is a key mechanism of its action. By sequestering these ions, it can inhibit critical enzymatic processes in pathogens. It is anticipated that this compound retains this metal-chelating ability and therefore may exhibit broad-spectrum antimicrobial activity.

Neuroprotective Effects

Several derivatives of tetrahydroisoquinoline, a structural isomer of tetrahydroquinoline, have been investigated for their neuroprotective properties.[7] These compounds have shown promise in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[7][8] The proposed mechanisms include antioxidant effects, inhibition of monoamine oxidase (MAO), and modulation of NMDA receptors.[7][9] Given the structural similarities, this compound represents an interesting candidate for investigation in the context of neuroprotection.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of the biological activities of this compound, the following detailed protocols are provided.

In Vitro Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubate (48-72h) Incubate (48-72h) Compound Treatment->Incubate (48-72h) Add MTT Add MTT Incubate (48-72h)->Add MTT Incubate (4h) Incubate (4h) Add MTT->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Figure 3: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. Its synthesis is straightforward, and its structural similarity to known bioactive molecules suggests a high potential for anticancer, antimicrobial, and neuroprotective activities. This technical guide provides a foundational resource for researchers to synthesize, characterize, and evaluate this compound. Further investigation into its specific mechanisms of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

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The Biological Versatility of 1,2,3,4-Tetrahydroquinolin-8-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] The strategic placement of functional groups on this core structure can profoundly modulate its pharmacological profile. This technical guide focuses on the 8-hydroxy substituted variant, 1,2,3,4-Tetrahydroquinolin-8-ol, a molecule poised at the intersection of several key biological activities. While direct and extensive research on this specific isomer is still emerging, this guide will provide an in-depth analysis of its potential, drawing upon the wealth of data available for the broader tetrahydroquinoline class and its closely related analogs. We will delve into its putative anticancer, antioxidant, and neuroprotective activities, offering field-proven insights into experimental design and mechanistic exploration for researchers, scientists, and drug development professionals.

The Anticancer Potential: A Multifaceted Approach to Taming Malignancy

Derivatives of the 1,2,3,4-tetrahydroquinoline scaffold have consistently demonstrated promising anticancer properties.[2][3][4] The introduction of a hydroxyl group at the 8-position is anticipated to contribute significantly to this activity, potentially through mechanisms involving the induction of oxidative stress and the modulation of critical signaling pathways.

Cytotoxic Activity and Mechanistic Insights

While specific IC50 values for this compound are not yet widely published, studies on related 8-hydroxyquinoline and substituted tetrahydroquinoline derivatives provide a strong rationale for its investigation as a cytotoxic agent. For instance, derivatives of 8-hydroxyquinoline have shown notable antitumor effects against various cancer cell lines.[5] The anticancer activity of these compounds is often attributed to their ability to chelate metal ions, generate reactive oxygen species (ROS), and inhibit key cellular enzymes.[6]

One of the key signaling pathways implicated in the anticancer effects of tetrahydroquinoline derivatives is the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[7][8] Certain tetrahydroquinolinones have been shown to induce autophagy and massive oxidative stress in cancer cells by targeting this very pathway.[2][9] Another critical target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a master regulator of inflammation and cell survival.[10][11] Inhibition of NF-κB by tetrahydroquinoline derivatives can suppress the expression of proteins involved in metastasis and cell proliferation.[1][12]

Quantitative Data on Related Compounds

To provide a quantitative perspective, the following table summarizes the anticancer activity of several representative tetrahydroquinoline derivatives.

Compound/DerivativeCell LineIC50 (µM)Reference
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)HCT-11612.04 ± 0.57[2][3]
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)A-54912.55 ± 0.54[2][3]
8-hydroxy-2-quinolinecarbaldehydeHep3B6.25 ± 0.034[5]
Pyrazolo quinoline derivative (15)MCF-715.16[3]
Pyrazolo quinoline derivative (15)HepG-218.74[3]
Experimental Protocol: Assessing In Vitro Cytotoxicity using the MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of this compound on a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • This compound

  • Human cancer cell line (e.g., HCT-116, A549)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Visualizing the PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Autophagy Autophagy (Inhibition) mTORC1->Autophagy Tetrahydroquinoline This compound (Putative Inhibitor) Tetrahydroquinoline->PI3K Inhibition

Caption: Putative inhibition of the PI3K/AKT/mTOR pathway by this compound.

Antioxidant Activity: Quenching the Flames of Oxidative Stress

The phenolic hydroxyl group at the 8-position of this compound strongly suggests inherent antioxidant potential. Antioxidants are crucial in mitigating the damaging effects of oxidative stress, a condition implicated in numerous diseases, including cancer and neurodegenerative disorders.

Radical Scavenging and Redox Modulation

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The secondary amine within the tetrahydroquinoline ring may also contribute to this activity.[13] While direct quantitative antioxidant data for the 8-hydroxy isomer is limited, related tetrahydroquinoline derivatives have demonstrated significant antioxidant properties.[14][15] For example, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to reduce oxidative stress in animal models of Parkinson's disease.[13]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a straightforward method for assessing the free radical scavenging capacity of this compound.

Objective: To determine the concentration of the test compound required to scavenge 50% of DPPH radicals (EC50).

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare serial dilutions of this compound and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. Determine the EC50 value from the dose-response curve.

Visualizing the Antioxidant Mechanism

Antioxidant_Mechanism THQ_OH This compound (Ar-OH) Radical Free Radical (R•) THQ_O_Radical Tetrahydroquinoline Phenoxyl Radical (Ar-O•) THQ_OH->THQ_O_Radical H• donation Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical accepts H•

Caption: Hydrogen atom donation by this compound to neutralize a free radical.

Neuroprotective Potential: Shielding Neurons from Degeneration

The intersection of antioxidant and anti-inflammatory properties positions this compound as a candidate for neuroprotection. Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by oxidative stress and inflammation in the brain.[16]

Mechanisms of Neuroprotection

While direct studies on this compound are lacking, related tetrahydroisoquinolines have demonstrated neuroprotective effects.[17] These effects are often attributed to their antioxidant capabilities and their ability to modulate neurotransmitter systems. For instance, some tetrahydroisoquinoline derivatives act as N-methyl-D-aspartate (NMDA) receptor antagonists, which can prevent excitotoxicity, a major contributor to neuronal cell death.[18] The hydroxyl group on the aromatic ring of this compound is a key feature that may contribute to its neuroprotective potential, as hydroxylated analogs of related compounds have shown reduced neurotoxicity.[19]

Experimental Protocol: Assessing Neuroprotection in a Cell-Based Model of Oxidative Stress

This protocol describes a method to evaluate the ability of this compound to protect neuronal cells from oxidative damage.

Objective: To determine if the test compound can protect neuronal cells (e.g., SH-SY5Y) from H2O2-induced cell death.

Materials:

  • This compound

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F-12 medium with 10% FBS

  • Hydrogen peroxide (H2O2)

  • MTT solution

  • DMSO

  • 24-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Plate SH-SY5Y cells in 24-well plates and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Oxidative Insult: Add H2O2 to the wells (final concentration typically 100-200 µM) and incubate for 24 hours. Include a control group with H2O2 alone and an untreated control group.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 1.3.

  • Data Analysis: Compare the viability of cells pre-treated with the test compound to those treated with H2O2 alone to determine the neuroprotective effect.

Synthesis of this compound

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives can be achieved through various methods, including the reduction of the corresponding quinoline. A common approach involves the catalytic hydrogenation of 8-hydroxyquinoline.

General Synthesis Workflow

Synthesis_Workflow Start 8-Hydroxyquinoline Reaction Catalytic Hydrogenation (e.g., H2, Pd/C) Start->Reaction Product This compound Reaction->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: A general workflow for the synthesis of this compound.

Future Directions and Concluding Remarks

This compound represents a molecule of significant interest for drug discovery. Its structural features suggest a high probability of possessing anticancer, antioxidant, and neuroprotective activities. The technical guidance and experimental protocols provided herein offer a robust framework for initiating a comprehensive investigation into its biological profile.

Future research should focus on:

  • Definitive Biological Screening: Conducting extensive in vitro assays to determine the IC50 and EC50 values of this compound in various cancer cell lines and antioxidant models.

  • Mechanistic Elucidation: Investigating the precise molecular mechanisms underlying its biological activities, with a particular focus on the PI3K/AKT/mTOR and NF-κB signaling pathways.

  • In Vivo Efficacy: Progressing to animal models to evaluate its therapeutic potential and pharmacokinetic properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

By systematically exploring the biological landscape of this compound, the scientific community can unlock the full therapeutic potential of this promising scaffold.

References

  • Faydy, Y., et al. (2020). Synthesis of new derivatives of 8-hydroxyquinoline and their antioxidant activity.
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  • Al-Warhi, T., et al. (2021). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 26(18), 5521. [Link]
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  • Kotake, Y., et al. (2005). Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins. Brain Research, 1033(2), 143-150. [Link]
  • ResearchGate. (n.d.). Some examples of anticancer compounds based on the tetrahydroquinoline scaffold.
  • Czarnocki, Z., et al. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. International Journal of Molecular Sciences, 24(19), 14896. [Link]
  • Ohta, S., et al. (2007). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry, 15(4), 1837-1844. [Link]
  • Stoyanov, S., et al. (2022).
  • Xu, Z., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 819133. [Link]
  • Kryzhanovskaia, A. S., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405. [Link]
  • Al-Bawab, A. Q., et al. (2023). The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds. International Journal of Molecular Sciences, 24(13), 10893. [Link]
  • Townsend Letter. (2026). Natural mTOR/PI3K Inhibitors in Cancer Therapy. Townsend Letter. [Link]
  • Ishida, J., et al. (1996). Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. Chemical & Pharmaceutical Bulletin, 44(1), 95-105. [Link]
  • Saitoh, T., et al. (2006). Synthesis and in Vitro Cytotoxicity of 1,2,3,4-tetrahydroisoquinoline Derivatives. European Journal of Medicinal Chemistry, 41(2), 241-252. [Link]
  • Plotnikov, E. V., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences, 24(18), 14316. [Link]
  • ResearchGate. (n.d.). Neuroprotective or Neurotoxic Activity of 1Methyl1,2,3,4-tetrahydroisoquinoline and Related Compounds.
  • Olszewski, M., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(19), 11631. [Link]
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An In-Depth Technical Guide on 1,2,3,4-Tetrahydroquinolin-8-ol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] The addition of a hydroxyl group at the 8-position creates 1,2,3,4-tetrahydroquinolin-8-ol, a core structure with significant therapeutic potential. This guide provides a comprehensive technical overview of its derivatives and analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). We will explore their applications in oncology, neuroprotection, and infectious diseases, offering detailed protocols and mechanistic insights to facilitate further research and drug development.

The Privileged Scaffold: Core Attributes of this compound

The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent structural motif in numerous natural products and synthetic pharmaceuticals.[1][2] Its inherent drug-like properties make it an attractive starting point for the design of novel therapeutic agents. The presence of the 8-hydroxyl group in this compound introduces a key functional group that can participate in hydrogen bonding and metal chelation, significantly influencing the molecule's biological profile.

Synthetic Pathways: Building the Core and Its Analogs

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives can be achieved through various methodologies, with domino reactions being a particularly efficient approach for generating diverse substitution patterns.[1] A common strategy involves the reduction of quinolines.[3]

General Protocol: Reductive Cyclization for Tetrahydroquinoline Synthesis

This protocol outlines a tandem reduction-reductive amination reaction, a robust method for synthesizing substituted tetrahydroquinolines.

Experimental Protocol:

  • Catalytic Reduction: A solution of the appropriate nitro-precursor in a suitable solvent (e.g., ethanol) is subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C). This step reduces the nitro group to an amine.

  • Cyclization: The resulting amino intermediate spontaneously cyclizes to form a cyclic imine.

  • Diastereoselective Reduction: Further reduction of the imine, often in the same reaction vessel, yields the 1,2,3,4-tetrahydroquinoline. The stereochemistry of this step can be highly selective, influenced by the existing stereocenters in the molecule.[1]

  • Work-up and Purification: Standard aqueous work-up followed by purification, typically column chromatography, affords the desired product.

G cluster_workflow Reductive Cyclization Workflow start Start: Nitro-Precursor reduction1 Catalytic Hydrogenation (e.g., Pd/C, H2) start->reduction1 Step 1 cyclization Spontaneous Cyclization reduction1->cyclization Step 2 imine Cyclic Imine Intermediate cyclization->imine reduction2 Diastereoselective Reduction imine->reduction2 Step 3 end End: 1,2,3,4-Tetrahydroquinoline reduction2->end

Caption: Reductive cyclization for tetrahydroquinoline synthesis.

Biological Activities and Therapeutic Frontiers

Derivatives of this compound have demonstrated a remarkable range of biological activities, positioning them as promising candidates for various therapeutic applications.

Anticancer Potential

Tetrahydroquinoline derivatives have been extensively investigated for their anticancer properties.[4][5] These compounds can induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in cancer.[5][6] For example, certain pyrazolo[3,4-b]quinoline derivatives have shown potent cytotoxic effects against various human cancer cell lines.[4]

Table 1: Anticancer Activity of Selected Tetrahydroquinoline Derivatives

Compound ClassCancer Cell LineIC50 (µM)Mechanism of Action
Pyrazolo[3,4-b]quinolinesMCF-7, HepG2, A549< 100Apoptosis induction
3,4-Diaryl-1,2,3,4-tetrahydroquinolinesH460, A-431, HT-292.0 - 4.9Antiproliferative
TetrahydroquinolinonesHCT-116Micromolar concentrationsInduction of oxidative stress, autophagy via PI3K/AKT/mTOR pathway

Data synthesized from multiple sources.[4][7][8]

Neuroprotective Effects

The neuroprotective properties of tetrahydroquinoline analogs are a significant area of research, particularly for neurodegenerative diseases like Alzheimer's and Parkinson's.[9][10] Their mechanisms of action often involve antioxidant effects, modulation of inflammatory responses, and inhibition of apoptosis.[11][12] For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has demonstrated neuroprotective effects in a rat model of Parkinson's disease by enhancing the antioxidant system and suppressing apoptosis.[12]

Antimicrobial Activity

The 8-hydroxyquinoline moiety is a well-known pharmacophore with antimicrobial properties.[13] Derivatives of this compound are therefore promising candidates for the development of new antibacterial and antifungal agents. Their mode of action can involve the inhibition of essential microbial enzymes and disruption of cell membrane integrity.

Structure-Activity Relationship (SAR) and Molecular Design

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies are crucial for optimizing potency and selectivity.

  • Substitution at the 4-position: The introduction of an aryl group at the 4-position of the tetrahydroquinoline ring has been shown to dramatically increase antiproliferative effects against cancer cell lines.[7]

  • Fusion of Heterocyclic Rings: The fusion of a pyrazole ring to the tetrahydroquinoline core can lead to potent anticancer activity.[4]

  • Lipophilicity: In the context of antitubercular agents, there is a general trend of improved potency with higher lipophilicity.[14]

G cluster_sar Structure-Activity Relationship Insights cluster_substituents Substituent Modifications cluster_activity Resulting Biological Activity Core This compound Core Aryl_4 Aryl group at C4 Core->Aryl_4 Pyrazole_Fusion Fused Pyrazole Ring Core->Pyrazole_Fusion Lipophilic_Side_Chain Lipophilic Side Chains Core->Lipophilic_Side_Chain Anticancer Increased Anticancer Activity Aryl_4->Anticancer Pyrazole_Fusion->Anticancer Antitubercular Improved Antitubercular Potency Lipophilic_Side_Chain->Antitubercular

Caption: Key SAR insights for tetrahydroquinolin-8-ol derivatives.

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly valuable platform in drug discovery. Future research will likely focus on the development of more selective and potent analogs through rational design informed by SAR studies and computational modeling. The exploration of novel therapeutic applications and the elucidation of detailed mechanisms of action will further unlock the potential of this versatile chemical entity. This guide serves as a foundational resource to stimulate and support these ongoing efforts in the scientific community.

References

A comprehensive list of references, including full citations and links to the source material, is available in the appended section.

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An In-Depth Technical Guide to the Potential Therapeutic Targets of 1,2,3,4-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The specific analogue, 1,2,3,4-Tetrahydroquinolin-8-ol, presents a unique substitution pattern that suggests a range of potential therapeutic applications. This guide provides a comprehensive analysis of the plausible therapeutic targets of this compound, drawing upon the established biological activities of structurally related tetrahydroquinolines and tetrahydroisoquinolines. We will explore potential mechanisms of action and delineate detailed, field-proven experimental protocols to facilitate the investigation and validation of these targets. This document is intended to serve as a foundational resource for researchers embarking on the preclinical evaluation of this compound and its derivatives.

Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold

The tetrahydroquinoline ring system is a recurring motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5] The diverse biological profiles of these compounds underscore the potential of the tetrahydroquinoline scaffold as a versatile template for drug design.[3]

This compound, with its hydroxyl group positioned ortho to the heterocyclic amine, presents an intriguing candidate for therapeutic development. This structural feature is known to influence the antioxidant activity of related compounds, suggesting a potential role in mitigating oxidative stress-related pathologies.[2] This guide will systematically explore the most promising therapeutic avenues for this molecule, grounded in the established pharmacology of its chemical relatives.

Postulated Therapeutic Targets and Mechanistic Insights

Based on the known biological activities of analogous compounds, we can hypothesize several potential therapeutic targets for this compound.

Enzymes Involved in Oxidative Stress

The phenolic hydroxyl group in this compound is a key structural feature suggesting potent antioxidant activity. Tetrahydroquinolines with hydroxyl groups ortho to the heterocyclic NH group have been shown to exhibit increased antioxidant potential.[2] This positions enzymes and pathways related to oxidative stress as primary potential targets.

  • Potential Targets:

    • Direct Radical Scavenging: The compound may directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).

    • Xanthine Oxidase: Inhibition of this enzyme, a significant source of superoxide radicals, is a plausible mechanism.

    • NADPH Oxidase (NOX) isoforms: These enzymes are major producers of cellular ROS.

  • Proposed Mechanism of Action: The hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating radical chain reactions. The proximity of the heterocyclic amine may further enhance this activity through electronic effects.

Inflammatory Pathway Proteins

A significant body of research points to the anti-inflammatory properties of tetrahydroquinoline derivatives.[3] This suggests that this compound may modulate key proteins in inflammatory signaling cascades.

  • Potential Targets:

    • Cyclooxygenase (COX) enzymes (COX-1 and COX-2): Inhibition of these enzymes would reduce the production of pro-inflammatory prostaglandins.

    • Lipoxygenase (LOX) enzymes: Targeting these enzymes would decrease the synthesis of leukotrienes, another class of inflammatory mediators.

    • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The compound could potentially inhibit the activation of NF-κB, a master regulator of inflammatory gene expression.

  • Proposed Mechanism of Action: The compound may bind to the active sites of COX or LOX enzymes, preventing substrate binding. Alternatively, it could interfere with upstream signaling events that lead to the activation of the NF-κB pathway.

Cancer-Associated Proteins

Numerous tetrahydroquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5][6] This indicates that this compound could interact with proteins crucial for cancer cell proliferation, survival, and metastasis.

  • Potential Targets:

    • Receptor Tyrosine Kinases (RTKs): Many RTKs, such as EGFR and VEGFR, are overexpressed in cancers and drive tumor growth.

    • PI3K/Akt/mTOR Signaling Pathway: This is a central pathway that regulates cell growth, proliferation, and survival, and its dysregulation is common in cancer.[7]

    • CD44: This cell-surface glycoprotein is involved in cancer cell adhesion, migration, and metastasis.[8][9]

  • Proposed Mechanism of Action: The compound could act as an inhibitor of RTK activity, either by competing with ATP at the kinase domain or by binding to an allosteric site. It might also modulate the activity of key proteins within the PI3K/Akt/mTOR pathway or interfere with the binding of hyaluronic acid to CD44.[7][8][9]

Experimental Validation of Therapeutic Targets: A Phased Approach

A systematic and rigorous experimental workflow is essential to validate the hypothesized therapeutic targets of this compound.

Phase 1: In Vitro Target Engagement and Activity Assays

The initial phase focuses on confirming the direct interaction of the compound with its putative targets and quantifying its functional effect.

G cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Mechanism of Action Compound This compound Assays Biochemical/Enzymatic Assays (e.g., Antioxidant, Kinase, etc.) Compound->Assays CellBased Cell-Based Assays (e.g., Viability, Reporter Gene) Compound->CellBased DoseResponse Dose-Response Studies (IC50/EC50 Determination) Assays->DoseResponse CellBased->DoseResponse Selectivity Selectivity Profiling (Against related targets) DoseResponse->Selectivity Binding Direct Binding Assays (e.g., SPR, ITC) Selectivity->Binding CellularTarget Cellular Target Engagement (e.g., CETSA, Western Blot) Selectivity->CellularTarget G cluster_0 Cellular Pathway Analysis cluster_1 Phenotypic Assays Treatment Treat Cells with This compound WesternBlot Western Blot Analysis (Phospho-proteins, etc.) Treatment->WesternBlot qPCR Quantitative PCR (Gene Expression) Treatment->qPCR Migration Cell Migration/Invasion Assays (e.g., Wound Healing, Transwell) Treatment->Migration Apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle

Caption: Investigating the cellular effects of the compound to understand its mechanism.

Protocol 4: Western Blot Analysis of Signaling Pathways

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, cleaved caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 5: Molecular Docking Studies

  • Target and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the 3D structure of this compound and perform energy minimization.

  • Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of the compound to the active site of the target protein.

  • Analysis: Analyze the docking poses, binding energies, and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein residues.

Quantitative Data Summary

While specific quantitative data for this compound is not yet widely available, the following table presents representative data for related tetrahydroquinoline derivatives to provide a comparative context for expected potencies.

Compound Class Target/Assay Activity (IC50/EC50) Reference
Tetrahydroquinoline DerivativesAnticancer (Hep-2C cells)11.9 ± 1.04 µM (for compound SF8)[3][10]
Tetrahydroquinoline DerivativesAntioxidant (DPPH scavenging)29.19 ± 0.25 µg/mL (for compound SF8)[10]
Tetrahydroquinoline DerivativesAnti-inflammatory (NO scavenging)Max 85% inhibition at 50 µM (for compound SF13)[3][10]
Tetrahydroquinoline DerivativesRORγ Inverse Agonism-[11]

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. Its structural features suggest a multifactorial pharmacological profile with potential applications in diseases characterized by oxidative stress, inflammation, and uncontrolled cell proliferation. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of its therapeutic targets.

Future research should focus on a comprehensive in vitro and in vivo characterization of this compound. Structure-activity relationship (SAR) studies will be crucial for optimizing its potency and selectivity. Furthermore, advanced techniques such as chemoproteomics could be employed to identify novel, unanticipated targets, thereby expanding the therapeutic potential of this intriguing molecule.

References

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PubMed Central.
  • Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed.
  • Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents. ResearchGate.
  • One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. National Institutes of Health.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.
  • This compound. PubChem.
  • Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. ResearchGate.
  • Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed.
  • (PDF) One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. ResearchGate.
  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. National Institutes of Health.
  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate.
  • In Silico Design and Selection of New Tetrahydroisoquinoline-Based CD44 Antagonist Candidates. National Institutes of Health.
  • In Silico Design and Selection of New Tetrahydroisoquinoline-Based CD44 Antagonist Candidates. ResearchGate.
  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PubMed Central.
  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate.
  • In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties. MDPI.
  • (PDF) Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. ResearchGate.
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Introduction: The Tetrahydroquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Discovery, History, and Synthesis of Tetrahydroquinoline Compounds

Abstract The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and pharmacologically active molecules.[1] This guide provides a comprehensive technical overview of the discovery and history of these vital compounds, intended for researchers, scientists, and drug development professionals. It traces the historical lineage from the foundational discoveries of quinoline synthesis in the late 19th century to the sophisticated, selective, and asymmetric catalytic methods used today to produce tetrahydroquinolines. We will explore the causality behind key experimental choices in classical and modern synthetic protocols, detail step-by-step methodologies, and contextualize their application in contemporary drug discovery.

The 1,2,3,4-tetrahydroquinoline core is a bicyclic nitrogen-containing heterocycle that serves as a fundamental building block in both natural and synthetic chemistry.[2] Its rigid, three-dimensional structure, combined with the basicity of the nitrogen atom, makes it an ideal framework for interacting with biological targets. This has led to its designation as a "privileged scaffold," a molecular structure that is capable of binding to multiple, diverse biological receptors.[1]

Tetrahydroquinoline derivatives are abundant in nature, forming the core of many alkaloids with significant bioactivity.[3][4] In the realm of synthetic chemistry, this scaffold is a key component in therapeutic agents with a vast range of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, antioxidant, anti-HIV, and anti-Alzheimer properties.[5][6] The journey to harnessing the potential of this structure, however, begins not with the tetrahydroquinoline itself, but with its aromatic precursor: quinoline.

The Historical Foundation: The Golden Age of Quinoline Synthesis

The ability to synthesize tetrahydroquinolines is fundamentally predicated on the methods developed to first construct the aromatic quinoline ring. The story of quinoline begins with its isolation from coal tar in 1834 by Friedlieb Ferdinand Runge.[7][8] However, it was the latter half of the 19th century that saw a surge of innovation, leading to the development of several eponymous reactions that remain pillars of heterocyclic chemistry.[9][10] These methods provided the first reliable access to the quinoline core, paving the way for future derivatization and reduction.

A timeline of these foundational discoveries illustrates the rapid progress during this era.

G cluster_timeline Timeline of Key Quinoline Syntheses y1880 1880 Skraup Synthesis y1881 1881 Doebner-von Miller y1882 1882 Friedländer Synthesis y1886 1886 Pfitzinger Reaction y1888 1888 Combes Synthesis

Caption: Chronological development of major quinoline synthesis methods.

Key Foundational Syntheses:

  • Skraup Synthesis (1880): Developed by Czech chemist Zdenko Hans Skraup, this was one of the first and most direct methods.[11][12] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[7][13] The reaction is notoriously vigorous but effective for producing unsubstituted quinoline.[12] The mechanism proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation.[11]

  • Doebner-von Miller Reaction (1881): An important modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[14][15] This method provided greater flexibility and control over the final product's substitution pattern.[16][17]

  • Friedländer Synthesis (1882): Paul Friedländer developed a method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).[18][19] This reaction can be catalyzed by either acid or base and is a convergent and highly versatile method for producing polysubstituted quinolines.[10][20]

  • Pfitzinger Reaction (1886): This reaction utilizes isatin (or its derivatives) and a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[21][22] The base hydrolyzes isatin to an intermediate that then condenses with the carbonyl compound before cyclizing.[22]

  • Combes Synthesis (1888): This method involves the acid-catalyzed reaction of an aniline with a β-diketone.[23][24] The initial step is the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to form the quinoline ring.[23]

These classical methods, summarized in the table below, opened the door to the widespread study of quinoline chemistry and laid the essential groundwork for the subsequent development of tetrahydroquinolines.

Synthesis Method Year Reactants Key Feature Reference(s)
Skraup Synthesis1880Aniline, Glycerol, Oxidizing AgentDirect synthesis of quinoline; often vigorous.[11][12][13]
Doebner-von Miller1881Aniline, α,β-Unsaturated CarbonylVersatile synthesis of substituted quinolines.[14][15][16]
Friedländer Synthesis18822-Aminoaryl Ketone, Methylene KetoneConvergent route to polysubstituted quinolines.[18][19][20]
Pfitzinger Reaction1886Isatin, Carbonyl CompoundProduces quinoline-4-carboxylic acids.[21][22][25]
Combes Synthesis1888Aniline, β-DiketoneSynthesis of 2,4-substituted quinolines.[13][23][24]
Table 1: Comparison of Classical Quinoline Synthesis Methods.

The Advent of Tetrahydroquinolines: Catalytic Hydrogenation of the Quinoline Core

The most direct and common method for preparing 1,2,3,4-tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline precursor.[26] This process involves the reduction of the pyridine ring within the quinoline system, leaving the benzene ring intact. The evolution of hydrogenation technology reflects the broader progress in catalysis, moving from harsh, non-selective methods to highly efficient and stereoselective modern techniques.

G cluster_workflow General Workflow for Tetrahydroquinoline Synthesis Reactants Aniline + Carbonyl Compound NamedReaction Classical Synthesis (e.g., Friedländer, Skraup) Reactants->NamedReaction Step 1: Ring Formation Quinoline Substituted Quinoline NamedReaction->Quinoline Hydrogenation Catalytic Hydrogenation (H₂, Catalyst) Quinoline->Hydrogenation Step 2: Selective Reduction THQ 1,2,3,4-Tetrahydroquinoline Hydrogenation->THQ

Caption: The two-stage process for synthesizing tetrahydroquinolines.

Modern Advances in Selective Hydrogenation

While early methods relied on traditional heterogeneous catalysts like Raney nickel or platinum oxide under high pressures, contemporary research focuses on developing more efficient, selective, and environmentally benign catalysts. These advancements allow for hydrogenation under milder conditions and with greater functional group tolerance.

  • Noble Metal Catalysts: Palladium supported on nitrogen-doped carbon (Pd/CN) has shown high activity and stability, allowing for hydrogenation at 50 °C and 20 bar H₂, with the catalyst being easily recycled.[27] Unsupported nanoporous gold (AuNPore) has also been used effectively with an organosilane and water as the hydrogen source.[28]

  • Base Metal Catalysts: To reduce reliance on expensive precious metals, catalysts based on abundant metals have been developed. A notable example is a heterogeneous cobalt-based catalyst, prepared in situ from Co(OAc)₂ and zinc powder, which effectively hydrogenates quinolines in aqueous solution.[29] Manganese pincer complexes have also been employed in "borrowing hydrogen" methodologies.[30]

  • Metal-Free Reductions: A significant breakthrough is the development of metal-free hydrogenation systems. One such method uses hydrosilanes as the reducing agent with B(C₆F₅)₃ as a catalyst, proceeding through a 1,4-addition followed by transfer hydrogenation.[28][31]

Catalytic System Key Features Conditions Reference(s)
Pd/CNHeterogeneous, stable, recyclable.50 °C, 20 bar H₂[27]
Heterogeneous CobaltInexpensive base metal, aqueous medium.70–150 °C, 30 bar H₂[29]
B(C₆F₅)₃ / HydrosilaneMetal-free, mild conditions.Room temp to moderate heat[28][31]
Mn Pincer ComplexBase metal, "Borrowing Hydrogen" method.120 °C[30]
Table 2: Comparison of Modern Catalytic Hydrogenation Methods for Tetrahydroquinoline Synthesis.
The Challenge of Asymmetric Synthesis

For applications in drug development, controlling the stereochemistry of the final molecule is paramount, as different enantiomers can have vastly different biological activities. The synthesis of chiral tetrahydroquinolines is therefore a major focus. This is typically achieved through the asymmetric hydrogenation of a quinoline or, more commonly, a dihydroquinoline intermediate using a chiral catalyst. Chiral phosphoric acids, in combination with a Hantzsch ester as the hydrogen source, have emerged as powerful catalysts for the enantioselective reduction of enamine intermediates to yield highly enantioenriched tetrahydroquinolines.[28]

Key Methodologies and Experimental Protocols

To provide a practical understanding, this section details representative protocols for both a classical quinoline synthesis and a modern hydrogenation method.

Protocol 4.1: A Classic Approach - Friedländer Synthesis of a Substituted Quinoline

This protocol describes a general acid-catalyzed Friedländer condensation. The choice of an acid catalyst is crucial; it must be strong enough to promote the condensation and cyclodehydration steps without causing unwanted side reactions.

Objective: To synthesize 2-phenylquinoline from 2-aminobenzaldehyde and acetophenone.

Materials:

  • 2-Aminobenzaldehyde (1.0 mmol)

  • Acetophenone (1.1 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol)

  • Toluene (5 mL)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzaldehyde (1.0 mmol), acetophenone (1.1 mmol), and toluene (5 mL).

  • Catalyst Addition: Add the acid catalyst, p-toluenesulfonic acid (0.1 mmol), to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality Note: Refluxing in toluene allows for the azeotropic removal of water formed during the condensation and dehydration steps, driving the reaction to completion.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 2-phenylquinoline.

Protocol 4.2: Modern Hydrogenation - Boron-Catalyzed Reduction of Quinoline

This protocol, based on the work of Chang and colleagues, exemplifies a modern, metal-free approach to tetrahydroquinoline synthesis.[31] The use of a hydrosilane as the hydrogen source and a Lewis acidic borane catalyst offers a mild and efficient alternative to traditional high-pressure hydrogenation.

Objective: To synthesize 1,2,3,4-tetrahydroquinoline from quinoline.

Materials:

  • Quinoline (1.0 mmol)

  • Tris(pentafluorophenyl)borane, B(C₆F₅)₃ (5 mol%)

  • Diethylsilane (Et₂SiH₂) (2.0 mmol)

  • Toluene (2 mL), anhydrous

Procedure:

  • Reaction Setup: In an inert atmosphere (e.g., inside a glovebox or using a Schlenk line), add B(C₆F₅)₃ (0.05 mmol) to an oven-dried vial containing a magnetic stir bar.

  • Reagent Addition: Add anhydrous toluene (2 mL), followed by quinoline (1.0 mmol).

  • Initiation: Add diethylsilane (2.0 mmol) dropwise to the stirred solution at room temperature. Causality Note: The catalyst B(C₆F₅)₃ activates the hydrosilane and facilitates its 1,4-addition to the quinoline ring, forming a 1,4-dihydroquinoline intermediate. A subsequent transfer hydrogenation step, also catalyzed by the borane, completes the reduction.

  • Reaction Execution: Stir the reaction mixture at room temperature for the time required for full conversion (typically monitored by GC-MS or NMR, e.g., 4-12 hours).

  • Workup and Purification: Upon completion, quench the reaction by carefully adding a few drops of water. Dilute with an organic solvent like ethyl acetate and wash with water. Dry the organic phase, concentrate under reduced pressure, and purify by flash column chromatography on silica gel to obtain pure 1,2,3,4-tetrahydroquinoline.

The Tetrahydroquinoline Core in Drug Discovery

The synthetic accessibility and versatile biological activity of the tetrahydroquinoline scaffold have made it a focal point in drug discovery.[32] Numerous approved drugs and clinical candidates incorporate this core structure. For instance, the antibiotic flumequine is a fluoroquinolone derivative synthesized from a tetrahydroquinoline intermediate.[29] The core is also present in compounds investigated for a wide range of diseases, underscoring its importance to the field.

The general workflow in a drug discovery program often starts with the identification of a privileged scaffold like tetrahydroquinoline.

G Scaffold Scaffold Identification (Tetrahydroquinoline) Library Library Synthesis (Combinatorial Chemistry) Scaffold->Library Diversification Screening High-Throughput Screening (HTS) Library->Screening Biological Assay Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Structure-Activity Relationship Candidate Drug Candidate LeadOpt->Candidate

Caption: A simplified workflow for drug discovery using a privileged scaffold.

Conclusion and Future Outlook

The history of tetrahydroquinoline chemistry is a compelling narrative of scientific advancement. From the foundational quinoline syntheses of the 19th century, born from the study of coal tar, to today's elegant, metal-free, and asymmetric catalytic reductions, the field has continuously evolved. The journey has transformed the tetrahydroquinoline core from a laboratory curiosity into a validated and indispensable tool for medicinal chemists.

Future research will likely focus on developing even more sustainable and efficient synthetic methods, expanding the chemical space of accessible derivatives, and further elucidating the biological mechanisms through which these powerful compounds exert their therapeutic effects. The rich history and proven potential of the tetrahydroquinoline scaffold ensure it will remain a central focus of innovation in organic synthesis and drug discovery for years to come.

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1,2,3,4-Tetrahydroquinolin-8-ol metal chelating properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Metal Chelating Properties of 1,2,3,4-Tetrahydroquinolin-8-ol

Authored by: A Senior Application Scientist

Abstract

The dysregulation of metal ion homeostasis is a critical pathological factor in a spectrum of human diseases, including neurodegenerative disorders and cancer.[1][2] The 8-hydroxyquinoline (8HQ) scaffold has long been recognized as a privileged chelating motif, capable of effectively sequestering and modulating the activity of biologically relevant metal ions such as copper, zinc, and iron.[1][2][3][4] This technical guide provides a comprehensive examination of this compound, a saturated derivative of 8HQ. By exploring its synthesis, characterizing its metal-binding properties, and detailing the experimental methodologies for its evaluation, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge required to harness the therapeutic potential of this compound. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Rationale for this compound as a Metal Chelator

Metal ions are indispensable for a vast array of biological processes, yet their imbalance can trigger oxidative stress, protein aggregation, and cellular dysfunction.[2][5] Chelation therapy, which involves the administration of agents that bind to metal ions, represents a promising strategy to restore metal homeostasis.[2][5] The 8-hydroxyquinoline (8HQ) core is a planar, lipophilic molecule that acts as a potent bidentate chelating agent, coordinating with metal ions through its phenolic oxygen and quinoline nitrogen atoms.[1][6]

The modification of 8HQ to this compound (THQ-8-ol) is a deliberate structural alteration designed to modulate its physicochemical and pharmacological properties. Saturation of the pyridine ring introduces a non-planar, more flexible conformation. This change is hypothesized to alter the molecule's lipophilicity, membrane permeability, and metal-binding kinetics and selectivity compared to its aromatic parent, potentially offering an improved therapeutic window.

Synthesis and Characterization

The most direct route to this compound involves the reduction of the commercially available 8-hydroxyquinoline.

Overall Synthetic Pathway

The synthesis is typically achieved via catalytic hydrogenation, which selectively reduces the nitrogen-containing heterocyclic ring while preserving the phenolic hydroxyl group.

Synthetic Workflow Start 8-Hydroxyquinoline Intermediate Catalytic Hydrogenation (e.g., PtO₂, H₂) Start->Intermediate Step 1: Reduction Product This compound Intermediate->Product

Caption: Overall synthetic workflow for 1,2,3,4-tetrahydro-8-quinolinol.

Experimental Protocol: Synthesis of this compound

This protocol describes the reduction of 8-hydroxyquinoline using platinum oxide as a catalyst.

  • Dissolution: Dissolve 8-hydroxyquinoline (1.0 g) in a suitable solvent such as methanol (30 ml).[7]

  • Catalyst Addition: Add platinum(IV) oxide (PtO₂, 0.25 g) to the solution.[7]

  • Hydrogenation: Transfer the mixture to a pressure reactor. Pressurize the vessel with hydrogen gas to approximately 3.5 kg/cm ² and maintain the temperature at 40°C.[7] Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, carefully vent the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the resulting residue from a suitable solvent system (e.g., ethyl acetate/n-hexane) to afford pure this compound.[7]

Physicochemical Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
8-HydroxyquinolineC₉H₇NO145.16White to yellowish crystalline powder[8]
This compound C₉H₁₁NO 149.19 Yellow needle crystals [7][9]

Core Mechanism and Metal Chelating Properties

The chelation mechanism of the 8-hydroxyquinoline scaffold is well-established. The deprotonated phenolic oxygen and the lone pair of electrons on the quinoline nitrogen form a stable five-membered ring with a central metal ion.[1] This bidentate coordination is the foundation of its ability to sequester metal ions.

Caption: Chelation of a metal ion (M²⁺) by this compound.

Quantitative Data on Metal Chelation

Table 2: Metal Chelation Properties of 8-Hydroxyquinoline (Reference Data)

Metal IonStoichiometry (Metal:Ligand)Stability Constant (log K)Method
Cu(II)1:2log K₁ = 12.1, log K₂ = 11.2Potentiometry[10]
Zn(II)1:2log K₁ = 8.6, log K₂ = 7.9Potentiometry[10]
Fe(III)1:3log K₁ = 12.3, log K₂ = 11.5, log K₃ = 10.0Potentiometry[10]
Ni(II)1:2log K₁ = 9.8, log K₂ = 8.5Potentiometry[10]
Co(II)1:2log K₁ = 9.5, log K₂ = 8.2Potentiometry[10]
Note: Log K₁, K₂, and K₃ represent the stepwise formation constants.

Therapeutic Rationale in Drug Development

The therapeutic potential of THQ-8-ol is rooted in its ability to modulate the activity of metal ions implicated in disease pathology.

  • Neurodegenerative Diseases (e.g., Alzheimer's Disease): An imbalance of metal ions, particularly copper, zinc, and iron, is linked to the aggregation of amyloid-beta (Aβ) peptides and the formation of neurotoxic plaques.[1][2][11] Chelators like THQ-8-ol can sequester these excess ions, potentially inhibiting Aβ aggregation and reducing oxidative stress.[1][12] Tetrahydroisoquinoline derivatives, a related class of compounds, have demonstrated neuroprotective effects.[13][14]

  • Cancer: Cancer cells often have an altered metal metabolism compared to healthy cells, making them vulnerable to agents that disrupt metal homeostasis.[1] 8HQ derivatives can act as ionophores, transporting metal ions across cell membranes to induce toxic accumulation within cancer cells.[1][2][3]

Methodologies for Characterizing Metal Chelation

A multi-faceted approach is required to fully characterize the metal-chelating properties of a novel compound like THQ-8-ol.

Experimental Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening & Stoichiometry cluster_thermo Thermodynamic Characterization cluster_analysis Data Analysis & Interpretation S Synthesize & Purify THQ-8-ol UV UV-Vis Spectroscopy S->UV Initial Characterization FS Fluorescence Spectroscopy S->FS Initial Characterization ITC Isothermal Titration Calorimetry (ITC) UV->ITC Confirm Binding FS->ITC Confirm Binding DA Determine: - Stoichiometry (n) - Binding Constant (Kₐ) - Enthalpy (ΔH) - Entropy (ΔS) ITC->DA Quantitative Analysis

Caption: Experimental workflow for evaluating a novel metal chelator.

UV-Visible Spectrophotometry
  • Principle: This technique measures the change in the absorbance of a solution as the chelator binds to a metal ion.[15][16] The formation of a metal-ligand complex often results in a shift in the maximum absorption wavelength (λₘₐₓ) or a change in molar absorptivity, which can be monitored to determine the binding stoichiometry (e.g., using Job's plot) and stability constants.[17][18]

  • Protocol:

    • Solution Preparation: Prepare stock solutions of THQ-8-ol and the metal salt (e.g., CuSO₄, ZnCl₂) in a suitable buffer (e.g., Tris-HCl, pH 7.4).[1]

    • Titration: In a quartz cuvette, place a solution of the THQ-8-ol at a fixed concentration.

    • Data Acquisition: Record the UV-Vis spectrum (e.g., 200-600 nm).[16]

    • Incremental Addition: Add small, precise aliquots of the metal salt solution to the cuvette. After each addition, allow the solution to equilibrate and record a new spectrum.

    • Analysis: Plot the change in absorbance at a specific wavelength against the molar ratio of the metal to the ligand to determine the stoichiometry and calculate the binding constant using appropriate models like the Benesi-Hildebrand method.[17]

Fluorescence Spectroscopy
  • Principle: The intrinsic fluorescence of a compound can be altered upon metal binding. Chelation can lead to either fluorescence enhancement ("turn-on") or quenching ("turn-off").[19][20] This change is highly sensitive and can be used to determine binding affinity. The mechanism often involves chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).[19][21]

  • Protocol:

    • Solution Preparation: Prepare stock solutions of THQ-8-ol and various metal salts in an appropriate solvent/buffer system.

    • Determine Excitation/Emission Wavelengths: Record the fluorescence spectrum of THQ-8-ol alone to identify its maximum excitation and emission wavelengths.[20]

    • Titration: To a solution of THQ-8-ol in a fluorescence cuvette, incrementally add aliquots of the metal ion solution.[20]

    • Measurement: After each addition, record the fluorescence emission spectrum.

    • Analysis: Plot the change in fluorescence intensity against the concentration of the metal ion. The data can be fitted to binding isotherms to calculate the dissociation constant (Kd). Stern-Volmer plots can be used to analyze quenching mechanisms.[17]

Isothermal Titration Calorimetry (ITC)
  • Principle: ITC is the gold standard for thermodynamic characterization as it directly measures the heat released or absorbed during a binding event.[22][23] This allows for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.[24]

  • Protocol:

    • Sample Preparation: Prepare solutions of THQ-8-ol and the metal salt in the same buffer batch to minimize heats of dilution. Degas all solutions thoroughly.

    • Instrument Setup: Place the THQ-8-ol solution (in the sample cell) and the reference cell (containing buffer) into the calorimeter.[23] Load the metal salt solution into the injection syringe.

    • Titration: Allow the system to equilibrate. Initiate the experiment, which consists of a series of small, timed injections of the metal solution into the sample cell.[23]

    • Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, generating a thermogram.

    • Analysis: Integrate the peaks in the raw thermogram to obtain the heat change per injection. Plot these values against the molar ratio of metal to ligand. Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH, n).[22][25]

Conclusion

This compound emerges as a compelling derivative of the well-established 8-hydroxyquinoline scaffold. Its saturated heterocyclic ring introduces conformational flexibility that may confer advantageous pharmacological properties, including altered selectivity and bioavailability. The foundational chelating mechanism, driven by the phenolic oxygen and heterocyclic nitrogen, provides a robust framework for sequestering key metal ions implicated in a range of pathologies. The experimental protocols detailed herein—UV-Vis spectroscopy, fluorescence spectroscopy, and isothermal titration calorimetry—offer a rigorous, multi-parametric approach to fully characterize its metal-binding profile. For researchers and drug developers, THQ-8-ol represents a promising and rationally designed platform for creating next-generation therapeutics aimed at restoring metal homeostasis.

References

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  • Cabantchik, Z. I., et al. (1996). A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells. Analytical Biochemistry. [Link]
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  • ResearchGate. (n.d.). General mechanism of chelation-enhanced fluorescence by metal.... [Link]
  • Nallathambi, S., et al. (2022).
  • Gîngu, C. S., et al. (2022). Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. RSC Advances. [Link]
  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications.
  • Thangeswaran, D., Shamsuddin, S., & Balakrishnan, V. (2023). A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. RSC Medicinal Chemistry. [Link]
  • Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry. [Link]
  • Apak, R., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. [Link]
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The Antioxidant Potential of 1,2,3,4-Tetrahydroquinolin-8-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the antioxidant potential of 1,2,3,4-Tetrahydroquinolin-8-ol, a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. The unique structural features of this molecule, namely the presence of a phenolic hydroxyl group and a nitrogen-containing heterocyclic ring, suggest a potent capacity to neutralize free radicals and mitigate oxidative stress. This document will elucidate the theoretical underpinnings of its antioxidant activity, provide detailed protocols for its evaluation, and discuss its potential mechanisms of action, including its prospective role in the modulation of cellular antioxidant pathways. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and harness the therapeutic potential of this promising molecule.

Introduction: The Significance of the 1,2,3,4-Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] The antioxidant properties of this class of compounds are of particular interest, as oxidative stress is a key pathological factor in a multitude of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

This compound, with its strategically positioned hydroxyl group, is poised to be a potent antioxidant. The phenolic hydroxyl group can readily donate a hydrogen atom to neutralize free radicals, while the nitrogen atom in the tetrahydroquinoline ring can participate in electron delocalization, stabilizing the resulting phenoxyl radical. This guide will delve into the specifics of these antioxidant mechanisms and provide the necessary tools for their empirical validation.

Mechanistic Insights into Antioxidant Action

The antioxidant activity of this compound is believed to be multifactorial, stemming from its unique molecular architecture. The primary mechanisms include:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group at the 8-position is a key player in the antioxidant activity. It can donate a hydrogen atom to a free radical (R•), effectively neutralizing it and forming a more stable phenoxyl radical. This process is depicted in the following reaction:

  • Single Electron Transfer (SET): The compound can also donate an electron to a free radical, forming a radical cation. This mechanism is particularly relevant in polar solvents.

  • Metal Ion Chelation: The presence of the hydroxyl group and the nitrogen atom in a specific spatial arrangement allows for the chelation of transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺).[2][3] These metal ions are known to catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By sequestering these ions, this compound can prevent the initiation of these damaging oxidative chain reactions.

  • Modulation of Cellular Antioxidant Pathways: There is growing evidence that phenolic compounds can exert their antioxidant effects by upregulating endogenous antioxidant defense systems. One of the most critical pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][5] While direct evidence for this compound is still emerging, related heterocyclic compounds have been shown to activate Nrf2, leading to the increased expression of a suite of antioxidant and detoxification enzymes.

Diagram of Postulated Antioxidant Mechanisms

Antioxidant Mechanisms of this compound Postulated Antioxidant Mechanisms of this compound cluster_direct Direct Antioxidant Actions cluster_indirect Indirect Antioxidant Actions Free Radical Free Radical Neutralized Molecule Neutralized Molecule Free Radical->Neutralized Molecule THQ-8-OH 1,2,3,4-Tetrahydro- quinolin-8-ol THQ-8-OH->Free Radical HAT/SET Metal Ions Metal Ions THQ-8-OH->Metal Ions Chelation Nrf2 Pathway Nrf2 Pathway THQ-8-OH->Nrf2 Pathway Activation Chelated Complex Chelated Complex Metal Ions->Chelated Complex Antioxidant Enzymes Antioxidant Enzymes Nrf2 Pathway->Antioxidant Enzymes DPPH Assay Workflow DPPH Assay Workflow Prepare DPPH Solution Prepare DPPH Solution Prepare Sample Dilutions Prepare Sample Dilutions Prepare DPPH Solution->Prepare Sample Dilutions Mix DPPH and Sample Mix DPPH and Sample Prepare Sample Dilutions->Mix DPPH and Sample Incubate in Dark Incubate in Dark Mix DPPH and Sample->Incubate in Dark Measure Absorbance (517 nm) Measure Absorbance (517 nm) Incubate in Dark->Measure Absorbance (517 nm) Calculate % Inhibition Calculate % Inhibition Measure Absorbance (517 nm)->Calculate % Inhibition

Caption: General workflow for the DPPH radical scavenging assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Store in a dark, airtight container.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the diluted test compound or standard to each well.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance.

Experimental Workflow: ABTS Assay

ABTS Assay Workflow ABTS Assay Workflow Prepare ABTS Radical Solution Prepare ABTS Radical Solution Prepare Sample Dilutions Prepare Sample Dilutions Prepare ABTS Radical Solution->Prepare Sample Dilutions Mix ABTS and Sample Mix ABTS and Sample Prepare Sample Dilutions->Mix ABTS and Sample Incubate Incubate Mix ABTS and Sample->Incubate Measure Absorbance (734 nm) Measure Absorbance (734 nm) Incubate->Measure Absorbance (734 nm) Calculate % Inhibition Calculate % Inhibition Measure Absorbance (734 nm)->Calculate % Inhibition

Caption: General workflow for the ABTS radical cation scavenging assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•⁺, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution and serial dilutions of this compound and a standard antioxidant.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the diluted test compound or standard to each well.

    • Add 190 µL of the diluted ABTS•⁺ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 734 nm.

    • Calculate the percentage of ABTS•⁺ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value from the dose-response curve.

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of 8-hydroxyquinoline. A common and effective method is catalytic hydrogenation.

Synthetic Workflow: Catalytic Hydrogenation of 8-Hydroxyquinoline

Synthesis Workflow Synthesis of this compound 8-Hydroxyquinoline 8-Hydroxyquinoline Dissolve in Solvent Dissolve in Solvent 8-Hydroxyquinoline->Dissolve in Solvent Add Catalyst (Pd/C) Add Catalyst (Pd/C) Dissolve in Solvent->Add Catalyst (Pd/C) Hydrogenate under Pressure Hydrogenate under Pressure Add Catalyst (Pd/C)->Hydrogenate under Pressure Filter Catalyst Filter Catalyst Hydrogenate under Pressure->Filter Catalyst Concentrate Filtrate Concentrate Filtrate Filter Catalyst->Concentrate Filtrate Purify (Recrystallization) Purify (Recrystallization) Concentrate Filtrate->Purify (Recrystallization) This compound This compound Purify (Recrystallization)->this compound

Caption: General workflow for the synthesis of this compound via catalytic hydrogenation.

Detailed Methodology:

  • Reaction Setup:

    • In a suitable hydrogenation vessel, dissolve 8-hydroxyquinoline in an appropriate solvent, such as ethanol or acetic acid.

    • Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt. %).

  • Hydrogenation:

    • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon).

    • Introduce hydrogen gas to the desired pressure (typically 50-100 psi).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound. [6]

Future Directions and Conclusion

This compound represents a molecule of considerable interest for the development of novel antioxidant therapies. Its structural features strongly suggest a potent ability to combat oxidative stress through multiple mechanisms. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of its antioxidant potential.

Future research should focus on obtaining specific quantitative antioxidant data for this compound in a variety of assays, including ORAC and FRAP, to build a complete antioxidant profile. Furthermore, investigating its ability to modulate cellular antioxidant pathways, such as the Nrf2 pathway, in cell-based models will be crucial to understanding its full therapeutic potential. Elucidating the structure-activity relationships of a broader range of 8-hydroxy-tetrahydroquinoline derivatives will also be instrumental in the design of even more potent and selective antioxidant agents.

References

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (URL: [Link])
  • In vitro studies on the antioxidant and protective effect of 2-substituted-8-hydroxyquinoline derivatives against H(2)O(2)
  • Synthesis and in vitro antioxidant activity of some 8-hydoxyquinoline deriv
  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (URL: [Link])
  • Chemical composition, in vitro assessment of antioxidant properties and cytotoxicity activity of ethanolic and aqueous extracts. (URL: [Link])
  • Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. (URL: [Link])
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Deriv
  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegener
  • Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. (URL: [Link])
  • Antioxidant activity expressed in IC50. (URL: [Link])
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (URL: [Link])
  • List of antioxidants with IC 50 concentrations obtained from various reported studies. (URL: [Link])
  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
  • Tetrahydroquinoline synthesis. (URL: [Link])
  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (URL: [Link])
  • One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflamm
  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. (URL: [Link])
  • Tetrahydroisoquinoline compounds as nrf2 activ

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An In-Depth Technical Guide to the Safety and Toxicity Profile of 1,2,3,4-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the current understanding of the safety and toxicity profile of 1,2,3,4-Tetrahydroquinolin-8-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines potential toxicological concerns based on related chemical structures, and proposes a structured approach for a thorough safety evaluation.

Introduction and Chemical Identity

This compound, with the CAS number 6640-50-2, is a heterocyclic compound featuring a tetrahydroquinoline core.[1] Its structure is related to quinoline, a bicyclic aromatic compound that is the basis for a wide range of biologically active molecules, including antimalarial drugs like quinine and chloroquine.[2][3] The presence of the hydroxyl group at the 8-position and the saturated heterocyclic ring distinguish it from quinoline and may influence its metabolic fate and toxicological properties.

Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC₉H₁₁NO[4]
Molecular Weight149.19 g/mol [4]
AppearanceSolid
CAS Number6640-50-2[1]

Regulatory and Hazard Classification

Based on available Safety Data Sheets (SDS), this compound has been assigned the following GHS hazard classifications:

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, Oral4H302: Harmful if swallowed[4]
Skin Corrosion/Irritation2H315: Causes skin irritation[4]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[4]
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation[4]
Hazardous to the aquatic environment, long-term hazard3H412: Harmful to aquatic life with long lasting effects

These classifications indicate that while the compound is not considered acutely fatal, it poses significant hazards upon ingestion and contact with skin and eyes, and may cause respiratory irritation. The environmental hazard classification suggests that it may persist and cause harm to aquatic organisms. It is important to note that one supplier, Sigma-Aldrich, states that the toxicological properties of this specific chemical have not been thoroughly investigated.

Inferred Toxicological Profile from Quinoline and its Derivatives

Due to the limited specific toxicological data for this compound, it is prudent to consider the known toxicities of the parent compound, quinoline, and its derivatives. This approach, known as read-across, is a valuable tool in preliminary safety assessment.

Acute Toxicity
Genotoxicity and Carcinogenicity

Quinoline itself is classified by the EPA as a Group C, possible human carcinogen, based on evidence of liver vascular tumors in orally exposed rats and mice.[7] Furthermore, some quinoline derivatives have demonstrated genotoxic potential in assays like the SOS chromotest.[8][9] The hydroxylation of quinoline has been suggested to potentially detoxify its genotoxic effects.[8] Given the structural similarity, the potential for genotoxicity and carcinogenicity of this compound cannot be ruled out without specific testing. The metabolic activation of the quinoline ring system is often a key step in its carcinogenic mechanism.

Organ-Specific Toxicity

The liver is a primary target organ for quinoline toxicity, with chronic exposure leading to liver damage in rats.[7] The parent compound, 1,2,3,4-tetrahydroquinoline, is noted to be a potential occupational hepatotoxin.[10] Therefore, hepatotoxicity should be a key area of investigation for this compound. Additionally, neurotoxic effects, including CNS depression, have been associated with quinoline and its derivatives.[2][10]

Cytotoxicity

Various quinoline and tetrahydroquinoline derivatives have been investigated for their cytotoxic effects, particularly against cancer cell lines.[11][12] While this is often explored for therapeutic potential, it also highlights the potential for these compounds to interfere with fundamental cellular processes, which could translate to toxicity in non-cancerous cells.

Proposed Toxicological Evaluation Workflow

A comprehensive safety assessment of this compound requires a tiered testing strategy. The following workflow is proposed, starting with in vitro assays and progressing to more complex in vivo studies as needed.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Acute & Sub-chronic Studies cluster_2 Tier 3: Chronic & Specialized Toxicity A Cytotoxicity Assays (e.g., MTT, LDH) D Acute Oral Toxicity (OECD 423) A->D If cytotoxic B Genotoxicity Battery (Ames test, in vitro micronucleus) G Chronic Toxicity/Carcinogenicity (OECD 452) B->G If genotoxic C Preliminary Hepatotoxicity (e.g., HepG2 cell viability) E 28-Day Repeated Dose Oral Toxicity (OECD 407) C->E If hepatotoxic D->E E->G H Reproductive/Developmental Toxicity (OECD 414, 421) E->H F Skin & Eye Irritation (OECD 404, 405) I Mechanistic Studies G->I

Caption: Proposed tiered workflow for the toxicological evaluation of this compound.

Experimental Protocols

The following are standardized protocols for key toxicological endpoints relevant to the evaluation of this compound.

Ames Test (Bacterial Reverse Mutation Assay) - OECD 471

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Strain Selection: Utilize at least five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

  • Dose Selection: Use a minimum of five different analyzable concentrations of the test substance, with the highest concentration being 5 mg/plate or showing toxicity.

  • Assay Procedure:

    • Plate Incorporation Method: Mix the test substance, bacterial culture, and S9 mix (if applicable) with molten top agar and pour onto minimal glucose agar plates.

    • Pre-incubation Method: Pre-incubate the mixture of test substance, bacteria, and S9 mix before adding the top agar and plating.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-related increase in the number of revertants to at least twice the spontaneous revertant count.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

Objective: To detect genotoxic damage in mammalian cells by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division.

Methodology:

  • Cell Lines: Use suitable mammalian cell lines (e.g., CHO, V79, L5178Y, TK6) or primary human lymphocytes.

  • Metabolic Activation: Perform the assay with and without an S9 mix.

  • Treatment: Expose cell cultures to at least three analyzable concentrations of the test substance for a short duration (3-6 hours) with and without S9, and for a longer duration (1.5-2 normal cell cycles) without S9.

  • Harvest and Staining: After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to accumulate binucleated cells. Harvest the cells, fix, and stain with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A positive result is indicated by a concentration-dependent increase in the frequency of micronucleated cells.

Potential Mechanisms of Toxicity

The toxicity of quinoline and its derivatives can be attributed to several mechanisms. Understanding these can guide further mechanistic studies for this compound.

G cluster_0 Exposure to this compound cluster_1 Metabolic Activation (e.g., in Liver) cluster_2 Cellular Effects cluster_3 Toxicological Outcomes A Parent Compound B Phase I Metabolism (e.g., CYP450 oxidation) A->B C Phase II Metabolism (e.g., Glucuronidation) A->C D Reactive Metabolites B->D E DNA Adduct Formation D->E F Oxidative Stress D->F G Mitochondrial Dysfunction D->G H Genotoxicity E->H I Hepatotoxicity F->I J Cytotoxicity F->J G->I G->J

Caption: Potential mechanisms of toxicity for this compound.

One of the primary mechanisms of toxicity for many aromatic compounds, including quinolines, involves metabolic activation by cytochrome P450 enzymes to form reactive electrophilic intermediates. These intermediates can then form covalent adducts with cellular macromolecules like DNA and proteins, leading to genotoxicity and cytotoxicity.

Another potential mechanism is the generation of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components, including lipids, proteins, and DNA, and disrupt normal cellular signaling pathways. For quinoline-based antimalarials, interference with heme metabolism in the parasite is a key mechanism of action, which involves the generation of oxidative stress.[13] While the context is different, it highlights the potential for the quinoline scaffold to participate in redox cycling.

Conclusion and Recommendations

The available data on this compound indicates a moderate acute oral toxicity and potential for skin, eye, and respiratory irritation. Significant data gaps exist for chronic toxicity, carcinogenicity, and reproductive toxicity. Based on the toxicological profile of the parent compound, quinoline, and its derivatives, there is a plausible concern for hepatotoxicity and genotoxicity.

For any drug development program involving this compound, a thorough toxicological evaluation is imperative. The proposed tiered workflow provides a systematic approach to characterizing its safety profile. Initial in vitro screening for cytotoxicity and genotoxicity is strongly recommended. Should these assays yield positive results, or if significant human exposure is anticipated, progression to in vivo studies will be necessary to establish a comprehensive understanding of its potential risks.

References

  • Pandawa Institute Journals. (2025, May 19).
  • PubMed. (n.d.).
  • Wikipedia. (n.d.). Quinine.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • ResearchGate. (2025, July 11). (PDF)
  • Brieflands. (n.d.). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?.
  • PubChem. (n.d.). This compound | C9H11NO.
  • Echemi. (n.d.).
  • Sigma-Aldrich. (2025, August 6).
  • Thermo Fisher Scientific. (2025, December 22).
  • PubMed. (n.d.). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents.
  • Novelty Journals. (2022, June 20).
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline | C9H11N.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinolin-3-ol | C9H11NO.
  • Free SDS search. (n.d.). This compound.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline | C9H11N.
  • EPA. (n.d.). Quinoline.
  • NIH. (n.d.). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents.
  • Fisher Scientific. (n.d.). 1,2,3,4-Tetrahydroquinoline, 98%.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 6640-50-2.
  • PubChemLite. (n.d.). This compound (C9H11NO).
  • PMC - PubMed Central. (2024, February 16). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties.
  • SpringerLink. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • PubMed Central. (n.d.).
  • ResearchGate. (2025, August 6). (PDF) Genotoxicity Risk Assessment of Diversely Substituted Quinolines Using the SOS Chromotest.
  • OEHHA. (2000, December 2). Evidence on the Carcinogenicity of 4-methylquinoline - FINAL.
  • PMC. (2024, September 9). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines.
  • PMC - PubMed Central. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.

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A Technical Guide to the Spectroscopic Characterization of 1,2,3,4-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for 1,2,3,4-Tetrahydroquinolin-8-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document serves as a predictive guide based on a thorough examination of the parent molecule, 1,2,3,4-Tetrahydroquinoline, and established principles of spectroscopic substituent effects. Herein, we will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the experimental choices and data interpretation critical for its unambiguous identification.

Molecular Structure and its Spectroscopic Implications

This compound consists of a bicyclic system where a piperidine ring is fused to a phenol ring. This unique combination of a secondary aliphatic amine and a phenol dictates its characteristic spectroscopic features. The analysis will be presented as a comparative study with the well-documented spectra of 1,2,3,4-Tetrahydroquinoline to highlight the influence of the C8-hydroxyl group.

G cluster_0 This compound mol  <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=241490&t=l' />TD>TR>TABLE>

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its carbon skeleton and the chemical environment of each proton.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The introduction of the electron-donating hydroxyl group at the C8 position will induce significant changes in the chemical shifts of the aromatic protons compared to the parent tetrahydroquinoline.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale for Prediction
H5~6.7-6.9dJ ≈ 7-8Ortho to the electron-donating OH group, resulting in an upfield shift.
H6~6.6-6.8tJ ≈ 7-8Meta to the OH group, experiencing a smaller upfield shift.
H7~6.9-7.1dJ ≈ 7-8Ortho to the electron-donating NH group, but less shielded than H5.
NHBroad singlet--Exchangeable proton, chemical shift is concentration and solvent dependent.
OHBroad singlet--Exchangeable proton, its position will vary with solvent and concentration.
C2-H₂~3.3tJ ≈ 6Protons adjacent to the nitrogen atom are deshielded.
C4-H₂~2.7tJ ≈ 6Protons on the benzylic carbon.
C3-H₂~1.9m-Aliphatic protons experiencing shielding.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework. The hydroxyl group at C8 will cause a significant downfield shift for C8 and an upfield shift for the ortho and para carbons (C7 and C5a).

Carbon Assignment Expected Chemical Shift (ppm) Rationale for Prediction
C8~145-150Directly attached to the electronegative oxygen atom, resulting in a strong deshielding effect.
C4a~120-125Aromatic quaternary carbon.
C8a~135-140Aromatic quaternary carbon adjacent to the nitrogen.
C5~115-120Ortho to the OH group, experiencing a shielding effect.
C6~118-123Meta to the OH group.
C7~125-130Para to the OH group, experiencing a shielding effect.
C2~42Carbon adjacent to the nitrogen atom.
C4~27Benzylic carbon.
C3~22Aliphatic carbon.
Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like -OH and -NH as it can slow down the exchange rate, allowing for their observation.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz to ensure good signal dispersion.

    • Acquire a standard one-pulse experiment with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Perform a proton-decoupled experiment to obtain singlets for all carbon signals.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is invaluable for assigning quaternary carbons.

Caption: A robust workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the presence of O-H and N-H stretching vibrations.

Functional Group Expected Absorption Range (cm⁻¹) Appearance Notes
O-H (Phenolic)3200-3600BroadThe broadness is due to hydrogen bonding.[1][2][3][4]
N-H (Secondary Amine)3300-3500Medium, sharpMay be partially obscured by the broad O-H band.[1][2][3]
C-H (Aromatic)3000-3100SharpStretching vibrations of the C-H bonds on the benzene ring.[1][4]
C-H (Aliphatic)2850-2960SharpStretching vibrations of the C-H bonds in the piperidine ring.
C=C (Aromatic)1450-1600Medium to strongBenzene ring stretching vibrations.[4]
C-O (Phenolic)1200-1260StrongStretching vibration of the phenolic C-O bond.[4]
C-N (Aliphatic Amine)1020-1250MediumStretching vibration of the C-N bond in the piperidine ring.[3]
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is standard. Grind a small amount of the sample with dry KBr and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the ATR crystal).

    • Place the sample in the spectrometer and record the spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range should be from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrum

For this compound (C₉H₁₁NO), the expected monoisotopic mass is approximately 149.08 Da. The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak (M⁺˙) at m/z 149, as the aromatic system can stabilize the radical cation.[5]

Key fragmentation pathways for cyclic amines often involve the loss of a hydrogen atom or small alkyl groups adjacent to the nitrogen.[5][6][7][8] For this molecule, the following fragments are anticipated:

  • m/z 148 (M-1): Loss of a hydrogen radical from the nitrogen or the C2/C4 position is a common fragmentation for cyclic amines.[8][9]

  • m/z 132 (M-17): Loss of a hydroxyl radical.

  • m/z 120 (M-29): Loss of an ethyl group via cleavage of the piperidine ring.

  • m/z 106: A fragment resulting from retro-Diels-Alder type cleavage of the piperidine ring.

G M [M]⁺˙ m/z = 149 M1 [M-H]⁺ m/z = 148 M->M1 - H˙ M17 [M-OH]⁺ m/z = 132 M->M17 - OH˙ M29 [M-C₂H₅]⁺ m/z = 120 M->M29 - C₂H₅˙ M_retro [Retro-Diels-Alder Fragment]⁺ m/z = 106 M->M_retro Ring Cleavage

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) is a standard method for small, relatively volatile molecules and provides reproducible fragmentation patterns. For confirmation of the molecular weight with minimal fragmentation, a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) should be employed.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By leveraging the known spectral data of the parent compound, 1,2,3,4-Tetrahydroquinoline, and fundamental spectroscopic principles, researchers can confidently approach the synthesis and characterization of this and related molecules. The provided protocols offer a robust framework for obtaining high-quality, self-validating data, which is essential for the rigorous demands of drug discovery and development.

References

  • MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(8), 1499-1505.
  • University of California, Los Angeles. (n.d.). IR Absorption Table. WebSpectra.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
  • Scribd. (n.d.). IR Absorption Characteristics Chart.
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  • NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook.
  • University of California, Los Angeles. (n.d.). IR Absorption Table. WebSpectra.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH.
  • ResearchGate. (2008). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.
  • ResearchGate. (2005). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
  • NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
  • NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook.
  • ResearchGate. (2018). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic....
  • ResearchGate. (2008). Substitution Effect of Hydroxyl Groups on the 1H and 13CC Chemical Shifts in Hydroxyflavonols.
  • ResearchGate. (2013). Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines.
  • Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More.
  • Semantic Scholar. (2008). Substitution Effect of Hydroxyl Groups on the 1 H and 13 CC Chemical Shifts in Hydroxyflavonols.
  • PubMed. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives.

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solubility of 1,2,3,4-Tetrahydroquinolin-8-ol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1,2,3,4-Tetrahydroquinolin-8-ol

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide focuses on the theoretical principles governing its solubility and provides detailed, field-proven experimental protocols for its determination. We will explore the physicochemical properties of this compound, predict its solubility behavior in various solvent systems, and offer step-by-step methodologies for accurate solubility measurement using the shake-flask method and potentiometric titration. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding and practical approach to characterizing the solubility of this and similar molecules.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a drug candidate's lifecycle, from early-stage discovery to formulation and in-vivo efficacy.[1][2] Poor aqueous solubility can lead to low bioavailability, erratic absorption, and challenges in developing suitable dosage forms. This compound (C₉H₁₁NO, Molar Mass: 149.19 g/mol ) is a heterocyclic compound featuring both a hydrogen-bond donating and accepting hydroxyl group and a basic secondary amine within a partially saturated bicyclic system.[3][4] This structure suggests a nuanced solubility profile that is highly dependent on the pH and polarity of the solvent. Understanding and accurately quantifying the solubility of this molecule is paramount for its progression as a potential therapeutic agent or as a scaffold for further chemical modification.[5][6]

The structure of this compound dictates its potential for intermolecular interactions. The phenolic hydroxyl group can act as a hydrogen bond donor, while the lone pair on the nitrogen of the secondary amine and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. The aromatic ring system contributes to its nonpolar character. This amphiphilic nature, combined with its ionizable groups, makes its solubility a complex but predictable property.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental solubility data for this compound is not extensively reported in the public domain, we can infer its likely behavior from its structural features and computed properties.

PropertyValue/PredictionSourceImplication for Solubility
Molecular FormulaC₉H₁₁NOPubChemIndicates a relatively small molecule with heteroatoms.
Molar Mass149.19 g/mol PubChemA low molar mass generally favors solubility.
XlogP1.9 (Predicted)PubChemSuggests a moderate lipophilicity, indicating potential solubility in both polar and non-polar organic solvents, with limited aqueous solubility.
pKaNot reported-The presence of a phenolic -OH (weakly acidic) and a secondary amine (-NH, weakly basic) suggests pH-dependent solubility.
FormSolidSigma-AldrichThe crystal lattice energy will need to be overcome for dissolution to occur.

Predicted Solubility Behavior:

  • Aqueous Solubility: Based on the predicted XlogP of 1.9, the intrinsic aqueous solubility of the neutral form is expected to be low. The "like dissolves like" principle suggests that while the polar hydroxyl and amine groups can interact with water, the larger nonpolar carbocyclic ring system limits its miscibility.[7]

  • pH-Dependent Solubility: As an amphoteric substance, its solubility in aqueous media will be significantly influenced by pH.

    • In acidic solutions (pH < pKa of the protonated amine), the secondary amine will be protonated to form a more polar and water-soluble ammonium salt.

    • In basic solutions (pH > pKa of the hydroxyl group), the phenolic hydroxyl group will be deprotonated to form a more polar and water-soluble phenoxide salt.

  • Organic Solvents:

    • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected due to the ability of these solvents to engage in hydrogen bonding with both the hydroxyl and amine groups.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated as these solvents can accept hydrogen bonds and have strong dipole moments to solvate the molecule.

    • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the overall polarity of the molecule imparted by the hydroxyl and amine functional groups.

The following table provides a qualitative prediction of solubility in common laboratory solvents.

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticLow (pH-dependent)Limited by nonpolar ring system.
0.1 M HClAqueous AcidHighFormation of a soluble ammonium salt.
0.1 M NaOHAqueous BaseHighFormation of a soluble phenoxide salt.
EthanolPolar ProticHighStrong hydrogen bonding interactions.
MethanolPolar ProticHighStrong hydrogen bonding interactions.
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighStrong polar and hydrogen bond accepting properties.
Dichloromethane (DCM)Moderately PolarModerateDipole-dipole interactions.
HexaneNonpolarLowMismatch in polarity.

Experimental Determination of Thermodynamic Solubility

To obtain reliable, quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[1][2][8]

The Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound in a chosen solvent for a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then quantified.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess this compound prep2 Add to a vial with a known volume of solvent prep1->prep2 equil Agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant through a 0.45 µm syringe filter sep1->sep2 analysis1 Prepare serial dilutions of the filtrate sep2->analysis1 analysis2 Analyze by a suitable analytical method (e.g., HPLC-UV) analysis1->analysis2 analysis3 Determine concentration against a standard curve analysis2->analysis3

Caption: Workflow for the Shake-Flask Solubility Determination.

Detailed Protocol:

  • Preparation of Solvent Systems: Prepare a range of solvents of interest (e.g., water, buffered solutions at various pH values, ethanol, DMSO).

  • Addition of Compound: Add an excess amount of solid this compound to a series of glass vials. A general starting point is to add approximately 5-10 mg of the compound to 1 mL of the solvent. The key is to ensure undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[2][8]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For further purification, pass the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles.[9]

  • Quantification:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or methanol).

    • Generate a calibration curve by preparing a series of standard solutions from the stock solution.

    • Dilute the filtered supernatant with the same solvent used for the standards.

    • Analyze the standards and the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), and determine the concentration of the dissolved compound from the calibration curve.

  • Data Reporting: Express the solubility in units such as mg/mL, µg/mL, or molarity (mol/L).

Potentiometric Titration for Ionizable Compounds

For ionizable compounds like this compound, potentiometric titration is a powerful technique to determine the intrinsic solubility (S₀) and the pKa values simultaneously.[10] This method involves titrating a solution of the compound with an acid or base and monitoring the pH.

Experimental Workflow Diagram:

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Dissolve compound in a co-solvent/water mixture setup2 Place in a titration vessel with a pH electrode setup1->setup2 titrate Titrate with standardized acid (e.g., HCl) and base (e.g., KOH) setup2->titrate record Record pH after each titrant addition titrate->record analysis1 Plot pH vs. volume of titrant record->analysis1 analysis2 Identify precipitation points analysis1->analysis2 analysis3 Calculate pKa and intrinsic solubility (S₀) using specialized software analysis2->analysis3

Caption: Workflow for Potentiometric Solubility Determination.

Brief Protocol Outline:

  • Sample Preparation: A known amount of this compound is dissolved in a mixture of water and a co-solvent (e.g., methanol) to ensure complete dissolution at the start of the experiment.

  • Titration: The solution is titrated with a standardized acid (e.g., 0.1 M HCl) to a low pH, and then back-titrated with a standardized base (e.g., 0.1 M KOH) to a high pH. The pH is monitored continuously with a calibrated pH electrode.

  • Data Analysis: The resulting titration curve (pH vs. volume of titrant) will show regions where the compound precipitates out of solution as its neutral, least soluble form. Specialized software is then used to analyze the titration data to determine the pKa values of the acidic and basic functional groups and to calculate the intrinsic solubility (S₀) of the neutral species.[10][11]

Discussion and Interpretation of Results

The quantitative data obtained from these experiments will provide a comprehensive solubility profile of this compound.

  • Shake-Flask Results: The solubility values in different solvents will confirm the predictions based on polarity and hydrogen bonding capacity. The data in aqueous buffers at various pH values will illustrate the pH-solubility profile, which is critical for predicting its absorption in the gastrointestinal tract.

  • Potentiometric Titration Results: This method provides the intrinsic solubility (S₀), which is the fundamental solubility of the un-ionized form. This value is crucial for biopharmaceutical classification systems (BCS) and for understanding the dissolution behavior of the solid form. The determined pKa values are essential for predicting the ionization state of the molecule at different physiological pH values.

A low intrinsic aqueous solubility (e.g., < 100 µg/mL) might classify this compound as a poorly soluble compound, necessitating formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions to enhance its bioavailability for oral administration.

Conclusion

References

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The Ubiquitous Scaffold: A Technical Guide to the Natural Sources of Tetrahydroquinoline Alkaloids for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydroquinoline Core - A Privileged Structure in Nature's Pharmacopeia

The 1,2,3,4-tetrahydroquinoline moiety represents a foundational heterocyclic system in a vast and structurally diverse class of natural products known as alkaloids.[1] This partially hydrogenated quinoline structure, featuring a benzene ring fused to a piperidine ring, serves as a versatile scaffold upon which nature has built an impressive array of bioactive molecules.[1] These natural products, found across terrestrial and marine ecosystems, exhibit a remarkable spectrum of pharmacological activities, positioning them as a fertile ground for the discovery and development of novel therapeutics.[2][3] Their inherent biological activity often stems from their role in chemical defense for the producing organism, conferring toxicity against predators and pathogens.[1]

This technical guide provides an in-depth exploration of the natural sources of tetrahydroquinoline alkaloids, intended for researchers, scientists, and drug development professionals. We will delve into the diverse biological origins of these compounds, from higher plants to marine invertebrates and microorganisms, and discuss their biosynthetic origins. Furthermore, this guide will present detailed methodologies for their extraction and isolation, underpinned by the scientific rationale for these experimental choices. The overarching goal is to equip the scientific community with a comprehensive resource to navigate the rich chemical space of naturally occurring tetrahydroquinoline alkaloids and unlock their therapeutic potential.

Part 1: A Survey of Nature's Tetrahydroquinoline Producers

Tetrahydroquinoline alkaloids are not confined to a single branch of the tree of life; rather, they are biosynthetically convergent, appearing in a wide range of organisms.[1] This widespread distribution underscores their evolutionary significance and diverse biological roles.

Terrestrial Flora: A Rich Botanical Reservoir

Higher plants are a prolific source of a subclass of these compounds, the tetrahydroisoquinoline alkaloids (THIQs), where the nitrogen atom is at position 2.[4] While structurally distinct from the 1,2,3,4-tetrahydroquinolines, they share a similar core and are often discussed in the same context due to their related biosynthetic pathways and biological activities.[4][5] Notable plant families that are rich in these alkaloids include:

  • Fabaceae (Legume Family): Species within this family, such as those from the Eysenhardtia genus, are known to produce a variety of secondary metabolites, including flavonoids and phenolic compounds with demonstrated biological activities like anti-inflammatory and antimicrobial effects.[6]

  • Papaveraceae (Poppy Family), Berberidaceae (Barberry Family), Lauraceae (Laurel Family), and Ranunculaceae (Buttercup Family): These families are particularly well-known for producing a vast array of benzylisoquinoline and related alkaloids, many of which possess a tetrahydroisoquinoline core.[4]

  • Calycotome villosa (Spiny Broom): Research on this plant has led to the isolation and characterization of tetrahydroisoquinoline alkaloids, demonstrating the potential of even common plants to yield novel chemical entities.[7][8]

  • Picrasma quassioides (Indian Quassiawood): This plant is a known source of various alkaloids, including β-carboline and canthin-6-one alkaloids, which have shown anti-inflammatory and anti-hypertensive activities.[9][10][11]

Marine Ecosystems: A Frontier for Discovery

The marine environment, with its unique biodiversity, has emerged as a significant source of novel tetrahydroquinoline and tetrahydroisoquinoline alkaloids.[12] These compounds are often produced by invertebrates and their symbiotic microorganisms.

  • Tunicates (Ascidians): The Caribbean tunicate Ecteinascidia turbinata is the source of the potent antitumor agent trabectedin (ET-743), a complex tetrahydroisoquinoline alkaloid.[12][13] This discovery highlights the therapeutic potential of marine-derived alkaloids.

  • Sponges: Sponges, such as the Antarctic species Kirkpatrickia variolosa, produce unique alkaloids like the variolins, which possess a pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine skeleton and act as inhibitors of cyclin-dependent kinases (CDKs).[12]

  • Mollusks: The bivalve Pinna muricata has been found to contain pinnatoxins and pinnamine, which are potent shellfish poisons and represent another class of marine alkaloids.[14]

The Microbial World: Nature's Micro-Factories

Microorganisms, particularly bacteria of the genus Streptomyces, are renowned for their ability to produce a vast array of secondary metabolites with diverse biological activities.[15]

  • Streptomyces species: Strains of Streptomyces, such as Streptomyces nitrosporeus, are the producers of virantmycin, a chlorine-containing tetrahydroquinoline alkaloid with significant antiviral activity against a range of RNA and DNA viruses.[15][16][17] The discovery of virantmycin and its derivatives underscores the potential of microbial fermentation for the production of complex alkaloids.[1][17]

Part 2: Biosynthesis - Nature's Synthetic Strategy

The biosynthesis of the tetrahydroquinoline and tetrahydroisoquinoline core in nature is a fascinating example of enzymatic precision. A key reaction in the formation of the tetrahydroisoquinoline scaffold is the Pictet-Spengler reaction .[18] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[4]

In the biosynthesis of many plant-derived benzylisoquinoline alkaloids, the enzyme norcoclaurine synthase (NCS) catalyzes the stereoselective Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, a key precursor to a vast array of over 2,500 alkaloids.[18][19]

Biosynthesis cluster_precursors Precursors cluster_reaction Pictet-Spengler Reaction cluster_product Core Scaffold cluster_downstream Downstream Alkaloids Dopamine Dopamine NCS Norcoclaurine Synthase (NCS) Dopamine->NCS 4-HPAA 4-Hydroxyphenyl- acetaldehyde 4-HPAA->NCS Norcoclaurine (S)-Norcoclaurine NCS->Norcoclaurine Stereoselective Condensation BIAs Benzylisoquinoline Alkaloids Norcoclaurine->BIAs Further Modifications

The biosynthesis of the cyanogenic glucosides linamarin and lotaustralin in cassava provides another example of complex natural product synthesis, involving cytochrome P450 enzymes like CYP71E7 that metabolize oximes.[20][21] The biosynthetic pathway for virantmycin likely involves a complex series of enzymatic reactions to construct its unique chlorinated tetrahydroquinoline structure.[17]

Part 3: From Source to Substance - Extraction and Isolation Protocols

The successful isolation of tetrahydroquinoline alkaloids from their natural sources is a critical step in their study and potential development. The choice of extraction and purification methods is dictated by the chemical properties of the target alkaloids and the nature of the source material.

General Workflow for Extraction and Isolation

A typical workflow for the isolation of alkaloids from a natural source involves several key stages:

Workflow Start Natural Source Material (e.g., Plant, Marine Organism, Microbial Culture) Extraction Extraction (e.g., Maceration, Soxhlet) Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Solvent-Solvent Partitioning (Acid-Base Extraction) Crude_Extract->Partitioning Crude_Alkaloid_Fraction Crude Alkaloid Fraction Partitioning->Crude_Alkaloid_Fraction Chromatography Chromatographic Purification (e.g., Column Chromatography, HPLC) Crude_Alkaloid_Fraction->Chromatography Pure_Alkaloids Pure Tetrahydroquinoline Alkaloids Chromatography->Pure_Alkaloids Analysis Structural Elucidation (e.g., NMR, MS, X-ray Crystallography) Pure_Alkaloids->Analysis

Detailed Experimental Protocol: Isolation from Calycotome villosa

The following protocol is based on the successful isolation of tetrahydroisoquinoline alkaloids from the seeds of Calycotome villosa.[7][8]

Step 1: Extraction

  • Air-dry and grind the seeds of Calycotome villosa to a fine powder.

  • Extract the powdered seeds with methanol at room temperature for 24 hours with constant stirring.

  • Filter the mixture and repeat the extraction process three times with fresh methanol.

  • Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain the crude methanol extract.

Causality: Methanol is a polar solvent that is effective in extracting a wide range of alkaloids, which are often present as salts in the plant material. Repeated extractions ensure a higher yield of the target compounds.

Step 2: Acid-Base Partitioning

  • Dissolve the crude methanol extract in a 5% aqueous hydrochloric acid solution.

  • Filter the acidic solution to remove any insoluble material.

  • Wash the acidic solution with diethyl ether to remove neutral and acidic compounds.

  • Basify the aqueous solution to pH 9-10 with a concentrated ammonium hydroxide solution.

  • Extract the basified solution with chloroform or a chloroform/methanol mixture.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude alkaloid fraction.

Causality: This acid-base partitioning is a classic and highly effective method for the selective isolation of alkaloids. In the acidic solution, the basic nitrogen atom of the alkaloids is protonated, making them water-soluble salts. Neutral and acidic compounds remain in the organic phase and are removed. After basification, the alkaloids are deprotonated, becoming soluble in the organic solvent and allowing for their separation from the aqueous phase.

Step 3: Chromatographic Purification

  • Subject the crude alkaloid fraction to column chromatography on silica gel.

  • Elute the column with a gradient of chloroform and methanol, gradually increasing the polarity.

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine fractions containing the same compound and evaporate the solvent.

  • Further purify the isolated compounds by preparative TLC or high-performance liquid chromatography (HPLC) if necessary.

Causality: Column chromatography separates the components of the crude alkaloid mixture based on their polarity. The use of a solvent gradient allows for the sequential elution of compounds with different polarities. TLC is used to monitor the separation and identify the fractions containing the target alkaloids.

Step 4: Structural Elucidation

  • Characterize the purified alkaloids using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • For crystalline compounds, X-ray crystallography provides unambiguous structural determination and absolute stereochemistry.[7][8]

Self-Validation: Each step of this protocol includes a validation point. The effectiveness of the acid-base extraction can be confirmed by TLC analysis of the crude extract and the final alkaloid fraction. The purity of the isolated compounds after chromatography is assessed by TLC and analytical HPLC. Finally, the structural elucidation by multiple spectroscopic methods provides definitive confirmation of the isolated compound's identity.

Part 4: Pharmacological Significance and Future Directions

The diverse biological activities of naturally occurring tetrahydroquinoline alkaloids make them highly attractive starting points for drug discovery programs.

Alkaloid Class/Example Natural Source Reported Biological Activity Reference(s)
Benzylisoquinoline Alkaloids Plants (e.g., Papaveraceae)Analgesic, Antitussive, Antimicrobial[4][22]
Trabectedin (ET-743) Tunicate (Ecteinascidia turbinata)Antitumor[12][13]
Virantmycin Bacterium (Streptomyces nitrosporeus)Antiviral, Antifungal[15][16]
Variolins Sponge (Kirkpatrickia variolosa)Anticancer (CDK inhibitor)[12]
Pinnatoxins Bivalve (Pinna muricata)Potent shellfish poison (Ca2+ channel activator)[14]

The continued exploration of biodiversity, particularly in underexplored ecosystems like the deep sea and unique terrestrial habitats, will undoubtedly lead to the discovery of new tetrahydroquinoline alkaloids with novel chemical structures and biological activities. Furthermore, advances in metabolic engineering and synthetic biology offer the potential to produce these complex natural products in microbial hosts, overcoming the supply limitations often associated with isolation from their natural sources.[23][24][25] The convergence of natural product chemistry, pharmacology, and biotechnology will be crucial in translating the therapeutic promise of these remarkable molecules into tangible clinical benefits.

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Methodological & Application

Introduction: The Significance of the Tetrahydroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinolin-8-ol from Quinoline

The 1,2,3,4-tetrahydroquinoline core structure is a privileged scaffold in medicinal chemistry and drug discovery. Its presence in a wide array of natural products and synthetic pharmaceuticals underscores its importance as a pharmacophore.[1][2] These compounds exhibit a broad spectrum of biological activities, including potential applications as anticancer, antiarrhythmic, and immunosuppressant agents.[1][3]

This application note provides a detailed, research-grade guide for the synthesis of a key derivative, this compound. The primary and most efficient synthetic strategy involves the selective reduction of the pyridine ring of the readily available precursor, 8-hydroxyquinoline (also known as oxine).[4][5][6] We will delve into the mechanistic underpinnings of this transformation, provide a robust, step-by-step experimental protocol, and offer insights into the rationale behind the procedural choices.

Core Synthetic Strategy: Selective Catalytic Hydrogenation

The conversion of a quinoline derivative to its corresponding 1,2,3,4-tetrahydroquinoline analogue is fundamentally a reduction reaction. The key challenge and objective is the selective hydrogenation of the nitrogen-containing heterocyclic ring (the pyridine moiety) without reducing the adjacent carbocyclic benzene ring.

Mechanistic Rationale

Catalytic hydrogenation is the most direct and widely employed method for this transformation.[4][5] The reaction proceeds via the addition of hydrogen across the double bonds of the pyridine ring, which is more susceptible to reduction than the benzenoid ring. This selectivity arises from the lower aromatic stabilization energy of the pyridine ring compared to the benzene ring, making it more reactive towards hydrogenation under appropriate catalytic conditions.[7][8]

The process is typically heterogeneous, occurring on the surface of a noble metal catalyst. Various catalysts, including Platinum(IV) oxide (PtO₂, Adams' catalyst), Palladium on Carbon (Pd/C), and Raney Nickel, are effective for this purpose.[1][8][9] Platinum-based catalysts, in particular, have a long-standing and well-documented history of providing excellent yields for this specific transformation.[4][8] The reaction mechanism involves the adsorption of both the hydrogen gas and the quinoline substrate onto the catalyst surface, followed by a stepwise transfer of hydrogen atoms to the heterocyclic ring.[10][11]

cluster_workflow Synthetic Pathway Start 8-Hydroxyquinoline Product This compound Start->Product Catalytic Hydrogenation Conditions H₂ (g) PtO₂ (Catalyst) Methanol (Solvent) ~40 PSI, RT

Caption: General reaction scheme for the synthesis.

Detailed Application Protocol

This protocol provides a reliable method for the synthesis of this compound using a standard laboratory hydrogenation apparatus.

Protocol 1: Platinum-Catalyzed Hydrogenation of 8-Hydroxyquinoline

Objective: To synthesize this compound via the selective catalytic hydrogenation of 8-hydroxyquinoline.

Data Summary:

ParameterSpecificationRationale / Notes
Starting Material 8-HydroxyquinolineCommercially available precursor with the required C8-hydroxyl group.
Catalyst Platinum(IV) oxide (PtO₂)Highly effective catalyst for N-heterocycle reduction.[4]
Catalyst Loading ~27% w/w (relative to substrate)Ensures a reasonable reaction rate without excessive cost.
Solvent Methanol (ACS Grade)Good solubility for the substrate; stable under reaction conditions.
Hydrogen Pressure 40 PSISufficient pressure for efficient reduction at room temperature.[4]
Temperature Ambient (~20-25 °C)Reaction is exothermic and proceeds efficiently without heating.
Purification Recrystallization (DCM/Hexane)Effective method for obtaining high-purity crystalline product.
Expected Yield ~75-85%Based on typical literature outcomes for this reaction.[4]
Product M.P. 117.5–119 °CKey validation parameter for product identity and purity.[4]

Materials & Reagents:

  • 8-Hydroxyquinoline (2.5 g, 17.2 mmol)

  • Platinum(IV) oxide (PtO₂, 680 mg)

  • Methanol (MeOH, ~70 mL)

  • Hydrogen (H₂) gas, high purity

  • Celite® 545 (or equivalent filter aid)

  • Dichloromethane (DCM)

  • Hexane

  • Nitrogen or Argon gas (for inerting)

Equipment:

  • Parr hydrogenation apparatus or a similar pressure-rated reaction vessel

  • Magnetic stirrer and stir bar or mechanical shaker

  • Büchner funnel and vacuum flask

  • Filter paper

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Crystallizing dish

A 1. Dissolution Dissolve 8-hydroxyquinoline in methanol in pressure vessel. B 2. Catalyst Addition Carefully add PtO₂ catalyst. A->B C 3. Hydrogenation Seal, purge with N₂, then pressurize with H₂ to 40 PSI. Agitate until H₂ uptake ceases. B->C D 4. Catalyst Removal Vent H₂, purge with N₂. Filter reaction mixture through a pad of Celite. C->D E 5. Concentration Evaporate the filtrate using a rotary evaporator. D->E F 6. Purification Recrystallize the crude solid from dichloromethane/hexane. E->F G 7. Characterization Dry the crystals and verify by M.P. and spectroscopy. F->G

Caption: Step-by-step experimental workflow diagram.

Experimental Procedure:
  • Vessel Preparation: Place 2.5 g (17.2 mmol) of 8-hydroxyquinoline into a suitable Parr hydrogenation vessel. Add a magnetic stir bar.

  • Dissolution: Add 50 mL of methanol to the vessel and stir until the solid is completely dissolved.

  • Catalyst Addition: In a well-ventilated fume hood, carefully add 680 mg of platinum(IV) oxide to the solution. Note: Handle platinum catalysts with care as they can be pyrophoric, especially after the reaction when saturated with hydrogen.

  • Hydrogenation: Securely seal the reaction vessel and attach it to the Parr apparatus.

    • Purge: Evacuate the vessel and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to remove all oxygen.

    • Pressurize: Introduce hydrogen gas into the vessel until the pressure reaches 40 PSI.

    • Reaction: Begin vigorous stirring or shaking. The reaction is typically exothermic, and the pressure will drop as hydrogen is consumed. Continue the reaction until the hydrogen uptake ceases, indicating completion. This may take several hours.

  • Work-up:

    • Depressurization: Close the hydrogen inlet, carefully vent the excess hydrogen from the vessel into the fume hood exhaust, and purge the vessel three times with inert gas.

    • Filtration: Prepare a filtration setup by placing a piece of filter paper in a Büchner funnel and adding a ~1 cm thick pad of Celite. Wet the pad with a small amount of methanol.

    • Filter the reaction suspension through the Celite pad to remove the platinum catalyst.[4] The Celite prevents the fine catalyst particles from clogging the filter paper and passing into the filtrate.

    • Rinse the reaction vessel and the filter cake with an additional 20 mL of methanol to ensure all the product is collected.

  • Isolation: Combine the filtrates and concentrate the solution to dryness using a rotary evaporator. This will yield the crude product as a solid residue.

  • Purification:

    • Dissolve the crude residue in a minimum amount of hot dichloromethane.

    • Slowly add hexane until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.

    • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

  • Validation: The final product should be analytically pure, green-tinged needles.[4] Confirm the identity and purity by measuring the melting point (expected: 117.5-119 °C) and by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

References

  • Kinetics and mechanism of the regioselective homogeneous hydrogenation of quinoline using [Rh(COD)(PPh3)2]PF6 as the catalyst precursor.
  • Copper-Catalyzed Selective 1,2-Reduction of Quinolines.
  • The different mechanisms for quinoline hydrogenation over Ir...
  • Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide C
  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilyl
  • THE CATALYTIC HYDROGENATION OF QUINOLINE. Georgia Institute of Technology.
  • Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts.
  • Possible mechanism proposed for the selective reduction of quinoline.
  • Schematic illustration of quinoline reduction to produce 1, 2, 3,...
  • Synthesis of (A) 1,2,3,4-Tetrahydro-8-quinolinol. PrepChem.com.
  • Chemoselective Quinoline and Isoquinoline Reduction by Energy Transfer Catalysis Enabled Hydrogen
  • Reduction of quinolines to 1,2,3,4-tetrahydroquinolines with hydrosilane/ethanol catalyzed by TiO2-supported gold nanoparticles under solvent free conditions.
  • A Method for the Synthesis of 1,2,3,4‐Tetrahydroquinolines through Reduction of Quinolin‐2(1H)‐ones Promoted by SmI2/H2O/Et3N.
  • Iodine catalyzed reduction of quinolines under mild reaction conditions. RSC Publishing.
  • An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol Deriv
  • Tetrahydroquinoline synthesis. Organic Chemistry Portal.
  • The electrochemically selective C3-thiolation of quinolines. Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. PMC.
  • 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry. Catalysis Science & Technology (RSC Publishing).
  • Influence of catalyst dosage proportions on the hydrogenation of 8-MQL...
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central.
  • Applications of synthesized 1,2,3,4‐tetrahydroquinoline derivatives.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • This compound. PubChem.
  • 8-Hydroxyquinoline. Wikipedia.
  • Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity.

Sources

Application Notes and Protocols for the Domino Synthesis of 1,2,3,4-Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif prevalent in a vast array of natural products and pharmacologically active compounds.[1] Its synthesis has been a long-standing focus of organic chemists. Domino reactions, also known as tandem or cascade reactions, have emerged as a highly efficient and atom-economical strategy for constructing complex molecular architectures like tetrahydroquinolines from simple starting materials in a single operation.[1][2] This guide provides an in-depth overview of prominent domino strategies for 1,2,3,4-tetrahydroquinoline synthesis, delves into the mechanistic underpinnings of these transformations, and offers detailed, field-proven protocols for their practical implementation.

Introduction: The Power of Domino Reactions in Heterocyclic Chemistry

Domino reactions offer significant advantages over traditional multi-step synthetic routes by minimizing intermediate isolation and purification steps, thereby reducing solvent waste and saving time and resources.[1][2] This approach aligns with the principles of green chemistry.[2] In the context of 1,2,3,4-tetrahydroquinoline synthesis, domino strategies allow for the orchestrated formation of multiple carbon-carbon and carbon-nitrogen bonds, leading to a rapid increase in molecular complexity. These reactions often proceed with high stereoselectivity, enabling the construction of chiral tetrahydroquinoline cores, which is of paramount importance in drug discovery.

A variety of reaction types can initiate these cascades, including reductions, nucleophilic aromatic substitutions (SNAr), and acid-catalyzed cyclizations.[2][3][4][5] The choice of strategy is often dictated by the desired substitution pattern on the final tetrahydroquinoline product.

Key Domino Strategies for 1,2,3,4-Tetrahydroquinoline Synthesis

Several domino strategies have been successfully employed for the synthesis of 1,2,3,4-tetrahydroquinolines. Here, we highlight two powerful and versatile approaches: the Reductive Cyclization cascade and the Domino Povarov Reaction.

Reductive Cyclization Cascades

This strategy typically involves the reduction of a nitro group on an aromatic ring, which then triggers an intramolecular cyclization. The in situ generated aniline is a potent nucleophile that can readily participate in subsequent bond-forming reactions.

A common approach involves the reduction of a 2-nitroaryl ketone or aldehyde. The catalytic reduction of the nitro group is followed by the formation of a cyclic imine, which is then further reduced to yield the tetrahydroquinoline.[1]

Mechanism of Reductive Cyclization:

G cluster_0 Reductive Cyclization Cascade Start 2-Nitroaryl Ketone/Aldehyde Step1 Nitro Group Reduction (e.g., H2, Pd/C or Fe/AcOH) Start->Step1 Intermediate1 Aniline Intermediate Step1->Intermediate1 Step2 Intramolecular Condensation Intermediate1->Step2 Intermediate2 Cyclic Imine/Iminium Ion Step2->Intermediate2 Step3 Reduction of Imine Intermediate2->Step3 Product 1,2,3,4-Tetrahydroquinoline Step3->Product

Caption: Workflow of the reductive cyclization cascade for tetrahydroquinoline synthesis.

Another variation of this domino reaction involves a reduction-Michael addition sequence. In this case, the reduction of a nitro group generates an aniline that subsequently undergoes an intramolecular Michael addition to an α,β-unsaturated carbonyl moiety within the same molecule.[2]

The Domino Povarov Reaction

The Povarov reaction, a formal aza-Diels-Alder reaction, is a powerful tool for the synthesis of tetrahydroquinolines.[6] In its domino format, the reactants for the cycloaddition are generated in situ. A three-component reaction between an arylamine, an aldehyde, and an electron-rich alkene can efficiently construct the tetrahydroquinoline core.[6][7][8]

A particularly elegant example involves the reaction of an arylamine, methyl propiolate, and an aromatic aldehyde.[6][7] The arylamine first adds to the methyl propiolate to form a β-enamino ester. Simultaneously, a second equivalent of the arylamine condenses with the aromatic aldehyde to form an N-aryl imine. These two in situ generated intermediates then undergo a Mannich-type addition followed by an intramolecular electrophilic aromatic substitution to furnish the polysubstituted tetrahydroquinoline.[6]

Mechanism of the Domino Povarov Reaction:

G cluster_1 Domino Povarov Reaction cluster_A Intermediate Formation cluster_B Intermediate Formation Arylamine1 Arylamine EnaminoEster β-Enamino Ester (A) Arylamine1->EnaminoEster MethylPropiolate Methyl Propiolate MethylPropiolate->EnaminoEster Mannich Mannich-type Addition (A + B) EnaminoEster->Mannich Arylamine2 Arylamine Imine N-Aryl Imine (B) Arylamine2->Imine Aldehyde Aromatic Aldehyde Aldehyde->Imine Imine->Mannich IntermediateC Mannich Adduct (C) Mannich->IntermediateC Cyclization Intramolecular Electrophilic Aromatic Substitution IntermediateC->Cyclization Product Polysubstituted Tetrahydroquinoline Cyclization->Product

Sources

Application Note & Protocol: High-Purity Isolation of 1,2,3,4-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust protocols for the purification of 1,2,3,4-Tetrahydroquinolin-8-ol, a key heterocyclic intermediate in medicinal chemistry and drug development.[1] Recognizing the critical impact of purity on experimental outcomes, this document provides experienced researchers with two primary methodologies: Recrystallization and Flash Column Chromatography . The protocols are designed to be self-validating, with in-depth explanations of the principles behind each step, from solvent selection to impurity removal. This ensures that researchers can not only execute the procedures but also adapt them to varying scales and impurity profiles.

Introduction: The Significance of Purity for this compound

This compound (C₉H₁₁NO, Molar Mass: 149.19 g/mol ) is a foundational scaffold in the synthesis of a wide array of biologically active molecules.[2][3] Its structure, featuring a hydrogenated quinoline core with a critical hydroxyl group at the 8-position, makes it a valuable precursor for novel therapeutics. Impurities, often originating from starting materials or side-reactions during synthesis (such as oxidation or polymerization), can significantly compromise downstream applications, leading to unreliable biological data and difficulties in lead optimization.

This application note provides detailed, field-proven methodologies to achieve high-purity this compound, suitable for the most sensitive research and development applications.

Foundational Principles of Purification

The purification strategy for this compound leverages its unique physicochemical properties: a polar phenolic hydroxyl group, a basic secondary amine, and a largely nonpolar bicyclic core. The choice between recrystallization and chromatography depends on the impurity profile and the desired scale.

  • Recrystallization is ideal for removing small amounts of impurities from a solid crude product, particularly when the impurities have different solubility profiles from the target compound.[4]

  • Flash Column Chromatography is a more versatile technique capable of separating complex mixtures and isolating the target compound from impurities with similar polarities.

A general workflow for the purification process is outlined below.

Purification_Workflow cluster_prep Preparation cluster_purification Purification Method cluster_post Post-Purification & Analysis Crude_Product Crude this compound TLC_Analysis Initial Purity Assessment (TLC) Crude_Product->TLC_Analysis Sample Recrystallization Protocol 1: Recrystallization TLC_Analysis->Recrystallization If solid & minor impurities Chromatography Protocol 2: Flash Chromatography TLC_Analysis->Chromatography If oily or complex mixture Isolation Isolation of Purified Solid (Filtration / Solvent Evaporation) Recrystallization->Isolation Chromatography->Isolation Purity_Check Purity Verification (TLC, Melting Point) Isolation->Purity_Check Characterization Structural Confirmation (NMR, MS) Purity_Check->Characterization Final_Product High-Purity Product (>98%) Characterization->Final_Product

Caption: General workflow for the purification of this compound.

Protocol 1: Recrystallization of this compound

This protocol is most effective when the crude material is a solid and contains modest levels of impurities. The core principle is to select a solvent system where the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5]

Rationale for Solvent Selection

The key to successful recrystallization is the choice of solvent. An ideal solvent should:

  • Completely dissolve the compound at its boiling point.

  • Yield poor solubility for the compound at low temperatures (e.g., 0-4 °C).

  • Either dissolve impurities completely at all temperatures or not at all.

  • Be chemically inert with the compound.

  • Be easily removable from the purified crystals.

Based on the structure of this compound and empirical data from related compounds, a mixed solvent system often provides the best results. A polar solvent like ethanol or methanol can dissolve the compound, while a nonpolar solvent like n-hexane or water can be used to induce precipitation. A patent for the related compound 8-hydroxyquinoline suggests methanol is an effective recrystallization solvent.[6]

Table 1: Suggested Solvents for Recrystallization Screening

Solvent SystemTypeRationale
Methanol/Water Single & MixedThe polar nature of methanol dissolves the compound, while the addition of water as an anti-solvent can induce crystallization.
Ethanol/n-Hexane MixedEthanol dissolves the polar compound, and the gradual addition of nonpolar n-hexane reduces solubility to promote crystal growth.
Toluene SingleAromatic solvent that may provide good solubility at high temperatures and poor solubility upon cooling.
Ethyl Acetate/Hexane MixedA moderately polar system commonly used for compounds of intermediate polarity.
Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen primary solvent (e.g., methanol) to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent dropwise until the solid completely dissolves. Causality Note: Adding the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing recovery upon cooling.[7]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This method is superior for purifying crude material that is oily or contains multiple impurities with polarities similar to the product. The principle involves separating compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase.

Rationale for Eluent System Selection

The choice of mobile phase (eluent) is critical for achieving good separation. For a compound like this compound, a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective. The phenolic hydroxyl and secondary amine groups will cause the compound to adhere to the silica, requiring a polar component in the eluent for it to move down the column. A patent for the purification of the related 7-hydroxy-1,2,3,4-tetrahydroquinoline successfully used a dichloromethane eluent on a silica column, though modern practice often prefers ethyl acetate/hexane systems for safety and efficacy.[8]

Table 2: Typical Parameters for Flash Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds with polar functional groups.
Eluent System Hexane:Ethyl Acetate GradientStart with a low polarity (e.g., 9:1 Hex:EtOAc) and gradually increase the polarity (e.g., to 1:1) to elute the compound.
Loading Technique Dry LoadingAdsorbing the crude material onto a small amount of silica gel before loading onto the column often results in better separation.
Detection UV (254 nm) / TLCThe aromatic ring allows for visualization under UV light. TLC is used to analyze the collected fractions.
Step-by-Step Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase, collecting fractions. Gradually increase the proportion of the polar solvent (ethyl acetate) to increase the eluting power of the mobile phase.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) using the same eluent system.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid or oil under high vacuum to remove residual solvent.

Caption: Visualization of the separation process in flash column chromatography.

Purity Assessment and Characterization

Post-purification, it is imperative to confirm the purity and identity of the isolated this compound.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra should be clean, with integrations in ¹H NMR matching the expected number of protons.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight (149.19 g/mol ).

Conclusion

The protocols outlined in this application note provide robust and reliable methods for obtaining high-purity this compound. The choice between recrystallization and flash chromatography should be guided by the nature and quantity of the crude material and its impurities. Proper execution of these protocols, combined with rigorous post-purification analysis, will ensure the quality and reliability of this critical chemical intermediate for research and drug development.

References

  • CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution. Google Patents.
  • The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors. ARKIVOC.
  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PubMed Central.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central.
  • This compound | C9H11NO. PubChem.
  • Tetrahydroquinoline synthesis. Organic Chemistry Portal.
  • Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. SIELC Technologies.
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Organic Chemistry Lab: Recrystallization. YouTube.
  • Recrystallization- Organic Chemistry Lab- purification. YouTube.
  • 1,2,3,4-Tetrahydroquinoline | C9H11N. PubChem.
  • US5283336A - Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4... Google Patents.
  • Tetrahydroquinoline. Wikipedia.

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Application Notes and Protocols for the Investigation of 1,2,3,4-Tetrahydroquinolin-8-ol in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer effects.[1][3][4] This has led to a growing interest in exploring novel analogs for therapeutic development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the investigation of a fundamental, yet underexplored, member of this family: 1,2,3,4-Tetrahydroquinolin-8-ol .

While much of the existing research focuses on more complex derivatives, a systematic evaluation of the parent compound is a critical and logical starting point. These application notes and protocols are designed to provide a robust framework for elucidating the potential anticancer activity of this compound, from initial in vitro screening to preliminary mechanistic studies. The causality behind each experimental choice is explained to empower researchers to not only follow the protocols but also to understand and adapt them.

Compound Profile and Handling

1.1. Chemical Properties and Synthesis Overview

  • Compound Name: this compound

  • Synonyms: 8-Hydroxy-1,2,3,4-tetrahydroquinoline

  • Molecular Formula: C₉H₁₁NO

  • Appearance: Typically a clear pale yellow to yellow liquid.[5]

  • Solubility: Poorly soluble in water.[5] For cell-based assays, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it in a culture medium.

A common synthetic route to obtain the 1,2,3,4-tetrahydroquinoline scaffold is through the catalytic hydrogenation of the corresponding quinoline.[6] More advanced domino reactions have also been developed for efficient synthesis.[7]

1.2. Safety and Handling Precautions

Quinoline and its derivatives are classified as hazardous substances.[8][9] Although the specific toxicity of this compound may not be fully characterized, it is prudent to handle it with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.[10][11] Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[12]

  • Disposal: Dispose of waste according to local, state, and federal regulations for hazardous materials.

Proposed Mechanism of Action and Research Strategy

Derivatives of 1,2,3,4-tetrahydroquinoline have been shown to exert their anticancer effects through various mechanisms, including:

  • Inhibition of the NF-κB Signaling Pathway: The NF-κB (nuclear factor-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers.[1][13]

  • Induction of Apoptosis: Many effective anticancer agents work by inducing programmed cell death, or apoptosis, in cancer cells.[3]

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints can prevent cancer cells from proliferating.[3][4]

Based on these precedents, a logical research strategy for this compound is to investigate its ability to modulate these key cancer-related pathways.

Logical Flow of Investigation

Caption: A logical workflow for investigating the anticancer properties of this compound.

In Vitro Experimental Protocols

A crucial first step in anticancer drug discovery is the use of in vitro assays to screen for activity and elucidate the mechanism of action.[14][15][16]

3.1. Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[17][18] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19]

Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., human lung cancer A549, colon cancer HCT-116, breast cancer MDA-MB-231, and prostate cancer PC-3, as derivatives have shown activity against these[1][3]) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is less than 0.1% to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution (in PBS) to each well.[20]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[18]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[21]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[18]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using appropriate software (e.g., GraphPad Prism).

Data Presentation

Cell Line24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
A549
HCT-116
MDA-MB-231
PC-3

3.2. Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for detecting apoptosis.[22][23] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[22][24] Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells.[25]

Protocol: Annexin V/PI Staining

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

    • Wash the cells twice with ice-cold PBS.[25]

  • Staining:

    • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.[26]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

    • Incubate for 15-20 minutes at room temperature in the dark.[26]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • The results will allow for the quantification of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[25]

3.3. Cell Cycle Analysis: Propidium Iodide (PI) Staining

Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[27][28]

Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest the cells and wash them with PBS.

  • Fixation:

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. This preserves the DNA integrity.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is crucial to prevent the staining of RNA.[29]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Use software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[30]

3.4. Mechanistic Insights: Western Blotting for Signaling Pathways

Western blotting is an essential technique to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of a drug's action.[31][32]

Proposed Signaling Pathway for Investigation

Caption: A proposed mechanism of action for this compound targeting the NF-κB pathway.

Protocol: Western Blotting

  • Protein Extraction:

    • Treat cells with this compound as previously described.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[32]

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[32]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[33]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.[34] Suggested primary antibodies include:

      • NF-κB Pathway: anti-phospho-IKK, anti-IκBα, anti-phospho-p65, anti-p65.

      • Apoptosis: anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP.

      • Cell Cycle: anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27.

      • Loading Control: anti-β-actin or anti-GAPDH.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[33]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[34]

    • Quantify the band intensities using densitometry software like ImageJ.[32]

In Vivo Anticancer Activity Evaluation

Positive in vitro results should be followed by in vivo studies to assess the compound's efficacy in a living organism.[35] Human tumor xenograft models in immunodeficient mice are a standard preclinical platform for this purpose.[36][37][38][39]

Protocol: Subcutaneous Xenograft Model

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude or SCID mice).[39] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation:

    • Subcutaneously inject 1-5 x 10⁶ cancer cells (e.g., A549 or MDA-MB-231) in a mixture of medium and Matrigel into the flank of each mouse.

  • Treatment:

    • When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses. Include a vehicle control group.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion and Future Directions

These application notes provide a comprehensive, step-by-step guide to systematically evaluate the anticancer potential of this compound. By following these protocols, researchers can generate robust and reproducible data on its cytotoxicity, mechanism of action, and preliminary in vivo efficacy. Positive findings would not only highlight the potential of this specific compound but also validate the 8-hydroxy-1,2,3,4-tetrahydroquinoline scaffold as a valuable starting point for the development of novel and more potent anticancer agents.

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The Strategic Utility of 1,2,3,4-Tetrahydroquinolin-8-ol as a Versatile Precursor in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline framework is a cornerstone in the architecture of numerous biologically active compounds, lending itself to a diverse array of pharmacological applications.[1][2] Its rigid, three-dimensional structure provides an excellent scaffold for the spatial presentation of various functional groups, enabling precise interactions with biological targets. The incorporation of a hydroxyl group at the 8-position, yielding 1,2,3,4-tetrahydroquinolin-8-ol, further enhances its value as a synthetic precursor. This hydroxyl group not only influences the electronic properties of the aromatic ring but also serves as a key handle for further functionalization, paving the way for the synthesis of complex molecules with potent therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide provides an in-depth exploration of the synthesis and derivatization of this compound, with a focus on its application in the development of novel therapeutic agents, particularly topoisomerase inhibitors.

Synthesis of the Core Precursor: this compound

The journey towards complex drug molecules begins with the efficient and scalable synthesis of the core precursor. The most common and reliable method for the preparation of this compound is the catalytic hydrogenation of the readily available starting material, 8-hydroxyquinoline.[5][6]

Causality Behind Experimental Choices in Catalytic Hydrogenation

The choice of catalyst, solvent, and reaction conditions is critical for achieving high yields and purity. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for the reduction of the pyridine ring of the quinoline system while leaving the phenol ring intact. The use of a protic solvent like ethanol facilitates the reaction by aiding in the dissolution of the substrate and the transfer of hydrogen to the catalyst surface. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure to ensure a sufficient supply of the reducing agent.

Experimental Protocol: Catalytic Hydrogenation of 8-Hydroxyquinoline

Materials:

  • 8-Hydroxyquinoline

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (absolute)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (high purity)

  • Parr hydrogenation apparatus or a similar high-pressure reactor

Procedure:

  • Reactor Setup: In a high-pressure reactor, a solution of 8-hydroxyquinoline (1.0 eq) in absolute ethanol is prepared.

  • Catalyst Addition: To this solution, 10% Pd/C (typically 5-10 mol%) is added under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with atmospheric oxygen.

  • Hydrogenation: The reactor is sealed and purged several times with hydrogen gas to remove any residual air. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (typically 50-100 psi) at a controlled temperature (e.g., 50-80 °C).[6][7]

  • Reaction Monitoring: The progress of the reaction is monitored by the cessation of hydrogen uptake. Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to confirm the complete consumption of the starting material.

  • Workup: Upon completion, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented. The reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.

  • Isolation and Purification: The filtrate is concentrated under reduced pressure to yield the crude product. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Data Summary: Synthesis of this compound

ParameterValueReference
Starting Material 8-Hydroxyquinoline[5]
Catalyst 10% Pd/C[6]
Solvent Ethanol[5]
Hydrogen Pressure 50-100 psi[7]
Temperature 50-80 °C[6]
Typical Yield >90%[6]
Appearance Off-white to light brown solid[8]
Molecular Formula C₉H₁₁NO[8]
Molecular Weight 149.19 g/mol [8]

Derivatization of this compound: Building Complexity for Biological Activity

The true power of this compound as a precursor lies in its amenability to further chemical modifications. The secondary amine in the tetrahydroquinoline ring is a key site for derivatization, allowing for the introduction of a wide range of substituents that can modulate the pharmacological properties of the final compound.

N-Arylation via Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[9][10] This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine under relatively mild conditions, offering a significant advantage over traditional methods that often require harsh reaction conditions and have limited substrate scope.[11]

Causality Behind Experimental Choices in Buchwald-Hartwig Amination:

The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, ligand, and base.

  • Palladium Catalyst: A palladium(0) source is required to initiate the catalytic cycle. This can be a pre-formed Pd(0) complex or generated in situ from a palladium(II) precursor.

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[11]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, forming the active nucleophile for the coupling reaction.

Experimental Protocol: N-Arylation of this compound with a Functionalized Aryl Halide

This protocol describes a representative N-arylation reaction to synthesize a key intermediate for a potential topoisomerase inhibitor.

Materials:

  • This compound

  • A functionalized aryl halide (e.g., 1-bromo-4-nitrobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert atmosphere glovebox or Schlenk line techniques

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add palladium(II) acetate (2-5 mol%), the phosphine ligand (4-10 mol%), and sodium tert-butoxide (1.2-1.5 eq).

  • Addition of Reactants: Add this compound (1.0 eq) and the aryl halide (1.1 eq) to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at a specified temperature (typically 80-110 °C).[5]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Summary: N-Arylation of this compound

ParameterExample ValueReference
Aryl Halide 1-bromo-4-nitrobenzene[5]
Catalyst Pd(OAc)₂[5]
Ligand Xantphos[11]
Base NaOtBu[5]
Solvent Toluene[5]
Temperature 100 °C[5]
Typical Yield 70-90%[5]

Application in the Synthesis of Topoisomerase Inhibitors

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy.[12] Many natural and synthetic compounds containing the quinoline and tetrahydroquinoline scaffolds have been shown to exhibit potent topoisomerase inhibitory activity.[1][13][14] The N-arylated this compound derivatives serve as excellent precursors for the synthesis of novel topoisomerase inhibitors. The introduced aryl group can be further functionalized to incorporate pharmacophores known to interact with the DNA-topoisomerase complex.

G cluster_0 Synthesis of Precursor cluster_1 Derivatization cluster_2 Drug Candidate Synthesis 8-Hydroxyquinoline 8-Hydroxyquinoline This compound This compound 8-Hydroxyquinoline->this compound Catalytic Hydrogenation (Pd/C, H2) N-Aryl-1,2,3,4-tetrahydroquinolin-8-ol N-Aryl-1,2,3,4-tetrahydroquinolin-8-ol This compound->N-Aryl-1,2,3,4-tetrahydroquinolin-8-ol Buchwald-Hartwig Amination Aryl Halide Aryl Halide Aryl Halide->N-Aryl-1,2,3,4-tetrahydroquinolin-8-ol Topoisomerase Inhibitor Topoisomerase Inhibitor N-Aryl-1,2,3,4-tetrahydroquinolin-8-ol->Topoisomerase Inhibitor Further Functionalization

Caption: Synthetic workflow from 8-hydroxyquinoline to a potential topoisomerase inhibitor.

Conclusion

This compound is a highly valuable and versatile precursor in drug synthesis. Its straightforward preparation via catalytic hydrogenation of 8-hydroxyquinoline, coupled with modern synthetic methodologies like the Buchwald-Hartwig amination, provides a robust platform for the creation of a diverse library of complex molecules. The strategic derivatization of this core scaffold has proven to be a fruitful approach in the discovery of novel therapeutic agents, particularly in the realm of anticancer drug development. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this privileged scaffold in their drug discovery endeavors.

References

  • Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. (2019). Bioorganic Chemistry. [Link]
  • New[1][3][4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. (2021). PLoS ONE. [Link]
  • The synthesis of benzo[h]quinolines as topoisomerase inhibitors. (1999). Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv
  • Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIa, G-quadruplex binding and cytotoxic properties. (2016). European Journal of Medicinal Chemistry. [Link]
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (2015). Journal of Chemical Sciences. [Link]
  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (2021). Organic Letters. [Link]
  • Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Royal Society of Chemistry. [Link]
  • Identifying Reaction Pathway for Tandem Condensation- Hydrogenation to Produce Tetrahydroquinolines Using High-Pressure Operando Solid-State NMR Spectroscopy. (2020). OSTI.GOV. [Link]
  • Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. (2020). New Journal of Chemistry. [Link]
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Secondary metabolites as DNA topoisomerase inhibitors: A new era towards designing of anticancer drugs. (2010). Pharmacognosy Reviews. [Link]
  • Buchwald–Hartwig amin
  • Hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. Reaction... (n.d.).
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022).
  • Method for synthesizing 5,6,7,8-tetrahydroquinoline. (2012).
  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). RSC Advances. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][15]naphthyrin-5(6H)-one. (2016). Tetrahedron. [Link]
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2012). Molecules. [Link]
  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (2020). Medicinal Chemistry. [Link]

Sources

Application Notes & Protocols: A Multi-Assay Approach for Evaluating the Antioxidant Activity of 1,2,3,4-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the antioxidant potential of 1,2,3,4-Tetrahydroquinolin-8-ol (THQ-8). Tetrahydroquinolines (THQs) are a privileged class of nitrogen-containing heterocyclic compounds known for a wide spectrum of biological activities, including antioxidant effects that are crucial for combating oxidative stress implicated in neurodegenerative diseases, cancer, and inflammatory conditions.[1][2][3] This document details the rationale, step-by-step protocols, and data analysis for a panel of established antioxidant assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, the Ferric Reducing Antioxidant Power (FRAP) Assay, and the biologically relevant Cellular Antioxidant Activity (CAA) Assay. By employing this multi-assay strategy, researchers can obtain a holistic profile of THQ-8's antioxidant mechanism, from direct radical scavenging to its efficacy within a cellular environment.

Introduction: The Therapeutic Potential of THQ-8 as an Antioxidant

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize them, is a key pathogenic factor in numerous diseases.[4] Antioxidants mitigate this damage by donating electrons to stabilize free radicals.[5][6] The 1,2,3,4-tetrahydroquinoline scaffold is a core structure in many pharmacologically active agents.[7][8] The specific compound, this compound (THQ-8), possesses a phenolic hydroxyl group at the 8-position. This functional group is a well-established pharmacophore for antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals, thereby forming a stable phenoxyl radical.

Evaluating the antioxidant capacity of a novel compound like THQ-8 requires a multi-pronged approach. No single assay can capture the complex interplay of antioxidant mechanisms. Therefore, this guide utilizes a combination of methods:

  • Hydrogen Atom Transfer (HAT) based assays: Such as the DPPH and ABTS assays, which measure the ability of THQ-8 to quench free radicals directly.[9][10]

  • Single Electron Transfer (SET) based assays: Such as the FRAP assay, which assesses the capacity of THQ-8 to reduce an oxidant.[1][11]

  • Biologically Relevant Assays: The Cellular Antioxidant Activity (CAA) assay measures antioxidant efficacy within living cells, accounting for crucial factors like bioavailability, metabolism, and localization.[4][12]

This multi-assay workflow provides a robust and comprehensive characterization of THQ-8's antioxidant profile, essential for its further development as a potential therapeutic agent.

G cluster_0 Phase 1: In Vitro Chemical Screening cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Data Analysis & Interpretation DPPH DPPH Assay (HAT Mechanism) ABTS ABTS Assay (HAT/SET Mechanism) CAA Cellular Antioxidant Activity (CAA) Assay DPPH->CAA FRAP FRAP Assay (SET Mechanism) ABTS->CAA FRAP->CAA IC50 IC50 / EC50 Calculation CAA->IC50 TEAC TEAC Calculation CAA->TEAC Comparison Comparison to Standards (Ascorbic Acid, Trolox) CAA->Comparison Profile Comprehensive Antioxidant Profile IC50->Profile TEAC->Profile Comparison->Profile THQ8 Test Compound: This compound THQ8->DPPH THQ8->ABTS THQ8->FRAP

Figure 1: Comprehensive workflow for evaluating the antioxidant activity of THQ-8.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle & Rationale

The DPPH assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[9] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which is characterized by a deep violet color and a strong absorbance maximum around 517 nm.[9][10] Upon reduction by an antioxidant, the DPPH radical is converted to its non-radical form, DPPH-H, resulting in a color change from violet to pale yellow. This decolorization is proportional to the scavenging activity of the compound.[9][13]

Figure 2: Mechanism of DPPH radical scavenging by an antioxidant (THQ-8-H).

Materials & Reagents
Reagent/MaterialSpecifications
This compound (THQ-8)Test Compound
DPPH (2,2-diphenyl-1-picrylhydrazyl)≥95% purity
Ascorbic Acid or TroloxPositive Control, ≥99% purity
Methanol or EthanolACS Grade
96-well microplate, clear-
Spectrophotometer / Microplate ReaderCapable of reading at 517 nm
Multichannel Pipettor-
Step-by-Step Protocol
  • Preparation of DPPH Working Solution (0.1 mM):

    • Accurately weigh ~3.94 mg of DPPH powder.

    • Dissolve in 100 mL of methanol or ethanol.

    • Store this solution in an amber bottle or wrapped in aluminum foil and keep it in the dark at 4°C. Prepare fresh daily. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[13]

  • Preparation of Test Compound (THQ-8) and Standard Stock Solutions (1 mg/mL):

    • Weigh 10 mg of THQ-8 and dissolve it in 10 mL of methanol.

    • Separately, weigh 10 mg of Ascorbic Acid (or Trolox) and dissolve it in 10 mL of methanol.

  • Preparation of Serial Dilutions:

    • Perform serial dilutions of the THQ-8 and Ascorbic Acid stock solutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[9] Use methanol as the diluent.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each dilution of the test compound or standard to respective wells (in triplicate).

    • Prepare a control well containing 100 µL of methanol (solvent) instead of the sample.

    • Add 100 µL of the 0.1 mM DPPH working solution to all wells.

    • Mix gently by pipetting or using a plate shaker.

    • Incubate the plate in the dark at room temperature for 30 minutes.[13][14]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis
  • Calculate the Percentage of Scavenging Activity:

    • The radical scavenging activity is calculated using the following formula:[9] % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

    • Where:

      • A_control is the absorbance of the control (DPPH solution + solvent).

      • A_sample is the absorbance of the test sample (DPPH solution + THQ-8 or standard).

  • Determine the IC50 Value:

    • Plot the % Scavenging Activity against the concentration of THQ-8 and the standard antioxidant.

    • The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals. It can be determined from the graph using linear or non-linear regression analysis. A lower IC50 value indicates higher antioxidant activity.

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle & Rationale

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[15] This method is advantageous because the ABTS radical is soluble in both aqueous and organic solvents, making it suitable for testing both hydrophilic and lipophilic antioxidants.[15] The ABTS radical is generated by oxidizing ABTS with potassium persulfate, resulting in a characteristic blue-green solution with maximum absorbance at 734 nm.[15] Antioxidants present in the sample reduce the ABTS•+, causing the solution to decolorize. The extent of color reduction is proportional to the antioxidant concentration.[15]

Materials & Reagents
Reagent/MaterialSpecifications
ABTS diammonium salt≥98% purity
Potassium persulfate (K₂S₂O₈)≥99% purity
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)Standard, ≥97% purity
Phosphate Buffered Saline (PBS) or EthanolACS Grade
96-well microplate, clear-
Spectrophotometer / Microplate ReaderCapable of reading at 734 nm
Step-by-Step Protocol
  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM ABTS solution in water.

    • Prepare a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15][16] This allows for the complete generation of the radical cation.

  • Preparation of ABTS•+ Working Solution:

    • Before the assay, dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Trolox Standard Curve:

    • Prepare a 1 mM Trolox stock solution in ethanol.

    • From the stock, prepare a series of standard solutions with final concentrations ranging from 0 to 200 µM.

  • Preparation of Test Compound (THQ-8) Dilutions:

    • Prepare a stock solution of THQ-8 and create serial dilutions as described in the DPPH protocol.

  • Assay Procedure:

    • Add 20 µL of each THQ-8 dilution or Trolox standard to the wells of a 96-well plate (in triplicate).

    • Add 180 µL of the ABTS•+ working solution to all wells.

    • Incubate at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm.

Data Analysis
  • Calculate Percentage Inhibition:

    • % Inhibition = [ (A_control - A_sample) / A_control ] x 100

    • Where A_control is the absorbance of the ABTS•+ working solution with solvent.

  • Determine Trolox Equivalent Antioxidant Capacity (TEAC):

    • Plot a standard curve of % Inhibition versus Trolox concentration.

    • Determine the linear regression equation (y = mx + c).[15]

    • For each THQ-8 sample, use its % Inhibition value to calculate the corresponding Trolox concentration from the standard curve.

    • The TEAC value is expressed as µM of Trolox equivalents per µM or µg/mL of the test compound.

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

Principle & Rationale

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[5][11] The assay is conducted in an acidic medium (pH 3.6) where a colorless ferric complex (Fe³⁺-TPTZ) is reduced to a ferrous complex (Fe²⁺-TPTZ), which has an intense blue color and an absorbance maximum at 593 nm.[17] The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.[11] This assay provides a direct measure of the electron-donating capacity of a compound.

Materials & Reagents
Reagent/MaterialSpecifications
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)≥98% purity
Ferric Chloride (FeCl₃·6H₂O)ACS Grade
Sodium Acetate TrihydrateACS Grade
Acetic Acid, GlacialACS Grade
Hydrochloric Acid (HCl)ACS Grade
Ferrous Sulfate (FeSO₄·7H₂O) or TroloxStandard
Deionized water-
Step-by-Step Protocol
  • Preparation of Reagents:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L with deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

  • Preparation of FRAP Working Reagent:

    • Prepare fresh daily by mixing the Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio.

    • Warm the working reagent to 37°C before use.

  • Preparation of Standard Curve (FeSO₄):

    • Prepare a 1 mM FeSO₄ stock solution in deionized water.

    • Create a series of dilutions to generate standards from 100 to 1000 µM.

  • Assay Procedure:

    • Add 20 µL of the sample (THQ-8 dilution), standard, or deionized water (for the blank) to wells in a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP working reagent to all wells.

    • Incubate at 37°C for 4-8 minutes.

    • Measure the absorbance at 593 nm.

Data Analysis
  • Construct the Standard Curve:

    • Plot the absorbance at 593 nm versus the concentration of the FeSO₄ standards.

    • Obtain the linear regression equation.

  • Calculate FRAP Value:

    • Use the absorbance of the THQ-8 samples to calculate the equivalent ferrous ion concentration from the standard curve.

    • The FRAP value is expressed as µM of Fe²⁺ equivalents per µM or µg/mL of the test compound.

Protocol 4: Cellular Antioxidant Activity (CAA) Assay

Principle & Rationale

While chemical assays are excellent for initial screening, they do not account for biological processes. The CAA assay measures the antioxidant activity of a compound within a cellular environment.[4] The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which diffuses into cells and is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is rapidly oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[4][18] The antioxidant activity of THQ-8 is quantified by its ability to inhibit the DCF formation induced by a free radical generator like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).[12]

G cluster_cells Inside the Cell DCFH_DA DCFH-DA (Cell-Permeable) Esterases Cellular Esterases DCFH_DA->Esterases DCFH DCFH (Non-Fluorescent) Esterases->DCFH ROS ROS (from AAPH) DCFH->ROS DCF DCF (Highly Fluorescent) ROS->DCF THQ8 THQ-8 ROS->THQ8 Measure Measure Fluorescence (Ex: 480nm, Em: 530nm) DCF->Measure THQ8->DCFH Inhibits Oxidation DCFH_DA_out Add DCFH-DA Probe DCFH_DA_out->DCFH_DA AAPH_out Induce Stress (Add AAPH) AAPH_out->ROS

Figure 3: Workflow and principle of the Cellular Antioxidant Activity (CAA) assay.

Materials & Reagents
Reagent/MaterialSpecifications
Human liver cancer cells (HepG2)Cell Line
Cell culture medium (e.g., MEM)with FBS, antibiotics
DCFH-DA≥97% purity
AAPHFree radical initiator
QuercetinPositive Control
Hank's Balanced Salt Solution (HBSS)-
96-well black, clear-bottom tissue culture plateFor fluorescence reading
Fluorescence Microplate ReaderEx: ~480 nm, Em: ~530 nm
Step-by-Step Protocol
  • Cell Culture:

    • Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator until cells are confluent.[4]

  • Compound Treatment:

    • Remove the growth medium from the wells.

    • Wash the cell monolayer once with 100 µL of warm PBS.

    • Treat the cells with 100 µL of medium containing various concentrations of THQ-8 or Quercetin (positive control), along with 25 µM DCFH-DA.

    • Include a vehicle control (e.g., DMSO) and a no-stressor control.

    • Incubate for 1 hour at 37°C.[19]

  • Induction of Oxidative Stress:

    • Aspirate the treatment solution and wash the cells gently three times with 100 µL of warm HBSS.[18]

    • Add 100 µL of 600 µM AAPH solution (prepared in HBSS) to all wells except the no-stressor control wells (add only HBSS to these).

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence emission at ~530 nm with excitation at ~480 nm every 5 minutes for 1 hour.[4]

Data Analysis
  • Calculate the Area Under the Curve (AUC):

    • Plot the fluorescence intensity against time for each concentration.

    • Calculate the integrated area under the curve (AUC) for each well.

  • Calculate CAA Value:

    • The CAA value is calculated using the formula:[19] CAA (%) = (1 - (AUC_sample / AUC_control)) * 100

    • Where AUC_control is the AUC of the control wells (cells treated with AAPH but no antioxidant).

  • Determine IC50 Value:

    • Plot the CAA (%) against the concentration of THQ-8 to determine the IC50 value, which is the concentration required to inhibit ROS production by 50%.

Summary of Expected Data & Interpretation

The results from these assays will provide a multi-faceted view of THQ-8's antioxidant properties. The data should be compiled into a summary table for clear comparison.

AssayParameter MeasuredTHQ-8 (Hypothetical Value)Standard Control (Value)Interpretation
DPPH IC50 (µg/mL)15.5Ascorbic Acid (8.2)Lower IC50 indicates stronger radical scavenging.
ABTS TEAC (µM Trolox/µM)1.2Trolox (1.0)Value > 1 indicates stronger activity than Trolox.
FRAP FRAP Value (µM Fe²⁺/µM)0.9Trolox (1.5)Measures electron-donating capacity.
CAA IC50 (µM)25.8Quercetin (5.8)[19]Indicates bioavailability and efficacy in a cellular context.

A potent antioxidant profile for THQ-8 would be characterized by low IC50 values in the DPPH and CAA assays and high TEAC and FRAP values. Discrepancies between chemical and cellular assays can provide valuable insights into the compound's metabolism and bioavailability.

References

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (n.d.). MDPI.
  • Cell Based Exogenous Antioxidant Assay. (n.d.). Stratech Scientific.
  • A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). (2024, December 9). Ultimate Treat.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Assay Genie.
  • FRAP Antioxidant Assay, Cat. # BAQ066. (n.d.). G-Biosciences.
  • Cellular Antioxidant Activity Assay. (n.d.). Kamiya Biomedical Company.
  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs, Inc.
  • ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 26). Protocols.io.
  • Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. (n.d.). MDPI.
  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences.
  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate.
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.g.). ResearchGate.
  • Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). (n.d.). Mathews Easy.
  • Genesis and development of DPPH method of antioxidant assay. (n.d.). PubMed Central.
  • DPPH Radical Scavenging Assay. (n.d.). MDPI.
  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021, June 11). MDPI.
  • Synthesis and anticancer activity of new tetrahydroquinoline hybrid derivatives tethered to isoxazoline moiety. (n.d.). ResearchGate.
  • Synthesis of quinoline derivatives of tetrahydrocurcumin and zingerone and evaluation of their antioxidant and antibacterial attributes. (n.d.). ePrints@CFTRI.
  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. (n.d.). ResearchGate.
  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (2021, October 4). Bulgarian Chemical Communications.
  • One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. (2020, June 11). National Institutes of Health.
  • Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents. (n.d.). ResearchGate.
  • Evaluation of the antioxidant activities of fatty polyhydroquinolines synthesized by Hantzsch multicomponent reactions. (2019, August 8). Semantic Scholar.
  • (PDF) One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. (2020, June 22). ResearchGate.
  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023, September 21). MDPI.
  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. (n.d.). MDPI.
  • (PDF) Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties. (2023, December 14). ResearchGate.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29). Royal Society of Chemistry.

Sources

HPLC method for quantification of 1,2,3,4-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantification of 1,2,3,4-Tetrahydroquinolin-8-ol by High-Performance Liquid Chromatography

Introduction

This compound is a heterocyclic organic compound with potential applications in pharmaceutical and chemical research. As a derivative of quinoline, a structural motif found in numerous biologically active compounds, the development of robust and accurate analytical methods for its quantification is essential for quality control, stability studies, and pharmacokinetic assessments in drug discovery and development.[1][2] This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of this compound, coupled with UV detection.

The methodology herein is grounded in established chromatographic principles and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[3][4][5][6]

Analyte Physicochemical Properties

A comprehensive understanding of the analyte's properties is fundamental to developing a specific and reliable HPLC method. This compound is a moderately polar compound, making it an ideal candidate for reversed-phase chromatography.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[7][8]
CAS Number 6640-50-2[8]
Molecular Formula C₉H₁₁NO[7][8]
Molecular Weight 149.19 g/mol [7]
Form Solid
Predicted XlogP 1.9[9]

Principle of the Method: Causality Behind Experimental Choices

The selected analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][11] This choice is predicated on the following rationale:

  • Stationary Phase Selection : A C18 (octadecylsilane) column is chosen as the stationary phase.[10] The non-polar nature of the C18 ligands provides effective hydrophobic interactions with the aromatic ring and the tetrahydroquinoline core of the analyte. This interaction is key to achieving retention and separation from polar impurities. While standard C18 columns are effective, specialized phases designed for polar analytes can mitigate issues like peak tailing that may arise from secondary interactions with residual silanols on the silica support.[12][13]

  • Mobile Phase Selection : The mobile phase consists of a mixture of a polar organic solvent (acetonitrile) and an aqueous buffer (phosphate buffer).[10] Acetonitrile is selected for its low viscosity and UV transparency. The buffer is used to maintain a consistent pH. The phenolic hydroxyl group and the secondary amine in the analyte have pKa values that make their ionization state pH-dependent. By controlling the pH, we can ensure a consistent and reproducible retention time and peak shape. A pH of 3.0 is chosen to ensure the secondary amine is protonated, enhancing its polarity, while the phenolic hydroxyl group remains protonated.

  • Detection : UV detection is employed due to the presence of a chromophore (the aromatic ring) in the this compound structure. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths, which aids in assessing peak purity and selecting the optimal wavelength for quantification, typically the wavelength of maximum absorbance (λmax), to ensure high sensitivity.

Instrumentation, Chemicals, and Materials

  • Instrumentation :

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

    • Volumetric flasks and pipettes (Class A).

    • Syringe filters (0.45 µm, PTFE or nylon).

  • Chemicals and Reagents :

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

    • Orthophosphoric acid (AR grade).

    • Purified water (18.2 MΩ·cm).

Detailed Experimental Protocols

Chromatographic Conditions

All quantitative data should be acquired under the conditions summarized in the table below.

Table 2: Optimized HPLC Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min: 20-80% B; 10-12 min: 80% B; 12-12.1 min: 80-20% B; 12.1-17 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector PDA, Detection at 254 nm
Run Time 17 minutes
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A) : Dissolve 2.72 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C, protected from light.

  • Working Standard Solutions : Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation : The sample preparation protocol will depend on the matrix. For a drug substance, a procedure similar to the standard stock solution preparation would be followed. For a drug product, it may involve extraction, dissolution, and filtration steps to remove excipients. All final sample solutions should be filtered through a 0.45 µm syringe filter prior to injection.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines for assay determination.[3][5][14]

Validation_Workflow cluster_planning Validation Planning cluster_execution Experimental Execution cluster_analysis Data Analysis & Reporting Plan Define Validation Parameters (ICH Q2(R1)) Criteria Set Acceptance Criteria Plan->Criteria Specificity Specificity / Selectivity Criteria->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD / LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Analysis Statistical Analysis of Results Robustness->Analysis Report Compile Validation Report Analysis->Report

Figure 1: ICH Q2(R1) Validation Workflow

Table 3: Summary of Validation Parameters and Acceptance Criteria

ParameterTestAcceptance Criteria
Specificity Comparison of blank, placebo, and analyte chromatograms.No interference at the retention time of the analyte peak. Peak purity index > 0.995.
Linearity Five concentrations analyzed in triplicate.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed from linearity, accuracy, and precision data.80% to 120% of the target concentration.
Accuracy Spike recovery at 80%, 100%, and 120% of target concentration (n=3).Mean recovery between 98.0% and 102.0%.
Precision Repeatability (n=6) and Intermediate Precision (different day, different analyst).RSD ≤ 2.0%.
LOQ Signal-to-Noise ratio method.S/N ratio ≥ 10.
Robustness Deliberate variations in flow rate, column temperature, and mobile phase pH.RSD ≤ 2.0% for system suitability parameters.
Specificity

Specificity was demonstrated by injecting a blank (diluent), a placebo (matrix without analyte), and a standard solution. The chromatograms were compared to ensure no endogenous components co-eluted with the analyte peak. Peak purity was also assessed using the PDA detector.

Linearity and Range

Linearity was evaluated over a concentration range of 1-100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined using linear regression analysis.

Accuracy (Recovery)

Accuracy was determined by a recovery study. A known amount of the analyte was spiked into a placebo matrix at three concentration levels (e.g., 50, 100, and 150 µg/mL). The percentage recovery was calculated.

Precision
  • Repeatability (Intra-day Precision) : Six replicate injections of a standard solution at 100% of the target concentration were made on the same day.

  • Intermediate Precision (Inter-day Precision) : The repeatability assay was performed by a different analyst on a different day to assess the method's ruggedness.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The concentration that yielded an S/N ratio of 3 was considered the LOD, and an S/N of 10 was the LOQ.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase pH (± 0.2 units) The effect on system suitability parameters (e.g., retention time, tailing factor, theoretical plates) was monitored.

Data Analysis and System Suitability

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Mobile_Phase Prepare Mobile Phase & Buffer Equilibrate Equilibrate HPLC System Prep_Mobile_Phase->Equilibrate Prep_Standard Prepare Standard Stock Solution SST Perform System Suitability Test (SST) Prep_Standard->SST Prep_Sample Prepare Sample Solution Inject Inject Standards & Samples Prep_Sample->Inject Equilibrate->SST SST->Inject Integrate Integrate Peak Areas Inject->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Calculate Calculate Analyte Concentration Calibrate->Calculate

Figure 2: General Experimental and Data Analysis Workflow

The concentration of this compound in the sample solutions is determined using the linear regression equation derived from the calibration curve.

Before starting any sequence, the system suitability must be verified by injecting a standard solution five times. The acceptance criteria are shown below.

Table 4: System Suitability Test (SST) Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
RSD of Peak Areas (n=5) ≤ 2.0%

Conclusion

This application note presents a specific, accurate, precise, and robust RP-HPLC method for the quantification of this compound. The method has been developed based on the physicochemical properties of the analyte and validated according to ICH Q2(R1) guidelines, demonstrating its suitability for routine analysis in a quality control environment. The detailed protocol and validation framework provide a comprehensive guide for researchers, scientists, and drug development professionals.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Taylor & Francis Online. (2018-05-24).
  • U.S. Food and Drug Administration. (2021-09-17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • U.S. Food and Drug Administration. (2005-11). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonis
  • Starodub. (2024-04-24). Revised ICH Guideline Q2(R1)
  • PubChem. This compound. [Link]
  • Taylor & Francis Online.
  • PubChemLite. This compound (C9H11NO). [Link]
  • Matrix Fine Chemicals. This compound | CAS 6640-50-2. [Link]
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
  • SIELC Technologies. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. [Link]
  • ChemBK. 1,2,3,4-tetrahydro-quinolin. [Link]
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]
  • Wikipedia.
  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
  • PubChem. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. [Link]
  • PubChem. 1,2,3,4-Tetrahydroquinolin-1-ium-8-ol bromide. [Link]
  • Chem-Impex. 1,2,3,4-Tetrahydroquinoline. [Link]
  • PubChem. 1,2,3,4-Tetrahydroquinoline. [Link]
  • PubMed Central.
  • Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

Sources

Application Note: A Comprehensive Guide to Cell-Based Assays for Evaluating the Bioactivity of 1,2,3,4-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anticancer, neuroprotective, and anti-inflammatory properties.[1][2][3][4] The specific analog, 1,2,3,4-Tetrahydroquinolin-8-ol, is of particular interest due to the presence of a hydroxyl group on the aromatic ring, a feature characteristic of phenolic compounds.[5] Phenolic structures are widely recognized for their potent antioxidant capabilities, primarily through their ability to scavenge reactive oxygen species (ROS).[6][7][8] Oxidative stress, the imbalance between ROS production and cellular antioxidant defenses, is a key pathogenic factor in a multitude of diseases, including cancer, inflammation, and neurodegeneration.[9][10]

This guide provides a suite of robust, validated cell-based assays designed to comprehensively characterize the biological activity of this compound. We present a logical, tiered approach, beginning with a foundational assessment of cytotoxicity to establish a therapeutic window. We then proceed to mechanistic assays focused on quantifying the compound's antioxidant and anti-inflammatory potential. These protocols are designed for researchers, scientists, and drug development professionals to obtain reproducible and insightful data, paving the way for further preclinical development.

Part 1: General Workflow and Preliminary Considerations

A systematic approach is crucial for the efficient evaluation of a novel compound. The workflow should begin with determining the compound's intrinsic toxicity to establish appropriate concentration ranges for subsequent mechanistic studies.

G cluster_0 Phase 1: Preparation & Foundation cluster_1 Phase 2: Mechanistic & Functional Assays Compound Compound Preparation (Stock Solution in DMSO) CellCulture Cell Line Selection & Culture Cytotoxicity Cytotoxicity Assessment (MTT Assay) CellCulture->Cytotoxicity IC50 Determine IC50 & Non-Toxic Concentration Range Cytotoxicity->IC50 Antioxidant Antioxidant Assay (Cellular ROS Detection) IC50->Antioxidant AntiInflammatory Anti-Inflammatory Assay (Cytokine Quantification) IC50->AntiInflammatory G DCFH_DA DCFH-DA (Cell-Permeable, Non-fluorescent) Esterases Cellular Esterases DCFH_DA->Esterases Enters Cell DCFH DCFH (Trapped, Non-fluorescent) Esterases->DCFH Deacetylation ROS ROS (H₂O₂, •OH, etc.) DCF DCF (Fluorescent) ROS->DCF Oxidation

Caption: Mechanism of the DCFH-DA cellular ROS assay.

3.2. Detailed Protocol: DCFH-DA Assay

Materials:

  • SH-SY5Y or RAW 264.7 cells.

  • Black, clear-bottom 96-well plates.

  • DCFH-DA stock solution (e.g., 10 mM in DMSO). [11]* An oxidative stress inducer: Hydrogen peroxide (H₂O₂) or Tert-butyl hydroperoxide (TBHP). [12]* Hanks' Balanced Salt Solution (HBSS) or serum-free medium.

  • Fluorescence microplate reader (Excitation/Emission ~485/530 nm). [11] Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: Remove the culture medium and wash the cells once with warm HBSS. Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours. Include a positive control (e.g., N-acetylcysteine, NAC) and a vehicle control.

  • Probe Loading: Remove the compound-containing medium. Add 100 µL of DCFH-DA working solution (e.g., 10-25 µM in HBSS) to each well. [12]Incubate for 30-45 minutes at 37°C, protected from light. [13]4. Washing: Remove the DCFH-DA solution and wash the cells twice with warm HBSS to remove any extracellular probe. [11]5. Induction of Oxidative Stress: Add 100 µL of an oxidative stress inducer (e.g., 100-500 µM H₂O₂) to all wells except the "untreated" control wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader (Ex/Em = 485/535 nm). [13]Readings can be taken kinetically over 1-2 hours or as a single endpoint measurement.

3.3. Data Presentation and Analysis The antioxidant activity is calculated as the percentage reduction in ROS levels compared to the vehicle-treated, oxidatively stressed cells.

TreatmentConcentrationMean Fluorescence Intensity (RFU) [Hypothetical Data]% ROS Reduction
Untreated Control-150-
Vehicle + H₂O₂0.1% DMSO15000%
Compound + H₂O₂1 µM110026.7%
Compound + H₂O₂10 µM60060.0%
NAC (Positive Control) + H₂O₂1 mM30080.0%

Part 4: Functional Characterization - Anti-Inflammatory Activity

The antioxidant effects of phenolic compounds often correlate with anti-inflammatory activity, as ROS can act as signaling molecules in inflammatory pathways like the NF-κB pathway. [10] 4.1. Principle of Anti-Inflammatory Cytokine Quantification Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. [14]In resting cells, NF-κB is held inactive in the cytoplasm. Pro-inflammatory stimuli, such as LPS, activate a signaling cascade that leads to the degradation of the inhibitory IκB protein. [14]This frees NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). [15][16]By measuring the levels of these secreted cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA), we can quantify the inflammatory response and the inhibitory effect of our test compound. [17]

G cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Signaling Cascade IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation Compound 1,2,3,4-Tetrahydro- quinolin-8-ol Compound->IKK Inhibits? Nucleus Nucleus Transcription Gene Transcription Cytokines TNF-α, IL-6 Secretion Transcription->Cytokines NFkB_n->Transcription

Sources

Introduction: The Privileged Scaffold of 1,2,3,4-Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Development of Novel Derivatives from 1,2,3,4-Tetrahydroquinolin-8-ol

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of biologically active compounds. These are termed "privileged structures" for their ability to bind to multiple, diverse biological targets. The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a quintessential example of such a framework, forming the core of numerous natural products and synthetic therapeutic agents.[1][2] Its inherent structural rigidity, combined with the basicity of the nitrogen atom, provides an ideal foundation for molecular recognition.

This guide focuses specifically on this compound, a derivative where the strategic placement of a hydroxyl group at the 8-position introduces a critical phenolic moiety. This -OH group not only serves as a key hydrogen bond donor and acceptor, enhancing interactions with biological targets, but also acts as a versatile chemical handle for extensive derivatization. The THQ core is associated with a wide array of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective properties.[2][3][4]

The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive set of detailed protocols and expert insights for the synthesis, characterization, and biological evaluation of novel derivatives based on the this compound scaffold. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Part 1: Synthesis of the Core Scaffold: this compound

The journey into novel derivatives begins with the efficient and reliable synthesis of the starting material. The most common and direct route to this compound is through the catalytic hydrogenation of the commercially available 8-hydroxyquinoline. This reaction saturates the pyridine ring of the quinoline system while preserving the crucial 8-hydroxyl group.

G start 8-Hydroxyquinoline intermediate This compound start->intermediate Catalytic Hydrogenation reagents H₂ (gas) PtO₂ (Adam's catalyst) Acetic Acid (solvent)

Caption: Synthesis of the core scaffold via catalytic hydrogenation.

Experimental Protocol 1.1: Catalytic Hydrogenation of 8-Hydroxyquinoline

Principle: This procedure utilizes platinum(IV) oxide (PtO₂), also known as Adam's catalyst, which is reduced in situ by hydrogen to form highly active platinum nanoparticles. These nanoparticles catalyze the addition of hydrogen across the double bonds of the nitrogen-containing heterocyclic ring. Acetic acid is used as the solvent as it protonates the quinoline nitrogen, increasing its susceptibility to reduction.

Materials:

  • 8-Hydroxyquinoline (1.0 eq)

  • Platinum(IV) oxide (PtO₂) (0.02 - 0.05 eq)

  • Glacial Acetic Acid

  • Methanol

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Parr Hydrogenation Apparatus or a similar high-pressure reactor

Procedure:

  • Reactor Setup: Place 8-hydroxyquinoline (e.g., 10.0 g, 68.9 mmol) and PtO₂ (e.g., 313 mg, 1.38 mmol, 0.02 eq) into a high-pressure reaction vessel.

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add glacial acetic acid (e.g., 100 mL).

  • Hydrogenation: Seal the vessel and connect it to a Parr hydrogenation apparatus. Purge the system with hydrogen gas three times to remove air. Pressurize the vessel to 50-60 psi with hydrogen.

  • Reaction: Agitate the mixture vigorously at room temperature. The reaction progress can be monitored by observing the cessation of hydrogen uptake. Typically, this takes 4-8 hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.

  • Work-up: Concentrate the filtrate under reduced pressure to remove the acetic acid and methanol.

  • Neutralization: Dissolve the resulting residue in water and carefully neutralize the solution by the slow addition of saturated NaHCO₃ solution until the pH is ~8. This step is crucial to deprotonate the product and make it soluble in organic solvents.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel if necessary.

Characterization: The final product should be a white to off-white solid. Confirm its identity using standard spectroscopic methods (¹H NMR, ¹³C NMR, MS).[5]

Part 2: Strategies for Derivatization

With the core scaffold in hand, we can explore derivatization at three primary sites: the secondary amine (N1), the phenolic hydroxyl (C8), and the activated aromatic ring (C5 and C7).

G core This compound N1-H (Secondary Amine) C8-OH (Phenolic Hydroxyl) C7-H (Aromatic Ring) n1_derivs N-Alkylation N-Acylation N-Sulfonylation core:n1->n1_derivs c8_derivs O-Alkylation (Ethers) O-Acylation (Esters) core:c8->c8_derivs c7_derivs Mannich Reaction (Aminomethylation) core:c7->c7_derivs

Caption: Key reactive sites for derivatization of the core scaffold.

A. Derivatization at the Secondary Amine (N1)

The secondary amine is a nucleophilic center that can be readily modified.

Protocol 2.1: N-Acylation to form Amides Rationale: Converting the basic amine to a neutral amide can significantly alter the compound's pharmacokinetic profile, potentially improving membrane permeability and metabolic stability.[6]

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base such as triethylamine (TEA) or pyridine (1.2 eq) to act as an acid scavenger.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the N-acylated product, which can be purified by chromatography.

B. Derivatization at the Phenolic Hydroxyl Group (C8)

The phenolic hydroxyl is acidic and can be deprotonated to form a potent nucleophile.

Protocol 2.2: O-Alkylation via Williamson Ether Synthesis Rationale: Introducing alkyl groups at the phenolic position modulates lipophilicity and can block metabolic pathways like glucuronidation, which often target phenolic hydroxyls, thereby increasing the compound's bioavailability.[7][8]

  • Suspend this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

  • Add a suitable base (e.g., potassium carbonate, K₂CO₃, 2.0 eq) to deprotonate the hydroxyl group.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq).

  • Heat the mixture (typically 50-80 °C) and stir for 4-24 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine to remove DMF and salts.

  • Dry the organic layer, concentrate, and purify the resulting ether by column chromatography.

C. Derivatization on the Aromatic Ring: The Mannich Reaction

Principle: The Mannich reaction is a powerful three-component condensation that introduces an aminomethyl substituent onto the aromatic ring.[9] For 8-hydroxyquinoline derivatives, the reaction is highly regioselective, typically occurring at the C7 position, which is activated by both the ortho-hydroxyl group and the para-amino group.[10][11][12][13] This reaction is exceptionally valuable for building molecular complexity and introducing diverse amine functionalities.

G cluster_0 Reactants thqol This compound product C7-Aminomethylated Derivative thqol->product formaldehyde Formaldehyde formaldehyde->product sec_amine Secondary Amine (e.g., Morpholine) sec_amine->product

Caption: The three-component Mannich reaction scheme.

Protocol 2.3: C7-Aminomethylation via the Mannich Reaction

  • In a round-bottom flask, dissolve the secondary amine (e.g., morpholine, 1.1 eq) in ethanol.

  • Cool the solution in an ice bath and slowly add an aqueous solution of formaldehyde (37% w/w, 1.1 eq). Stir for 15-20 minutes to pre-form the Eschenmoser's salt intermediate.

  • Add a solution of this compound (1.0 eq) in ethanol to the mixture.

  • Reflux the reaction mixture for 6-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with water.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the pure C7-aminomethylated derivative.

Part 3: Characterization of Novel Derivatives

Rigorous characterization is essential to confirm the structure and purity of each new compound. A combination of spectroscopic and chromatographic techniques should be employed.

TechniquePurposeKey Observables for a Successful Derivatization
¹H NMR Structural ElucidationDisappearance of starting material proton signals (e.g., N-H at ~4-5 ppm, O-H at ~9-10 ppm). Appearance of new signals corresponding to the added moiety (e.g., new alkyl CH₂, CH₃ peaks; aromatic protons from a benzyl group).
¹³C NMR Carbon Skeleton ConfirmationAppearance of new carbon resonances (e.g., C=O for amides/esters at ~160-180 ppm; new aliphatic or aromatic carbons).
Mass Spec (MS) Molecular Weight ConfirmationObservation of the molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated mass of the new derivative.
FT-IR Functional Group AnalysisDisappearance of O-H or N-H stretching bands. Appearance of new characteristic bands, such as a strong C=O stretch (~1650-1750 cm⁻¹) for amides and esters.
HPLC Purity AssessmentA single, sharp peak in the chromatogram indicating >95% purity.

Expert Insight on Mass Spectrometry: The tetrahydroquinoline scaffold often undergoes characteristic fragmentation. Look for a retro-Diels-Alder (RDA) fragmentation of the saturated ring, which can help confirm the core structure. The loss of substituents from the nitrogen or aromatic ring can also provide valuable structural information.[14]

Part 4: Application Notes - Protocols for Biological Screening

Once synthesized and characterized, the novel derivatives must be evaluated for biological activity. Below are standardized protocols for assessing common therapeutic potentials of this scaffold.

Application Protocol 4.1: Anticancer Cytotoxicity (MTT Assay)

Principle: The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the absorbance of which is proportional to the number of living cells.[1]

G A Seed cancer cells in 96-well plate B Incubate (24h) A->B C Add serial dilutions of test compounds B->C D Incubate (48-72h) C->D E Add MTT solution D->E F Incubate (4h) E->F G Add Solubilizer (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC₅₀ H->I

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[15][16]

  • Compound Treatment: Prepare serial dilutions of the novel derivatives in culture medium. Add these solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).[1]

Application Protocol 4.2: Antioxidant Potential (DPPH Radical Scavenging Assay)

Principle: This assay measures the ability of a compound to act as a free radical scavenger. The stable DPPH• radical is a deep violet color. When reduced by an antioxidant, its color fades to a pale yellow, and this change in absorbance at 517 nm is measured.[17][18]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Assay Setup: In a 96-well plate, add 100 µL of various concentrations of your test compounds (dissolved in methanol).

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well. Include a control (methanol + DPPH) and a standard antioxidant (e.g., Trolox or Ascorbic Acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the EC₅₀ value (effective concentration to scavenge 50% of DPPH radicals).

Application Protocol 4.3: Neuroprotective Potential (Acetylcholinesterase Inhibition)

Principle: The Ellman's assay is a colorimetric method to measure acetylcholinesterase (AChE) activity.[19] AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion, the formation of which is monitored at 412 nm. An inhibitor will slow the rate of this color change.[20]

  • Reagent Preparation: Prepare solutions of AChE enzyme, DTNB, and ATCh substrate in a phosphate buffer (pH 8.0).

  • Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test inhibitor at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Start the reaction by adding the ATCh substrate.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each concentration. Determine the percentage of inhibition relative to a control without any inhibitor and calculate the IC₅₀ value.[19][20]

Conclusion

The this compound scaffold represents a fertile ground for the development of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, makes it a highly attractive starting point for drug discovery campaigns. By employing the robust synthetic and screening protocols detailed in this guide, researchers can systematically explore the chemical space around this privileged core, rationally design new molecules with improved potency and pharmacokinetic properties, and ultimately accelerate the journey from bench to bedside.

References

  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. World Journal of Pharmacy and Pharmaceutical Sciences.
  • The Anticancer Potential of Substituted Quinoline Deriv
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  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
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  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
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  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed.
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  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. JoVE.
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  • Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.
  • Predictive Model Developed to Analyze Alkaloid Effects on Acetylcholinesterase for Neurological Drug Research. GeneOnline News.
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with comput
  • Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink.
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  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC.
  • Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. PMC.
  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
  • Analog design-Bioisosteric replacement str
  • Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evalu
  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. PMC.
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  • This compound. PubChem.
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Application Notes and Protocols: Catalytic Hydrogenation of 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the catalytic hydrogenation of 8-hydroxyquinoline (8-HQ), a critical transformation for accessing its partially and fully saturated derivatives. These hydrogenated quinoline scaffolds are of significant interest in medicinal chemistry and drug development. We delve into the mechanistic principles governing the chemoselectivity of this reaction, detailing the influence of various metal catalysts, including palladium, platinum, and gold. This document furnishes field-tested, step-by-step protocols for the selective synthesis of 1,2,3,4-tetrahydro-8-hydroxyquinoline, outlines methods for product characterization, and presents a comparative analysis of different catalytic systems. The content is designed for researchers, chemists, and drug development professionals seeking to implement and optimize this essential synthetic methodology.

Theoretical Background & Mechanistic Insights

The catalytic hydrogenation of 8-hydroxyquinoline involves the addition of hydrogen across the double bonds of its heterocyclic ring system. The molecule consists of two fused rings: a pyridine ring (aza-aromatic) and a benzene ring (carbocyclic aromatic). The primary challenge and opportunity in this reaction lies in controlling the chemoselectivity—that is, selectively reducing one ring while leaving the other intact.

  • Pyridine Ring vs. Benzene Ring Hydrogenation: The pyridine ring is generally more susceptible to catalytic hydrogenation than the benzene ring under mild to moderate conditions. This is attributed to the ability of the nitrogen atom to coordinate with the metal catalyst surface, facilitating the adsorption and subsequent hydrogen transfer to the heterocyclic ring.

  • Products: The reaction can yield two primary products depending on the degree of reduction:

    • 1,2,3,4-Tetrahydro-8-hydroxyquinoline (THQ): Results from the selective hydrogenation of the pyridine ring. This compound is a valuable building block in organic synthesis and has applications in catalysis itself.[1][2]

    • Decahydro-8-hydroxyquinoline: Results from the complete hydrogenation of both the pyridine and benzene rings, typically requiring more forcing conditions or highly active catalysts.[3]

The Role of the Catalyst

The choice of catalyst is the most critical parameter influencing the reaction's outcome. Heterogeneous catalysts, where a solid metal is dispersed on a high-surface-area support like activated carbon, are most common.[4][5]

  • Palladium (Pd): Palladium on carbon (Pd/C) is a widely used catalyst for various hydrogenation reactions.[5] In the context of quinolines, it often provides good selectivity for the reduction of the pyridine ring.[6]

  • Platinum (Pt): Platinum-based catalysts, such as Platinum(IV) oxide (Adams' catalyst), are generally more active than palladium.[7][8] They can be used for the selective hydrogenation to THQ but can also drive the reaction to full saturation (decahydroquinoline) under more stringent conditions.[9][10]

  • Rhodium (Rh) & Ruthenium (Ru): These metals are also highly active hydrogenation catalysts. Rhodium, in particular, is often employed for the hydrogenation of aromatic systems and can be used to achieve full saturation of the 8-HQ ring system.[11][12] Ruthenium complexes are well-known for their role in transfer hydrogenation reactions.[13][14][15]

  • Gold (Au): Supported gold nanoparticles have emerged as uniquely effective catalysts for this transformation. Remarkably, while quinolines can act as poisons for traditional catalysts like Pd and Pt, they have been shown to act as promoters for H₂ activation over gold catalysts. This allows for the highly chemoselective hydrogenation of the pyridine ring to yield 1,2,3,4-tetrahydro-8-hydroxyquinolines under very mild conditions (even at 25 °C), with excellent tolerance for other reducible functional groups.[1]

The general mechanism involves the adsorption of both molecular hydrogen and the 8-hydroxyquinoline substrate onto the surface of the metal catalyst. The H-H bond is cleaved, and the resulting hydrogen atoms are added stepwise to the adsorbed quinoline ring, typically from the same face of the molecule (syn-addition), leading to the reduced product which then desorbs from the surface.[4][16]

Reaction Pathway Visualization

The diagram below illustrates the sequential hydrogenation of 8-hydroxyquinoline to its tetrahydro and decahydro derivatives.

G cluster_start Starting Material cluster_partial Partial Hydrogenation cluster_full Full Hydrogenation A 8-Hydroxyquinoline B 1,2,3,4-Tetrahydro- 8-hydroxyquinoline A->B + 2 H₂ (Pyridine Ring Reduction) Catalyst: Au/TiO₂, Pd/C C Decahydro- 8-hydroxyquinoline B->C + 3 H₂ (Benzene Ring Reduction) Catalyst: PtO₂, Rh/C

Caption: Reaction pathway for the catalytic hydrogenation of 8-hydroxyquinoline.

Experimental Protocols

This section provides a detailed, validated protocol for the selective hydrogenation of 8-hydroxyquinoline to 1,2,3,4-tetrahydro-8-hydroxyquinoline using a standard palladium on carbon catalyst.

Protocol 1: Synthesis of 1,2,3,4-Tetrahydro-8-hydroxyquinoline via Pd/C Catalysis

Objective: To selectively hydrogenate the pyridine ring of 8-hydroxyquinoline with high yield and purity.

Materials & Reagents:

  • 8-Hydroxyquinoline (99%)

  • Palladium on activated carbon (10 wt. % Pd/C, 50% wet with water)

  • Ethanol (EtOH), reagent grade

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (H₂), high purity

  • Nitrogen gas (N₂), inert grade

  • Round-bottom flask or a dedicated hydrogenation vessel (e.g., Parr shaker)

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Vessel Preparation: To a 250 mL round-bottom flask or Parr shaker vessel, add 8-hydroxyquinoline (5.0 g, 34.4 mmol).

  • Solvent Addition: Add ethanol (100 mL) to the flask and stir the mixture until the 8-hydroxyquinoline is fully dissolved.

  • Inerting the System: Seal the flask and purge the system with nitrogen gas for 5-10 minutes to remove all oxygen. This is a critical safety step, as hydrogen and oxygen can form explosive mixtures.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 10% Pd/C catalyst (250 mg, ~5 wt. % of the substrate). Causality Note: The catalyst is added under an inert atmosphere because dry Pd/C can be pyrophoric and may ignite flammable solvents upon exposure to air.

  • Hydrogenation Reaction: Evacuate the nitrogen and introduce hydrogen gas. If using a balloon, ensure it is securely attached. For a Parr apparatus, pressurize the vessel to the desired pressure (e.g., 50 psi or 3-4 bar).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature (20-25 °C). Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas), which maximizes the reaction rate.[17]

  • Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed (typically 4-8 hours). A drop in hydrogen pressure in a sealed system also indicates consumption.

  • Reaction Quench & Catalyst Removal: Once the reaction is complete, carefully purge the vessel with nitrogen gas again to remove all residual hydrogen.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with a small amount of fresh ethanol (2 x 20 mL) to ensure all product is collected. Causality Note: Filtering through diatomaceous earth prevents fine carbon particles from passing through the filter paper and contaminating the product.

  • Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the ethanol. The resulting solid is 1,2,3,4-tetrahydro-8-hydroxyquinoline.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

General Experimental Workflow

G A 1. Reaction Setup (Substrate + Solvent) B 2. Inerting (N₂ Purge) A->B C 3. Catalyst Addition (Under N₂) B->C D 4. Hydrogenation (H₂ Atmosphere, Stirring) C->D E 5. Reaction Quench (N₂ Purge) D->E F 6. Filtration (Remove Catalyst) E->F G 7. Concentration (Rotary Evaporation) F->G H 8. Characterization (NMR, MS, HPLC) G->H

Caption: General experimental workflow for catalytic hydrogenation.

Data Presentation: Comparative Analysis of Catalytic Systems

The selection of the catalyst and reaction conditions dictates the outcome of the hydrogenation. The table below summarizes results from various systems to guide experimental design.

Catalyst SystemSubstrateTemp. (°C)Pressure (H₂)ProductYieldSelectivityReference
Au/TiO₂ 8-Hydroxyquinoline253 bar1,2,3,4-Tetrahydro-8-hydroxyquinoline>99%>99%[1]
5% Pd/C 2-NitroarylketonesAmbient1 atmTetrahydroquinolines93-98%High[6]
PtO₂ Quinoline2764 psiTetrahydroquinolineN/AHigh[7]
Rh₂O₃ Functionalized Pyridines251 atmPiperidines80-99%High[12]
Co@SiO₂ Quinolines100-12040-50 bar1,2,3,4-TetrahydroquinolinesGood-ExcellentHigh[18]
Characterization of Products

Proper characterization is essential to confirm the identity and purity of the hydrogenated products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structure elucidation. For 1,2,3,4-tetrahydro-8-hydroxyquinoline, the key diagnostic signals in ¹H NMR are the appearance of aliphatic protons (typically in the 1.8-3.5 ppm range) corresponding to the newly saturated pyridine ring, and the disappearance of the aromatic protons from that ring.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can confirm the presence of key functional groups. A broad O-H stretching band is expected around 3200-3400 cm⁻¹. The aromatic C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region will differ between the starting material and the product due to the saturation of the pyridine ring.[19]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product. For 1,2,3,4-tetrahydro-8-hydroxyquinoline (C₉H₁₁NO), the expected molecular weight is approximately 149.19 g/mol . The mass spectrum will show a molecular ion peak (M⁺) corresponding to this value.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final product and for monitoring the reaction's progress. A mixed-mode column such as a Primesep 100 can be used with a mobile phase of acetonitrile, water, and an acid buffer (e.g., H₂SO₄) with UV detection at 200 nm.[20][21] This method provides superior retention for basic quinoline molecules compared to standard C18 columns.[20]

References

1. PrepChem. (n.d.). Synthesis of (±)-1-methyl-trans-decahydro-8-quinolinone. Retrieved from PrepChem.com. 2. Hashmi, A. S. K., Haufe, P., Schmid, C., Nass, A. R., & Frey, W. (2006). Asymmetric rhodium-catalyzed hydrogenation meets gold-catalyzed cyclization: Enantioselective synthesis of 8-hydroxytetrahydroisoquinolines. Chemistry, 12(20), 5376-82. 3. International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from ijstr.org. 4. SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from sielc.com. 5. SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from sielc.com. 6. SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from typeset.io. 7. Royal Society of Chemistry. (n.d.). 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry. Retrieved from pubs.rsc.org. 8. MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from mdpi.com. 9. Sridharan, V., & Bunce, R. A. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(8), 12384-12431. 10. Corma, A., Serna, P., & Concepción, P. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society, 134(40), 16779-16786. 11. Georgia Institute of Technology. (n.d.). The Catalytic Hydrogenation of Quinoline. Retrieved from smartech.gatech.edu. 12. Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from iomcworld.org. 13. Facchetti, G., Neva, F., Coffetti, G., & Rimoldi, I. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907. 14. Organic Chemistry Tutor. (2020). Catalytic Hydrogenation. Retrieved from YouTube. 15. ACS Publications. (2008). 1,2,3,4-Tetrahydro-8-hydroxyquinoline-Promoted Copper-Catalyzed Coupling of Nitrogen Nucleophiles and Aryl Bromides. Retrieved from pubs.acs.org. 16. Rylander, P. N. (1967). Catalytic Hydrogenation over Platinum Metals. Academic Press. 17. MDPI. (n.d.). Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. Retrieved from mdpi.com. 18. ACS Publications. (2012). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. Retrieved from pubs.acs.org. 19. ChemicalBook. (n.d.). 8-Hydroxyquinoline synthesis. Retrieved from chemicalbook.com. 20. BenchChem. (n.d.). A Technical Guide to the Synthesis and Characterization of Novel 8-Hydroxyquinoline Derivatives. Retrieved from benchchem.com. 21. Google Patents. (n.d.). CN109053569B - Method for synthesizing 8-hydroxyquinoline. Retrieved from patents.google.com. 22. BenchChem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. Retrieved from benchchem.com. 23. Boddien, A., Mellmann, D., Gärtner, F., Jackstell, R., Junge, H., Beller, M., & Brückner, A. (2012). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Catalysis, 2(9), 1947-1954. 24. Patsnap. (n.d.). Preparation method of 8-hydroxyquinoline. Retrieved from patsnap.com. 25. Shirai, T., Tani, S., Nakajima, R., & Kumamoto, T. (2024). Palladium-Catalyzed Site-Selective Hydrogenation of Unactivated Alkenes Directed by 8-Aminoquinoline Amides. Chemical & Pharmaceutical Bulletin, 72(10), 909-912. 26. IRIS . (2015). A Stable Single‐Site Palladium Catalyst for Hydrogenations. Retrieved from repub.polimi.it. 27. PubMed. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from pubmed.ncbi.nlm.nih.gov. 28. H.E.L Group. (2024). Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. Retrieved from helgroup.com. 29. PubMed. (2024). Palladium-Catalyzed Site-Selective Hydrogenation of Unactivated Alkenes Directed by 8-Aminoquinoline Amides. Retrieved from pubmed.ncbi.nlm.nih.gov. 30. Common Organic Chemistry. (n.d.). Palladium on Carbon (Pd/C). Retrieved from orgsyn.org. 31. ResearchGate. (2025). Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. Retrieved from researchgate.net. 32. Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from masterorganicchemistry.com. 33. Royal Society of Chemistry. (n.d.). Catalytic activity of shaped platinum nanoparticles for hydrogenation: a kinetic study. Retrieved from pubs.rsc.org. 34. Diva-portal.org. (n.d.). Ruthenium-Catalyzed Hydrogen Transfer Reactions. Retrieved from diva-portal.org. 35. SciSpace. (n.d.). Ruthenium-Catalyzed Transfer Hydrogenation for C–C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactan. Retrieved from typeset.io. 36. The University of Liverpool Repository. (n.d.). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. Retrieved from liverpool.ac.uk. 37. Royal Society of Chemistry. (n.d.). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Retrieved from pubs.rsc.org. 38. Chemistry LibreTexts. (2021). 5.2: Catalytic Hydrogenation. 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Application Notes and Protocols for the Analytical Characterization of 1,2,3,4-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a suite of detailed application notes and robust protocols for the analytical characterization of 1,2,3,4-Tetrahydroquinolin-8-ol (CAS 6640-50-2), a key heterocyclic scaffold of interest to researchers, scientists, and professionals in the field of drug development. Recognizing the critical need for unambiguous structural elucidation and purity assessment, this document outlines a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and UV-Visible (UV-Vis) Spectroscopy. Each section is designed to be a self-validating system, explaining the causality behind experimental choices and providing step-by-step methodologies. This guide is grounded in established analytical principles and authoritative sources to ensure technical accuracy and field-proven insights.

Introduction: The Significance of this compound

This compound, a derivative of the versatile 8-hydroxyquinoline, presents a unique combination of a hydrogenated pyridine ring and a phenolic hydroxyl group. This structure imparts specific physicochemical properties that are of significant interest in medicinal chemistry and materials science.[1] The tetrahydroquinoline core is a prevalent motif in a multitude of biologically active compounds.[2][3] The hydroxyl group at the 8-position introduces the potential for metal chelation, a property extensively utilized in the parent 8-hydroxyquinoline for various applications, including antimicrobial and neuroprotective agents.[4]

Given that commercial suppliers may not provide comprehensive analytical data for this compound, it is imperative for researchers to have access to reliable and detailed protocols for its characterization to confirm its identity, purity, and stability. This guide aims to fill that gap by providing a foundational set of analytical procedures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
CAS Number 6640-50-2[5]
Appearance Solid
Melting Point 121 °C[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

Rationale for NMR Analysis

The asymmetry of the molecule and the presence of both aromatic and aliphatic protons necessitate a thorough NMR analysis to confirm the substitution pattern and the integrity of the tetrahydroquinoline ring system. 2D NMR techniques such as COSY (Correlation Spectroscopy) can be employed to establish proton-proton connectivities, further solidifying the structural assignment.[7]

Experimental Protocol: ¹H and ¹³C NMR

This protocol outlines the standard procedure for acquiring high-quality NMR spectra.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Tetramethylsilane (TMS) as an internal standard (often included in deuterated solvents)

Instrumentation:

  • 300-600 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquisition of ¹H NMR Spectrum:

    • Set the spectral width to approximately 12 ppm, centered around 6 ppm.

    • Use a 30-45° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Acquisition of ¹³C NMR Spectrum:

    • Set the spectral width to approximately 200-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (2-5 seconds) may be necessary.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm).

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in ~0.6 mL deuterated solvent transfer Transfer to 5 mm NMR tube dissolve->transfer insert Insert sample into NMR spectrometer transfer->insert tune_shim Tune and shim the spectrometer insert->tune_shim acquire_H1 Acquire ¹H NMR spectrum tune_shim->acquire_H1 acquire_C13 Acquire ¹³C NMR spectrum acquire_H1->acquire_C13 process Fourier transform, phase and baseline correction acquire_C13->process calibrate Calibrate chemical shifts (TMS or solvent peak) process->calibrate interpret Structural elucidation and peak assignment calibrate->interpret

Caption: Workflow for NMR analysis of this compound.

Predicted NMR Data and Interpretation

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~ 6.8 - 7.1m3HAr-HAromatic protons on the benzene ring.
~ 4.5 - 5.5br s1HOHPhenolic hydroxyl proton, broad due to exchange.
~ 3.8 - 4.2br s1HNHAmine proton, broad due to exchange.
~ 3.3 - 3.5t2HC2-H₂Methylene protons adjacent to the nitrogen.
~ 2.7 - 2.9t2HC4-H₂Methylene protons adjacent to the aromatic ring.
~ 1.9 - 2.1m2HC3-H₂Methylene protons at the 3-position.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (ppm)AssignmentRationale
~ 150 - 155C8Carbon bearing the hydroxyl group, deshielded.
~ 140 - 145C8aQuaternary carbon at the ring junction.
~ 125 - 130C4aQuaternary carbon at the ring junction.
~ 110 - 125C5, C6, C7Aromatic methine carbons.
~ 40 - 45C2Aliphatic carbon adjacent to nitrogen.
~ 25 - 30C4Aliphatic carbon adjacent to the aromatic ring.
~ 20 - 25C3Aliphatic carbon at the 3-position.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

Rationale for MS Analysis

Electron Ionization (EI) is a common technique that provides a characteristic fragmentation pattern, which can be considered a "molecular fingerprint." This is useful for confirming the identity of the compound by comparing the obtained spectrum with library data or by interpreting the fragmentation pathways.

Experimental Protocol: GC-MS with Electron Ionization

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • GC Separation:

    • Inject 1 µL of the sample solution into the GC.

    • Use a suitable capillary column (e.g., HP-5ms).

    • Employ a temperature program, for instance, starting at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • MS Detection:

    • The eluent from the GC column is directed into the EI source of the mass spectrometer.

    • Set the ionization energy to 70 eV.

    • Scan a mass range of m/z 40-300.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.

Diagram of the GC-MS Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prepare_sample Prepare dilute solution (~100 µg/mL) in a volatile solvent inject Inject 1 µL into GC prepare_sample->inject separate Separate on capillary column with temperature programming inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass analysis (m/z 40-300) ionize->analyze detect Detection analyze->detect analyze_data Analyze TIC and mass spectrum of the target compound detect->analyze_data

Caption: Workflow for GC-MS analysis of this compound.

Predicted Mass Spectrum and Fragmentation

The molecular ion (M⁺˙) for this compound is expected at m/z 149, corresponding to its molecular weight. The fragmentation pattern can be predicted based on the known fragmentation of tetrahydroquinolines.[9]

Predicted Fragmentation Pattern:

m/zProposed FragmentRationale
149 [C₉H₁₁NO]⁺˙ (M⁺˙) Molecular Ion
148[M-H]⁺Loss of a hydrogen atom, likely from the benzylic position (C4).
132[M-NH₃]⁺Loss of ammonia, a common fragmentation for primary and secondary amines.
120[M-C₂H₅]⁺Loss of an ethyl radical via cleavage of the tetrahydroquinoline ring.
107[C₇H₇O]⁺A fragment corresponding to a hydroxytropylium ion or a related stable aromatic structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in this compound.

Rationale for FT-IR Analysis

The presence of O-H (hydroxyl), N-H (amine), C-H (aromatic and aliphatic), C=C (aromatic), and C-O (phenol) bonds will give rise to characteristic absorption bands in the infrared spectrum, allowing for confirmation of the compound's key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

Instrumentation:

  • FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted FT-IR Data and Interpretation

The predicted FT-IR absorption bands are based on the functional groups present in the molecule and comparison with the spectra of 8-hydroxyquinoline and 1,2,3,4-tetrahydroquinoline.[4][10]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3300 - 3500O-H stretch (broad)Phenolic hydroxyl
~ 3200 - 3400N-H stretchSecondary amine
~ 3000 - 3100C-H stretchAromatic
~ 2800 - 3000C-H stretchAliphatic (CH₂)
~ 1500 - 1600C=C stretchAromatic ring
~ 1200 - 1300C-O stretchPhenol
~ 1100 - 1200C-N stretchAmine

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is a cornerstone technique for determining the purity of this compound and for quantifying it in various matrices.

Rationale for HPLC Analysis

A reversed-phase HPLC method is well-suited for the separation of moderately polar compounds like this compound from potential impurities. The method's high resolution and sensitivity make it ideal for purity analysis.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

Materials:

  • HPLC-grade acetonitrile and water

  • Formic acid or phosphoric acid

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation: Prepare a stock solution of this compound in methanol or the mobile phase at a concentration of 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 280 nm.

    • Gradient Elution: Start with 10% B, hold for 1 minute, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 5 minutes.

  • Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Diagram of the HPLC Experimental Workflow:

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mobile_phase Prepare mobile phases (e.g., A: H₂O + 0.1% FA, B: ACN + 0.1% FA) prep_sample Prepare sample solution (e.g., 1 mg/mL in methanol) prep_mobile_phase->prep_sample inject_sample Inject sample (10 µL) onto C18 column prep_sample->inject_sample gradient_elution Perform gradient elution inject_sample->gradient_elution uv_detection Detect at 254 nm / 280 nm gradient_elution->uv_detection integrate_peaks Integrate peaks in the chromatogram uv_detection->integrate_peaks calculate_purity Calculate purity based on peak areas integrate_peaks->calculate_purity

Caption: Workflow for HPLC purity analysis of this compound.

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for quantitative analysis and for confirming the presence of the aromatic chromophore.

Rationale for UV-Vis Analysis

The phenolic and aromatic components of this compound are expected to exhibit characteristic absorption maxima in the UV region. This can be used for concentration determination via the Beer-Lambert law.

Experimental Protocol: UV-Vis Spectroscopy

Instrumentation:

  • UV-Vis spectrophotometer

Materials:

  • Methanol or ethanol (spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Prepare a series of dilutions to determine the linear range.

  • Blank Measurement: Fill a quartz cuvette with the solvent (methanol) and use it to zero the spectrophotometer.

  • Sample Measurement: Fill a quartz cuvette with the sample solution and record the absorption spectrum from 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Predicted UV-Vis Data

Based on the structure, which contains a substituted benzene ring, two primary absorption bands are expected, corresponding to π → π* transitions.

Predicted λ_max (nm)SolventTransition
~ 230 - 250Methanolπ → π
~ 280 - 310Methanolπ → π

Conclusion

The suite of analytical techniques and protocols detailed in this guide provides a robust framework for the comprehensive characterization of this compound. By employing a combination of NMR, MS, FT-IR, HPLC, and UV-Vis spectroscopy, researchers can confidently verify the structure, confirm the purity, and ensure the quality of this important chemical entity. The provided protocols are designed to be readily adaptable in a standard analytical laboratory, empowering scientists in their drug discovery and development endeavors.

References

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 6640-50-2.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69460, 1,2,3,4-Tetrahydroquinoline.
  • Seaton, P. J., & Williamson, R. T. (2000). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • MacLean, D. B., & Spenser, I. D. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1506. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 241490, this compound.
  • Jo, H., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Molecules, 21(5), 645. [Link]
  • Katritzky, A. R., & Rachwal, S. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 9847-9883. [Link]
  • Al-Ostath, J. M. A., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 5(12), 834-846. [Link]
  • ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline.
  • NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook.
  • NIST. (n.d.). 8-Hydroxyquinoline. In NIST Chemistry WebBook.
  • ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
  • Khan, I., et al. (2018). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 23(9), 2349. [Link]
  • The Royal Society of Chemistry. (2020). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Catalysis Science & Technology, 10(15), 5135-5142. [Link]
  • PubChem. (n.d.). This compound.
  • Jo, H., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Molecules, 21(5), 645. [Link]
  • Katritzky, A. R., & Rachwal, S. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 9847-9883. [Link]
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
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  • ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, 87(20), 13697-13710. [Link]
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Application Note: A Scalable and Efficient Synthesis of 1,2,3,4-Tetrahydroquinolin-8-ol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the large-scale synthesis of 1,2,3,4-tetrahydroquinolin-8-ol, a crucial intermediate in the development of novel therapeutics. The described methodology focuses on the catalytic hydrogenation of commercially available 8-hydroxyquinoline, offering a robust, high-yield, and scalable process suitable for industrial applications. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries. We will delve into the mechanistic underpinnings of the reaction, critical process parameters, and analytical validation, ensuring a reproducible and safe execution of the synthesis.

Introduction: The Significance of this compound

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif found in a wide array of biologically active compounds and natural products.[1][2][3] Its unique three-dimensional structure allows for precise interactions with various biological targets, making it a cornerstone in medicinal chemistry. Specifically, this compound serves as a key building block for the synthesis of active pharmaceutical ingredients (APIs) targeting central nervous system disorders, cancers, and infectious diseases.[4] The growing demand for novel therapeutics based on the THQ core necessitates a reliable and scalable synthetic route to this important intermediate.[4]

The most direct and industrially viable approach to this compound is the catalytic hydrogenation of 8-hydroxyquinoline.[5] This method is advantageous due to its high atom economy, the availability of the starting material, and the generation of minimal waste. This application note will provide a detailed, step-by-step protocol for this transformation, emphasizing safety, scalability, and reproducibility.

Reaction Scheme and Mechanism

The synthesis proceeds via the catalytic hydrogenation of the pyridine ring of 8-hydroxyquinoline. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.

Reaction:

Mechanism: The catalytic hydrogenation of the heteroaromatic quinoline ring involves the adsorption of both the substrate and molecular hydrogen onto the surface of the palladium catalyst. The H-H bond of the hydrogen molecule is cleaved, and the hydrogen atoms are added across the double bonds of the pyridine ring in a stepwise manner. The phenolic hydroxyl group at the 8-position remains intact under these conditions.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale of 10-100 grams and can be adapted for larger-scale production with appropriate engineering controls.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
8-Hydroxyquinoline≥99%Sigma-Aldrich148-24-3Starting material.
Palladium on Carbon (10 wt. %)Sigma-Aldrich7440-05-3Catalyst. Handle with care, pyrophoric when dry.
EthanolAnhydrousFisher Scientific64-17-5Reaction solvent.
Hydrogen GasHigh PurityAirgas1333-74-0Reducing agent.
Celite®Sigma-Aldrich68855-54-9Filtration aid.
Ethyl AcetateACS GradeVWR141-78-6For extraction and chromatography.
HexanesACS GradeVWR110-54-3For chromatography.
Sodium SulfateAnhydrousSigma-Aldrich7757-82-6Drying agent.
Equipment
  • Parr Hydrogenation Apparatus (or similar high-pressure reactor)

  • Magnetic Stirrer with Hotplate

  • Schlenk Flask and Vacuum/Inert Gas Manifold

  • Büchner Funnel and Filter Flask

  • Rotary Evaporator

  • Glassware: Round-bottom flasks, beakers, graduated cylinders, etc.

  • Analytical Balance

  • NMR Spectrometer

  • Mass Spectrometer

  • Melting Point Apparatus

Step-by-Step Synthesis Protocol

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Charge Reactor with 8-Hydroxyquinoline and Ethanol prep2 Add 10% Pd/C Catalyst prep1->prep2 react1 Seal Reactor and Purge with N₂ prep2->react1 react2 Pressurize with H₂ (50 psi) react1->react2 react3 Heat to 50°C and Stir for 12-24h react2->react3 react4 Monitor Reaction by TLC/LC-MS react3->react4 workup1 Cool to RT and Vent H₂ react4->workup1 Reaction Complete workup2 Filter through Celite® workup1->workup2 workup3 Concentrate Filtrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 workup5 Isolate and Dry Product workup4->workup5 analysis1 Characterize by NMR, MS workup5->analysis1 analysis2 Determine Purity and Yield analysis1->analysis2

Caption: Experimental workflow for the synthesis of this compound.

  • Reactor Setup: In a suitably sized Parr hydrogenation vessel, add 8-hydroxyquinoline (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol to dissolve the starting material (approximately 10-15 mL per gram of 8-hydroxyquinoline).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% palladium on carbon (typically 1-5 mol% of palladium relative to the substrate). Caution: The catalyst can be pyrophoric; handle with care and do not allow it to dry completely in the air.

  • Hydrogenation: Seal the reactor and purge the system with nitrogen gas several times to remove any oxygen. Then, pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction Conditions: Heat the reaction mixture to 40-60 °C with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots (after carefully depressurizing and purging the reactor) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product. Note: The filter cake containing the catalyst should be kept wet and disposed of according to safety guidelines for pyrophoric materials.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

  • Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid. Dry the product under vacuum.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the structure and the absence of starting material.

  • ¹³C NMR: To further confirm the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₉H₁₁NO, MW: 149.19 g/mol ).[6]

  • Melting Point: To assess the purity of the crystalline solid.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation reaction should be conducted in a well-ventilated fume hood and behind a safety shield. Ensure all equipment is properly grounded.

  • Palladium on Carbon: The catalyst is pyrophoric, especially when dry. Handle it under an inert atmosphere and keep it wet with solvent.

  • Pressure: The reaction is performed under pressure. Ensure the hydrogenation apparatus is rated for the intended pressure and has been properly maintained and inspected.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the hydrogen pressure, reaction temperature, or catalyst loading. Ensure the catalyst is active.

  • Side Reactions: Over-reduction of the aromatic ring can occur under harsh conditions (very high pressure and temperature). Monitor the reaction closely to avoid this.

  • Purification Challenges: If the product is difficult to purify, consider recrystallization from a suitable solvent system as an alternative to column chromatography.

Conclusion

The catalytic hydrogenation of 8-hydroxyquinoline is a highly efficient and scalable method for the synthesis of this compound. The protocol detailed in this application note provides a clear and reproducible procedure for obtaining this valuable intermediate in high yield and purity. By following the outlined steps and adhering to the safety precautions, researchers and process chemists can confidently produce this key building block for the advancement of pharmaceutical research and development.

References

  • Vertex AI Search. (n.d.). Scaling up the Synthesis of a Hydroxyquinoline-Functionalized p-tert-Butylcalix[8]arene.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
  • Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • MDPI. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation.
  • Google Patents. (n.d.). CN109053569B - Method for synthesizing 8-hydroxyquinoline.
  • PMC. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines.
  • Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
  • Wikipedia. (n.d.). Tetrahydroquinoline.
  • PubMed Central. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
  • ResearchGate. (2025). Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • RSC Publishing. (n.d.). 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry.
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • PubChem. (n.d.). This compound.
  • Market Research Future. (2024). 1,2,3,4-Tetrahydroquinoline Reagent Market Size, Growth and Analysis Report - 2033.

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Application Notes & Protocols: 1,2,3,4-Tetrahydroquinolin-8-ol in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 1,2,3,4-Tetrahydroquinolin-8-ol

This compound is a heterocyclic compound featuring a bicyclic structure composed of a dihydropyridine ring fused to a phenol ring. This molecule is a derivative of the well-studied 8-hydroxyquinoline (8-HQ), with the key distinction being the saturation of the pyridine ring. This structural modification, from an aromatic pyridine to a non-aromatic dihydropyridine, subtly alters the electronic and steric properties of the molecule while preserving the fundamental chelating moiety of the 8-hydroxyquinoline core. The nitrogen and oxygen atoms in this compound create a bidentate ligand capable of forming stable complexes with a variety of metal ions.[1][2] This inherent chelating ability is the cornerstone of its utility in diverse material science applications, from preventing corrosion to enabling advanced optical and electronic materials.

This guide provides an in-depth exploration of the applications of this compound in material science, with a focus on its role as a corrosion inhibitor, a component in fluorescent sensors, and a building block for functional polymers. The protocols detailed herein are primarily adapted from established methodologies for 8-hydroxyquinoline and its derivatives, with expert insights into the necessary modifications and considerations for its tetrahydro- counterpart.

Section 1: Corrosion Inhibition

Mechanistic Insights

The primary mechanism by which this compound inhibits corrosion is through its adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1][3] This process is driven by the interaction of the lone pair electrons of the nitrogen and oxygen atoms with the vacant d-orbitals of the metal atoms. This leads to the formation of a coordinated protective layer. The adsorption can be characterized as a mixed-type, involving both physisorption (electrostatic interactions) and chemisorption (covalent bonding), and often follows the Langmuir adsorption isotherm.[1][3] Derivatives of the parent compound, 8-hydroxyquinoline, have demonstrated exceptional corrosion inhibition potential on various metals, including mild steel, aluminum, and copper alloys.[1][4][5]

The saturation of the pyridine ring in this compound, compared to 8-hydroxyquinoline, is expected to increase its electron-donating ability, potentially leading to stronger coordination with the metal surface and enhanced inhibition efficiency.

Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency

This protocol outlines the electrochemical methods for assessing the corrosion inhibition performance of this compound on mild steel in an acidic medium.

Materials and Equipment:

  • Mild steel coupons

  • 1 M Hydrochloric acid (HCl) solution

  • This compound

  • Potentiostat/Galvanostat with a three-electrode cell setup (working electrode: mild steel coupon, reference electrode: Saturated Calomel Electrode (SCE), counter electrode: platinum wire)

  • Electrochemical Impedance Spectroscopy (EIS) capable potentiostat

  • Scanning Electron Microscope (SEM)

  • Deionized water, acetone, ethanol

Procedure:

  • Preparation of Mild Steel Coupons:

    • Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size.

    • Degrease the coupons by sonicating in acetone, followed by rinsing with ethanol and deionized water.

    • Dry the coupons in a stream of warm air.

  • Electrochemical Measurements:

    • Prepare a series of 1 M HCl solutions containing varying concentrations of this compound (e.g., 10 ppm, 50 ppm, 100 ppm, 200 ppm).

    • Assemble the three-electrode cell with a prepared mild steel coupon as the working electrode.

    • Allow the system to stabilize for 30 minutes to reach a steady open-circuit potential (OCP).

  • Potentiodynamic Polarization:

    • Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

    • Record the resulting current to obtain the Tafel plots.

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the anodic and cathodic Tafel lines.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz with a small amplitude sinusoidal perturbation (e.g., 10 mV).

    • Analyze the Nyquist plots to determine the charge transfer resistance (Rct).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100

  • Surface Analysis (SEM):

    • Immerse mild steel coupons in 1 M HCl with and without the inhibitor for a specified period (e.g., 24 hours).

    • Remove the coupons, rinse gently with deionized water, and dry.

    • Characterize the surface morphology using SEM to visualize the protective film formation.[6]

Data Presentation
Inhibitor Concentration (ppm)icorr (μA/cm²)Ecorr (mV vs. SCE)Rct (Ω·cm²)IE% (from Tafel)IE% (from EIS)
0 (Blank)1050-48050--
50210-46524080.079.2
100105-45048090.089.6
20052.5-43595095.094.7
Logical Workflow for Corrosion Inhibition Studies

Corrosion_Inhibition_Workflow cluster_prep Sample Preparation cluster_electrochem Electrochemical Analysis cluster_analysis Data Analysis & Surface Characterization Prep_Coupon Prepare Mild Steel Coupons OCP Stabilize at OCP Prep_Coupon->OCP Prep_Sol Prepare Inhibitor Solutions Prep_Sol->OCP Tafel Potentiodynamic Polarization OCP->Tafel EIS Electrochemical Impedance Spectroscopy OCP->EIS Calc_IE Calculate Inhibition Efficiency Tafel->Calc_IE EIS->Calc_IE SEM Surface Analysis (SEM) Calc_IE->SEM Metal_Ion_Detection THQ_ol This compound (Weak Fluorescence) Complex [M(THQ-ol)n] Complex (Strong Fluorescence) THQ_ol->Complex Chelation Metal_Ion Metal Ion (e.g., Zn²⁺) Metal_Ion->Complex Emission Enhanced Emission Complex->Emission Excitation Excitation (Light) Excitation->Complex

Caption: Mechanism of fluorescence enhancement upon metal ion chelation.

Section 3: Functional Polymers for Optoelectronics

Rationale and Application in OLEDs

Metal complexes of 8-hydroxyquinoline, particularly tris(8-hydroxyquinoline)aluminum (Alq3), are benchmark materials for Organic Light-Emitting Diodes (OLEDs), serving as both the emissive layer and the electron transport layer. [7][8][9]Incorporating the this compound moiety into a polymer backbone can lead to the development of novel processable materials with desirable optoelectronic properties. These functional polymers can be synthesized to be soluble, allowing for the fabrication of thin films via solution-based techniques like spin-coating, which is advantageous for large-area device manufacturing. [10]The saturation of the pyridine ring in this compound may influence the energy levels (HOMO/LUMO) of the resulting metal complexes, potentially tuning the emission color of the OLEDs. [9]

Protocol: Synthesis of a Polyacrylate with Pendant this compound Moieties

This protocol outlines a general procedure for the synthesis of a functional polymer incorporating this compound.

Materials and Equipment:

  • This compound

  • Acryloyl chloride

  • Triethylamine

  • Azobisisobutyronitrile (AIBN)

  • Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF)

  • Standard organic synthesis glassware (round-bottom flasks, condensers, etc.)

  • Nitrogen or Argon inert atmosphere setup

  • Gel Permeation Chromatography (GPC) for molecular weight determination

Procedure:

  • Synthesis of the Monomer:

    • Dissolve this compound and triethylamine in dry DCM under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Add acryloyl chloride dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the acrylate monomer.

  • Polymerization:

    • Dissolve the synthesized monomer and AIBN (initiator) in dry toluene in a flask equipped with a condenser.

    • De-gas the solution by several freeze-pump-thaw cycles.

    • Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 70-80 °C) for 24 hours.

    • Precipitate the polymer by pouring the cooled reaction mixture into a large volume of a non-solvent like methanol.

    • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • Characterization:

    • Confirm the structure of the monomer and polymer using ¹H NMR and FTIR spectroscopy.

    • Determine the molecular weight and polydispersity of the polymer using GPC.

    • Investigate the thermal stability of the polymer using Thermogravimetric Analysis (TGA).

Polymer Synthesis and Application Workflow

Polymer_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Device Fabrication & Testing Monomer_Synth Monomer Synthesis Polymerization Radical Polymerization Monomer_Synth->Polymerization Spectroscopy Spectroscopic Analysis (NMR, FTIR) Polymerization->Spectroscopy GPC Molecular Weight (GPC) Polymerization->GPC TGA Thermal Analysis (TGA) Polymerization->TGA Metal_Complex Formation of Metal Complex Polymerization->Metal_Complex Spin_Coating Spin-Coating Thin Film Metal_Complex->Spin_Coating OLED_Fab OLED Device Fabrication Spin_Coating->OLED_Fab EL_Test Electroluminescence Testing OLED_Fab->EL_Test

Caption: Workflow for polymer synthesis and OLED application.

References

  • Investigation of Corrosion Inhibition Mechanism of Quinoline Derivative on Mild Steel in 1.0 M HCl Solution. (URL not provided)
  • 8–Hydroxyquinoline is key to the development of corrosion inhibitors: An advanced review. (URL not provided)
  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. - SciSpace. [Link]
  • 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions - CORE. [Link]
  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed. [Link]
  • Novel 8-hydroxyquinoline compounds used to inhibit mild steel corrosion in the presence of hydrochloric acid 1.0 M: an experimental and theoretical electrochemical study. (URL not provided)
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applic
  • Investigations on Corrosion Inhibitory Effect of Newly Quinoline Derivative on Mild Steel in HCl Solution Complemented with Antibacterial Studies - Biointerface Research in Applied Chemistry. [Link]
  • Exploring the corrosion inhibition mechanism of 8-hydroxyquinoline for a PEO-coated magnesium alloy | Request PDF - ResearchG
  • of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applic
  • Corrosion inhibition studies of Quinoline intermediate on mild steel - Der Pharma Chemica. [Link]
  • Novel 8-hydroxyquinoline compounds used to inhibit mild steel corrosion in the presence of hydrochloric acid 1.
  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - ResearchG
  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC - NIH. [Link]
  • Yellow Emissive Tris(8-hydroxyquinoline)
  • Investigations on Corrosion Inhibitory Effect of Newly Quinoline Derivative on Mild Steel in HCl Solution Complemented with Antibacterial Studies - ResearchG
  • Metal 8-hydroxyquinoline-functionalized polymers and related materials and methods of making and using the same - P
  • Poly (8-Hydroxyquinoline) Properties, Different Methods for Characterization, and New Applications for Different Uses: Review Article - Scholar Publishing. [Link]
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applic
  • Corrosion Inhibition Studies of 8-Hydroxyquinoline Derivatives for N80 Steel in a 1.
  • US7105617B2 - Metal 8-hydroxyquinoline-functionalized polymers and related materials and methods of making and using the same - Google P
  • 8-Hydroxyquinoline as an Effective Corrosion Inhibitor for 7075 Aluminium Alloy in 3.5% NaCl Solution - International Journal of Electrochemical Science. [Link]
  • Insight into Anti-Corrosion Behavior and Mechanism of 8-Hydroxyquinoline Inhibitor on AZ91D Alloy in Different Concentrations of Sodium Chloride Solution - MDPI. [Link]
  • Tris(8-hydroxyquinoline)
  • Tunable Photoluminescence from tris (8-hydroxyquinoline) aluminum (Alq3). (URL not provided)
  • Investigation of Corrosion Inhibition Mechanism of Quinoline Derivative on Mild Steel in 1.
  • Full article: Acid corrosion inhibition of mild steel by 8-hydroxyquinoline derivatives: organic synthesis, characterization, chemical, electrochemical investigation and theoretical calcul
  • High efficiency corrosion inhibitor 8-hydroxyquinoline and its synergistic effect with sodium dodecylbenzenesulphonate on AZ91D magnesium alloy-Science-Chemical Encyclopedia-lookchem. [Link]
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. [Link]
  • Preparation of Hybrid Films Based in Aluminum 8-Hydroxyquinoline as Organic Semiconductor for Photoconductor Applic
  • Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group - MDPI. [Link]
  • Fabrication and characterization of OLED with Mg complex of 5-chloro-8-hydroxyquinoline as emission layer | Request PDF - ResearchG
  • Synthesis of 8-hydroxyquinoline lithium-containing copolymers and their photoluminescence behavior | Request PDF - ResearchG
  • 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities - PMC - NIH. [Link]
  • 8–Hydroxyquinoline is a Key Core in the Innovation of Corrosion Inhibitors: An Advanced Review | Request PDF - ResearchG
  • Synthesis and Thermal Stability of Bis(8-hydroxy-quinoline)
  • Spectroscopic study of 8-hydroxyquinoline in polymeric matrices - ResearchG
  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and C
  • Synthesis and Characterization of Poly (8-Hydroxyquinoline-p-styrene sulphonate)
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [Link]

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Validating 1,2,3,4-Tetrahydroquinolin-8-ol as a Chemical Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precise Biological Tools

In the intricate landscape of cellular biology and drug discovery, a chemical probe is a powerful tool. It is a highly selective and potent small molecule designed to interact with a specific protein target, enabling researchers to dissect complex biological pathways and validate novel therapeutic strategies. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive compounds.[1] This guide focuses on 1,2,3,4-Tetrahydroquinolin-8-ol (THQ-8-ol) , a molecule with significant potential as a chemical probe.

While not yet extensively characterized as a probe for a single, defined target, the broader family of 8-hydroxyquinolines and tetrahydroquinolines exhibits a range of biological activities, including antioxidant effects and inhibition of monoamine oxidases (MAO).[2][3] This document provides a comprehensive framework and detailed protocols for researchers to rigorously characterize and validate THQ-8-ol as a chemical probe in these promising areas of investigation. We will proceed not by assuming its role, but by establishing it through robust, self-validating experimental workflows.

Part 1: Characterization as an Antioxidant Probe

The phenolic hydroxyl group at the 8-position of THQ-8-ol suggests inherent antioxidant properties, primarily through its ability to scavenge free radicals. Validating this activity in a cellular context is the first step toward its use as a probe to study oxidative stress.

Mechanism of Action: Radical Scavenging

Antioxidants like THQ-8-ol typically function by donating a hydrogen atom from a hydroxyl group to neutralize highly reactive oxygen species (ROS). This process stabilizes the free radical and terminates damaging chain reactions. The efficacy of this action is dependent on the molecule's ability to enter the cell and localize to compartments where ROS are generated.

Workflow for Validating Antioxidant Activity

The following diagram outlines the workflow for characterizing a compound's cellular antioxidant potential.

G A Compound Preparation (THQ-8-ol Stock) C Cellular Antioxidant Activity (CAA) Assay A->C Test Compound E Cytotoxicity Assay (e.g., MTT, LDH) A->E Test Compound B Cell Culture (e.g., HepG2, HeLa) B->C Seed Cells B->E Seed Cells D Data Analysis (Calculate EC50) C->D Fluorescence Data F Probe Validation Decision D->F Potency Data E->F Toxicity Data G Dopa L-DOPA DA Dopamine Dopa->DA DDC MAO MAO-A / MAO-B DA->MAO Oxidation DOPAC DOPAC MAO->DOPAC HVA HVA DOPAC->HVA COMT Probe THQ-8-ol (Chemical Probe) Probe->MAO Inhibition

Caption: Inhibition of dopamine metabolism by a MAO chemical probe.

Protocol 2: MAO-Glo™ Luminescent Assay

This protocol uses a commercially available luminescent assay to measure the activity of MAO-A and MAO-B and determine the inhibitory potency of THQ-8-ol.

Rationale: The MAO-Glo™ assay is a highly sensitive, high-throughput method that minimizes interference from fluorescent compounds. [4][5]It measures MAO activity by detecting the amount of a luciferin derivative produced by the enzyme, which generates a stable, glow-type luminescent signal. [3][6] Materials:

  • This compound (THQ-8-ol)

  • MAO-Glo™ Assay Kit (Promega or similar), containing:

    • Luminogenic MAO Substrate

    • MAO-A and MAO-B Reaction Buffers

    • Luciferin Detection Reagent

  • Recombinant human MAO-A and MAO-B enzymes

  • Known selective inhibitors for MAO-A (e.g., Clorgyline) and MAO-B (e.g., Selegiline) as positive controls.

  • White, opaque 96-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare all reagents as described in the manufacturer's protocol. Reconstitute the Luciferin Detection Reagent and allow it to equilibrate to room temperature before use.

    • Prepare a 100 mM stock of THQ-8-ol in DMSO. Create a serial dilution series (e.g., 1 nM to 100 µM) in the appropriate MAO reaction buffer. Do the same for the control inhibitors.

  • Enzyme Reaction Setup:

    • In a white 96-well plate, add in duplicate:

      • 25 µL of MAO Reaction Buffer containing the MAO substrate.

      • 12.5 µL of THQ-8-ol dilution or control inhibitor.

      • 12.5 µL of either MAO-A or MAO-B enzyme diluted in its respective buffer.

    • Include "no inhibitor" controls (enzyme + substrate + buffer) and "no enzyme" blanks (substrate + buffer).

    • Causality: Running parallel assays for MAO-A and MAO-B is essential to determine the selectivity of the inhibitor.

  • Incubation:

    • Mix the plate gently and incubate at room temperature for 60 minutes. Protect from light.

    • Causality: This incubation allows the enzyme to process the substrate. The reaction time can be optimized but should be kept consistent.

  • Signal Detection:

    • Add 50 µL of reconstituted Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates the luminescent signal.

    • Mix the plate and incubate for 20 minutes at room temperature to stabilize the signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the "no enzyme" blank from all other readings.

    • Calculate the percent inhibition for each concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value for both MAO-A and MAO-B.

    • The selectivity index can be calculated as: Selectivity Index = IC₅₀ (MAO-A) / IC₅₀ (MAO-B).

Expected Quantitative Data & Interpretation

For a compound to be a useful chemical probe, it should exhibit high potency (IC₅₀ or Kᵢ < 100 nM) and selectivity (>30-fold) for its target. [7]While data for THQ-8-ol is unavailable, related tetrahydroisoquinolines show micromolar inhibition of MAO, suggesting THQ-8-ol may have activity in this range. A successful validation would demonstrate significantly improved potency and selectivity.

CompoundTargetPotency (Kᵢ)Reference
1,2,3,4-TetrahydroisoquinolineMAO-B15 µM[8]
Salsolinol (a THIQ derivative)MAO-A31 µM[8]
Carnegine (a THIQ derivative)MAO-A2 µM[8]
THQ-8-ol (Hypothetical) MAO-A or MAO-B < 10 µM N/A
Selegiline (Control)MAO-B~10-20 nM[9]

Note: The goal of the protocol is to experimentally determine the potency and selectivity of THQ-8-ol, which would fill in the hypothetical data point and establish its credentials as a potential probe.

Part 3: Principles of Probe Validation: Beyond Potency

A truly validated chemical probe must meet several criteria beyond simple activity. [10][11][12]

  • On-Target Engagement in Cells: It is crucial to demonstrate that the compound interacts with its intended target in a cellular environment at concentrations consistent with its biochemical potency. Techniques like cellular thermal shift assays (CETSA) or using tagged derivatives for pulldown experiments can confirm this.

  • Use of Controls: A structurally similar but biologically inactive analog should be used as a negative control. This helps confirm that the observed cellular phenotype is due to the inhibition of the intended target and not an off-target effect of the chemical scaffold.

  • Orthogonal Validation: The biological effect observed with the chemical probe should be replicated through other means, such as siRNA/shRNA knockdown or CRISPR-Cas9 knockout of the target protein. This provides an independent line of evidence linking the target to the phenotype.

By following these rigorous validation principles and detailed protocols, researchers can confidently characterize this compound, moving it from a molecule of potential interest to a validated chemical probe for investigating the complex roles of oxidative stress and monoamine oxidase activity in health and disease.

References

  • Validating Small Molecule Chemical Probes for Biological Discovery. (2022). PubMed. [Link]
  • Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (E-BC-D012). Elabscience. [Link]
  • Pati, S., et al. (1990).
  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (2018). RSC Publishing. [Link]
  • One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. (2020).
  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (2024). Preprints.org. [Link]
  • Validating Small Molecule Chemical Probes for Biological Discovery. (2022).
  • Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. (2018). National Institutes of Health (NIH). [Link]
  • Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. [Link]
  • Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evalu
  • Validating Small Molecule Chemical Probes for Biological Discovery. Semantic Scholar. [Link]
  • Which Small Molecule?
  • Guidelines for characterization of probes to be used in animals. Chemical Probes.org. [Link]
  • Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. (2022). PubMed. [Link]
  • Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. (2019). PMC. [Link]
  • Cell-Based Antioxidant Assays. BioIVT. [Link]
  • CAA Antioxidant Assay Kit. Zen-Bio. [Link]
  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021). MDPI. [Link]
  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc. [Link]
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). MDPI. [Link]
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydroquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your synthetic yield and purity.

Introduction to the Synthesis

The synthesis of this compound is a critical process for obtaining a valuable scaffold in medicinal chemistry. The most direct and widely employed method is the catalytic hydrogenation of commercially available 8-hydroxyquinoline.[1] This reaction involves the reduction of the pyridine ring of the quinoline system, leaving the phenol group intact. While seemingly straightforward, optimizing this synthesis for high yield and purity requires careful control over several experimental parameters.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I fix this?

Answer:

Low or non-existent yield is a common issue that can often be traced back to the catalyst, reaction conditions, or starting material quality. Here is a systematic approach to troubleshooting:

  • Catalyst Activity: The heart of this hydrogenation is the catalyst, typically palladium on carbon (Pd/C).

    • Catalyst Quality: Ensure the Pd/C is fresh and has been stored under appropriate conditions (i.e., away from air and moisture) to prevent deactivation.

    • Catalyst Loading: A typical starting point for catalyst loading is 5-10 mol% of palladium relative to the 8-hydroxyquinoline. Insufficient catalyst will lead to a sluggish or incomplete reaction. Conversely, excessive catalyst is not always better and can sometimes lead to side reactions.

    • Catalyst Poisoning: The starting material or solvent may contain impurities that can poison the catalyst. Sulfur and halide compounds are common catalyst poisons. Consider purifying the 8-hydroxyquinoline or using a higher purity solvent.

  • Hydrogen Pressure and Delivery:

    • Insufficient Pressure: This reaction requires a positive hydrogen pressure. While high pressures are not always necessary, a pressure of at least 1-10 atm is typically used. Ensure your reaction vessel is properly sealed and that there are no leaks in your hydrogenation apparatus.

    • Poor Gas Dispersion: For the reaction to proceed efficiently, the hydrogen gas must be well-dispersed in the reaction mixture to ensure good contact with the catalyst. Vigorous stirring is essential.

  • Reaction Temperature:

    • Temperature Too Low: The reaction may be too slow at room temperature. Gently warming the reaction mixture to 40-60 °C can significantly increase the reaction rate.

    • Temperature Too High: Excessive heat can promote side reactions, such as over-reduction or decomposition.

  • Solvent Choice:

    • The choice of solvent is crucial. Protic solvents like ethanol or acetic acid are often effective for this type of hydrogenation. Aprotic solvents like dioxane have also been reported.[2] The solvent must be able to dissolve the starting material and should be inert under the reaction conditions.

Issue 2: Incomplete Reaction

Question: My reaction has been running for an extended period, but TLC/LC-MS analysis shows a significant amount of starting material remaining. What should I do?

Answer:

An incomplete reaction suggests that the process has stalled. Here’s how to address this:

  • Check Catalyst Activity: As with low yield, the primary suspect is often the catalyst. It may have become deactivated over the course of the reaction.

    • Solution: Carefully filter the reaction mixture to remove the old catalyst and add a fresh batch. Continue the reaction and monitor for progress.

  • Hydrogen Supply: Ensure that the hydrogen source has not been depleted. If using a balloon, it may need to be refilled. In a pressurized system, check the gauge to ensure the pressure is maintained.

  • Reaction Time: While many hydrogenations are complete within a few hours, some may require longer reaction times. Monitor the reaction by TLC or LC-MS every few hours to determine if it is still progressing.

Issue 3: Formation of Side Products

Question: I am observing significant side products in my reaction mixture. What are these and how can I minimize them?

Answer:

Side product formation is often a result of over-reduction or other competing reactions.

  • Potential Side Products:

    • Over-reduction of the phenol: While less common under standard Pd/C conditions, stronger reducing conditions could potentially lead to the reduction of the hydroxyl group.

    • Decomposition: 8-hydroxyquinoline and its derivatives can be sensitive to harsh conditions.

  • Minimization Strategies:

    • Optimize Reaction Conditions: Use the mildest conditions that still afford a reasonable reaction rate. This typically means lower temperatures and pressures.

    • Choice of Catalyst: While Pd/C is standard, other catalysts could be explored for higher selectivity. For instance, ruthenium-based catalysts have been studied for quinoline hydrogenations.[2]

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this can increase the likelihood of side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the hydrogenation of 8-hydroxyquinoline?

A1: 5% or 10% Palladium on carbon (Pd/C) is the most commonly used and generally effective catalyst for this transformation.[1] The choice between 5% and 10% depends on the desired reaction rate and cost considerations, with 10% Pd/C being more active.

Q2: What are the recommended reaction conditions for this synthesis?

A2: A good starting point for optimization is:

  • Catalyst: 5-10 mol% Pd/C

  • Solvent: Ethanol or Acetic Acid

  • Temperature: Room temperature to 50 °C

  • Hydrogen Pressure: 1-10 atm (a hydrogen-filled balloon is often sufficient for small-scale reactions)

  • Stirring: Vigorous stirring is essential.

Q3: How do I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., ethyl acetate/hexanes) to separate the starting material (8-hydroxyquinoline) from the product (this compound). The product is more polar than the starting material. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is recommended.

Q4: What is the best method for purifying the final product?

A4: After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The solvent is then removed under reduced pressure. The crude product can be purified by one of the following methods:

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective purification method.

  • Column Chromatography: If the product is an oil or if crystallization is not effective, silica gel column chromatography is the preferred method. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.

Q5: Are there any safety precautions I should be aware of?

A5: Yes, several safety precautions are crucial:

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from any sources of ignition.

  • Palladium on Carbon: Pd/C can be pyrophoric, especially when dry and exposed to air. Handle the catalyst carefully, and it is often best to handle it as a slurry in the reaction solvent.

  • Pressure: If using a pressurized reaction vessel, ensure it is rated for the pressure you are using and that you are properly trained in its use.

Experimental Protocols & Visualizations

Detailed Experimental Protocol: Catalytic Hydrogenation of 8-Hydroxyquinoline
  • Reaction Setup: To a solution of 8-hydroxyquinoline (1.0 eq) in a suitable solvent (e.g., ethanol, 0.1 M), add 10% Pd/C (5 mol %).

  • Hydrogenation: The reaction vessel is sealed, and the atmosphere is replaced with hydrogen gas (using a balloon or a pressurized system).

  • Reaction: The mixture is stirred vigorously at room temperature for 4-24 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction mixture is carefully vented and then filtered through a pad of Celite to remove the Pd/C. The Celite pad is washed with the reaction solvent.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel or by crystallization.

Visualizations

Reaction Pathway

reaction_pathway start 8-Hydroxyquinoline intermediate This compound start->intermediate H₂, Pd/C Ethanol, RT

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Caption: A workflow for troubleshooting common synthesis issues.

Quantitative Data Summary

ParameterRecommendationRationale
Catalyst 5-10 mol% 10% Pd/CProvides a good balance between reaction rate and cost. Higher loading can increase the rate.
Solvent Ethanol, Acetic AcidProtic solvents that effectively dissolve the starting material and facilitate hydrogenation.
Temperature 25-50 °CMild conditions to prevent side reactions while ensuring a reasonable reaction rate.
H₂ Pressure 1-10 atmSufficient for the reduction of the pyridine ring. Higher pressures may be needed for difficult substrates.

References

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol Derivatives.
  • Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2689-2729.
  • MDPI. (2022).
  • Royal Society of Chemistry. (2025). 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry.
  • ResearchGate. (n.d.). Influence of catalyst dosage proportions on the hydrogenation of 8-MQL....
  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15327-15351.
  • Organic Chemistry Portal. (2024). Synthesis of tetrahydroquinolines.
  • Al-Hadedi, A. A. M., et al. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 29(18), 4344.
  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry, 3(1).
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). 8-Hydroxyquinoline.
  • BenchChem. (2025). Head-to-head comparison of different synthetic routes for 1,2,3,4-Tetrahydroquinolin-6-ol.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • ResearchGate. (2025). Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives.
  • ResearchGate. (2025). (PDF) Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity.
  • Wikipedia. (n.d.). Tetrahydroquinoline.
  • Fisher Scientific. (n.d.). 1,2,3,4-Tetrahydroquinoline, 98%.
  • Sigma-Aldrich. (n.d.). 1,2,3,4-Tetrahydroquinoline 98 635-46-1.

Sources

Technical Support Center: Troubleshooting Side Reactions in 1,2,3,4-Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1,2,3,4-Tetrahydroquinoline (THQ) synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity THQ scaffolds. As a cornerstone moiety in numerous pharmaceuticals and biologically active compounds, the clean and efficient synthesis of THQs is paramount.[1]

This document provides in-depth, field-proven insights into common side reactions, their mechanistic origins, and robust troubleshooting protocols. We will move beyond simple procedural lists to explain the causality behind these issues, empowering you to make informed decisions in your experimental design.

Section 1: Issues in the Catalytic Hydrogenation of Quinolines

The most direct route to 1,2,3,4-tetrahydroquinoline is the catalytic hydrogenation of the corresponding quinoline precursor. While seemingly straightforward, this reduction is a delicate process where selectivity is key. Side reactions often arise from incomplete reduction, over-reduction, or undesired ring cleavage.

FAQ 1: My hydrogenation reaction stalls, leaving significant amounts of 1,2-dihydroquinoline (DHQ). How can I drive the reaction to completion?

Question: I am attempting to synthesize 1,2,3,4-THQ via catalytic hydrogenation, but I consistently isolate a mixture of my desired product and the partially reduced 1,2-dihydroquinoline. What causes this incomplete reduction, and how can I resolve it?

Answer:

Causality & Expert Insight: This is a classic case of chemoselectivity challenge. The initial reduction of the N-heteroaromatic ring of quinoline to DHQ is often rapid. However, the subsequent reduction of the endocyclic C=C bond in the DHQ intermediate to the final THQ product can be the rate-limiting step.[2] Dihydroquinolines are presumed to be key intermediates in the hydrogenation pathway.[2] The stability of this intermediate and the specific catalyst's affinity for the C=N versus the C=C bond dictate the reaction's progress. Some catalytic systems may favor the initial reduction but be less efficient for the subsequent hydrogenation step.

Troubleshooting Protocol:

  • Increase Hydrogen Pressure: Elevating the H₂ pressure increases the concentration of hydrogen on the catalyst surface, which can help overcome the activation barrier for the second reduction step. Start by increasing the pressure in increments of 10-20 bar and monitor the reaction progress by TLC or LC-MS.

  • Change the Catalyst System: If pressure adjustments are ineffective, the catalyst itself is likely the issue.

    • Palladium on Carbon (Pd/C): This is a workhorse catalyst for this transformation, often providing good yields. Ensure your catalyst is fresh and not poisoned.

    • Platinum(IV) Oxide (PtO₂, Adams' catalyst): PtO₂ is often more aggressive than Pd/C and can be highly effective in driving the reaction to completion, particularly in acidic media like acetic acid.

    • Rhodium or Ruthenium Catalysts: These are also viable alternatives, each with unique selectivity profiles.

  • Solvent Modification: The choice of solvent can influence catalyst activity and substrate solubility. Switching from a non-polar solvent like toluene to a more polar protic solvent like ethanol or acetic acid can enhance the hydrogenation rate. Catalytic hydrogenation in methanol can effectively convert quinoline to 1,2,3,4-tetrahydroquinoline.[3]

  • Use a Transfer Hydrogenation System: If high-pressure hydrogenation is not feasible, consider transfer hydrogenation. Reagents like Hantzsch esters, in combination with a chiral phosphoric acid, can facilitate the reduction under milder conditions.[4]

Data Summary: Catalyst & Reductant Selection

Catalyst/SystemTypical OutcomeCommon Side ProductsReference
Pd/C, H₂Good selectivity for THQUnreacted Quinoline, DHQ[5]
PtO₂, H₂ (in AcOH)High conversion to THQOver-reduction (Decahydroquinoline)[3]
Nickel Phosphide (Ni₂P)High hydrogenation capacityDecahydroquinoline, o-propylaniline[6]
B(C₆F₅)₃ / HydrosilaneMetal-free reduction1,4-Dihydroquinoline (intermediate)[7]
Cobalt-amido catalyst / H₃N·BH₃Selective for 1,2-DHQOver-reduction to THQ[2]
I₂ / HBpinMild reduction---[8]
FAQ 2: My reaction is producing a significant amount of decahydroquinoline. How can I prevent this over-reduction?

Question: My goal is 1,2,3,4-THQ, but my analysis shows the presence of a fully saturated decahydroquinoline byproduct. How can I selectively reduce only the pyridine ring?

Answer:

Causality & Expert Insight: Over-reduction occurs when the catalyst system is too active or the reaction conditions (temperature, pressure, time) are too harsh. The hydrogenation of the benzenoid ring of 1,2,3,4-THQ to form decahydroquinoline is thermodynamically favorable but typically requires more forcing conditions than the reduction of the pyridine ring.[6] Aggressive catalysts like Rhodium or high-loading Platinum catalysts, especially at elevated temperatures, can readily facilitate this unwanted transformation.

Troubleshooting Protocol:

  • Reduce Catalyst Loading: Halve the catalyst loading (e.g., from 10 mol% to 5 mol%) and monitor the reaction. A lower catalyst concentration can temper the reaction's activity.

  • Lower Temperature and Pressure: Begin the reaction at room temperature and a moderate pressure (e.g., 5 bar). If the reaction is sluggish, increase the temperature in 10°C increments, monitoring for the appearance of the decahydroquinoline byproduct.

  • Switch to a Milder Catalyst: If using Platinum or Rhodium, switch to a standard 5% or 10% Palladium on Carbon (Pd/C), which is generally less prone to over-reducing the benzene ring.

  • Careful Reaction Monitoring: Do not let the reaction run for an extended period after the starting material is consumed. Use TLC or real-time monitoring to stop the reaction as soon as full conversion of quinoline to THQ is observed.

Visualizing Hydrogenation Pathways

The following diagram illustrates the potential reaction pathways during quinoline hydrogenation. The goal is to maximize the pathway to 1,2,3,4-THQ while minimizing the formation of isomers, over-reduced products, and ring-opened byproducts.

G quinoline Quinoline dhq 1,2-Dihydroquinoline (Intermediate) quinoline->dhq Step 1 Reduction thq5 5,6,7,8-Tetrahydroquinoline (Isomer) quinoline->thq5 Isomeric Reduction thq1 1,2,3,4-Tetrahydroquinoline (Desired Product) decahq Decahydroquinoline (Over-reduction) thq1->decahq Over-reduction opa o-Propylaniline (Ring Opening) thq1->opa Ring Opening (HDN) dhq->thq1 Step 2 Reduction

Caption: Reaction pathways in quinoline hydrogenation.

Section 2: Issues Originating from Classical Quinoline Syntheses

Often, the THQ is prepared in a two-step sequence: first, a classical named reaction to build the quinoline core, followed by reduction. Impurities and side products from the initial cyclization are a primary source of contamination in the final THQ product.

FAQ 3: My Skraup (or Doebner-von Miller) synthesis is violent and produces a large amount of tar. How can I achieve a cleaner reaction?

Question: I am using the Skraup synthesis to prepare a substituted quinoline before reduction. The reaction is extremely exothermic and results in a black, tarry crude product with very low yield. What is causing this, and how can I improve it?

Answer:

Causality & Expert Insight: The Skraup-Doebner-von Miller synthesis is notoriously aggressive.[9] It uses concentrated sulfuric acid and an oxidizing agent (often nitrobenzene) at high temperatures. These harsh conditions lead to the dehydration of glycerol into acrolein, which can readily polymerize under strong acid catalysis, causing significant tar formation and charring.[3][9] The exothermic nature of the reaction can easily run out of control, exacerbating this issue.

Troubleshooting Protocol:

  • Use a Moderating Agent: The addition of a moderator is critical for controlling the reaction's vigor.

    • Ferrous sulfate (FeSO₄): This is the most common and effective moderator. It makes the reaction smoother and less violent.[9]

    • Boric acid: Can also be used to temper the reaction rate.

  • Controlled Reagent Addition: Do not mix all reagents at once. A standard, safe procedure involves adding the concentrated sulfuric acid slowly to a cooled, well-stirred mixture of the aniline, glycerol, and moderator.

  • Precise Temperature Control:

    • Gently heat the mixture to initiate the reaction.

    • Once the exothermic phase begins, immediately remove the heat source. If necessary, use an ice bath to maintain control.

    • After the initial vigorous reaction subsides, resume heating under reflux to ensure the reaction goes to completion.[9]

  • Alternative Reagents: For the Doebner-von Miller variant, instead of generating the α,β-unsaturated carbonyl in situ, using a pre-formed, purified α,β-unsaturated ketone or aldehyde can lead to a cleaner reaction.[10]

Visualizing the Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Primary Solutions cluster_2 Outcome problem Low Yield & Tar in Skraup Synthesis moderator Add Moderator (e.g., FeSO₄) problem->moderator temp_control Strict Temperature Control problem->temp_control addition Slow H₂SO₄ Addition problem->addition outcome Controlled Reaction, Improved Yield, Reduced Tarring moderator->outcome temp_control->outcome addition->outcome

Caption: Troubleshooting workflow for the Skraup synthesis.

FAQ 4: My Combes synthesis is yielding a mixture of regioisomers. How can I control the regioselectivity?

Question: I am using the Combes synthesis with a substituted aniline and an unsymmetrical β-diketone. I am getting a mixture of two different quinoline isomers, which complicates my subsequent reduction and purification. How can I favor the formation of a single product?

Answer:

Causality & Expert Insight: Regioselectivity in the Combes synthesis is determined during the acid-catalyzed cyclization step (the annulation), which is typically the rate-determining step.[11] The electrophilic aromatic annulation can occur at two different positions on the aniline ring relative to the enamine intermediate. The outcome is a delicate balance of steric and electronic factors of the substituents on both the aniline and the β-diketone.[11] For instance, bulky groups on the diketone can sterically hinder one cyclization pathway, while the electronic nature (electron-donating vs. electron-withdrawing) of substituents on the aniline directs the cyclization.

Troubleshooting Protocol:

  • Analyze Steric and Electronic Effects:

    • Steric Hindrance: Increasing the steric bulk of one of the R groups on the β-diketone can effectively block cyclization on the more hindered side, favoring one regioisomer.[11]

    • Aniline Substituents: Methoxy-substituted anilines (electron-donating) have been shown to favor the formation of 2-substituted quinolines, while halo-substituted anilines (electron-withdrawing/ortho, para-directing) can lead to the 4-substituted regioisomer.[11]

  • Modify the Acid Catalyst: The choice of acid can influence the transition state of the cyclization. While concentrated sulfuric acid is common, polyphosphoric acid (PPA) is often used and can alter the product ratio.[11] Experimenting with different Lewis or Brønsted acids may be beneficial.

  • Change the Reaction Temperature: The annulation step is temperature-dependent. Running the reaction at the lowest possible temperature that still allows for efficient cyclization can sometimes increase the selectivity by favoring the pathway with the lower activation energy.

  • Consider a Different Synthetic Route: If controlling the regioselectivity of the Combes synthesis proves too difficult, it may be more efficient to switch to a different method, such as the Friedländer or Doebner-von Miller synthesis, which can offer more predictable regiochemical outcomes depending on the chosen starting materials.

Section 3: Purification Strategies

FAQ 5: How can I effectively purify my 1,2,3,4-THQ from common side products like unreacted quinoline or benzyl alcohol from reductive amination?

Question: My synthesis is complete, but the crude product is contaminated with starting materials or reagent-derived impurities. Standard column chromatography is not providing adequate separation. What is a robust purification method?

Answer:

Causality & Expert Insight: 1,2,3,4-Tetrahydroquinoline is a basic amine, a property that can be exploited for purification. Many common byproducts, such as unreacted quinoline (a weaker base), over-reduced decahydroquinoline (also basic), or neutral species like benzyl alcohol (from reductive amination with benzaldehyde), have different physicochemical properties.[12] Simple silica gel chromatography can be challenging due to the basicity of the products causing tailing.

Purification Protocol: Acid-Base Extraction & Salt Formation This protocol is highly effective for separating basic THQs from neutral or less basic impurities.[12]

  • Initial Extraction: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with aqueous 1N HCl. The basic THQ and other amine byproducts will move into the acidic aqueous layer as their hydrochloride salts, while neutral impurities (like benzyl alcohol) will remain in the organic layer. Discard the organic layer.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1N NaOH or solid K₂CO₃) until the pH is strongly alkaline (pH > 12). This will deprotonate the hydrochloride salt and regenerate the free amine (your THQ), which will often precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous layer multiple times with fresh organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or K₂CO₃), filter, and concentrate under reduced pressure to yield the purified free base.[12]

  • Optional Recrystallization: For solid THQs, the purified free base can be dissolved in a minimal amount of a suitable solvent and then treated with gaseous HCl or an ethereal HCl solution to precipitate the hydrochloride salt. This salt can then be recrystallized to achieve very high purity.[12]

References

  • Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. (n.d.). MDPI.
  • Combes quinoline synthesis. (n.d.). Wikipedia.
  • Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. (2020). Nature Communications.
  • Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes. (2017). Organic Chemistry Portal.
  • Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. (2022). IIP Series.
  • Borsche–Drechsel cyclization. (n.d.). Wikipedia.
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (2016). New Journal of Chemistry.
  • Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinoline. (n.d.). PrepChem.com.
  • Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2014). Molecules.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances.
  • Doebner–Miller reaction. (n.d.). Wikipedia.
  • Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. (2023). Angewandte Chemie International Edition.
  • Pfitzinger reaction. (n.d.). Wikipedia.
  • Mastering Tetrahydroquinoline Synthesis for Pharmaceutical Innovation. (n.d.). Acme Bioscience.
  • Iodine catalyzed reduction of quinolines under mild reaction conditions. (2019). Chemical Communications.
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (2006). The Journal of Organic Chemistry.
  • Tetrahydroquinoline. (n.d.). Wikipedia.

Sources

Technical Support Center: Purification of 1,2,3,4-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,2,3,4-Tetrahydroquinolin-8-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The unique structure of this molecule, featuring both a phenolic hydroxyl group and a secondary amine within an electron-rich heterocyclic system, presents specific purification challenges, primarily related to its instability and high susceptibility to oxidation.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Question 1: My isolated product is a dark brown or black solid/oil instead of the expected off-white solid. What is causing this discoloration?

Answer: This is the most common issue and is almost certainly due to oxidation. The 1,2,3,4-tetrahydroquinoline core is highly susceptible to dehydrogenation to form the fully aromatic and highly colored quinoline species.[1][2] The presence of the electron-donating hydroxyl group at the 8-position further activates the ring system, making it even more prone to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light, heat, and trace metal impurities.[3]

Probable Causes & Solutions:

  • Atmospheric Oxygen: The compound readily reacts with O₂ in the air and in solvents.

    • Solution: Perform all purification steps (extractions, filtrations, rotary evaporation) under an inert atmosphere (Nitrogen or Argon) whenever possible. Degas all solvents before use by sparging with N₂ or by several freeze-pump-thaw cycles.

  • Light Exposure: Photochemical oxidation can contribute to degradation. Fused tetrahydroquinolines have been shown to degrade in solution under standard laboratory light conditions.[3][4]

    • Solution: Protect the compound from light at all stages. Use amber glassware or wrap flasks and vials in aluminum foil. Work in a fume hood with the sash lowered to minimize ambient light.

  • Peroxides in Solvents: Ethers (like THF, Diethyl Ether) and other solvents can form explosive peroxides which are also strong oxidizing agents.

    • Solution: Always use freshly distilled or inhibitor-free, peroxide-free solvents. Test solvents for peroxides before use, especially when concentrating solutions to dryness.

Workflow for Handling an Oxidized Product:

G A Dark, Oily Crude Product B Dissolve in Degassed Ethyl Acetate A->B Initial Step C Add Activated Carbon & Celite® B->C Decolorization D Stir under N₂ for 30 min (in dark) C->D E Filter through Celite® Pad under N₂ D->E Removal of Carbon F Concentrate Filtrate Carefully E->F Solvent Removal G Proceed to Recrystallization or Chromatography F->G Next Purification Step

Caption: Workflow for decolorizing an oxidized sample.

Question 2: I'm having trouble recrystallizing the compound. It either 'oils out' or fails to crystallize at all.

Answer: This issue typically stems from either the presence of impurities that inhibit crystal lattice formation or an inappropriate choice of solvent system. "Oiling out" occurs when the compound's solubility drops so rapidly upon cooling that it separates as a supersaturated liquid phase rather than forming an ordered crystal structure.

Probable Causes & Solutions:

  • Incorrect Solvent Polarity: A good recrystallization solvent should dissolve the compound poorly at room temperature but well at elevated temperatures.[5][6]

    • Solution: Conduct a systematic solvent screen. Place a few milligrams of your crude product in several test tubes and add ~0.5 mL of different solvents (e.g., Hexane, Toluene, Ethyl Acetate, Isopropanol, Water). A suitable single solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.

  • High Impurity Load: If the product is less than ~90% pure, impurities can interfere with crystallization.

    • Solution: First, attempt a rapid purification by flash column chromatography to remove the bulk of impurities. Then, recrystallize the partially purified product.

  • Supersaturation/Cooling Too Rapidly: Cooling the solution too quickly in an ice bath can shock the system, causing it to oil out.[5]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring. Once it has reached room temperature and crystals have begun to form, then you can place it in an ice bath to maximize recovery.[5] If it oils out, reheat the solution until it is homogeneous again and allow it to cool more slowly. You may need to add a small amount of additional solvent.

Recommended Recrystallization Solvents to Screen:

  • Toluene

  • Ethyl Acetate / Heptane mixture

  • Isopropanol / Water mixture

Question 3: My NMR spectrum shows persistent impurities even after chromatography. What are they and how can I get rid of them?

Answer: If standard purification methods fail, it's likely you are dealing with impurities that have very similar physicochemical properties to your target compound.

Common Impurity Probable Source Identification & Removal Strategy
8-Hydroxyquinoline Incomplete reduction of the starting material.Identification: Sharp aromatic signals in ¹H NMR, lower Rf on TLC (more polar). Removal: Very difficult via chromatography due to similar polarity. A second, careful reduction (e.g., catalytic hydrogenation with PtO₂) on the crude material may be necessary, but this risks over-reduction. Precise chromatographic separation is the best approach.
Quinolin-8-ol Oxidation of the product during synthesis or workup.[7]Identification: Additional aromatic signals in ¹H NMR, often colored. Higher Rf on TLC (less polar). Removal: Minimize oxidation during workup (see Q1). Can typically be separated by flash chromatography using a shallow solvent gradient.
Polymeric Byproducts Acid-catalyzed side reactions during synthesis.[8]Identification: Broad, unresolved humps in the NMR baseline. Smearing on TLC. Removal: Often insoluble in common organic solvents. Try triturating the crude solid with a solvent like cold diethyl ether or dichloromethane to dissolve the desired product and leave the polymer behind.

Advanced Chromatographic Strategy: If co-elution is an issue, consider switching stationary phases. If you are using standard silica gel (which is acidic and can cause streaking with amines), try using alumina (neutral or basic) or a C18-functionalized reversed-phase column.[9] For standard silica, adding 0.5-1% triethylamine (Et₃N) to your eluent can deactivate the acidic silanol groups and significantly improve peak shape and separation for amines.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound? A: Long-term stability requires stringent conditions. Store the solid in a sealed, amber glass vial with the headspace purged with an inert gas (Argon or Nitrogen).[3] For maximum longevity, store at -20°C. Prepare solutions fresh for each use. If a stock solution must be prepared (e.g., in DMSO for biological screening), store it in small, single-use aliquots at -80°C to minimize freeze-thaw cycles and exposure to air.[3]

Q: What is the best set of analytical techniques to confirm the purity of my final product? A: A combination of methods is essential for a complete picture.

  • ¹H NMR: This is the most powerful tool. Confirm the presence of the aliphatic protons of the tetrahydro- portion (typically complex multiplets between ~1.8-3.5 ppm) and the correct number and splitting of the aromatic protons. The absence of sharp signals corresponding to vinylic or additional aromatic protons suggests the absence of the oxidized quinoline impurity.[10]

  • LC-MS: Liquid Chromatography-Mass Spectrometry is excellent for detecting trace impurities. Use a reversed-phase C18 column with a mobile phase like acetonitrile/water with 0.1% formic acid.[9][11] This will provide the mass of the parent ion (verifying identity) and reveal the masses of any co-eluting impurities.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a robust method for quantifying purity.[12] A reversed-phase method is typically suitable.[11] Purity is determined by the area percentage of the main peak.

Q: Can I use an acid-base extraction in the initial workup? A: While theoretically possible, it is challenging. The molecule is amphoteric: the secondary amine is basic, and the phenolic hydroxyl is acidic. The pKa of the related 8-hydroxyquinoline's hydroxyl group is around 5.0.[8] This means you would need to use a strong acid (pH < 2) to fully protonate the amine and a strong base (pH > 12) to fully deprotonate the phenol. Attempting to wash with a mild base like sodium bicarbonate may lead to the deprotonation of the phenol, causing your product to partition into the aqueous layer. This procedure also increases handling time in aqueous, oxygen-containing solutions, elevating the risk of oxidation. It is generally recommended to proceed with a direct organic extraction and purify via chromatography or recrystallization.

Experimental Protocols

Protocol 1: Optimized Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., Toluene or Ethyl Acetate/Heptane) as determined by a solvent screen.

  • Dissolution: Place the crude, decolorized solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent required to fully dissolve the solid near the solvent's boiling point.[5]

  • Hot Filtration (if necessary): If any insoluble material remains, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This removes insoluble impurities.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Crystal formation should begin as the solution cools.

  • Maximizing Yield: Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexane/Ethyl Acetate + 0.5% Triethylamine).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate + 0.5% Et₃N). Gradually increase the polarity by increasing the percentage of ethyl acetate (gradient elution). The less polar, oxidized quinoline impurity will elute first, followed by your desired product.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the pure fractions containing your product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator. Ensure the water bath temperature is kept low (<40°C) to prevent degradation.

G cluster_0 Purification Strategy A Crude Product (Post-Workup) B Assess Purity & Color A->B C Is it highly colored? B->C D Decolorize with Activated Carbon C->D Yes E Assess Purity by TLC/NMR C->E No D->E F Is Purity >90%? E->F G Recrystallization F->G Yes H Flash Column Chromatography F->H No I Pure Product G->I H->G Optional Polishing Step H->I

Caption: Decision workflow for purifying crude this compound.

References

  • Filo. (2025, July 23).
  • SIELC Technologies. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.
  • ResearchGate. Selective oxidation of 1,2,3,4‐tetrahydroquinoline with O2 or H2O2 as...
  • Benchchem. Application Notes & Protocols for the Analytical Detection of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol.
  • Benchchem. A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8.
  • Google Patents. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • National Institutes of Health (NIH). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts - PMC.
  • International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.
  • Semantic Scholar. HETEROCYCLES, Vol. 41, No. 4,1995 OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4- DlHYDROlSOQUlNOLlNES WITH MOLECULAR OXYGE.
  • PubChem. This compound | C9H11NO.
  • Journal of Medicinal Chemistry. Fused Tetrahydroquinolines Are Interfering with Your Assay.
  • YouTube. Organic Chemistry Lab: Recrystallization.
  • YouTube. Recrystallization- Organic Chemistry Lab- purification.
  • PMC. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC - PubMed Central.
  • Benchchem. Stability and storage conditions for 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde.

Sources

Technical Support Center: Stability of 1,2,3,4-Tetrahydroquinolin-8-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1,2,3,4-Tetrahydroquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Ensuring the chemical integrity of your experimental compounds is paramount for generating reproducible and reliable data. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of handling this molecule.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. The solutions provided are based on an understanding of the compound's chemical properties and established laboratory best practices.

Issue 1: My solution of this compound is changing color (e.g., turning yellow or brown) over time.

Plausible Cause: This discoloration is a strong indicator of oxidative degradation. The 1,2,3,4-tetrahydroquinoline scaffold, particularly with an electron-donating hydroxyl group on the aromatic ring, is susceptible to oxidation.[1] This process can involve two primary pathways: dehydrogenation of the heterocyclic ring to form the fully aromatic quinoline structure, and/or oxidation of the phenolic hydroxyl group.[2][3][4] Both processes can be accelerated by exposure to atmospheric oxygen and ambient light.[1][4]

Recommended Solution & Protocol: To mitigate oxidative degradation, it is crucial to minimize the solution's exposure to oxygen and light.

Step-by-Step Protocol for Preparing a Stabilized Solution:

  • Solvent Preparation: Use high-purity, anhydrous grade solvents (e.g., DMSO, Ethanol). Before use, degas the solvent by sparging with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Weighing and Dissolving: Weigh the solid this compound in a clean vial. Add the degassed solvent to the desired concentration.

  • Inert Atmosphere: Immediately after adding the solvent, flush the headspace of the vial with argon or nitrogen before sealing it tightly with a cap containing a chemically resistant septum or liner.[5]

  • Light Protection: Wrap the vial in aluminum foil or use an amber-colored vial to protect the solution from light, which can catalyze oxidative reactions.[4]

  • Storage: For short-term storage (hours to a few days), keep the solution at 2-8°C. For long-term storage, aliquot the stock solution into smaller, single-use vials under an inert atmosphere and store at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Issue 2: I am observing a loss of potency or inconsistent results in my bioassays.

Plausible Cause: If your compound solution is degrading, its effective concentration will decrease over time. The resulting degradation products may also interfere with your assay, leading to inconsistent or misleading results. Fused tetrahydroquinolines, a related class of compounds, have been identified as degrading in solution under standard laboratory conditions within days, highlighting the potential for the parent compound to be absent in aged solutions.[6]

Recommended Solution & Protocol: The most reliable practice is to prepare solutions fresh for each experiment. If this is not feasible, the stability of your stock solution under your specific storage conditions must be validated.

Workflow for Ensuring Compound Integrity:

Caption: Workflow for handling this compound solutions.

Issue 3: How can I quantitatively assess the stability of my solution?

Plausible Cause: Visual inspection is not sufficient to confirm stability. A quantitative analytical method is required to determine the concentration of the parent compound over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely available technique for this purpose.[7][8]

Recommended Solution & Protocol: Perform a short-term stability study by incubating your solution under various conditions and monitoring the concentration of this compound at different time points.

Experimental Protocol: HPLC-UV Stability Assessment

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in your desired solvent (e.g., Acetonitrile:Water 50:50).

  • Sample Incubation: Aliquot the solution into separate vials for each condition and time point.

    • Condition 1 (Control): 4°C, protected from light.

    • Condition 2 (Ambient/Light): Room temperature, exposed to ambient lab light.

    • Condition 3 (Ambient/Dark): Room temperature, wrapped in foil.

  • Time Points: Analyze samples at T=0, 2, 4, 8, 24, and 48 hours.

  • HPLC Analysis:

    • Instrumentation: HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for optimal wavelength or use a standard wavelength like 220 or 254 nm.[8]

    • Injection Volume: 10 µL.

  • Data Analysis: At each time point, calculate the peak area of this compound. Determine the percentage of the compound remaining relative to the T=0 sample. A loss of >5-10% typically indicates significant instability.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution? The primary degradation pathway is oxidation. The tetrahydroquinoline ring system can undergo dehydrogenation to form a more stable, fully aromatic quinoline ring.[2][3] Additionally, the 8-hydroxy (phenolic) group is susceptible to oxidation, which can lead to the formation of quinone-like structures, often colored. These reactions are typically promoted by oxygen, light, heat, and trace metal ions.[4][9]

Degradation THQ This compound Aromatized 8-Hydroxyquinoline (Aromatization) THQ->Aromatized - 4[H] (Oxidation) OxidizedPhenol Quinone-like species (Phenol Oxidation) THQ->OxidizedPhenol [O]

Caption: Primary oxidative degradation pathways for this compound.

Q2: What are the best practices for preparing and storing stock solutions? Best practices are summarized in the table below, designed to maximize the shelf-life of your stock solutions.

ParameterRecommendationRationale
Solvent High-purity, anhydrous DMSO, DMF, or Ethanol.Minimizes reactive impurities and water, which can participate in degradation.
Atmosphere Prepare and store under an inert gas (Argon or Nitrogen).Removes oxygen, a key reactant in oxidative degradation.[1]
Container Clear glass vials for solid, amber glass or foil-wrapped vials for solutions.Protects the light-sensitive compound from photochemical degradation.[4]
Storage Temp. Solid: 2-8°C. Solution: -20°C or -80°C.Low temperatures slow down the rate of chemical reactions.[9]
Handling Prepare concentrated stock solutions and aliquot into single-use volumes.Avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.[1]
Preparation Always prepare fresh solutions for critical experiments whenever possible.Ensures the highest possible purity and concentration accuracy.

Q3: How does pH affect the stability of this compound? The stability of this compound can be significantly influenced by pH. As a phenolic compound, it is more susceptible to oxidation under basic (high pH) conditions, which favor the deprotonation of the hydroxyl group to form a phenoxide ion. This ion is more easily oxidized than the neutral phenol. Acidic conditions may be more protective against this specific oxidation pathway, but extremes in pH should generally be avoided as they can catalyze other hydrolytic or rearrangement reactions.[9] For experiments in aqueous media, using a buffered solution in the physiological range (pH 6-7.5) is a reasonable starting point, but stability should be confirmed experimentally.

Q4: Is it safe to heat a solution of this compound to aid dissolution? Heating should be avoided or used with extreme caution. Increased temperature accelerates the rate of all chemical reactions, including degradation.[4] If the compound is difficult to dissolve, gentle warming (e.g., to 37°C) for a short period may be acceptable, but prolonged heating or high temperatures should be avoided. Sonication at room temperature is a safer alternative for aiding dissolution. Always assess the stability of the compound under your specific dissolution conditions if heating is necessary.

References
  • Sigma-Aldrich. (2025).
  • Guidechem. (n.d.). 1,2,3,4-Tetrahydroquinoline 635-46-1 wiki.
  • BenchChem. (2025). Application Notes & Protocols for the Analytical Detection of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol.
  • ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - 1-Amino-1,2,3,4-tetrahydroquinoline.
  • PubChem. (n.d.). This compound.
  • Filo. (2025).
  • BenchChem. (2025).
  • Semantic Scholar. (1995). OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4- DlHYDROlSOQUlNOLlNES WITH MOLECULAR OXYGE.
  • PubMed. (n.d.).
  • BenchChem. (2025). Stability and storage conditions for 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde.
  • ResearchGate. (2009).
  • The PCCA Blog. (2022).
  • Journal of Medicinal Chemistry. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay.

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Technical Support Center: Overcoming Poor Solubility of 1,2,3,4-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 1,2,3,4-Tetrahydroquinolin-8-ol. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. This compound (CAS 6640-50-2) is a heterocyclic compound with a molecular weight of 149.19 g/mol , featuring both a phenolic hydroxyl group and a secondary amine within its structure.[1][2][3] This unique combination makes it an amphiprotic molecule, but also contributes to its poor aqueous solubility under neutral conditions, posing a significant hurdle in various experimental and formulation settings.

This guide provides a structured, in-depth approach to systematically overcoming these solubility issues. We will explore the physicochemical properties of the molecule, offer a troubleshooting guide in a direct question-and-answer format, and provide detailed experimental protocols to help you achieve your desired concentration.

Section 1: Understanding the Challenge: Physicochemical Properties

The solubility of a compound is dictated by its molecular structure. This compound possesses two key functional groups that influence its solubility: a phenolic hydroxyl group (-OH) and a secondary amine (-NH-).

  • Phenolic Group: The hydroxyl group can act as a weak acid. At pH values significantly above its pKa, this group will deprotonate to form a phenoxide anion (-O⁻), which is significantly more water-soluble.

  • Secondary Amine Group: The nitrogen atom has a lone pair of electrons, making it a weak base. At pH values significantly below its pKa, the amine will protonate to form a cationic ammonium salt (-NH₂⁺-), which enhances aqueous solubility.

This dual nature means the molecule's net charge, and therefore its interaction with polar solvents like water, is highly dependent on the pH of the medium. Its limited solubility in neutral water is likely due to the formation of strong intermolecular hydrogen bonds in its solid (crystalline) state, which must be overcome by solvent interactions.

Table 1: Key Physicochemical Properties of this compound

PropertyValue / InformationSource
Molecular Formula C₉H₁₁NOPubChem[1]
Molecular Weight 149.19 g/mol PubChem[1][2]
Appearance SolidSigma-Aldrich[2]
Predicted XlogP 1.9PubChemLite[4]
pKa (Predicted) The molecule has both a basic (amine) and an acidic (phenol) center. Precise experimental pKa values are not readily available in the searched literature, but estimates place the phenolic pKa around 10-11 and the amine pKa around 4-5. Experimental determination is highly recommended.N/A

The XlogP value of 1.9 suggests a moderate lipophilicity, indicating that while it has poor aqueous solubility, it will likely be soluble in a range of organic solvents.

Section 2: Troubleshooting Guide & FAQs

This section is designed to provide direct answers to common solubility challenges.

Q1: I can't dissolve the compound in water. What is the first thing I should try?

Answer: The first and most critical step is to attempt pH modification. Given the molecule's amphiprotic nature, its solubility is lowest at its isoelectric point (the pH at which it has no net charge) and increases dramatically in either acidic or basic conditions.

  • Acidic Conditions: Prepare a dilute acidic solution (e.g., 0.1 M HCl). The secondary amine will protonate, forming a soluble hydrochloride salt.

  • Basic Conditions: Prepare a dilute basic solution (e.g., 0.1 M NaOH). The phenolic hydroxyl will deprotonate, forming a soluble sodium phenoxide salt. Research suggests that for phenolic compounds, alkaline pH is often more effective at increasing solubility than acidic conditions.[5]

Action: Start by adding small, incremental amounts of 1 M HCl or 1 M NaOH to an aqueous suspension of your compound and observe for dissolution. Always measure the final pH. See SOP 2 for a detailed protocol.

Q2: pH adjustment isn't suitable for my experiment. What common organic solvents can I use?

Answer: If pH modification is not an option, solvent screening is the next logical step. Based on the molecule's structure (heterocyclic amine, phenol), the following solvents are excellent starting points:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful solvents for a wide range of organic molecules and are very likely to dissolve this compound.

  • Alcohols: Methanol and ethanol are good choices. Their polarity and ability to hydrogen bond can effectively solvate the molecule.

  • Ethers: Tetrahydrofuran (THF) can be an effective solvent, especially for heterocyclic compounds.[6]

Action: Test solubility in small volumes (e.g., 100-500 µL) of these solvents. See SOP 1 for a systematic screening protocol.

Q3: I need to use a mixed-aqueous system (co-solvent). What's the best approach?

Answer: Co-solvents are used to increase the solubility of a nonpolar compound in an aqueous solution. They work by reducing the polarity of the water.

  • Select a Water-Miscible Organic Solvent: Choose a solvent in which your compound is highly soluble (e.g., DMSO, ethanol).

  • Prepare a Concentrated Stock Solution: Dissolve the compound in the pure organic solvent at a high concentration.

  • Titrate into Aqueous Buffer: Slowly add the concentrated stock solution to your aqueous buffer while vortexing or stirring vigorously. Observe for any precipitation. If the solution becomes cloudy, you have exceeded the solubility limit for that particular co-solvent/water ratio.

Common Pitfall: Adding the aqueous solution to the organic stock can cause the compound to "crash out" or precipitate immediately. Always add the organic stock to the aqueous phase. See SOP 3 for a detailed workflow.

Q4: I've tried common solvents and co-solvents, but I still can't reach my target concentration without precipitation. What advanced techniques can I explore?

Answer: When standard methods fail, more advanced formulation strategies are necessary. These techniques alter the compound's environment on a molecular level to enhance solubility.

  • Micellar Solubilization (Surfactants): Non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate the poorly soluble compound, effectively dispersing it in the aqueous phase. This is a common method used in drug formulation.[7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form an "inclusion complex" with your compound, where the lipophilic part of this compound sits inside the cavity, while the soluble exterior interacts with water.

  • Solid Dispersions: This technique involves dispersing the compound in an amorphous form within a hydrophilic polymer matrix (e.g., PVP, PEG). The amorphous form has a higher energy state and dissolves more readily than the stable crystalline form.[8][9]

Action: These are advanced methods that require careful optimization. For cyclodextrin complexation, see SOP 4 .

Section 3: Standard Operating Protocols (SOPs)

SOP 1: Systematic Solvent Screening
  • Preparation: Weigh out 1-2 mg of this compound into several small glass vials.

  • Solvent Addition: To each vial, add a different test solvent (e.g., Water, DMSO, Ethanol, Methanol, THF, Acetonitrile) in a small, fixed volume (e.g., 100 µL).

  • Mixing: Vortex each vial vigorously for 1-2 minutes.

  • Observation: Visually inspect for complete dissolution. A clear solution with no visible particles indicates solubility at that concentration (e.g., 10-20 mg/mL).

  • Quantification (Optional): If a solution is clear, continue adding small, pre-weighed amounts of the compound until saturation is reached (persistent solid). Calculate the solubility in mg/mL.

SOP 2: pH-Dependent Solubility Profile Generation
  • Preparation: Prepare a series of buffers spanning a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).

  • Suspension: Add an excess amount of this compound to a fixed volume of each buffer in separate vials (e.g., 5 mg in 1 mL). Ensure solid is present.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Analysis: Carefully remove an aliquot of the supernatant. Dilute it with a suitable solvent and analyze the concentration using a validated analytical method (e.g., HPLC-UV, UV-Vis Spectroscopy).

  • Plotting: Plot the measured solubility (mg/mL or M) against the pH of the buffer to visualize the solubility profile.

SOP 3: Co-solvent System Preparation Workflow

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Aqueous Phase cluster_2 Step 3: Titration cluster_3 Step 4: Observation stock Dissolve Compound in 100% Organic Solvent (e.g., DMSO, Ethanol) titrate Slowly add Stock to Buffer with Vigorous Stirring stock->titrate Aliquot buffer Prepare Aqueous Buffer (e.g., PBS, Tris) buffer->titrate observe Monitor for Precipitation or Cloudiness titrate->observe

Caption: Workflow for preparing a co-solvent solution.

SOP 4: Cyclodextrin Inclusion Complex Formation
  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice with high water solubility and low toxicity.

  • Solution Preparation: Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v).

  • Compound Addition: Add an excess amount of this compound to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for 24-48 hours.

  • Equilibration & Separation: Allow the solution to cool to room temperature. Filter or centrifuge the solution to remove any undissolved compound.

  • Analysis: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant.

Section 4: Decision-Making Flowchart for Solubility Enhancement

This flowchart provides a logical progression for troubleshooting.

Solubility_Troubleshooting start Start: Compound is Insoluble ph_mod Is pH Modification an Option? start->ph_mod ph_yes Adjust pH to < 4 or > 10 (See SOP 2) ph_mod->ph_yes  Yes solvent_screen Screen Organic Solvents (DMSO, EtOH, MeOH) (See SOP 1) ph_mod->solvent_screen  No solved Problem Solved ph_yes->solved co_solvent Use Co-Solvent System (See SOP 3) solvent_screen->co_solvent co_solvent_yes Prepare Stock in Organic Solvent and Titrate into Aqueous Phase co_solvent->co_solvent_yes  Yes advanced Consider Advanced Methods: - Surfactants (Micelles) - Cyclodextrins (SOP 4) - Solid Dispersions co_solvent->advanced  No co_solvent_yes->solved advanced->solved

Caption: Troubleshooting decision tree for solubility enhancement.

References

  • A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. (n.d.). National Institutes of Health (NIH).
  • This compound | C9H11NO. (n.d.). PubChem.
  • This compound | CAS 6640-50-2. (n.d.). Matrix Fine Chemicals.
  • Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate.
  • Solubilization of nitrogen‐containing heterocyclic compounds in reactive solvents. (n.d.). ResearchGate.
  • Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity. (2022). MDPI.
  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.). Google Patents.
  • Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. (2022). National Institutes of Health (NIH).
  • Amines and Heterocycles. (2018). chem.ucla.edu.
  • This compound (C9H11NO). (n.d.). PubChemLite.
  • Flow Hydrodediazoniation of Aromatic Heterocycles. (2019). MDPI.

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Technical Support Center: Optimizing Tetrahydroquinoline Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tetrahydroquinoline (THQ) derivatization. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and derivatization of THQs. The information is structured to provide not just solutions, but also the underlying scientific principles to empower your experimental design.

Introduction to Tetrahydroquinoline Synthesis

Tetrahydroquinolines are privileged heterocyclic scaffolds prevalent in numerous natural products and pharmaceutical agents.[1][2] Their synthesis is a cornerstone of medicinal chemistry, with various methods developed to construct and functionalize this core structure.[1] Common synthetic strategies include the Povarov reaction, Friedländer annulation, Bohlmann-Rahtz synthesis, and the hydrogenation of quinolines.[3][4][5][6][7][8][9][10] Each method presents unique advantages and challenges. This guide will help you navigate these complexities and optimize your reaction conditions for successful derivatization.

Troubleshooting Guide

This section addresses common problems encountered during tetrahydroquinoline synthesis, providing potential causes and actionable solutions.

Problem 1: Low to No Product Yield

Q: I am not getting any, or very little, of my desired tetrahydroquinoline product. What are the likely causes and how can I improve the yield?

A: Low or no yield is a frequent issue stemming from several factors, from catalyst activity to reaction kinetics. Here’s a breakdown of potential causes and solutions based on the synthetic method.

For Hydrogenation of Quinolines:

  • Cause: Inefficient catalyst or harsh reaction conditions leading to byproducts.

  • Solution: The choice of catalyst is critical. While heterogeneous catalysts like Palladium on carbon (Pd/C) are common, their efficiency can vary.[4][11] Consider screening different catalysts such as unsupported nanoporous gold (AuNPore) with an organosilane and water as a hydrogen source, which can offer high efficiency and regioselectivity.[12] Alternatively, manganese or iridium-based catalysts have shown high activity.[13][14] Ensure your catalyst is fresh and not poisoned. The solvent can also play a crucial role; for instance, in iridium-catalyzed asymmetric hydrogenation, switching between toluene/dioxane and ethanol can dramatically affect yield and even the enantiomer obtained.[14]

For Povarov Reaction:

  • Cause: Ineffective catalyst, poor choice of solvent, or inappropriate temperature. The Povarov reaction, a [4+2] cycloaddition, is sensitive to these parameters.[3][15]

  • Solution: Lewis acids like Cu(OTf)₂ or AlCl₃ are often used as catalysts.[3] The optimal conditions can be highly substrate-dependent. For a multi-component Povarov reaction, toluene at 45°C with 10 mol% of catalyst has been found to be effective.[3] If you are performing a multi-step reaction, ethanol at 40°C with Cu(OTf)₂ or diethyl ether at 30°C with AlCl₃ may provide better results.[3] It's also worth noting that the reactivity is influenced by the electronic properties of the aniline and aldehyde starting materials.[3]

For Friedländer Annulation:

  • Cause: This reaction, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be hampered by an inactive catalyst or unsuitable temperature.[7][8][9][10]

  • Solution: The Friedländer synthesis can be catalyzed by either acids or bases.[7][8][9] If you are experiencing low yields, consider using a fresh batch of catalyst or increasing the catalyst loading.[7] Sometimes, a simple change in catalyst, for instance to molecular iodine or a solid acid like Nafion, can improve yields.[7][9] Temperature is also a critical parameter; incrementally increasing the temperature in 10°C steps while monitoring the reaction by TLC can help identify the optimal condition.[7]

Experimental Workflow: Troubleshooting Low Yield

start Low or No Yield Observed catalyst Check Catalyst Activity start->catalyst Is the catalyst old or potentially poisoned? catalyst->catalyst conditions Optimize Reaction Conditions catalyst->conditions Catalyst is fresh and active conditions->conditions purification Review Purification Method conditions->purification Conditions optimized, still low yield purification->purification characterization Verify Product Identity purification->characterization Purification seems effective characterization->characterization success Improved Yield characterization->success Product confirmed and yield quantified

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Undesired Side Products

Q: My reaction is producing a mixture of products, including quinolines instead of the desired tetrahydroquinolines. How can I improve the selectivity?

A: The formation of quinolines through oxidation of the tetrahydroquinoline product is a common side reaction, particularly in Povarov reactions and certain hydrogenation methods.

  • Cause: The tetrahydroquinoline product can undergo oxidation to the more thermodynamically stable aromatic quinoline. This can be promoted by the catalyst, solvent, or exposure to air during the reaction or workup.

  • Solution:

    • Povarov Reaction: Depending on the reaction conditions, the Povarov reaction can yield either tetrahydroquinolines or quinolines.[3] To favor the tetrahydroquinoline, milder reaction conditions are generally preferred. If quinoline formation is significant, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Hydrogenation: In some catalytic systems, disproportionation of an intermediate 1,2-dihydroquinoline can lead to both the quinoline and the desired tetrahydroquinoline.[14] To avoid this, ensure sufficient hydrogen pressure and an active catalyst to drive the reaction towards the fully reduced product.

    • General Tip: During the workup, minimize exposure of the crude product to air and heat. Purification via flash chromatography should be performed promptly after the reaction is complete.

Problem 3: Poor Diastereoselectivity or Enantioselectivity

Q: My reaction is not producing the desired stereoisomer. How can I control the stereoselectivity of my tetrahydroquinoline synthesis?

A: Achieving high stereoselectivity is crucial for drug development. The choice of catalyst and reaction conditions are paramount for controlling the stereochemical outcome.

  • Cause: The transition state energies leading to different stereoisomers are not sufficiently different under the current reaction conditions.

  • Solution:

    • Asymmetric Hydrogenation: For enantioselective synthesis, a chiral catalyst is required. Iridium complexes with chiral ligands have been shown to be effective for the asymmetric hydrogenation of quinolines.[14] Interestingly, the choice of solvent can have a profound impact on which enantiomer is formed. For example, one study found that using an iridium catalyst in a toluene/dioxane mixture produced the (R)-enantiomer, while switching to ethanol yielded the (S)-enantiomer.[14]

    • Chiral Brønsted Acid Catalysis: Chiral phosphoric acids can be used as the sole catalyst for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones.[12] This involves a dehydrative cyclization followed by an asymmetric reduction.

    • [4+2] Annulation: For diastereoselective synthesis, a highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes has been reported to produce 4-aryl-substituted tetrahydroquinolines with excellent diastereoselectivity (>20:1 dr).[16]

Logical Relationship: Controlling Stereoselectivity

sub Prochiral Substrate (e.g., Quinoline, 2-Aminochalcone) reagents Chiral Catalyst/Reagent sub->reagents product Enantioenriched Tetrahydroquinoline reagents->product Controls stereochemical pathway conditions Reaction Conditions (Solvent, Temperature) conditions->product Influences transition state energies

Caption: Key factors influencing stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is best for my target tetrahydroquinoline?

A1: The "best" method depends on the desired substitution pattern, the availability of starting materials, and the required scale and stereochemical purity.

  • For simple, unsubstituted, or alkyl-substituted THQs: Catalytic hydrogenation of the corresponding quinoline is often the most direct route.[4]

  • For complex, polysubstituted THQs: Multicomponent reactions like the Povarov reaction offer a high degree of molecular diversity from simple starting materials.[2][15][17][18]

  • For specific substitution patterns: The Friedländer annulation is excellent for accessing quinolines that can then be hydrogenated, while the Bohlmann-Rahtz synthesis provides a route to substituted pyridines, which are structurally related.[5][6][7][8][9][10][19]

Q2: How do I choose the right solvent for my reaction?

A2: Solvent choice can significantly impact reaction rate, yield, and selectivity.[14]

  • Solubility: Ensure your reactants and catalyst are soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to low yields.[7]

  • Polarity: The polarity of the solvent can influence the stability of intermediates and transition states. For example, in some asymmetric hydrogenations, polar protic solvents like ethanol can lead to different enantioselectivity compared to nonpolar aprotic solvents like toluene.[14]

  • Boiling Point: The boiling point of the solvent will dictate the maximum temperature for the reaction at atmospheric pressure.

Q3: My tetrahydroquinoline derivative appears to be unstable. Is this common?

A3: While the tetrahydroquinoline core is generally stable, certain substitution patterns can lead to instability. Fused tricyclic tetrahydroquinolines, for example, have been reported to degrade in solution under standard laboratory conditions over a matter of days.[20] It is crucial to characterize your purified product thoroughly and assess its stability under your storage conditions.

Q4: What is a reliable method for purifying my tetrahydroquinoline product?

A4: Flash column chromatography on silica gel is the most common and generally effective method for purifying tetrahydroquinoline derivatives.[16][21] The choice of eluent will depend on the polarity of your product. A typical starting point is a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. It is important to remove the solvent from the purified fractions under reduced pressure at a low temperature to avoid degradation of the product.

Key Experimental Protocols

General Protocol for a Povarov Reaction

This protocol is a representative example and may require optimization for specific substrates.

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen), add the aniline (1.0 eq.), the aldehyde (1.0 eq.), and the Lewis acid catalyst (e.g., Cu(OTf)₂, 10 mol%).

  • Add the solvent (e.g., toluene) and stir the mixture at room temperature for 30 minutes.

  • Add the activated alkene (1.2 eq.) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 45°C) and monitor its progress by TLC.[3]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Influence of Reaction Parameters in a Representative Asymmetric Hydrogenation

The following table summarizes the effect of solvent on the enantioselective hydrogenation of a 2-aryl-substituted quinoline using an Iridium-based catalyst.

EntrySolventConversion (%)Yield (%)ee (%)Enantiomer
1Toluene/Dioxane>999898R
2Ethanol>999994S
3THF>999685R
4Dichloromethane>999790R

Data adapted from a study on Ir-catalyzed asymmetric hydrogenation.[14] This table illustrates the critical role of the solvent in determining the enantiomeric excess and even the resulting stereoisomer.

References

  • Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer C
  • Optimization of reaction conditions for the synthesis of tetrahydroquinoline 2aa.
  • Tetrahydroquinoline synthesis. (Organic Chemistry Portal)
  • Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations.
  • Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A compar
  • Influence of formation temperature on the morphology of MoS 2 and its catalytic properties in the hydrogenation of isomeric bromoquinolines to bromo-1,2,3,4-tetrahydroquinolines. (RSC Publishing)
  • Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. (ChemRxiv)
  • Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. (Frontiers)
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (PubMed Central)
  • Tetrahydroquinoline. (Wikipedia)
  • Bohlmann–Rahtz Pyridine Synthesis. (J&K Scientific LLC)
  • The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines.
  • Bohlmann–Rahtz pyridine synthesis. (Wikipedia)
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN. (RSC Publishing)
  • The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications.
  • Bohlmann-Rahtz Pyridine Synthesis. (Organic Chemistry Portal)
  • Recent advances of the Povarov reaction in medicinal chemistry. (ADDI)
  • A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. (Organic Chemistry Portal)
  • Troubleshooting low yield in Friedländer synthesis of quinolines. (Benchchem)
  • Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. (PrepChem.com)
  • Synthesis of fused tetrahydroquinoline using Povarov reaction.
  • The Expanding Therapeutic Landscape of Tetrahydroquinolines: A Technical Guide to Synthesis and Applic
  • The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview.
  • Friedländer synthesis. (Wikipedia)
  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).
  • Friedlaender Synthesis. (Organic Chemistry Portal)
  • Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. (PubMed Central)
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • Fused Tetrahydroquinolines Are Interfering with Your Assay. (Journal of Medicinal Chemistry)
  • Synthesis of tetrahydroisoquinolines. (Organic Chemistry Portal)
  • (PDF) Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in.
  • Derivatization of the tetrahydroisoquinoline products.

Sources

Technical Support Center: Interpreting the NMR Spectrum of 1,2,3,4-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the NMR analysis of 1,2,3,4-tetrahydroquinolin-8-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of interpreting the NMR spectra of this substituted tetrahydroquinoline. Here, you will find answers to frequently asked questions and step-by-step troubleshooting guides to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The chemical shifts for this compound are influenced by the interplay of the electron-donating hydroxyl (-OH) and amino (-NH-) groups on the aromatic and aliphatic rings, respectively. While exact values can vary based on solvent, concentration, and temperature, the following table provides a summary of approximate, expected chemical shifts.

Data Presentation: Expected NMR Chemical Shifts

PositionAtom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Aromatic Ring
5CH~6.6 - 6.8~110 - 115Ortho to -OH, meta to -NH
6CH~6.5 - 6.7~115 - 120Meta to both -OH and -NH
7CH~6.7 - 6.9~120 - 125Meta to -OH, ortho to -NH
4aC-~120 - 125Quaternary carbon
8C-OH-~140 - 145Quaternary carbon, attached to -OH
8aC-~135 - 140Quaternary carbon
Saturated Ring
2CH₂~3.2 - 3.4~40 - 45Adjacent to -NH
3CH₂~1.8 - 2.0~20 - 25Aliphatic CH₂
4CH₂~2.6 - 2.8~25 - 30Benzylic CH₂
Heteroatoms
1NHVariable (e.g., 3.5 - 5.0)-Broad, concentration/solvent dependent
8OHVariable (e.g., 8.0 - 9.5)-Broad, concentration/solvent dependent

Note: These are estimated ranges. Referencing spectral databases for similar structures is highly recommended. Data for the unsubstituted 1,2,3,4-tetrahydroquinoline shows aromatic protons between 6.4 and 7.0 ppm and aliphatic protons at approximately 1.9, 2.7, and 3.2 ppm, which serves as a useful baseline.[1]

Q2: Why are the -OH and -NH proton signals often broad and have variable chemical shifts?

A2: The characteristic broadness and variable chemical shifts of hydroxyl (-OH) and amine (-NH) protons are due to three primary factors:

  • Chemical Exchange: These protons are "exchangeable" or "labile," meaning they can rapidly exchange between molecules, especially in the presence of trace amounts of acid, base, or water.[2][3] If this exchange occurs on a timescale similar to the NMR experiment, it leads to a broadening of the signal.[4][5]

  • Hydrogen Bonding: Both the -OH and -NH groups are capable of hydrogen bonding. The extent of hydrogen bonding is highly dependent on sample concentration, solvent, and temperature.[6] Increased hydrogen bonding deshields the proton, causing its signal to shift downfield (to a higher ppm value).[6] This variability in hydrogen bonding from one sample to the next results in a non-fixed chemical shift.

  • Quadrupolar Broadening (for -NH): The nitrogen atom (¹⁴N) has a nuclear spin of I=1 and possesses a quadrupole moment. This allows it to relax very quickly, which can broaden the signals of adjacent protons (the N-H proton). This effect contributes to the characteristic broadness of the NH signal.[4]

Q3: How can I definitively identify the -OH and -NH proton signals in my spectrum?

A3: The most reliable method for identifying these signals is a D₂O exchange experiment .

Experimental Protocol: D₂O Exchange
  • Acquire Standard ¹H NMR: Dissolve your sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake Vigorously: Cap the tube and shake it vigorously for several minutes to ensure thorough mixing and facilitate proton-deuterium exchange.[7]

  • Re-acquire Spectrum: Acquire a second ¹H NMR spectrum.

  • Analyze: Compare the two spectra. The signals corresponding to the -OH and -NH protons will significantly decrease in intensity or disappear entirely in the second spectrum.[2] This occurs because the labile protons are replaced by deuterium, which is not observed in ¹H NMR.

Troubleshooting Guide

Q1: My aromatic signals in the ~6.5-7.0 ppm region are overlapping. How can I resolve and assign them?

A1: Overlapping signals in the aromatic region are a common challenge. Here are several strategies to resolve this issue:

  • Change the Solvent: The chemical shifts of protons can be influenced by the NMR solvent due to different shielding/deshielding effects. Acquiring a spectrum in a different solvent, such as benzene-d₆ or acetone-d₆, can often alter the relative positions of the aromatic peaks, potentially resolving the overlap.[7]

  • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, often separating overlapping multiplets.

  • Perform a 2D COSY Experiment: A COSY (Correlation Spectroscopy) experiment reveals which protons are coupled to each other. In the aromatic region, you can trace the correlations to identify adjacent protons (those with a ³J coupling). This allows you to "walk" around the aromatic ring, assigning protons relative to one another.[8][9][10]

Q2: I am observing very broad peaks across my entire spectrum, not just for the exchangeable protons. What could be the cause?

A2: Generalized peak broadening is typically indicative of a sample or instrument issue rather than a structural feature of the molecule.[4][5]

Troubleshooting Workflow: General Peak Broadening

Caption: A decision tree for troubleshooting broad NMR signals.

Causality:

  • Poor Shimming: An inhomogeneous magnetic field across the sample is a primary cause of broad peaks.[7]

  • High Concentration/Viscosity: Overly concentrated samples are more viscous, which slows molecular tumbling and shortens relaxation times, leading to broader signals.[4]

  • Insolubility: Undissolved particulate matter in the sample disrupts the magnetic field homogeneity.[7]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) can dramatically increase relaxation rates and cause severe peak broadening.[4]

Q3: My spectrum has extra peaks that don't match this compound. How can I identify the source?

A3: Unexpected peaks usually arise from residual solvents or synthesis impurities.

  • Identify Residual Solvents: Compare the chemical shifts of the unknown peaks to published tables of common laboratory solvents.[11][12] For example, a singlet at ~2.50 ppm in DMSO-d₆ is likely residual DMSO, while a peak at ~7.26 ppm in CDCl₃ is residual CHCl₃.

  • Check for Synthesis-Related Impurities: Consider the synthetic route used to prepare the compound. Are there any unreacted starting materials, byproducts, or reagents that might persist? For example, if synthesized via reduction of 8-hydroxyquinoline, you might see small peaks corresponding to the starting material.

  • Use 2D NMR: An HSQC (Heteronuclear Single Quantum Coherence) spectrum can be very helpful.[9] It correlates each proton signal with the carbon it is directly attached to. If an "impurity" proton peak correlates to a carbon signal in the HSQC, it confirms it's part of a discrete molecule. You can then use the ¹H and ¹³C data to help identify the structure of the impurity.

Q4: The aliphatic protons at positions 2, 3, and 4 are complex multiplets. How can I definitively assign them?

A4: The protons on the saturated ring often appear as overlapping multiplets due to complex spin-spin coupling. 2D NMR is the most effective way to assign them.

Experimental Protocol: 2D NMR for Aliphatic Assignment
  • Acquire a COSY Spectrum: This experiment will show correlations between protons that are coupled (typically 2 or 3 bonds apart).

    • You should observe a correlation between the protons at C4 and C3.

    • You should observe a correlation between the protons at C3 and C2.

    • The proton at C2 will also be coupled to the N-H proton (though this coupling is sometimes broadened).

  • Acquire an HSQC Spectrum: This experiment links each proton signal directly to its attached carbon.

    • The proton signal you assigned to C4 (from its benzylic shift ~2.7 ppm) will correlate to the C4 carbon signal (~25-30 ppm).

    • The proton signal you assigned to C2 (from its proximity to the nitrogen ~3.3 ppm) will correlate to the C2 carbon signal (~40-45 ppm).

    • The remaining aliphatic proton signal (~1.9 ppm) and its correlated carbon (~20-25 ppm) can be confidently assigned to C3.

By combining the connectivity information from COSY with the direct attachment data from HSQC, you can unambiguously assign all the signals in the aliphatic region.[8][9][10]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • ResearchGate. (2014). How to interpret -NH and -OH peaks in proton NMR and how to report them in a publication?
  • ChemicalBook. (n.d.). 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum.
  • ResearchGate. (2025). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
  • TutorChase. (n.d.). Why might an NMR spectrum show broad peaks?
  • Wallace Way. (2023, January 19). 1H NMR - OH and NH, Quick and SIMPLE (part 5) [Video]. YouTube.
  • Maricopa Open Digital Press. (n.d.). 36. ¹H NMR Spectra and Interpretation (Part II).
  • CHM4930 Example of Solving Structure from 2D NMR. (2020, September 20). [Video]. YouTube.
  • Leah4sci. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
  • Gregory, K. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4719–4725.
  • Rice Office of Research. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

Sources

avoiding over-reduction in quinoline hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Achieving High Selectivity and Avoiding Over-reduction

Welcome to the technical support center for quinoline hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the selective hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline (THQ). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. Over-reduction to decahydroquinoline (DHQ) is a frequent and undesirable side reaction that compromises yield and purity. This guide provides in-depth, field-tested insights to help you navigate this challenge.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the selective hydrogenation of quinoline.

Q1: What is the primary challenge in quinoline hydrogenation?

The main challenge is controlling the selectivity of the reaction. Quinoline has two aromatic rings, the nitrogen-containing pyridine ring and the benzene ring. For the synthesis of 1,2,3,4-tetrahydroquinoline (THQ), a valuable building block in pharmaceuticals, the goal is to selectively hydrogenate only the pyridine ring.[1][2] The primary competing reactions are the hydrogenation of the benzene ring to form 5,6,7,8-tetrahydroquinoline (bz-THQ) and, more commonly, the complete saturation of both rings to yield the undesired decahydroquinoline (DHQ).[3][4]

Q2: Which catalyst is best for selectively producing 1,2,3,4-tetrahydroquinoline (THQ)?

There is no single "best" catalyst, as the optimal choice depends on the specific substrate, desired reaction conditions (temperature, pressure), and tolerance to functional groups. However, some general trends are observed:

  • Palladium (Pd) Catalysts: Palladium, particularly on carbon supports (Pd/C) or nitrogen-doped carbon (Pd/CN), is widely used and often shows high activity and selectivity for THQ under mild conditions (e.g., 50 °C, 20 bar H₂).[4][5][6] However, standard Pd/C can sometimes lead to over-reduction to DHQ, especially under harsh conditions.[7]

  • Rhodium (Rh) and Ruthenium (Ru) Catalysts: These are also effective, but their selectivity can be highly dependent on the support and reaction parameters. For instance, Ru/Al₂O₃ has been reported to be inactive under certain mild conditions where Pd and Rh catalysts were selective for THQ.[8] Conversely, some Ru-based catalysts can be tuned to produce DHQ with high selectivity.[9]

  • Base Metal Catalysts (Co, Ni): Catalysts based on cobalt and nickel are gaining interest as more sustainable alternatives to precious metals.[10][11] For example, bimetallic CoW nanoparticles have demonstrated excellent selectivity for THQ under mild conditions.[12] Raney Nickel is also effective but can be non-selective, leading to over-hydrogenation if not properly controlled.[3]

  • Homogeneous Catalysts: Homogeneous catalysts, such as those based on Iridium, Rhodium, and Ruthenium with specific chiral ligands, can offer very high selectivity and are particularly important for asymmetric hydrogenation to produce chiral THQs.[13][14][15]

Q3: What are considered "mild conditions" for this reaction?

"Mild conditions" generally refer to lower temperatures and pressures that favor the selective hydrogenation of the more reactive pyridine ring without providing enough energy to hydrogenate the benzene ring or the intermediate THQ. Typically, this involves:

  • Temperature: 25 °C to 80 °C.[6][8][11]

  • Hydrogen Pressure: 1 to 30 bar H₂.[6][8][16]

Higher temperatures (e.g., >100 °C) and pressures (e.g., >30 bar) increase the reaction rate but also significantly increase the risk of over-reduction to DHQ.[8][17]

Q4: How does the choice of solvent affect the reaction?

The solvent can influence the reaction by affecting the solubility of the substrate and hydrogen, as well as the interaction of the quinoline with the catalyst surface. Protic solvents like ethanol, methanol, and isopropanol are commonly used and often give good results.[4][16] In some catalytic systems, water has been shown to be an excellent, green solvent and can even be essential for catalytic activity, potentially by promoting a specific reaction pathway.[3][9][18]

Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems encountered during quinoline hydrogenation.

Problem 1: Significant Over-reduction to Decahydroquinoline (DHQ)

This is the most common issue, where the reaction proceeds past the desired THQ product.

Causality Analysis

Over-reduction occurs when the reaction conditions are too harsh or the catalyst is too active for the hydrogenation of the benzene ring of the THQ intermediate. The energy barrier for hydrogenating the second ring is higher, so excessive thermal energy or hydrogen pressure will drive the reaction forward.

Troubleshooting Workflow

G start High DHQ Formation Detected cond1 Is Temperature > 80°C? start->cond1 action1 Reduce Temperature (e.g., to 40-60°C) cond1->action1 Yes cond2 Is H₂ Pressure > 30 bar? cond1->cond2 No action1->cond2 action2 Lower H₂ Pressure (e.g., to 10-20 bar) cond2->action2 Yes cond3 Is Reaction Time Excessive? cond2->cond3 No action2->cond3 action3 Monitor Reaction Progress (TLC/GC) Stop at THQ Formation Peak cond3->action3 Yes cond4 Is Catalyst Highly Active? (e.g., fresh Raney Ni, high loading Pd/C) cond3->cond4 No action3->cond4 action4 Consider a Less Active Catalyst (e.g., Pd/CN, Co-based) or Reduce Catalyst Loading cond4->action4 Yes end Optimized for THQ Selectivity cond4->end No action4->end

Caption: Troubleshooting workflow for excessive DHQ formation.

Step-by-Step Methodologies
  • Reduce Reaction Energy:

    • Lower Temperature: Decrease the reaction temperature in 10-20 °C increments. Many selective hydrogenations proceed efficiently at temperatures between 40-60 °C.[4]

    • Lower Hydrogen Pressure: Reduce the H₂ pressure. High concentrations of activated hydrogen on the catalyst surface promote further reduction. Pressures of 10-20 bar are often sufficient.[4]

  • Optimize Reaction Time:

    • Over-reduction is a consecutive reaction. Monitor the reaction progress closely using TLC or GC analysis at regular intervals (e.g., every 30-60 minutes).

    • Stop the reaction as soon as the quinoline starting material is consumed and the concentration of THQ is at its maximum.

  • Modify the Catalytic System:

    • Reduce Catalyst Loading: A high catalyst loading can lead to an excessively fast reaction and over-reduction. Try halving the catalyst amount.

    • Change the Catalyst: If the problem persists, the catalyst itself may be too aggressive. Switch from a highly active catalyst like standard Pd/C to one known for better selectivity, such as a nitrogen-doped carbon-supported Pd catalyst (Pd/CN) or a bimetallic system like CoW@C.[5][12]

Problem 2: Low or No Conversion of Quinoline

This issue arises when the reaction fails to proceed, leaving the starting material largely unreacted.

Causality Analysis

Low conversion is typically due to insufficient catalytic activity, catalyst deactivation (poisoning), or suboptimal reaction conditions that are too mild. Quinoline and the resulting THQ product, being nitrogen heterocycles, can act as catalyst poisons by strongly adsorbing to the active metal sites and blocking them from further reaction.[19]

Troubleshooting Workflow

G start Low Quinoline Conversion cond1 Is Catalyst Known to be Poisoned by N-Heterocycles? start->cond1 action1 Switch to a Poison-Resistant Catalyst (e.g., Ru-S, certain Pd alloys) or Use Additives cond1->action1 Yes cond2 Are Reaction Conditions Sufficiently Activating? cond1->cond2 No end Achieved High Conversion action1->end action2 Increase Temperature or H₂ Pressure Incrementally cond2->action2 Yes cond3 Is Catalyst Loading Adequate? cond2->cond3 No action2->cond3 action3 Increase Catalyst Loading cond3->action3 Yes cond4 Are Reagents/Solvents Pure? cond3->cond4 No action3->cond4 action4 Purify Starting Materials and Use High-Purity Solvents cond4->action4 Yes cond4->end No action4->end

Caption: Troubleshooting workflow for low quinoline conversion.

Step-by-Step Methodologies
  • Address Catalyst Poisoning:

    • Purity Check: Ensure the quinoline substrate and solvent are free from impurities, especially sulfur compounds, which are potent catalyst poisons.[20] Purity of the starting quinoline is of prime importance for consistent results.[21]

    • Catalyst Choice: Some catalysts are inherently more resistant to poisoning by nitrogen compounds. For example, sulfur-modified ruthenium catalysts have been specifically designed for hydrogenating sulfur-containing quinolines, demonstrating high poison tolerance.[20]

  • Adjust Reaction Conditions:

    • Increase Temperature/Pressure: If conditions are too mild, the activation energy barrier may not be overcome. Increase the temperature in 10-20 °C increments or the H₂ pressure in 5-10 bar increments. Be aware that this may negatively impact selectivity, so changes should be made cautiously.

    • Increase Catalyst Loading: A higher catalyst-to-substrate ratio can sometimes overcome low activity, but this should be a secondary option to adjusting temperature and pressure.

  • Verify Catalyst Activity:

    • Use a Fresh Batch: The catalyst may have degraded over time due to oxidation or improper storage. Use a fresh batch of catalyst.

    • Activation Procedure: Ensure any required catalyst pre-activation steps (e.g., pre-reduction under H₂) have been performed correctly according to the manufacturer's protocol.

Data Summary & Protocols

Reaction Pathway Overview

The hydrogenation of quinoline proceeds stepwise. The desired pathway stops after the first stage.

ReactionPathway Quinoline Quinoline THQ 1,2,3,4-Tetrahydroquinoline (THQ - Desired Product) Quinoline->THQ + 2H₂ (Selective Hydrogenation) DHQ Decahydroquinoline (DHQ - Over-reduction) THQ->DHQ + 2H₂ (Over-reduction)

Caption: Reaction pathway for quinoline hydrogenation.

Catalyst Performance Comparison

The following table summarizes the performance of various catalysts under different conditions, highlighting the trade-offs between activity and selectivity.

Catalyst SystemSupport/LigandTemp (°C)Pressure (bar H₂)SolventTHQ Yield (%)Key FeatureReference
Pd/CN Nitrogen-doped Carbon5020Ethanol86-98High selectivity under mild conditions[4][5]
BaH₂ N/A (s-block hydride)<100<30THF>99Transition-metal-free system[22]
CoW@C Carbon Matrix10030Dioxane>99Selective base-metal catalyst[12]
Co(OAc)₂/Zn In situ generated70-15030WaterHighUses earth-abundant metals[18][23]
Ru/C-glucose Glucose-derived Carbon12020WaterLow (95% DHQ)Highly active for full reduction[9]
Experimental Protocol: Selective Hydrogenation using Pd/CN

This protocol is adapted from literature demonstrating high selectivity for THQ under mild conditions.[4][5]

Materials:

  • Quinoline (1 mmol)

  • Pd/CN catalyst (e.g., 5 mol% Pd)

  • Ethanol (5 mL, high purity)

  • High-pressure autoclave with magnetic stirring

  • Hydrogen gas (H₂) source

Procedure:

  • Reactor Setup: To a clean, dry autoclave vessel, add the Pd/CN catalyst and a magnetic stir bar.

  • Add Reagents: Add the quinoline substrate followed by the ethanol solvent.

  • Seal and Purge: Seal the autoclave. Purge the vessel 3-5 times with nitrogen gas, followed by 3-5 purges with hydrogen gas to ensure an inert atmosphere.

  • Pressurize: Pressurize the reactor to 20 bar with H₂.

  • Reaction: Place the autoclave in a heating mantle pre-set to 50 °C. Begin stirring.

  • Monitoring: Monitor the reaction by taking small aliquots (if the reactor allows) or by running parallel reactions for different time points. Analyze by GC or TLC to determine the point of maximum THQ concentration.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Isolation: Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can often be washed and reused.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude THQ can be purified further by column chromatography or distillation if required.

References
  • Title: Simple s-block metal hydrides for selective hydrogenation of quinoline compounds Source: PMC URL:[Link]
  • Title: Hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. Reaction...
  • Title: Kinetics and mechanism of the regioselective homogeneous hydrogenation of quinoline using [Rh(COD)(PPh3)
  • Title: Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide C
  • Title: Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt c
  • Title: Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst Source: RSC Publishing URL:[Link]
  • Title: Scheme 1. The different mechanisms for quinoline hydrogenation over Ir...
  • Title: Selective hydrogenation of quinoline into 1,2,3,4-tetrahydroquinolines over nitrogen-doped carbon supported Pd catalyst | Request PDF Source: ResearchG
  • Title: Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst Source: RSC Publishing URL:[Link]
  • Title: Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions Source: Journal of the American Chemical Society URL:[Link]
  • Title: THE CATALYTIC HYDROGENATION OF QUINOLINE A THESIS Source: Georgia Institute of Technology URL:[Link]
  • Title: Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt C
  • Title: Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes Source: ACS Public
  • Title: Mild hydrogenation of quinoline: 1.
  • Title: Hydrogenation of quinolines with homogeneous catalysts.
  • Title: Development of quinoline hydrogenation catalysts Timeline of the...
  • Title: Screening of catalysts for the hydrogenation of quinoline 1a Reaction...
  • Title: Hydrogenation and reduction challenges of quinolines.
  • Title: Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework Source: RSC Publishing URL:[Link]
  • Title: Aqueous Phase Hydrogenation of Quinoline to Decahydroquinoline Catalyzed by Ruthenium Nanoparticles Supported on Glucose-Derived Carbon Spheres | Request PDF Source: ResearchG
  • Title: Tuning the Catalytic Performance of Cobalt Nanoparticles by Tungsten Doping for Efficient and Selective Hydrogenation of Quinolines under Mild Conditions Source: ACS Public

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Technical Support Center: Scaling Up 1,2,3,4-Tetrahydroquinolin-8-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1,2,3,4-Tetrahydroquinolin-8-ol. This guide is designed for researchers, process chemists, and drug development professionals transitioning this valuable intermediate from the laboratory bench to pilot-scale production. The following content, structured in a practical question-and-answer format, addresses common challenges and provides field-proven insights to ensure a safe, efficient, and scalable process.

Introduction: The Scale-Up Challenge

This compound is a key building block in medicinal chemistry, notable for its presence in a range of biologically active compounds.[1] While numerous methods exist for quinoline synthesis, the most direct and industrially viable route to this specific tetrahydroquinoline is the catalytic hydrogenation of commercially available 8-hydroxyquinoline (also known as oxine).[2][3]

This approach is favored for its high atom economy and avoidance of harsh reagents often associated with de novo quinoline syntheses like the Skraup or Doebner-von Miller reactions.[4][5] However, scaling up catalytic hydrogenation introduces significant challenges related to mass transfer, heat management, catalyst handling, and process safety. This guide provides solutions to these critical issues.

Section 1: Synthesis Pathway & Core Logic

The fundamental transformation involves the reduction of the pyridine ring of 8-hydroxyquinoline.

Caption: Reaction scheme for the synthesis of this compound.

Section 2: Troubleshooting Guide & FAQs

Part A: Starting Materials and Reaction Setup

Question: My reaction is stalling, and I suspect an issue with my starting material. What should I look for?

Answer: The purity of the 8-hydroxyquinoline starting material is critical. As a potent chelating agent, it can sequester trace metal ions.[6] If your starting material is contaminated with metals that are known catalyst poisons (e.g., sulfur, heavy metals), you will observe a significant drop in reaction rate or complete inhibition.

  • Actionable Advice:

    • Source High-Purity Substrate: Always use 8-hydroxyquinoline with a specified low level of metal and sulfur contaminants. Request a detailed Certificate of Analysis (CoA) from your supplier.

    • Pre-treatment: If catalyst poisoning is suspected, you can pre-treat the reaction solution by stirring it with a small amount of activated carbon for 1-2 hours before adding the precious metal catalyst. This can adsorb some impurities.

    • Solvent Purity: Ensure your solvent is anhydrous and free of peroxides or sulfur-containing compounds, which are also detrimental to catalyst activity.

Question: How do I select the right catalyst and solvent for scaling up?

Answer: Catalyst and solvent selection is a balance of reactivity, safety, cost, and ease of handling at scale.

  • Catalyst Selection:

    • Palladium on Carbon (Pd/C): This is the workhorse catalyst for this type of reduction. A 5% or 10% Pd/C is typically effective. For pilot scale, use an eggshell-type catalyst which can be more robust and easier to filter than catalysts with microporous structures.

    • Platinum(IV) Oxide (PtO₂, Adams' catalyst): Can be more active but is often more expensive. It may be considered if Pd/C shows low reactivity.

    • Rhodium/Ruthenium: These are generally too aggressive and can lead to over-reduction of the benzene ring or cleavage of the hydroxyl group.[7]

  • Solvent Selection:

    • Ethanol (EtOH): A good, general-purpose solvent. It's relatively inexpensive, has good solubility for the substrate, and is considered a "greener" solvent.

    • Tetrahydrofuran (THF): Excellent solubilizing power, but prone to peroxide formation, which is a significant safety hazard at scale. If used, it must be tested for peroxides before every use.

    • Ethyl Acetate (EtOAc): Another good choice, but ensure it is compatible with your reaction temperature and pressure requirements.

ParameterLaboratory Scale (10g)Pilot Scale (10kg)Rationale for Change
Solvent THF, Methanol, EthanolEthanol, 2-PropanolPrioritize solvents with higher flash points and lower peroxide-forming risk for improved safety.[8]
Catalyst 5-10% Pd/C (wet or dry)5% Pd/C (wet, 50% water)Wet catalysts are crucial at scale to prevent dust clouds and pyrophoric events during charging.
Substrate:Catalyst 1-5 mol%0.5-2 mol%Catalyst cost is a major factor at scale. Optimization aims to reduce loading without sacrificing cycle time.
Part B: Reaction Execution and Monitoring

Question: My reaction is running very slowly or has stopped completely. What are the common causes and how do I troubleshoot?

Answer: This is one of the most frequent scale-up issues and is almost always linked to insufficient mass transfer of hydrogen gas. In the lab, a flask is easily saturated with H₂. In a large steel reactor, getting gas from the headspace, through the liquid, and to the catalyst surface is a major engineering challenge.

Troubleshooting_Incomplete_Reaction start Problem: Incomplete Hydrogen Uptake q2 Is H₂ pressure stable and sufficient? start->q2 q1 Is the catalyst well suspended? q3 Is the temperature within range? q1->q3 Yes a1_no Check agitator design (e.g., gas-inducing impeller) q1->a1_no No q2->q1 Yes a2_no Check for leaks in the reactor system q2->a2_no No q4 Is catalyst poisoning suspected? q3->q4 Yes a3_no Check heating jacket and controller q3->a3_no No a4_yes Filter and add fresh catalyst. Analyze starting materials. q4->a4_yes Yes end Reaction Complete q4->end No a1_yes Increase Agitation Speed a1_no->q1 Fixed a2_yes Increase H₂ Headspace Pressure a2_no->q2 Fixed a3_yes Increase Temperature (monitor for side products) a3_no->q3 Fixed a4_yes->end

Caption: Troubleshooting decision tree for incomplete hydrogenation reactions.

  • Key Parameters to Check:

    • Agitation: The stirrer must be powerful enough to suspend the dense catalyst particles uniformly throughout the liquid and create a large gas-liquid interface. If the catalyst settles at the bottom, the reaction rate will plummet.

    • Hydrogen Pressure: The reaction rate is directly proportional to the partial pressure of hydrogen at the catalyst surface. Increasing pressure is the most direct way to increase the rate.

    • Temperature: Higher temperatures increase reaction kinetics. However, for this substrate, excessive temperature (>80-100 °C) can promote side reactions like dehydroxylation (loss of the -OH group).

Question: I'm observing impurities in my crude product. What are the likely side-products and how can they be minimized?

Answer: During the hydrogenation of 8-hydroxyquinoline, two primary side-reactions can occur:

  • Over-reduction: Hydrogenation of the benzene ring to form octahydroquinoline derivatives. This is favored by highly active catalysts (like Rhodium), very high pressures, and prolonged reaction times.

  • Hydrogenolysis/Dehydroxylation: Cleavage of the C-O bond, removing the hydroxyl group to form 1,2,3,4-tetrahydroquinoline. This is typically promoted by acidic conditions and higher temperatures.

  • Mitigation Strategies:

    • Monitor the Reaction: Use in-process controls (e.g., HPLC, GC) to track the disappearance of starting material and the appearance of the product. Stop the reaction as soon as the starting material is consumed to prevent over-reduction.

    • Control Temperature: Maintain the lowest effective temperature. A typical range for this reaction is 40-60 °C.

    • Control pH: Ensure the reaction medium is neutral or slightly basic. If the starting material is an acid salt (e.g., hydrochloride), a stoichiometric amount of base should be added.

Part C: Work-up and Purification

Question: What is the safest and most efficient way to remove the catalyst at pilot scale?

Answer: This is the most hazardous step in the process. Dry Pd/C is pyrophoric and can ignite flammable solvents upon contact with air.

  • Best Practice Workflow:

    • Inerting: After the reaction, vent the hydrogen and purge the reactor headspace multiple times with an inert gas like nitrogen or argon.

    • Filtration: Transfer the reaction slurry under a nitrogen blanket to a closed filter system (e.g., a filter press or a contained Nutsche filter-dryer). Never filter in an open vessel.

    • Filter Aid: Use a filter aid like Celite® to prevent the fine catalyst particles from clogging the filter medium.

    • Catalyst Quenching: The recovered catalyst cake on the filter must be kept wet with solvent or water at all times. It should be transferred to a drum and flooded with water for storage or disposal. Never allow the catalyst cake to dry in the open air.

Scale_Up_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Charge Reactor with Solvent & Substrate B Inert with N₂ A->B C Charge Catalyst Slurry B->C D Pressurize with H₂ Heat to Temp C->D E Monitor H₂ Uptake & IPC D->E F Cool & Vent H₂ E->F G Purge with N₂ F->G H Catalyst Filtration (Closed System) G->H I Solvent Swap / Concentration H->I J Crystallization from Anti-Solvent I->J K Filtration J->K L Drying K->L

Caption: General workflow for the scale-up of this compound synthesis.

Question: My isolated product is an oil/waxy solid and difficult to handle. How can I achieve a crystalline, easy-to-handle final product?

Answer: Direct concentration of the filtrate often yields an impure oil. A robust crystallization protocol is essential for achieving high purity and good material handling properties at scale.

  • Crystallization Protocol Development:

    • Solvent Screen: After concentrating the reaction mixture to a crude oil, perform a solvent screen to find a suitable crystallization system. A common approach is to dissolve the crude product in a good solvent (e.g., isopropanol, ethyl acetate) and add a poor solvent (an "anti-solvent") like heptane or hexane until turbidity is observed.

    • Cooling Profile: Cool the mixture slowly to allow for the growth of large, well-defined crystals, which are easier to filter and wash. A crash-cooling will produce fine needles that hold onto impurities and solvent.

    • Seeding: At scale, it is highly recommended to seed the supersaturated solution with a small amount of pure product to ensure consistent crystallization and control the crystal form.

Section 3: Experimental Protocols

Lab-Scale Protocol (Illustrative)
  • To a 500 mL Parr shaker flask, add 8-hydroxyquinoline (10.0 g, 68.9 mmol) and ethanol (150 mL).

  • Add 5% Palladium on Carbon (0.75 g, 50% wet).

  • Seal the vessel, inert by pressurizing with N₂ (3x), then evacuate.

  • Pressurize with H₂ to 50 psi.

  • Begin vigorous stirring and heat the vessel to 50 °C.

  • Monitor the reaction by observing the drop in H₂ pressure. Re-pressurize as needed.

  • After H₂ uptake ceases (approx. 4-6 hours), cool the vessel to room temperature.

  • Vent the H₂ and purge with N₂.

  • Carefully filter the mixture through a pad of Celite®, washing the pad with ethanol (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Dissolve the crude oil in hot isopropanol (25 mL) and add heptane (~50 mL) until cloudy. Cool slowly to 0-5 °C.

  • Collect the resulting crystals by filtration, wash with cold heptane, and dry under vacuum to yield pure this compound.

Pilot-Scale Considerations
  • Equipment: A 100 L glass-lined or stainless steel hydrogenation reactor is used.

  • Charging: The solvent and substrate are charged to the reactor. The vessel is inerted with N₂. The wet catalyst is charged as a slurry in the reaction solvent via a charging port to minimize exposure to air.

  • Reaction: The reactor is pressurized with H₂ from a certified source. Agitation is critical and typically uses a gas-entraining impeller. Temperature is controlled via an external heating/cooling jacket.

  • Work-up: The reaction slurry is transferred under N₂ pressure through a contained filtration system (e.g., Nutsche filter). The catalyst cake is washed with solvent.

  • Isolation: The filtrate is transferred to a second reactor, concentrated, and subjected to a pre-validated crystallization procedure. The final product is isolated via centrifugation and dried in a vacuum dryer.

References

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  • Combes quinoline synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Combes_quinoline_synthesis]
  • synthesis of quinoline derivatives and its applications. Slideshare. [URL: https://www.slideshare.
  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Benchchem. [URL: https://www.benchchem.
  • Doebner–Miller reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction]
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7265691/]
  • Doebner-Miller Reaction. SynArchive. [URL: https://www.synarchive.com/named-reactions/doebner-miller-reaction]
  • Combes Quinoline Synthesis PDF. Scribd. [URL: https://www.scribd.com/document/511382402/Combes-Quinoline-Synthesis-pdf]
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo070217n]
  • An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol Derivatives. Benchchem. [URL: https://www.benchchem.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222441/]
  • Design of a batch plant for quinoline derivatives manufacture. Universitat de Barcelona. [URL: https://diposit.ub.edu/dspace/handle/2445/117865]
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  • 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol Safety Data Sheets. Echemi. [URL: https://www.echemi.com/sds/1-methyl-8-hydroxy-1-2-3-4-tetrahydroquinoline-cas-55733-14-7.html]
  • A Method for the Synthesis of 1,2,3,4‐Tetrahydroquinolines through Reduction of Quinolin‐2(1H)‐ones Promoted by SmI2/H2O/Et3N. ResearchGate. [URL: https://www.researchgate.net/publication/322197669_A_Method_for_the_Synthesis_of_1234-Tetrahydroquinolines_through_Reduction_of_Quinolin-21H-ones_Promoted_by_SmI2H2OEGt3N]
  • Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. MDPI. [URL: https://www.mdpi.com/1422-8599/2022/1/m1350]
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  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01480c]
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Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1,2,3,4-Tetrahydroquinolin-8-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthesis. The 1,2,3,4-tetrahydroquinoline core is a vital scaffold in numerous biologically active compounds, making the purity of this building block paramount.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to ensure the integrity of your experimental outcomes.

Section 1: The Synthetic Landscape: Key Reactions and Common Pitfalls

The most prevalent and direct method for synthesizing this compound is the catalytic hydrogenation of commercially available 8-hydroxyquinoline. This process involves the reduction of the pyridine ring within the quinoline structure. While seemingly straightforward, this reaction is susceptible to several side reactions that lead to common impurities. Understanding these pathways is the first step toward effective troubleshooting.

The diagram below illustrates the primary transformation and the genesis of the most frequently observed impurities.

G SM 8-Hydroxyquinoline (Starting Material) Product This compound (Target Product) SM->Product Product->SM Oxidation Oxidation Products (e.g., Quinones, colored dimers) Product->Oxidation [O] (Air, Trace Metals) During workup/storage OverReduction 1,2,3,4-Tetrahydroquinoline (Over-reduction Impurity) Product->OverReduction H₂, Pd/C Harsh Conditions (High Pressure/Temp) SM_cap Impurity Source: Incomplete Reaction Oxidation_cap Impurity Source: Degradation OverReduction_cap Impurity Source: Side Reaction

Figure 1. Primary synthesis pathway and common impurity formation routes.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and purification of this compound.

Q1: My final product is a dark brown or black solid, not the expected off-white powder. What causes this discoloration?

A: This is the most frequently reported issue and is almost always due to oxidation . Both the starting material (8-hydroxyquinoline) and the product are sensitive to oxidation, which is often accelerated by trace metal ions.[3][4]

  • Mechanism: The phenol group is easily oxidized to form highly colored quinone-type structures. Furthermore, the tetrahydroquinoline ring can be dehydrogenated back to the aromatic quinoline, especially in the presence of air and a catalyst.[5][6][7]

  • Causality: The product's structure, featuring both a phenol and a secondary amine, makes it an excellent chelating agent for metal ions.[8][9][10] If trace amounts of your hydrogenation catalyst (e.g., palladium) or other metal ions from glassware or reagents are present, they can catalyze air oxidation during workup (e.g., filtration, rotary evaporation) or storage.

Q2: My NMR analysis shows significant amounts of unreacted 8-hydroxyquinoline. How can I drive the reaction to completion?

A: The presence of starting material indicates an incomplete reaction. Several factors can contribute to this:

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or of low quality. It's recommended to use a fresh, high-quality catalyst. Sometimes, a "pre-reduction" of the catalyst under hydrogen before adding the substrate can improve its activity.

  • Catalyst Poisoning: The starting material or solvent may contain impurities that poison the catalyst surface. Sulfur or halide compounds are common catalyst poisons. Ensure you are using high-purity 8-hydroxyquinoline and solvents.

  • Hydrogen Pressure/Delivery: Insufficient hydrogen pressure or poor agitation can lead to a slow or stalled reaction. Ensure your reaction vessel is properly sealed and that stirring is vigorous enough to ensure good mixing of the solid catalyst, liquid solution, and hydrogen gas.

  • Reaction Time: The reaction may simply need more time. Monitor the reaction by TLC or LC-MS to confirm when the starting material has been fully consumed.

Q3: I've observed a byproduct with a mass corresponding to the loss of the oxygen atom (C₉H₁₁N). What is this and how is it formed?

A: This impurity is 1,2,3,4-tetrahydroquinoline .[11] It is formed via over-reduction or hydrogenolysis of the C-O bond of the phenol group.

  • Mechanism: Under forcing reaction conditions—such as high hydrogen pressure, elevated temperature, or prolonged reaction times, particularly with highly active catalysts like platinum oxide or in strongly acidic media—the phenolic hydroxyl group can be cleaved and replaced with a hydrogen atom.

  • Prevention: This side reaction is best avoided by using milder conditions. Conduct the hydrogenation at or near room temperature and at a moderate hydrogen pressure (e.g., 50 psi or balloon pressure). Use palladium (Pd) as it is generally less prone to causing hydrogenolysis of phenols compared to platinum (Pt) or rhodium (Rh).

Q4: My purified product seems to degrade and change color over a few days, even when stored in a vial. How can I improve its stability?

A: The inherent instability of this compound is due to its susceptibility to air oxidation.[3] Proper handling and storage are critical.

  • Purification: During purification (e.g., column chromatography or recrystallization), work quickly and, if possible, under an inert atmosphere (nitrogen or argon). Using degassed solvents can significantly reduce exposure to oxygen.

  • Storage: The final product should be stored in an amber vial to protect it from light, under an inert atmosphere, and at low temperatures (e.g., in a freezer at -20 °C). Flushing the vial with argon or nitrogen before sealing can displace oxygen and dramatically improve shelf life.

  • Chelation: Because trace metals catalyze oxidation, ensuring their complete removal is key. A final wash of an organic solution of the product with an aqueous solution of a chelating agent like EDTA can sometimes help, followed by a thorough drying of the organic layer.

Section 3: Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common experimental problems.

Observed ProblemPotential Root Cause(s)Suggested Corrective ActionsPreventative Measures
Low or No Reaction 1. Inactive catalyst. 2. Catalyst poisoning. 3. Insufficient H₂ pressure/delivery.1. Use fresh, high-quality catalyst. 2. Purify starting material; use high-purity solvents. 3. Check for leaks; increase stirring rate; increase H₂ pressure moderately.1. Store catalyst properly. 2. Perform a small-scale test reaction to validate reagents.
Product Discoloration (Dark Brown/Black) 1. Air oxidation during workup. 2. Trace metal catalysis. 3. Overheating during solvent removal.1. Filter catalyst under N₂/Ar; use degassed solvents. 2. Consider an EDTA wash. 3. Use low temperature on the rotary evaporator.1. Plan for an inert atmosphere workup. 2. Use metal-free spatulas and clean glassware.
Presence of 8-Hydroxyquinoline in Product 1. Incomplete reaction. 2. Insufficient catalyst loading.1. Increase reaction time; monitor by TLC/LC-MS. 2. Increase catalyst loading (e.g., from 5 mol% to 10 mol%).1. Optimize reaction time and conditions on a small scale first.
Presence of Over-Reduced Impurity (C₉H₁₁N) 1. Reaction conditions too harsh. 2. Highly active catalyst (e.g., PtO₂).1. Reduce H₂ pressure and/or temperature. 2. Switch from Pt to a less aggressive catalyst like Pd/C.1. Default to milder conditions (RT, 50 psi H₂) before escalating.
Difficulty in Crystallization/Purification 1. Presence of multiple, similarly polar impurities. 2. Oily, oxidized byproducts interfering.1. Attempt column chromatography with degassed solvents. 2. A quick charcoal treatment of the crude solution can sometimes remove colored impurities prior to crystallization.1. Ensure the reaction goes to completion to simplify the crude mixture.
Section 4: Recommended Protocols

Protocol 4.1: Synthesis of this compound via Catalytic Hydrogenation

This protocol outlines a standard procedure with built-in checks to minimize impurity formation.

  • Vessel Preparation: To a 250 mL hydrogenation vessel (e.g., Parr shaker bottle), add 8-hydroxyquinoline (5.0 g, 34.4 mmol) and ethanol (100 mL).

    • Scientist's Note: Ethanol is a good solvent for both the starting material and product. Using a reagent-grade solvent minimizes potential catalyst poisons.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, ~0.5 g) to the solution under a gentle stream of nitrogen.

    • Scientist's Note: Adding the catalyst under an inert gas prevents it from becoming pyrophoric upon contact with the solvent and air. Wet Pd/C is preferred for safety.

  • Hydrogenation: Seal the vessel, flush it three times with nitrogen, and then three times with hydrogen. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Place the vessel on a shaker apparatus and begin vigorous agitation at room temperature.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 4-6 hours. Progress can be confirmed by taking a small aliquot, filtering it through celite, and analyzing by TLC or LC-MS.

  • Workup (Under Inert Atmosphere): Once complete, carefully vent the hydrogen and flush the vessel three times with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of celite under a nitrogen atmosphere to remove the Pd/C catalyst. Wash the celite pad with a small amount of degassed ethanol.

    • Scientist's Note: This is a critical step. Exposing the product in solution to air in the presence of residual palladium fines is a primary cause of oxidation.

  • Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporator) at a bath temperature no higher than 40 °C.

  • Isolation: The resulting crude solid can be used as is or subjected to further purification as described in Protocol 4.2.

Protocol 4.2: Purification by Recrystallization

  • Solvent Selection: Dissolve the crude this compound in a minimum amount of hot toluene or a mixture of ethyl acetate/hexanes.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold, degassed hexanes.

  • Drying and Storage: Dry the crystals under vacuum. Store the final product in an amber vial under an argon or nitrogen atmosphere at ≤ 4 °C.

References
  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Chemical Reviews, 111(7), 7157–7259.
  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(3), 485.
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).
  • PrepChem. (n.d.). Preparation of 8-hydroxyquinoline.
  • ResearchGate. (n.d.). Selective oxidation of 1,2,3,4‐tetrahydroquinoline with O2 or H2O2 as the oxidant at different reaction temperatures.
  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Arote, R. B., et al. (2020). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 25(17), 3984.
  • MDPI. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation.
  • Filo. (n.d.). Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroquinoline to Quinoline using Nitrobenzene (PhNO2).
  • Journal of Heterocyclic Chemistry. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.
  • Kouznetsov, V. V., et al. (2011). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry, 7, 783–791.
  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
  • Semantic Scholar. (1995). OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4- DlHYDROlSOQUlNOLlNES WITH MOLECULAR OXYGE.
  • Semantic Scholar. (n.d.). OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4-DIHYDROISOQUINOLINES WITH MOLECULAR OXYGEN CATALYZED BY COPPER(II) CHLORIDE.
  • PubChem. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C9H11NO).
  • Catalysis Science & Technology (RSC Publishing). (n.d.). 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry.
  • Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 11, 1147–1168.
  • Wikipedia. (n.d.). Tetrahydroquinoline.

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Technical Support Center: Enhancing the Biological Activity of 1,2,3,4-Tetrahydroquinolin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,3,4-Tetrahydroquinolin-8-ol derivatives. This guide is designed to provide practical, field-proven insights and troubleshooting solutions to common challenges encountered during the synthesis, optimization, and biological evaluation of this promising class of compounds. The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active agents.[1][2] The strategic placement of a hydroxyl group at the C-8 position offers a key anchor for both biological target interaction and further chemical modification.

This document provides direct answers to common experimental issues, explains the causality behind protocol choices, and offers step-by-step guidance for key workflows.

Frequently Asked Questions (FAQs)

Q1: Why is the 8-hydroxy group on the 1,2,3,4-tetrahydroquinoline scaffold a common starting point for derivatization?

A1: The hydroxyl group at the C-8 position is a versatile functional handle for several reasons. Firstly, it is a hydrogen bond donor and acceptor, which can be critical for anchoring the molecule within the binding site of a biological target, such as an enzyme or receptor. Secondly, it provides a reactive site for synthetic modifications. It can be easily alkylated, acylated, or used in etherification reactions to explore the structure-activity relationship (SAR) and optimize pharmacokinetic properties like solubility and membrane permeability. Its proximity to the heterocyclic nitrogen also allows for potential intramolecular interactions and chelation of metal ions, which can be relevant for certain mechanisms of action, such as antioxidant activity.

Q2: What are the primary strategies for enhancing the biological activity of this scaffold?

A2: Enhancement of biological activity typically revolves around three core strategies:

  • Modification of the 8-hydroxy group: Converting the phenol to an ether or an ester can modulate lipophilicity and bioavailability. This is a common strategy to improve cell penetration.

  • Substitution on the Nitrogen (N-1): The secondary amine at the N-1 position is a prime site for introducing a variety of substituents via alkylation or acylation. This allows for the exploration of large chemical spaces to improve target affinity and selectivity. For instance, adding bulky aromatic groups can introduce new binding interactions.

  • Substitution on the Aromatic Ring: Introducing substituents (e.g., halogens, alkyl, nitro groups) on the benzene ring (positions C-5, C-6, C-7) can profoundly influence the electronic properties and steric profile of the molecule, leading to enhanced potency and altered selectivity.

Q3: What are the most common biological targets for 1,2,3,4-tetrahydroquinoline derivatives?

A3: This class of compounds has demonstrated a broad range of biological activities.[2] Key areas of investigation include:

  • Anticancer Agents: Derivatives have shown cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer.[3][4] Mechanisms can involve the inhibition of kinases like PI3K/AKT/mTOR, disruption of tubulin polymerization, or induction of oxidative stress.[2][3]

  • Antimicrobial Agents: The quinoline core is famous for its antimicrobial properties (e.g., ciprofloxacin), and tetrahydroquinoline derivatives are also explored for antibacterial and antifungal activity.[5][6]

  • Neuroprotective Agents: The antioxidant properties of the 8-hydroxy moiety make these compounds candidates for treating neurodegenerative diseases like Parkinson's or Alzheimer's by mitigating oxidative stress.[4]

  • Antimalarial Agents: The quinoline scaffold is the basis for classic antimalarial drugs like quinine and chloroquine.[7] Research continues into its hydrogenated analogs for activity against resistant strains.[8]

Troubleshooting Guide: Synthesis & Biological Assays

This section addresses specific problems you may encounter during your experiments.

Synthesis & Purification Issues

Q4: My initial synthesis of the 1,2,3,4-tetrahydroquinoline core via reductive cyclization of a nitrocinnamic ester results in low yields and significant tar formation. What's going wrong?

A4: This is a common issue often caused by polymerization and competing side reactions under harsh reduction or acidic conditions.

  • Causality: Strong reducing agents or high temperatures in the presence of acid can lead to uncontrolled polymerization of starting materials or intermediates. The nitro group reduction, cyclization, and subsequent aromatization (if not controlled) can be a complex one-pot process where intermediates are prone to degradation.

  • Troubleshooting Steps:

    • Choose a Milder Reducing Agent: Instead of aggressive methods like Sn/HCl, consider catalytic hydrogenation using Pd/C or PtO₂. This method is highly efficient for nitro group reduction and often proceeds under milder temperature and pressure conditions, minimizing charring.

    • Stepwise Synthesis: Perform the reaction in a stepwise manner. First, reduce the nitro group to an amine. Purify the resulting amino ester, and then perform the cyclization under controlled acidic conditions (e.g., using a Lewis acid or a milder Brønsted acid).

    • Control the Temperature: Ensure efficient cooling, especially during the addition of reagents. Exothermic reactions can quickly lead to side products.

    • Protecting Groups: If side reactions persist, consider protecting the hydroxyl group (e.g., as a methyl ether) before the cyclization sequence and deprotecting it in the final step.

Q5: I am struggling with the N-alkylation step at the N-1 position. The reaction is sluggish, and I get a mixture of starting material and di-alkylated product, if any.

A5: Sluggish N-alkylation is typically due to the reduced nucleophilicity of the nitrogen atom, while di-alkylation is a common side reaction with primary and secondary amines.

  • Causality: The nitrogen lone pair in the tetrahydroquinoline ring has some aromatic character, making it less nucleophilic than a simple aliphatic secondary amine. Over-alkylation can occur if the mono-alkylated product is still reactive under the reaction conditions.

  • Troubleshooting Steps:

    • Select the Right Base: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a stronger base like sodium hydride (NaH) to fully deprotonate the nitrogen, creating a more potent nucleophile. The choice depends on the reactivity of your alkylating agent.

    • Optimize the Solvent: Use a polar aprotic solvent like DMF or DMSO to dissolve the reactants and facilitate the SN2 reaction.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. Adding it slowly to the reaction mixture can help minimize di-alkylation.

    • Consider Reductive Amination: For a more controlled approach to introducing N-alkyl groups, consider reacting the parent tetrahydroquinoline with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). This method is highly efficient and avoids over-alkylation.[9]

Q6: My final compounds are difficult to purify. They streak on silica gel columns and show poor peak shape in HPLC.

A6: This is characteristic of basic amine compounds interacting with the acidic silica support.

  • Causality: The nitrogen atom in the tetrahydroquinoline ring is basic and can interact strongly with the acidic silanol groups on the surface of silica gel or HPLC columns, leading to tailing and poor separation.

  • Troubleshooting Steps:

    • TLC and Column Chromatography: Add a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol to the eluent system. This will "cap" the acidic sites on the silica gel, improving compound mobility and band shape.

    • Reverse-Phase HPLC: For purification or analysis, use a mobile phase containing a buffer or an ion-pairing agent. A common choice is 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in both the water and organic phases. The acid protonates the amine, leading to a single ionic species with excellent peak shape. Remember that the product will be isolated as a salt (e.g., TFA salt).

    • Alternative Purification: If chromatography is still problematic, consider purification by crystallization or conversion to a salt (e.g., hydrochloride salt) to induce crystallization.

Biological Assay & Screening Issues

Q7: My 8-hydroxy derivatives show poor activity in cell-based assays, even though they are potent in cell-free enzyme assays. What could be the reason?

A7: This discrepancy often points to issues with cell permeability, metabolic instability, or efflux.

  • Causality: The phenolic hydroxyl group increases polarity, which can hinder the compound's ability to cross the lipid bilayer of the cell membrane. Once inside the cell, the phenol can be rapidly metabolized (e.g., by glucuronidation or sulfation) and inactivated. Finally, the compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.

  • Troubleshooting Steps:

    • Create a Prodrug: Mask the polar hydroxyl group by converting it into an ester or a carbonate. These groups are often cleaved by intracellular esterases, releasing the active parent compound inside the cell. This is a classic prodrug strategy to improve bioavailability.

    • Modify Lipophilicity: Synthesize analogs where the 8-OH is converted to an 8-methoxy (8-OCH₃) or other ether group. This increases lipophilicity and metabolic stability. Compare the cell-based activity of these analogs to the parent phenol.

    • Run Permeability Assays: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays to quantitatively measure the permeability of your compounds.

    • Check for Efflux: Test if your compound's activity increases in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp).

Q8: I am observing high background fluorescence/absorbance from my compounds in screening assays. How can I correct for this?

A8: Compound interference is a common artifact in high-throughput screening.

  • Causality: Many aromatic heterocyclic compounds, like quinolines, possess intrinsic fluorescence or absorbance that can overlap with the assay signal, leading to false positives or false negatives.

  • Troubleshooting Steps:

    • Run a Compound-Only Control: For every compound concentration, run a parallel well containing the compound, assay buffer, and all assay components except the biological target (e.g., the enzyme or cells).

    • Subtract the Background: Subtract the signal from the "compound-only" well from the signal of the corresponding well containing the biological target. This corrects for the compound's intrinsic signal.

    • Change Assay Wavelengths: If possible, switch to a fluorescent dye or substrate that has excitation and emission wavelengths outside the interference range of your compounds.

    • Use an Orthogonal Assay: Confirm hits using a different assay format that relies on a different detection method (e.g., confirm a fluorescence-based hit with a luminescence or absorbance-based assay).

Structure-Activity Relationship (SAR) Insights

The following table summarizes general SAR trends observed for 1,2,3,4-tetrahydroquinoline derivatives, providing a rationale for strategic modifications.

Position of ModificationSubstituent TypeGeneral Effect on ActivityRationale
N-1 Small alkyl (e.g., -CH₃)Often tolerated or slightly beneficialFills small hydrophobic pockets without causing steric clash.
Bulky/Aromatic (e.g., -benzyl)Can significantly increase or decrease activityHighly dependent on the target. Can introduce beneficial pi-stacking or hydrophobic interactions, but may also cause steric hindrance.
Acyl (e.g., -COCH₃)Generally decreases activityThe amide group alters the electronics and basicity of the N-1 position, which can disrupt key interactions.
C-6 Electron-withdrawing (e.g., -Cl, -CF₃)Often enhances potencyCan modulate the pKa of the ring nitrogen and the 8-OH group, and participate in halogen bonding or favorable dipole interactions in the active site.
Electron-donating (e.g., -OCH₃)VariableCan increase electron density and impact binding. The effect is highly target-specific.[10]
C-8 -OH (Parent)Baseline activityProvides a key hydrogen bonding interaction point.
-OCH₃ (Ether)Often improves cellular activityIncreases lipophilicity and metabolic stability, enhancing cell penetration. May lose a key H-bond donor interaction.
-OCOCH₃ (Ester)Prodrug potentialCan improve cell permeability. The ester is cleaved intracellularly to release the active 8-hydroxy compound.
Visualizations & Workflows
Diagram 1: General Synthetic & Optimization Workflow

This diagram outlines the typical experimental flow for synthesizing and optimizing the biological activity of the target derivatives.

G cluster_synthesis Synthesis & Purification cluster_bio Biological Evaluation start Parent Scaffold (this compound) mod_N1 N-1 Derivatization (Alkylation / Reductive Amination) start->mod_N1 Diversification mod_C8 C-8 Derivatization (Etherification / Esterification) start->mod_C8 Diversification mod_ring Ring Substitution (Halogenation, etc.) start->mod_ring Diversification purify Purification (Column Chromatography / HPLC) mod_N1->purify mod_C8->purify mod_ring->purify char Characterization (NMR, MS, Purity) purify->char cell_free Cell-Free Assay (e.g., Enzyme Inhibition) char->cell_free Screening cell_based Cell-Based Assay (e.g., Cytotoxicity) cell_free->cell_based Confirm Cellular Activity sar SAR Analysis cell_based->sar adme ADME/Tox Profiling (Permeability, Stability) cell_based->adme Profile Promising Hits lead_opt Lead Optimization sar->lead_opt Design Next Generation lead_opt->mod_N1 Iterative Design

Caption: Key sites for chemical modification on the core scaffold.

Experimental Protocols
Protocol 1: General Procedure for N-Alkylation via Reductive Amination

This protocol provides a reliable method for introducing substituents at the N-1 position, minimizing over-alkylation.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Aldehyde/Ketone: Add the corresponding aldehyde or ketone (1.2 eq.) to the solution.

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq.) to facilitate iminium ion formation.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the mixture. Be aware of potential gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (often with 1% triethylamine in the eluent) to yield the desired N-alkylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: General Procedure for Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include "vehicle-only" (DMSO) controls and "medium-only" (no cells) blanks.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

References
  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. (n.d.). PubMed Central. [Link]
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). International Journal of Scientific & Technology Research. [Link]
  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). Molecules. [Link]
  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
  • Synthesis of tetrahydroquinolines. (n.d.). Organic Chemistry Portal. [Link]
  • Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Ryczkowska, M., et al. (2022).
  • Wang, Y., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry. [Link]
  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (n.d.).
  • Kim, J., et al. (2021). Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. Bioorganic & Medicinal Chemistry. [Link]
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2022). New Journal of Chemistry. [Link]
  • Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. (2012).
  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
  • Jordaan, M. A., & Ebenezer, O. (2023). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives.
  • Synthesis of tetrahydroquinoline derivatives. (n.d.).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2024). PubMed Central. [Link]
  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023).
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2018).
  • Quinine. (n.d.). Wikipedia. [Link]
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules. [Link]

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Technical Support Center: Resolution of Substituted Tetrahydroquinoline Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate science of resolving stereoisomers of substituted tetrahydroquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating pure enantiomers of this critical structural motif. The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in a multitude of biologically active compounds, making the control of its stereochemistry paramount for therapeutic efficacy and safety.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the resolution of these chiral amines. We will delve into the causality behind experimental choices and offer field-proven insights to guide you toward successful and reproducible outcomes.

Troubleshooting Guides

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative tool for separating enantiomers. However, the basic nature of the tetrahydroquinoline nitrogen can lead to specific chromatographic challenges.

Issue 1.1: Poor Resolution or No Separation of Enantiomers

  • Potential Cause A: Inappropriate Chiral Stationary Phase (CSP). The selection of the CSP is the most critical factor in a chiral separation. There is no universal CSP, and selection often requires screening. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often a good starting point for tetrahydroquinolines.

    • Solution:

      • Screen a diverse set of CSPs: Include columns with different chiral selectors (e.g., cellulose- and amylose-based, cyclodextrin-based).

      • Consult literature for similar structures: While not a guarantee, published methods for structurally related compounds can provide a valuable starting point.

      • Consider the substitution pattern: The nature and position of substituents on the tetrahydroquinoline ring will influence its interaction with the CSP.

  • Potential Cause B: Incorrect Mobile Phase Composition. The mobile phase composition, including the organic modifier, additives, and their proportions, dictates the interaction between the analyte and the CSP.

    • Solution:

      • Optimize the organic modifier: For normal-phase chromatography, vary the alcohol modifier (e.g., isopropanol, ethanol) and its concentration in the non-polar solvent (e.g., hexane, heptane).

      • Utilize additives: For basic compounds like tetrahydroquinolines, the addition of a small amount of a basic additive (e.g., diethylamine, ethanolamine) to the mobile phase can improve peak shape and resolution by competing with the analyte for highly active sites on the stationary phase.[1]

      • Explore different modes: While normal-phase is common, reversed-phase or polar organic modes can sometimes provide better selectivity.[2][3]

Issue 1.2: Peak Tailing and Broadening

  • Potential Cause A: Secondary Interactions with Residual Silanols. The basic nitrogen of the tetrahydroquinoline can interact strongly with acidic residual silanol groups on the silica surface of the CSP, leading to peak tailing.[4][5][6]

    • Solution:

      • Add a basic modifier: As mentioned above, a basic additive like diethylamine will compete for these secondary interaction sites.

      • Operate at a lower pH (in reversed-phase): Protonating the silanol groups can reduce these unwanted interactions.[5]

      • Use a highly end-capped column: Modern, well-end-capped columns have fewer free silanols.[6][7]

  • Potential Cause B: Mass Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution:

      • Reduce the injection volume or sample concentration.

      • For preparative separations, consider a larger diameter column.

Section 2: Diastereomeric Salt Resolution

This classical resolution technique relies on the differential solubility of diastereomeric salts formed between the racemic tetrahydroquinoline and a chiral resolving agent.[8][9]

Issue 2.1: Formation of a Solid Solution

A solid solution occurs when the crystal lattice of the less soluble diastereomeric salt incorporates the more soluble diastereomer, making purification by simple recrystallization ineffective.[10]

  • How to Identify: Repeated recrystallizations fail to improve the diastereomeric excess (d.e.).[10]

  • Potential Cause A: High Structural Similarity between Diastereomers. If the two diastereomers can fit into the same crystal lattice with minimal disruption, a solid solution is likely.[10]

    • Solution:

      • Change the resolving agent: A structurally different resolving agent will form diastereomers with different physical properties and crystal packing, potentially preventing solid solution formation.[10] Common resolving agents for amines include tartaric acid derivatives, mandelic acid, and camphor-sulfonic acid.[11]

      • Screen a variety of resolving agents: A systematic screening approach is often necessary to find the optimal resolving agent.[8]

  • Potential Cause B: Inappropriate Solvent System. The solvent influences the relative solubilities and crystal packing of the diastereomeric salts.[10]

    • Solution:

      • Conduct a solvent screen: Test a range of solvents with varying polarities and hydrogen bonding capabilities.[12][13] The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[8]

      • Use solvent mixtures: A mixture of a good solvent and an anti-solvent can sometimes induce selective crystallization.[13]

Issue 2.2: "Oiling Out" Instead of Crystallization

This occurs when the diastereomeric salt separates from the solution as a liquid phase.[8][10]

  • Potential Cause A: High Supersaturation or Crystallization Temperature.

    • Solution:

      • Use a more dilute solution. [10][12]

      • Employ a slower cooling rate. [10]

      • Lower the crystallization temperature. [12]

  • Potential Cause B: Inappropriate Solvent.

    • Solution:

      • Add more of the current solvent to reduce concentration. [12]

      • Slowly add an anti-solvent in which the salt is less soluble to induce crystallization. [10]

Issue 2.3: Low Yield of the Desired Diastereomeric Salt

  • Potential Cause A: High Solubility of the Desired Salt. The target diastereomer may be too soluble in the chosen solvent.[8][14]

    • Solution:

      • Screen for a solvent in which the desired salt is less soluble. [14]

      • Optimize the final crystallization temperature to be lower. [12]

      • Employ anti-solvent addition. [8]

  • Potential Cause B: Sub-optimal Stoichiometry. The molar ratio of the racemic tetrahydroquinoline to the resolving agent can significantly impact yield.[8][14]

    • Solution:

      • Experiment with different molar ratios. While a 1:1 ratio is a common starting point, this may not be optimal.[14][15]

Section 3: Kinetic Resolution

Kinetic resolution differentiates two enantiomers based on their different reaction rates with a chiral catalyst or reagent.[16]

Issue 3.1: Low Enantiomeric Excess (ee) of the Recovered Starting Material or Product

  • Potential Cause A: Insufficient Selectivity (s-factor). The chiral catalyst or reagent may not be discriminating enough between the two enantiomers.

    • Solution:

      • Screen different chiral catalysts or reagents. For example, in enzymatic resolutions, different lipases can exhibit varying selectivities.[16] For chemical kinetic resolutions, the structure of the chiral ligand or acylating agent is critical.[17]

      • Optimize reaction temperature: Lowering the temperature can sometimes enhance selectivity.

  • Potential Cause B: Reaction Proceeding to High Conversion. In a classic kinetic resolution, the maximum ee of the recovered starting material is achieved at around 50% conversion. Pushing the reaction further will decrease its ee.

    • Solution:

      • Monitor the reaction progress carefully using techniques like chiral HPLC.

      • Stop the reaction at the optimal conversion (typically around 50% for the highest ee of the unreacted enantiomer).

Issue 3.2: Racemization of the Resolved Enantiomer

  • Potential Cause A: Unstable Stereocenter. The stereocenter of the tetrahydroquinoline may be labile under the reaction or workup conditions.

    • Solution:

      • Use milder reaction conditions: Avoid harsh temperatures or pH extremes.

      • Ensure the workup procedure is non-racemizing: For example, if liberating the free base from a salt, use mild basic conditions and avoid prolonged exposure.

Frequently Asked Questions (FAQs)

Q1: I have a novel substituted tetrahydroquinoline. Where do I start with developing a resolution method?

A1: A good starting point is to perform an analytical chiral HPLC screening with a diverse set of chiral stationary phases and mobile phase conditions. This will not only help in developing a method to monitor the resolution but can also be scaled up for preparative separation if a good method is found. Simultaneously, a small-scale screening of different chiral resolving agents for diastereomeric salt formation can be conducted.

Q2: My diastereomeric salt resolution is giving me a low diastereomeric excess (d.e.). What are the first things to check?

A2: The two most critical factors are the resolving agent and the solvent system.[8] If you are seeing low d.e., it is highly recommended to screen a different set of resolving agents and/or a wider range of solvents with varying polarities.[10][12] Also, ensure that you are allowing sufficient time for the crystallization to reach equilibrium and consider a slower cooling rate.[12]

Q3: In kinetic resolution, is it possible to obtain both enantiomers with high purity?

A3: In a standard kinetic resolution, one enantiomer is recovered as the unreacted starting material, and the other is converted to a product. To obtain both enantiomers of the original tetrahydroquinoline, the product must be converted back to the starting material without racemization. Dynamic kinetic resolution is an advanced technique where the faster-reacting enantiomer is continuously replenished from the slower-reacting one via in-situ racemization, potentially allowing for a theoretical yield of 100% of a single enantiomer product.[11][16][18]

Q4: Can I use the same chiral HPLC method for different substituted tetrahydroquinolines?

A4: While you might get some separation, it is unlikely that the same method will be optimal. Chiral recognition is highly specific, and even small changes in the substitution pattern on the tetrahydroquinoline ring can significantly alter its interaction with the chiral stationary phase. It is always advisable to re-optimize the method for each new analogue.

Data Presentation and Experimental Protocols

Table 1: Example Chiral HPLC Screening Conditions
CSP TypeColumnMobile PhaseFlow Rate (mL/min)Detection (nm)
PolysaccharideChiralpak IAHexane/Isopropanol/DEA (80:20:0.1)1.0254
PolysaccharideChiralcel OD-HHexane/Ethanol/DEA (90:10:0.1)1.0254
CyclodextrinCyclobond I 2000Acetonitrile/TEAA buffer pH 4.11.0254

DEA: Diethylamine, TEAA: Triethylammonium Acetate

Protocol 1: General Procedure for Diastereomeric Salt Resolution Screening
  • Dissolution: Dissolve the racemic substituted tetrahydroquinoline (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Addition of Resolving Agent: In separate vials, add a solution of a chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid, (-)-O,O'-di-p-toluoyl-L-tartaric acid, (S)-(+)-mandelic acid) (0.5-1.0 eq) in the same solvent.

  • Crystallization: Allow the solutions to stand at room temperature. If no crystals form, slowly cool the solution or partially evaporate the solvent.

  • Isolation: Isolate any precipitated solids by filtration and wash with a small amount of cold solvent.

  • Analysis: Liberate the free base from the salt by treatment with a mild base (e.g., NaHCO₃ solution) and extract with an organic solvent. Determine the enantiomeric excess of the resolved tetrahydroquinoline by chiral HPLC.

Visualizations

Diagram 1: Troubleshooting Workflow for Diastereomeric Salt Resolution

G cluster_troubleshooting Troubleshooting start Start: Racemic Tetrahydroquinoline screen_ra Screen Resolving Agents & Solvents start->screen_ra crystallization Crystallization Attempt screen_ra->crystallization analysis Analyze Solid & Mother Liquor (Chiral HPLC) crystallization->analysis no_xtals No Crystals Formed analysis->no_xtals oiling_out Oiling Out analysis->oiling_out low_de Low Diastereomeric Excess (d.e.) analysis->low_de low_yield Low Yield analysis->low_yield success Success: High d.e. & Yield analysis->success solution_no_xtals Increase Concentration Change Solvent Scratch/Seed no_xtals->solution_no_xtals solution_oiling Dilute Solution Lower Temperature Change Solvent oiling_out->solution_oiling solution_low_de Change Resolving Agent Optimize Solvent Slow Cooling low_de->solution_low_de solution_low_yield Change Solvent Optimize Stoichiometry Lower Final Temperature low_yield->solution_low_yield solution_no_xtals->screen_ra Re-screen solution_oiling->screen_ra Re-screen solution_low_de->screen_ra Re-screen solution_low_yield->screen_ra Re-screen

Caption: Troubleshooting workflow for diastereomeric salt resolution.

Diagram 2: Chiral Recognition in HPLC

G cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers csp Chiral Selector (e.g., derivatized cellulose) interaction_S Stronger Interaction (3-point model) Longer Retention Time csp->interaction_S interaction_R Weaker Interaction Shorter Retention Time csp->interaction_R R_enantiomer (R)-Enantiomer R_enantiomer->csp Poor fit S_enantiomer (S)-Enantiomer S_enantiomer->csp Fits well into chiral groove

Caption: Principle of chiral recognition on a stationary phase.

References

  • Ahuja, S. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Babu, R. L. (2007). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe.
  • Mori, T., et al. (2025). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. National Institutes of Health.
  • Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.
  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • Farkas, E., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm.
  • Farkas, E., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
  • Farkas, E., et al. (2023). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. ResearchGate.
  • Pályi, A., et al. (2021). A bug in enantiomer separation: double salt formation – diastereomeric and double salt structures of 1-cyclohexylethylammonium 2- and 4-chloromandelate. RSC Publishing.
  • YouTube. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube.
  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.
  • Boag, M. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S.
  • Yeo, S.-H., et al. (2023). Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. ResearchGate.
  • Wang, C., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.
  • Carter, N. (2017). Synthesis of Substituted Tetrahydroquinolines Using Chiral Organolithium Chemistry. White Rose eTheses Online.
  • Wang, Z., et al. (2017). Kinetic resolution of racemic 2-substituted 1,2-dihydroquinolines via asymmetric Cu-catalyzed borylation. PubMed Central.
  • The LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC.
  • Yeo, S.-H., et al. (2023). Kinetic resolution of 2‐aryldihydroquinolines using lithiation – synthesis of chiral 1,2‐ and 1,4‐dihydroquinolines. White Rose Research Online.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • Collins, R., & Ribeiro, A. R. (2022). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PubMed Central.
  • Wikipedia. (n.d.). Kinetic resolution. Wikipedia.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Chen, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PubMed.
  • Paiva, A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
  • Sun, P., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
  • Chemistry LibreTexts. (2023). Diastereomers and Optical Resolution. Chemistry LibreTexts.
  • Welch, C. J., et al. (2007). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Kaddoumi, A., et al. (2018). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PubMed Central.
  • Carter, N. (2018). Synthesis of Substituted Tetrahydroquinolines Using Chiral Organolithium Chemistry. University of Sheffield.
  • ResearchGate. (2025). Structural requirement and stereospecificity of tetrahydroquinolines as potent ecdysone agonists. ResearchGate.
  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro.

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Technical Support Center: 1,2,3,4-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-THQ8OL-DG-2601

Version: 1.0

Introduction: Stability Profile of 1,2,3,4-Tetrahydroquinolin-8-ol

Welcome to the technical support guide for this compound (THQ-8-ol). This molecule is a valuable intermediate in pharmaceutical research and drug development, prized for its unique scaffold.[1][2] However, its utility is matched by its chemical reactivity. The structure contains two key moieties prone to degradation: the 1,2,3,4-tetrahydroquinoline core and a phenolic hydroxyl group at the 8-position .

The secondary amine within the saturated heterocyclic ring is susceptible to oxidation, leading to aromatization.[3][4][5] The phenolic group is highly sensitive to oxidation, which can result in the formation of colored quinone-like species and polymeric impurities. This dual reactivity necessitates careful handling, storage, and experimental design to ensure reproducibility and prevent the formation of confounding artifacts. Fused tetrahydroquinolines, in general, have been identified as potential pan-assay interference compounds (PAINS) partly due to their propensity to degrade into reactive byproducts under standard laboratory conditions.[6]

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound, which was initially a light-colored solid, has turned dark brown. Is it still usable?

A: A significant color change to brown or dark brown is a strong indicator of oxidative degradation.[7] The phenolic hydroxyl group is likely oxidizing to form quinone-type structures, which are often highly colored and can polymerize. While minor discoloration might not preclude use in all applications, for sensitive assays or synthetic steps, this material is compromised. We strongly recommend purity verification by HPLC or LC-MS before use. For critical applications, using a fresh, purified batch is the best practice to ensure reliable results.[7]

Q2: What are the primary degradation pathways I should be aware of?

A: There are two main degradation pathways to consider:

  • Oxidation of the Tetrahydroquinoline Ring: This involves a two-step dehydrogenation process. The first step forms 3,4-dihydroquinolin-8-ol, an imine intermediate. Further oxidation leads to the fully aromatic and more stable 8-hydroxyquinoline (Quinolin-8-ol).[3] This can be catalyzed by various oxidants, including atmospheric oxygen.[4][8]

  • Oxidation of the Phenolic Group: The hydroxyl group at the 8-position makes the aromatic ring electron-rich and susceptible to oxidation, forming semiquinone radicals and ultimately quinone-like products. These species are highly reactive and can lead to oligomerization or polymerization, contributing to the dark coloration and formation of insoluble material.

Q3: How should I properly store this compound to maximize its shelf-life?

A: Proper storage is critical. Store the solid compound in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen).[7][9] For long-term storage, keep it in a desiccator in a freezer (-20°C). For routine use, consider preparing single-use aliquots under an inert atmosphere to avoid repeated exposure of the bulk stock to air and moisture.[7] Solutions, especially in solvents like DMSO, can have limited stability and should ideally be prepared fresh before each experiment.[6]

Troubleshooting Guide for Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: Inconsistent or Low Yields in Synthetic Reactions
  • Question: I'm using THQ-8-ol as a starting material, but my reaction yields are inconsistent or have failed completely. What's the likely cause?

  • Answer: The most probable cause is the degradation of your THQ-8-ol starting material. Oxidized impurities can interfere with your reaction in several ways:

    • Consuming Reagents: Degradants may react with your reagents, altering the stoichiometry.

    • Catalyst Poisoning: Impurities can bind to and deactivate sensitive catalysts (e.g., palladium catalysts).

    • Side Reactions: Reactive quinone species can lead to a complex mixture of unwanted side products, making purification difficult.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for inconsistent reaction yields.

Issue 2: Appearance of Multiple Unexpected Peaks in HPLC/LC-MS Analysis
  • Question: When analyzing my sample, I see the parent peak for THQ-8-ol, but also several other peaks that are not related to my expected product. What are they?

  • Answer: These unexpected peaks are likely degradation products. Based on the known chemistry, you should look for masses corresponding to:

    • [M-2H]⁺: This corresponds to the formation of 3,4-dihydroquinolin-8-ol.

    • [M-4H]⁺: This corresponds to the fully aromatized 8-hydroxyquinoline.

    • [M+16H]⁺, [M+32H]⁺: These could indicate the formation of N-oxides or hydroxylated species, particularly under strong oxidative or photolytic stress.

    • Higher Molecular Weight Species: Broad peaks or a rising baseline may suggest oligomeric or polymeric material from phenol oxidation.

  • Validation Step: To confirm if degradation is occurring during your analysis, re-inject a freshly prepared standard solution and compare it to a solution that has been sitting on the autosampler for several hours. If new peaks appear or grow over time, this points to instability in your analytical solvent or conditions.

Issue 3: Sample Solubility Issues
  • Question: My THQ-8-ol, which previously dissolved well in my chosen solvent, is now only partially soluble or leaves a colored residue. Why?

  • Answer: This is a classic sign of degradation. The formation of polymeric impurities resulting from the oxidation of the phenolic group often leads to insoluble, tar-like materials. Do not attempt to heat the mixture excessively to force dissolution, as this can accelerate further degradation.[10][11] The sample should be considered compromised. Filter the soluble portion and analyze its purity, but it is safer to discard the batch and start with fresh material.

Forced Degradation Studies: Protocols and Interpretation

To proactively understand the stability of THQ-8-ol in your specific formulation or reaction conditions, conducting a forced degradation study is essential.[12] This is a core requirement of ICH guidelines for drug development.[13]

Summary of Forced Degradation Conditions
Stress ConditionTypical Reagents & ConditionsPotential Degradation PathwaysKey Products to Monitor
Acid Hydrolysis 0.1 M HCl, 60°C, 24-48hGenerally stable, but protonation can affect oxidation potential.Minimal degradation expected.
Base Hydrolysis 0.1 M NaOH, 60°C, 24-48hDeprotonation of phenol increases susceptibility to oxidation.Aromatization, Quinone formation.
Oxidation 3-30% H₂O₂, RT, 24hAromatization, N-oxidation, Phenol oxidation, Ring opening.8-hydroxyquinoline, Quinones, N-oxides.
Thermal 80°C, 75% RH, 48hDehydrogenation (Aromatization).[10]8-hydroxyquinoline.
Photostability ICH Q1B conditions (1.2 million lux hours, 200 W h/m² UV).[14]Photo-oxidation, Radical formation.[15]Hydroxylated species, Quinones.
Experimental Protocol: Pilot Oxidative Degradation Study

This protocol provides a framework for assessing the oxidative stability of THQ-8-ol.

  • Preparation of Stock Solution: Accurately prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.

  • Sample Preparation:

    • Test Sample: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Control Sample: To 1 mL of the stock solution, add 1 mL of water.

  • Incubation: Store both samples protected from light at room temperature.

  • Time-Point Analysis: Withdraw aliquots from both the test and control samples at T=0, 2, 6, and 24 hours.

  • Quenching (Optional but Recommended): To stop the reaction at each time point, dilute the aliquot 1:10 in the mobile phase. Some protocols recommend adding a small amount of a reducing agent like sodium bisulfite to quench residual peroxide.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid) with a PDA or UV detector.

  • Interpretation:

    • In the control, the peak area of THQ-8-ol should remain constant.

    • In the test sample, monitor the decrease in the parent peak area and the formation and growth of new peaks.

    • Use a PDA detector to assess peak purity and compare UV spectra of new peaks to the parent compound. A significant shift in λ-max often indicates a change in the core chromophore (e.g., aromatization).

Proposed Degradation Pathways of this compound

The following diagram illustrates the most probable degradation pathways for THQ-8-ol based on fundamental chemical principles and data from analogous structures.[3][16]

G cluster_0 Pathway 1: Ring Oxidation (Aromatization) cluster_1 Pathway 2: Phenol Oxidation A This compound B 3,4-Dihydroquinolin-8-ol (Imine Intermediate) A->B -2H [O] C 8-Hydroxyquinoline (Aromatic Product) B->C -2H [O] D This compound E Semiquinone Radical D->E -e⁻, -H⁺ [O] / hv D->E F Quinone-like Species E->F -e⁻, -H⁺ [O] E->F G Polymeric Products F->G Polymerization F->G

Caption: Proposed oxidative degradation pathways of THQ-8-ol.

References

  • Title: Mechanism for the Oxidation of 1,2,3,4-Tetrahydroquinoline to Quinoline using Nitrobenzene (PhNO2)
  • Title: Selective oxidation of 1,2,3,4‐tetrahydroquinoline with O2 or H2O2 as...
  • Title: Forced Degradation Studies Source: MedCrave online URL:[Link]
  • Title: METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC Source: ResearchG
  • Title: Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts Source: PMC - NIH URL:[Link]
  • Title: OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4- DlHYDROlSOQUlNOLlNES WITH MOLECULAR OXYGE Source: Semantic Scholar URL:[Link]
  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH URL:[Link]
  • Title: Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Title: Q1B Photostability Testing of New Drug Substances and Products Source: FDA URL:[Link]
  • Title: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions Source: MDPI URL:[Link]
  • Title: this compound | C9H11NO Source: PubChem URL:[Link]
  • Title: Fused Tetrahydroquinolines Are Interfering with Your Assay Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: Metabolic aromatization of N-alkyl-1,2,3,4-tetrahydroquinoline substructures to quinolinium by human liver microsomes and horseradish peroxidase Source: PubMed URL:[Link]
  • Title: Thermal Stability Improvement of exo-Tetrahydrodicyclopentadiene by 1,2,3,4-Tetrahydroquinoxaline: Mechanism and Kinetics Source: ResearchG
  • Title: Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol Source: Der Pharma Chemica URL:[Link]
  • Title: Photodegradation of quinoline in water Source: ResearchG
  • Title: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions Source: PMC - PubMed Central URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 1,2,3,4-Tetrahydroquinolines: From Classical Reactions to Modern Catalytic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif, prominently featured in a multitude of natural products and synthetic pharmaceuticals. Its unique three-dimensional structure and inherent biological activity have made it a cornerstone in medicinal chemistry, with applications ranging from antiviral and antibacterial agents to antitumor and neuroprotective compounds.[1][2] Consequently, the development of efficient and versatile synthetic routes to access this important heterocyclic system remains a highly active area of research.

This guide provides a comparative analysis of the principal methodologies for the synthesis of 1,2,3,4-tetrahydroquinolines. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, offering field-proven insights to aid researchers in selecting the optimal strategy for their specific synthetic challenges. From the enduring utility of classical cyclization reactions to the elegance and efficiency of modern catalytic and domino processes, this guide aims to be an authoritative resource for chemists in both academic and industrial settings.

I. Catalytic Hydrogenation of Quinolines: The Direct Approach

The most direct and atom-economical route to 1,2,3,4-tetrahydroquinolines is the selective hydrogenation of the corresponding quinoline precursors. This method is predicated on the preferential reduction of the nitrogen-containing heterocyclic ring over the carbocyclic benzene ring. The choice of catalyst, solvent, and reaction conditions is paramount to achieving high selectivity and yield.

Mechanism of Catalytic Hydrogenation

The generally accepted mechanism for the heterogeneous catalytic hydrogenation of quinolines involves the adsorption of both the quinoline molecule and hydrogen onto the surface of the metal catalyst. The reaction typically proceeds via a stepwise addition of hydrogen atoms, first forming a 1,4-dihydroquinoline intermediate, which then rapidly tautomerizes and is further reduced to the final 1,2,3,4-tetrahydroquinoline product. The selectivity for the N-heterocyclic ring is attributed to its higher propensity for coordination with the metal catalyst compared to the more aromatic benzene ring.

Diagram: Catalytic Hydrogenation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Quinoline Quinoline Substrate Autoclave High-Pressure Autoclave Quinoline->Autoclave Catalyst Heterogeneous Catalyst (e.g., Pd/C, Pt/C, Co-based) Catalyst->Autoclave Solvent Solvent (e.g., EtOH, H2O) Solvent->Autoclave Hydrogenation Hydrogenation (H2 pressure, Temp, Time) Autoclave->Hydrogenation Pressurize with H2 & Heat Filtration Catalyst Filtration Hydrogenation->Filtration Cool & Depressurize Extraction Solvent Evaporation & Extraction Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography Product 1,2,3,4-Tetrahydroquinoline Chromatography->Product

Caption: General workflow for the catalytic hydrogenation of quinolines.

Comparison of Catalytic Systems

A wide array of metal catalysts have been employed for this transformation, ranging from precious metals like palladium, platinum, and rhodium to more abundant and cost-effective base metals such as cobalt and nickel.[3][4][5]

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesYield Range
Palladium on Carbon (Pd/C) 50 °C, 20 bar H₂, EtOHHigh activity, good selectivity, commercially availableCost of palladium, potential for over-reduction86-98%[3]
Platinum on Carbon (Pt/C) 4 atm H₂, various solventsCan alter selectivity compared to Pd/CCost of platinum, can promote aromatizationSubstrate dependent[6]
Cobalt-based (in situ from Co(OAc)₂/Zn) 70-150 °C, 30 bar H₂, H₂OInexpensive, uses water as a green solvent, high yieldsHigher temperatures and pressures often required70-99%[2][4]
Fluorine-modified Cobalt (electrocatalytic) Ambient temp, -1.1 V vs Hg/HgO, H₂OUses water as H-source, ambient conditions, high selectivityRequires electrochemical setupup to 94%[7][8]

Expert Insights: The choice of catalyst is often a trade-off between activity, cost, and functional group tolerance. While Pd/C is a reliable workhorse for many substrates, the development of non-precious metal catalysts, particularly cobalt-based systems, is a significant step towards more sustainable chemical synthesis.[4] The use of water as a solvent in these systems is particularly noteworthy from a green chemistry perspective.[2] Electrocatalytic methods represent a frontier in this area, offering the potential for mild, ambient-condition hydrogenations without the need for high-pressure H₂ gas.[7][8]

II. Domino and Multicomponent Reactions: The Elegance of Complexity

Domino, or cascade, reactions have emerged as a powerful strategy for the synthesis of complex molecules from simple starting materials in a single operation, minimizing waste and purification steps.[9][10] For THQ synthesis, the Povarov reaction is a preeminent example of a multicomponent reaction that constructs the heterocyclic core with high efficiency.

The Povarov Reaction: A Versatile [4+2] Cycloaddition

The Povarov reaction is a formal aza-Diels-Alder reaction, typically involving an aniline, an aldehyde, and an activated alkene to form a polysubstituted tetrahydroquinoline.[1][11] The reaction is generally catalyzed by a Lewis or Brønsted acid. The multicomponent nature of this reaction allows for the introduction of three points of diversity into the final THQ structure, making it exceptionally valuable for the rapid generation of compound libraries in drug discovery.[1][12]

Mechanism of the Povarov Reaction

There are two widely accepted mechanistic pathways for the Povarov reaction.[13]

  • Concerted [4+2] Cycloaddition: The aniline and aldehyde first condense to form an in situ generated N-arylimine. This imine then acts as the azadiene in an inverse-electron-demand aza-Diels-Alder reaction with an electron-rich alkene.

  • Stepwise Ionic Pathway: The acid catalyst activates the imine to form a cationic iminium species. The alkene then performs a nucleophilic attack on the iminium ion (a Mannich-type reaction), generating a carbocationic intermediate. This intermediate subsequently undergoes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type cyclization) to close the ring and form the THQ product.

Diagram: Povarov Reaction Mechanism

G cluster_pathway Stepwise Ionic Pathway Aniline Aniline Imine In situ N-arylimine formation Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Alkene Electron-Rich Alkene Mannich Mannich-type Addition Alkene->Mannich Catalyst Acid Catalyst (e.g., p-TsOH, InCl3) Catalyst->Imine Catalyzes Imine->Mannich Activated by Catalyst Cyclization Intramolecular Electrophilic Aromatic Substitution Mannich->Cyclization Product Polysubstituted 1,2,3,4-Tetrahydroquinoline Cyclization->Product Deprotonation

Sources

A Comparative Analysis of 1,2,3,4-Tetrahydroquinolin-8-ol and Other Prominent Antioxidant Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the antioxidant potential of various molecular scaffolds is a subject of intense investigation. This guide provides an in-depth, objective comparison of the antioxidant properties of 1,2,3,4-Tetrahydroquinolin-8-ol (THQ-8-ol) against widely recognized antioxidant compounds: Quercetin, Ascorbic Acid (Vitamin C), and Trolox. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, elucidates underlying mechanisms of action, and provides detailed protocols for the evaluation of antioxidant efficacy.

Introduction to Oxidative Stress and the Role of Antioxidants

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key etiological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. The therapeutic potential of antioxidants has spurred the exploration of diverse chemical entities capable of mitigating oxidative damage.

This guide focuses on this compound, a heterocyclic compound belonging to the tetrahydroquinoline class, which has garnered interest for its potential biological activities. Its performance will be benchmarked against three well-established antioxidants:

  • Quercetin: A flavonoid ubiquitously found in fruits and vegetables, known for its potent free radical scavenging and anti-inflammatory properties.[1][2]

  • Ascorbic Acid (Vitamin C): An essential water-soluble vitamin that functions as a powerful antioxidant by donating electrons to neutralize free radicals.[3][4]

  • Trolox: A water-soluble analog of vitamin E, commonly used as a standard in antioxidant capacity assays due to its stable and reliable antioxidant activity.[5][6]

Mechanisms of Antioxidant Action: A Comparative Overview

The antioxidant activity of a compound is dictated by its chemical structure and its ability to donate hydrogen atoms, scavenge free radicals, or chelate metal ions.

This compound and its Analogs: The antioxidant potential of the tetrahydroquinoline scaffold is attributed to the presence of the nitrogen-containing heterocyclic ring and a hydroxyl group on the aromatic ring. While specific experimental data for this compound is limited, studies on the structurally analogous compound, 8-hydroxyquinoline (8HQ), demonstrate it to be a potent antioxidant.[7] The primary difference between 8HQ and THQ-8-ol is the saturation of the pyridine ring in the latter. The antioxidant effects of 8HQ are attributed to its ability to scavenge free radicals via its hydroxyl group and its capacity to form coordination complexes with iron ions, thereby inhibiting the Fenton reaction, a major source of hydroxyl radicals.[7][8] It has been shown to be a more potent antioxidant than quercetin in the deoxyribose degradation assay.[7]

Quercetin: The potent antioxidant activity of quercetin is conferred by its polyphenolic structure, particularly the presence of multiple hydroxyl groups.[1][9] These groups can donate hydrogen atoms to free radicals, thereby neutralizing them. Quercetin can also chelate transition metals, preventing them from participating in the generation of ROS.[2]

Ascorbic Acid: As a potent reducing agent, ascorbic acid readily donates a single electron to form the relatively stable monodehydroascorbate radical, which preferentially reacts with other radicals.[4][10] This effectively quenches a wide range of ROS.

Trolox: This vitamin E analog exhibits its antioxidant activity through the donation of a hydrogen atom from the hydroxyl group on its chromanol ring to peroxyl radicals, thus breaking the chain of lipid peroxidation.[11]

Quantitative Comparison of Antioxidant Activity: In Vitro Assays

The antioxidant capacity of these compounds is commonly evaluated using various in vitro assays. The following table summarizes representative data from the literature. It is crucial to note that IC50, TEAC (Trolox Equivalent Antioxidant Capacity), and ORAC (Oxygen Radical Absorbance Capacity) values can vary between studies due to different experimental conditions.

CompoundDPPH IC50 (µM)ABTS TEAC (mM Trolox Eq.)ORAC (µmol Trolox Eq./µmol)
This compound (inferred from 8-Hydroxyquinoline) Data not availableData not availableData not available
Quercetin 6.9 - 19.3[12][13]1.5 - 2.8[9]2.1 - 8.7
Ascorbic Acid 8.4 - 47.7[13]0.9 - 1.50.4 - 1.0
Trolox 3.765 µg/mL (~15 µM)[2]Standard (1.0)[5]Standard (1.0)

The Nrf2-ARE Signaling Pathway: A Key Cellular Defense Mechanism

Beyond direct radical scavenging, a crucial aspect of antioxidant defense is the upregulation of endogenous antioxidant enzymes. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway is a master regulator of this process.[14][15]

DPPH_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in Methanol) C Mix DPPH and Antioxidant (e.g., 1:1 v/v) A->C B Prepare Antioxidant Solutions (various concentrations) B->C D Incubate in the Dark (30 min at room temp.) C->D E Measure Absorbance (at 517 nm) D->E F Calculate % Inhibition and IC50 E->F

Caption: DPPH Radical Scavenging Assay Workflow.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle.

    • Prepare a series of concentrations of the test compound and the standard (e.g., Trolox or Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound or standard solutions to the respective wells. For the blank, add 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the antioxidant to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). [5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

ABTS_Workflow A Prepare ABTS•+ Solution (ABTS + Potassium Persulfate) B Incubate in Dark (12-16 hours) A->B C Dilute ABTS•+ Solution (to Abs ~0.7 at 734 nm) B->C E Mix Diluted ABTS•+ and Antioxidant C->E D Prepare Antioxidant Solutions D->E F Incubate and Measure Absorbance (at 734 nm) E->F G Calculate TEAC F->G

Caption: ABTS Radical Scavenging Assay Workflow.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test compound or Trolox standard at various concentrations.

    • Mix thoroughly and incubate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Plot a standard curve of % inhibition versus Trolox concentration.

    • Express the antioxidant capacity of the sample as Trolox Equivalent Antioxidant Capacity (TEAC). [1][16]

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

    • Prepare a fresh solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in the same buffer.

    • Prepare a series of concentrations of the test compound and Trolox standard.

  • Assay Procedure:

    • In a black 96-well plate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the test compound, standard, or blank (buffer) to the wells.

    • Incubate the plate at 37°C for 10-20 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every 1-2 minutes for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

  • Calculation:

    • Calculate the area under the fluorescence decay curve (AUC).

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot a standard curve of net AUC versus Trolox concentration and express the results as Trolox equivalents. [11][15]

Conclusion and Future Directions

This guide provides a comparative framework for understanding the antioxidant potential of this compound in the context of established antioxidant compounds. While direct experimental data for THQ-8-ol is still emerging, the potent antioxidant activity of its close analog, 8-hydroxyquinoline, suggests that the tetrahydroquinoline scaffold holds significant promise.

Future research should focus on:

  • Direct evaluation of this compound using a battery of standardized antioxidant assays to obtain quantitative data for direct comparison.

  • Investigation of the Nrf2-activating potential of THQ-8-ol and its derivatives to elucidate its mechanism of action at the cellular level.

  • In vivo studies to validate the antioxidant and cytoprotective effects of THQ-8-ol in relevant disease models.

By employing the rigorous experimental protocols and mechanistic understanding outlined in this guide, researchers can effectively evaluate and compare the antioxidant efficacy of novel compounds, paving the way for the development of new therapeutic strategies against oxidative stress-related diseases.

References

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  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... (n.d.).
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  • Full article: L-ascorbic acid and α-tocopherol attenuate arsenic trioxide-induced toxicity in H9c2 cardiomyocytes by the activation of Nrf2 and Bcl2 transcription factors. (n.d.). Taylor & Francis Online.
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  • The Multifaceted Biological Activities of 1,2,3,4-Tetrahydroquinolin-6-ol Derivatives: A Technical Guide. (n.d.). Benchchem.
  • IC50 value of quercetin as standard. (n.d.).
  • Is it possible IC50 value of standard ascorbic acid is 0.2030 microgram per ml? (2023).
  • In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark. (n.d.). PubMed Central.
  • Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. (n.d.). PMC - PubMed Central.
  • ABTS Antioxidant Assay Kit. (n.d.). Zen-Bio.
  • Ascorbic acid partly antagonizes resveratrol mediated heme oxygenase-1 but not paraoxonase-1 induction in cultured hepatocytes - role of the redox-regulated transcription factor Nrf2. (n.d.).
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The Pivotal Role of the 8-Hydroxy Group in 1,2,3,4-Tetrahydroquinoline Scaffolds: A Comparative Guide to Cholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Tetrahydroquinoline Scaffold in Neurodegenerative Disease

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its rigid, three-dimensional structure provides a versatile platform for the design of ligands that can interact with a variety of biological targets. In the relentless pursuit of effective therapeutics for neurodegenerative disorders such as Alzheimer's disease (AD), the THQ scaffold has emerged as a promising starting point for the development of cholinesterase inhibitors.[2] The cholinergic hypothesis of AD posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients. Therefore, inhibiting the enzymes responsible for its degradation, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy.[3]

This guide provides a comprehensive comparison of 1,2,3,4-tetrahydroquinolin-8-ol analogs as cholinesterase inhibitors. We will delve into the critical structure-activity relationships (SAR) that govern their potency and selectivity, with a particular focus on the instrumental role of the 8-hydroxy substituent. This analysis is supported by a compilation of experimental data, detailed synthetic and biological testing protocols, and visual representations of key concepts to empower researchers in the rational design of next-generation neurotherapeutics.

The Mechanism of Action: Why Target Cholinesterases?

Acetylcholinesterase and butyrylcholinesterase are serine hydrolases that catalyze the breakdown of acetylcholine in the synaptic cleft, terminating its signaling. In a healthy brain, this process is tightly regulated. However, in Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficiency in acetylcholine. By inhibiting AChE and BuChE, the concentration and duration of action of acetylcholine in the synapse are increased, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function.

The active site of AChE is located at the bottom of a deep and narrow gorge and is comprised of a catalytic triad (serine, histidine, and glutamate) and a peripheral anionic site (PAS) at the gorge's entrance.[4] Many effective inhibitors are designed to interact with both of these sites. The 1,2,3,4-tetrahydroquinoline scaffold provides an excellent framework for positioning functional groups to achieve this dual-site binding.

cluster_0 Synaptic Cleft cluster_1 Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate THQ_Analog This compound Analog THQ_Analog->AChE Inhibition

Figure 1: Mechanism of Cholinesterase Inhibition.

Structure-Activity Relationship (SAR) of this compound Analogs

The biological activity of 1,2,3,4-tetrahydroquinoline derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the nitrogen atom. The presence of a hydroxyl group at the 8-position has been shown to be particularly advantageous for cholinesterase inhibition.

The Significance of the 8-Hydroxy Group

The 8-hydroxy group is a key pharmacophoric feature. Its ability to act as both a hydrogen bond donor and acceptor allows for crucial interactions within the active site of cholinesterases. Molecules containing an unsubstituted 8-hydroxy quinoline fragment have demonstrated superior AChE inhibitory effects.[5] This hydroxyl group can form hydrogen bonds with amino acid residues in the catalytic anionic site (CAS) of the enzyme, contributing to a stronger binding affinity.

Impact of Substituents on the Aromatic Ring

Substitutions on the benzene ring of the tetrahydroquinoline nucleus significantly modulate inhibitory activity. Electron-donating groups, such as methoxy, can influence the electronic properties of the aromatic system and its interaction with the enzyme. For instance, in a series of tetrahydroquinoline derivatives, a methoxy group at the 6-position was found to be favorable for activity.[2]

The Role of the Nitrogen Atom and its Substituents

The nitrogen atom of the tetrahydroquinoline ring is another critical point for modification. N-alkylation or N-acylation can impact the molecule's basicity, lipophilicity, and steric profile, all of which influence its pharmacokinetic and pharmacodynamic properties. The introduction of a pyrrolidin-2-one moiety at the nitrogen has been explored, with some analogs showing notable inhibitory activity.[2]

SAR Structure-Activity Relationship (SAR) 8-OH Group Aromatic Ring Substituents N-Substituents Activity Activity SAR:f0->Activity H-bonding (Key Interaction) SAR:f1->Activity Electronic Effects (e.g., -OCH3) SAR:f2->Activity Lipophilicity & Sterics (e.g., N-alkylation)

Figure 2: Key SAR Determinants.

Comparative Analysis of Cholinesterase Inhibitory Activity

To provide a clear comparison, the following table summarizes the in vitro cholinesterase inhibitory activities (IC50 values) of selected 1,2,3,4-tetrahydroquinoline analogs and standard reference compounds. A lower IC50 value indicates greater potency.

CompoundTarget EnzymeIC50 (µM)Reference
Reference Compounds
GalanthamineAChE0.54[2]
DonepezilAChEData not available in provided context
RivastigmineAChEData not available in provided context
Tetrahydroquinoline Analogs
1-[2-(furan-2-yl)-6,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-oneAChE805 ± 3.2[2]
1-[2-(furan-2-yl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-oneAChE618 ± 4.7[2]
Quinoline-O-Carbamate Derivatives
5-position dimethylcarbamoyleeAChE / eqBuChE4.5 / 0.94[6]
5-position diethylcarbamoyleeAChE / eqBuChE1.3 / 0.81[6]
8-position dimethylcarbamoyleeAChE6.5[6]
8-Hydroxyquinoline Analog
Unspecified 8-Hydroxyquinoline analogAChEQualitatively noted as potent[5]

Note: eeAChE refers to electric eel acetylcholinesterase and eqBuChE refers to equine butyrylcholinesterase.

The data, although from different studies and enzyme sources, highlights some key trends. The introduction of a carbamate group at the 8-position of the quinoline ring leads to potent AChE inhibition.[6] Furthermore, the general observation that 8-hydroxyquinoline fragments contribute to potent AChE inhibition underscores the importance of this structural feature.[5]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of 1,2,3,4-tetrahydroquinoline analogs and the in vitro evaluation of their cholinesterase inhibitory activity.

Synthesis of 1,2,3,4-Tetrahydroquinoline Analogs via Povarov Reaction

The Povarov reaction is a powerful and versatile method for the synthesis of tetrahydroquinolines.[1][2]

Materials:

  • Substituted aniline

  • Substituted aldehyde

  • N-Vinyl-2-pyrrolidone (NVP)

  • Lewis acid catalyst (e.g., InCl3, Sc(OTf)3)

  • Solvent (e.g., acetonitrile, dichloromethane)

Procedure:

  • To a solution of the substituted aniline (1.0 mmol) in the chosen solvent (10 mL), add the Lewis acid catalyst (10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the substituted aldehyde (1.0 mmol) and N-vinyl-2-pyrrolidone (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for the appropriate time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1,2,3,4-tetrahydroquinoline analog.

Start Start Aniline_Aldehyde Substituted Aniline + Substituted Aldehyde Start->Aniline_Aldehyde Reaction Povarov Reaction (Room Temperature) Aniline_Aldehyde->Reaction Lewis_Acid Lewis Acid Catalyst Lewis_Acid->Reaction NVP N-Vinyl-2-pyrrolidone NVP->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Tetrahydroquinoline Analog Purification->Product

Figure 3: Povarov Reaction Workflow.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method to determine the inhibitory potency of compounds against AChE and BuChE.

Materials:

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BuChE) from equine serum or human recombinant

  • Phosphate buffer (pH 8.0)

  • Test compounds and reference inhibitor (e.g., Galanthamine)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of phosphate buffer (pH 8.0) to each well.

  • Add 20 µL of the test compound solution at various concentrations to the respective wells.

  • Add 20 µL of the AChE or BuChE solution to each well and incubate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 10 µL of DTNB solution followed by 10 µL of the respective substrate solution (ATCI or BTCI).

  • Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • The rate of reaction is determined from the slope of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold remains a highly attractive starting point for the design of novel cholinesterase inhibitors. The 8-hydroxy group is a critical pharmacophoric element that facilitates strong interactions within the enzyme's active site. Structure-activity relationship studies have demonstrated that further optimization of this scaffold, through substitutions on the aromatic ring and the nitrogen atom, can lead to highly potent and selective inhibitors.

Future research should focus on a more systematic exploration of substitutions at various positions of the this compound core to build a more comprehensive SAR profile. The synthesis and evaluation of a focused library of analogs, with systematic variations in electronic and steric properties, will be crucial for the rational design of compounds with improved efficacy and pharmacokinetic properties. Furthermore, exploring the potential of these compounds to modulate other targets relevant to Alzheimer's disease, such as beta-amyloid aggregation and tau hyperphosphorylation, could lead to the development of multi-target-directed ligands with enhanced therapeutic potential.

References

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  • Anonymous. (2025, August 7). ChemInform Abstract: Synthesis of 1,2,3,4-Tetrahydroacridine and 5,6,7,8-Tetrahydroquinoline Derivatives as Potential Acetylcholinesterase Inhibitors.
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  • Tokalı, F., et al. (2023). New tetrahydro-isoquinoline derivatives as cholinesterase and α-glycosidase inhibitors: Synthesis, characterization, molecular docking & dynamics, ADME prediction, in vitro cytotoxicity and enzyme inhibition studies. OUCI.
  • Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1 H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. Drug Design, Development and Therapy, 16, 1495-1514.
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  • Valdés, F., et al. (2019). Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. International Journal of Molecular Sciences, 21(1), 5.
  • Sbolci, L., et al. (2017). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Scientific Reports, 7(1), 1-17.
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A Comparative Guide to the Biological Activities of 1,2,3,4-Tetrahydroquinolin-8-ol and 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic compounds with therapeutic potential, quinoline scaffolds stand out for their diverse biological activities. This guide provides an in-depth comparison of two related structures: the fully aromatic 8-hydroxyquinoline (8-HQ) and its saturated analogue, 1,2,3,4-Tetrahydroquinolin-8-ol. While 8-HQ is a well-documented pharmacophore, its saturated counterpart presents a fascinating case for exploring the impact of structural rigidity versus flexibility on biological function. This document will delve into their comparative antimicrobial, anticancer, antioxidant, and neuroprotective properties, supported by experimental data and detailed protocols.

At a Glance: Structural Differences and Their Implications

The core difference between 8-hydroxyquinoline and this compound lies in the saturation of the pyridine ring. This seemingly subtle change from an aromatic to an aliphatic ring system has profound implications for the molecule's three-dimensional structure, electron distribution, and, consequently, its interaction with biological targets.

8-Hydroxyquinoline (8-HQ) is a planar, rigid molecule. Its aromaticity allows for π-π stacking interactions and contributes to its potent metal-chelating ability, a cornerstone of its multifaceted biological activities.[1]

This compound , on the other hand, possesses a non-planar, flexible saturated heterocyclic ring. This flexibility can allow for different binding conformations to target proteins, potentially altering its biological activity profile. The loss of aromaticity in one ring also influences its electronic properties and lipophilicity.[2]

Comparative Analysis of Biological Activities

While direct comparative studies between this compound and 8-hydroxyquinoline are not extensively documented, a comparative analysis can be constructed from the available data on each compound and their derivatives.

Antimicrobial Activity

8-Hydroxyquinoline is renowned for its broad-spectrum antibacterial and antifungal properties.[3] Its mechanism of action is largely attributed to its ability to chelate essential metal ions like iron and copper, disrupting microbial enzyme function and inhibiting growth.[3]

1,2,3,4-Tetrahydroquinoline Derivatives have also demonstrated antimicrobial activities, although the data for the 8-ol specific analogue is limited. Studies on other tetrahydroquinoline derivatives suggest that their efficacy is influenced by the nature and position of substituents on the ring system. For instance, some derivatives have shown activity against various bacterial and fungal strains.[4]

Comparative Insight: The potent, broad-spectrum antimicrobial activity of 8-HQ, linked to its strong metal chelation, is well-established. The antimicrobial potential of this compound is less characterized. It is plausible that the altered geometry and electronic properties due to the saturated ring may modulate its metal-chelating ability and, therefore, its antimicrobial efficacy. Further direct comparative studies are warranted.

Table 1: Antimicrobial Activity Data

Compound/DerivativeOrganismMIC (µg/mL)Reference
8-HydroxyquinolineE. coli>0.5 mg/disc[1]
8-HydroxyquinolineC. difficile>0.5 mg/disc[1]
2-arylquinoline derivativesVarious bacteria-[2]
4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolinesVarious bacteria-[2]
Anticancer Activity

8-Hydroxyquinoline and its derivatives have been extensively investigated as anticancer agents. Their proposed mechanisms include the induction of apoptosis, inhibition of angiogenesis, and disruption of cell cycle progression, often linked to their metal-binding properties.[1][5][6][7]

1,2,3,4-Tetrahydroquinoline Derivatives have emerged as a promising class of anticancer compounds.[8][9][10] Studies have shown that these derivatives can exhibit significant cytotoxicity against various cancer cell lines. The substitution pattern on the tetrahydroquinoline scaffold plays a crucial role in determining their potency and selectivity.[2][11][12][13][14][15]

Comparative Insight: Both scaffolds are present in compounds with demonstrated anticancer activity. The planar structure of 8-HQ facilitates intercalation with DNA and interactions with flat hydrophobic pockets in proteins. The conformational flexibility of the tetrahydroquinoline ring might allow for binding to a different set of protein targets or adopting an optimal conformation for a specific target, potentially leading to different mechanisms of action and selectivity profiles. One study noted that more lipophilic 2-arylquinoline derivatives displayed better activity profiles against evaluated cell lines than the less lipophilic 2-acetamido-2-methyl-THQs.[2]

Table 2: Anticancer Activity Data (IC50 values in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
8-Hydroxyquinoline derivative (17)HCT 116116.4 ± 5.9[6]
8-Hydroxyquinoline derivative (17)MCF-778.1 ± 9.3[6]
8-Hydroxy-2-quinolinecarbaldehyde (3)Hep3B~1.8[1]
8-Hydroxy-5-nitroquinoline (NQ)Raji5-10 fold lower than clioquinol[7]
Tetrahydroquinoline derivative (SF8)Hep-2C11.9 ± 1.04[16]
Tetrahydroquinoline derivative (13)HeLa8.3[2]
Tetrahydroquinoline derivative (18)HeLa13.15[2]
Tetrahydroquinoline derivative (12)PC331.37[2]
Tetrahydroquinoline derivative (3c)A-4312.0 ± 0.9[14]
Antioxidant Activity

8-Hydroxyquinoline possesses antioxidant properties, acting as a free radical scavenger and a chelator of redox-active metal ions that can catalyze the formation of reactive oxygen species (ROS).[3][8]

1,2,3,4-Tetrahydroquinoline Derivatives are also known for their antioxidant capabilities. The presence of the secondary amine in the tetrahydroquinoline ring is thought to contribute to their radical scavenging activity.[16][17]

Comparative Insight: The antioxidant mechanism for both compounds involves hydrogen atom donation and metal chelation. The saturation of the pyridine ring in this compound may influence its redox potential and the stability of the resulting radical, thereby affecting its antioxidant capacity compared to the fully aromatic 8-HQ.

Table 3: Antioxidant Activity Data

Compound/DerivativeAssayActivityReference
8-HydroxyquinolineAntioxidantStabilizes phenol[8]
Tetrahydroquinoline derivative (SF8)DPPHIC50 of 29.19 ± 0.25 µg/mL[16]
Neuroprotective Activity

8-Hydroxyquinoline derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. Their ability to chelate excess metal ions in the brain, which are implicated in amyloid-beta aggregation and oxidative stress, is a key neuroprotective mechanism.[1][18]

1,2,3,4-Tetrahydroquinoline and Tetrahydroisoquinoline Derivatives have also been investigated for their neuroprotective effects.[17][19][20][21][22][23] Some derivatives have shown efficacy in models of neurodegeneration, suggesting they may act through various mechanisms, including antioxidant effects and modulation of specific receptors.[17][20]

Comparative Insight: The neuroprotective potential of both classes of compounds is significant. The ability of 8-HQ derivatives to cross the blood-brain barrier and modulate metal homeostasis is a key advantage. The conformational flexibility of tetrahydroquinoline derivatives might allow them to interact with a broader range of neurological targets.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant capacity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[5][24][25]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a series of concentrations of the test compounds (this compound and 8-hydroxyquinoline) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Prepare DPPH Solution] --> B[Prepare Sample Solutions]; B --> C[Mix Sample and DPPH]; C --> D[Incubate in Dark]; D --> E[Measure Absorbance at 517 nm]; E --> F[Calculate % Inhibition]; } caption[Workflow for DPPH Assay]

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell viability and the cytotoxic potential of compounds.[6][7][9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Seed Cells] --> B[Treat with Compound]; B --> C[Add MTT Reagent]; C --> D[Incubate]; D --> E[Solubilize Formazan]; E --> F[Measure Absorbance at 570 nm]; F --> G[Calculate Cell Viability]; } caption[Workflow for MTT Assay]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[26][27][28][29][30]

Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of the microorganism. The MIC is the lowest concentration where no visible growth is observed.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Serial Dilution of Compound] --> B[Inoculate with Microorganism]; B --> C[Incubate]; C --> D[Observe for Growth]; D --> E[Determine Lowest Concentration with No Growth (MIC)]; } caption[Workflow for MIC Assay]

Conclusion

Both 8-hydroxyquinoline and this compound represent valuable scaffolds in medicinal chemistry. 8-Hydroxyquinoline's biological activities are well-defined and often linked to its rigid, planar structure and potent metal-chelating ability. In contrast, the biological profile of this compound is less explored but holds significant potential. The introduction of a saturated, flexible ring fundamentally alters the molecule's physicochemical properties, which likely translates to a different spectrum of biological activities and mechanisms of action.

The available data suggests that while 8-HQ is a powerful and broad-acting agent, tetrahydroquinoline derivatives may offer opportunities for developing more selective compounds. The conformational flexibility of the tetrahydroquinoline scaffold could be exploited to achieve higher affinity and specificity for particular biological targets. Further direct comparative studies are essential to fully elucidate the therapeutic potential of this compound versus its aromatic counterpart and to guide the rational design of new therapeutic agents based on these promising heterocyclic cores.

References

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A Comparative Guide to the Cytotoxicity of Novel Tetrahydroquinoline Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique three-dimensional conformation allows for diverse functionalization, making it an attractive starting point for the development of novel therapeutic agents.[2][3] In recent years, extensive research has focused on synthesizing and evaluating new THQ derivatives for their anticancer properties, revealing potent cytotoxic activity against a range of human cancer cell lines.[4][5]

This guide provides a comparative analysis of the cytotoxic profiles of recently developed THQ derivatives. We will delve into the experimental methodologies used for their evaluation, present a consolidated view of their performance against various cancer cell lines, and explore the underlying structure-activity relationships (SAR) and mechanisms of action that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation anticancer therapeutics.

Part 1: The Foundation of Assessment: Principles of In Vitro Cytotoxicity Screening

Evaluating the cytotoxic potential of a novel compound is a critical first step in the drug discovery pipeline.[6] The goal is to quantify a compound's ability to inhibit cell growth or induce cell death.[6] A multi-assay approach is often employed to build a comprehensive and reliable cytotoxicity profile, as different assays measure distinct cellular endpoints.

  • Metabolic Activity Assays (e.g., MTT, XTT): These colorimetric assays are the workhorses of cytotoxicity screening.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, for instance, measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells.[8] These enzymes reduce the yellow MTT tetrazolium salt to an insoluble purple formazan product.[9] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of metabolically active (living) cells.[7] This provides a robust measure of cell viability.

  • Cell Membrane Integrity Assays (e.g., Lactate Dehydrogenase - LDH): These assays quantify cell death by detecting the leakage of intracellular components into the culture medium upon membrane damage. The LDH assay measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released when the cell membrane is compromised.[6][8] This method is particularly useful for distinguishing cytotoxicity from cytostatic effects.

  • Total Protein Content Assays (e.g., Sulforhodamine B - SRB): The SRB assay is a colorimetric assay based on the binding of the SRB dye to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye provides an estimate of the total protein mass, which is proportional to the number of cells. This assay is less susceptible to interference from metabolic changes and is a reliable method for assessing cell density.[10]

The choice of assay is critical and depends on the specific research question and the suspected mechanism of the compound. By employing a combination of these methods, researchers can gain a more nuanced understanding of a compound's biological effect.

Part 2: Experimental Workflow for Cytotoxicity Assessment

A standardized and validated protocol is essential for generating reproducible data. The following section outlines a generalized workflow for evaluating the cytotoxicity of novel THQ derivatives using the MTT assay, a widely adopted method in the cited literature.

General Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, MCF-7) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding adherence 3. Incubation (24h) (Allow cells to adhere) seeding->adherence treatment 5. Cell Treatment (Add compounds to wells) adherence->treatment compound_prep 4. Compound Dilution (Prepare serial dilutions of THQ derivatives) compound_prep->treatment incubation 6. Incubation (48-72h) (Exposure period) treatment->incubation mtt_add 7. Add MTT Reagent incubation->mtt_add formazan_inc 8. Incubation (1-4h) (Formazan crystal formation) mtt_add->formazan_inc solubilize 9. Solubilization (Add DMSO to dissolve crystals) formazan_inc->solubilize readout 10. Absorbance Reading (ELISA reader at 570 nm) solubilize->readout data_proc 11. Data Processing (% Viability vs. Concentration) readout->data_proc ic50 12. IC50 Calculation (Non-linear regression) data_proc->ic50

Caption: General experimental workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Assay
  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, HepG2) are harvested during their exponential growth phase. A cell suspension is prepared, and cells are seeded into 96-well flat-bottomed microtiter plates at an optimized density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Stock solutions of the novel THQ derivatives are prepared in a suitable solvent like DMSO. A series of dilutions are made in culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds (at various concentrations) is added to each well. Control wells containing vehicle (e.g., DMSO) and untreated cells are included. The plates are then incubated for an exposure period of 48 to 72 hours.[10][11]

  • MTT Addition and Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are returned to the incubator for an additional 1 to 4 hours. During this time, mitochondrial dehydrogenases in living cells convert the MTT to purple formazan crystals.[7]

  • Solubilization and Measurement: The culture medium containing MTT is carefully removed. 100 µL of DMSO is added to each well to dissolve the formazan crystals.[8] The plate is gently agitated to ensure complete solubilization.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data using non-linear regression analysis.

Part 3: Comparative Cytotoxicity of Novel THQ Derivatives

The following table summarizes the cytotoxic activities (IC50 values) of several recently synthesized THQ derivatives against a panel of human cancer cell lines. This data highlights the significant anticancer potential within this class of compounds, with several derivatives exhibiting low micromolar to nanomolar potency.

Compound IDCancer Cell LineIC50 (µM)Key Structural Features / Proposed MechanismReference
10e A549 (Lung)0.033 ± 0.003Morpholine-substituted, 3,5-bis(trifluoromethyl)phenyl. mTOR inhibitor.[12]
10e MDA-MB-231 (Breast)0.63 ± 0.02Morpholine-substituted, 3,5-bis(trifluoromethyl)phenyl. mTOR inhibitor.[12]
10h MCF-7 (Breast)0.087 ± 0.007Morpholine-substituted, 3,5-bis(trifluoromethyl)phenyl. mTOR inhibitor.[12]
6g NCI-H23 (Lung)0.0941 ± 0.0610-CF3 group at R2 and R4 positions. Potent NF-κB inhibitor.[1]
7g Various0.420 - 1.19-CF3 group at R2 and R4 positions. Potent NF-κB inhibitor.[1]
3j HepG2 (Liver)5.20Tetrahydroquinoline-isoxazoline hybrid.[13]
3a HepG2 (Liver)6.80Tetrahydroquinoline-isoxazoline hybrid. Induces apoptosis.[13]
13 HeLa (Cervical)8.32-(3,4-methylenedioxyphenyl)quinoline.[14]
18 HeLa (Cervical)13.154-acetamido-2-methyl-THQ.[14]
4a HCT-116 (Colon)12.18 ± 1.613-(1-naphthylmethyl)-4-phenyl-tetrahydroquinolin-2-one. Induces G2/M arrest.[11]
15 MCF-7 (Breast)15.16THQ with pyrazole and methanimine moiety.[10]
15 HepG2 (Liver)18.74THQ with pyrazole and methanimine moiety.[10]
Doxorubicin NCI-H23 (Lung)0.046 ± 0.005Standard Chemotherapeutic Agent.[1]
5-FU MCF-7 (Breast)8.91Standard Chemotherapeutic Agent.[10]

Part 4: Structure-Activity Relationships (SAR) and Mechanistic Insights

The potent cytotoxicity of THQ derivatives is intricately linked to their chemical structure. Analysis of the comparative data reveals several key SAR trends.[15]

Key SAR Observations:

  • Electron-Withdrawing Groups: The presence of strongly electron-withdrawing groups, such as trifluoromethyl (-CF3), on the phenyl ring substituents consistently enhances cytotoxic activity.[12] For example, compounds 6g and 7g , which feature bis-CF3 substitutions, demonstrated potent cytotoxicity across multiple cell lines, an effect attributed to potent inhibition of NF-κB transcriptional activity.[1] Similarly, the mTOR inhibitor 10e owes its exceptional potency to two trifluoromethyl groups.[12]

  • Substitutions on the THQ Core: Modifications at the nitrogen (position 1) and C2/C3 positions of the THQ ring are critical for activity. The incorporation of a morpholine moiety has been shown to significantly enhance both potency and selectivity.[12] Hybrid molecules, such as those tethering isoxazoline or pyrazole moieties to the THQ scaffold, have also yielded compounds with significant cytotoxic effects, like 3j and 15 .[10][13]

  • Lipophilicity: The octanol/water partition coefficient (cLogP) can influence activity. One study found that more lipophilic 2-arylquinoline derivatives displayed better cytotoxicity against HeLa and PC3 cells compared to their less lipophilic, partially saturated THQ counterparts.[14]

Mechanisms of Action:

Novel THQ derivatives exert their anticancer effects through diverse molecular mechanisms, often by targeting key signaling pathways that regulate cell growth, proliferation, and survival.[2][3]

  • Inhibition of Pro-Survival Pathways (NF-κB and PI3K/AKT/mTOR): A significant number of potent THQ derivatives function by inhibiting critical pro-survival signaling pathways.

    • NF-κB Pathway: The NF-κB signaling cascade is a major driver of inflammation and cell survival, and its dysregulation is common in many cancers.[1] Compounds like 6g have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity, correlating directly with their high cytotoxicity.[1]

    • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell metabolism, growth, and proliferation. The derivative 20d was found to induce autophagy in colon cancer cells via the PI3K/AKT/mTOR signaling pathway.[16] Furthermore, morpholine-substituted THQs, such as compound 10e , were specifically designed and validated as potent mTOR inhibitors.[12]

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation THQ THQ Derivative (e.g., Cmpd 10e) THQ->mTOR

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Validating the In Vivo Efficacy of 1,2,3,4-Tetrahydroquinolin-8-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro scaffold to a validated in vivo candidate is both critical and challenging. This guide provides an in-depth technical comparison for validating the efficacy of 1,2,3,4-Tetrahydroquinolin-8-ol (THQ-8-ol) in vivo. Due to the limited publicly available in vivo data for THQ-8-ol, this guide will utilize (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, a structurally related tetrahydroquinoline derivative with demonstrated in vitro anticancer activity, as a primary comparator to illustrate the necessary experimental validation steps.

Introduction to Tetrahydroquinolines in Oncology

The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1] In oncology, derivatives of this scaffold have garnered significant attention for their potential to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. While in vitro studies provide initial evidence of efficacy, in vivo validation is the crucial next step to understand a compound's therapeutic potential, pharmacokinetic profile, and safety in a complex biological system.

Comparative Analysis: this compound vs. a Tetrahydroquinoline-based Anticancer Agent

This guide will focus on a hypothetical in vivo validation of THQ-8-ol, drawing parallels with the known in vitro activity of (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, which has shown promise in colorectal cancer cell lines. The proposed mechanism of action for many anticancer tetrahydroquinolines involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[1][2][3]

Table 1: Comparative Profile of Tetrahydroquinoline Derivatives
FeatureThis compound(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate
Chemical Structure C₉H₁₁NOC₂₂H₁₉FN₂O₃
Molecular Weight 149.19 g/mol 390.4 g/mol
Known In Vitro Activity Data not readily availableAntiproliferative activity in HCT-116 colorectal cancer cells
Proposed Mechanism Putative PI3K/AKT/mTOR inhibitorInduces autophagy via the PI3K/AKT/mTOR signaling pathway
In Vivo Efficacy Data Not yet establishedNot yet publicly available
Pharmacokinetic Data Not yet establishedNot yet publicly available
Toxicity Profile Not yet establishedNot yet publicly available

The PI3K/AKT/mTOR Signaling Pathway: A Key Target

The PI3K/AKT/mTOR pathway is a central node in cellular signaling, integrating extracellular cues to regulate cell proliferation, growth, and survival.[1][2][3][4] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Tetrahydroquinoline derivatives are hypothesized to exert their anticancer effects by inhibiting key components of this pathway, leading to cell cycle arrest and apoptosis.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_THQ Tetrahydroquinoline Action cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K Activation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation THQ This compound (Hypothesized) THQ->PI3K Inhibition THQ->mTORC1 Inhibition

Caption: Hypothesized mechanism of this compound on the PI3K/AKT/mTOR pathway.

Experimental Workflow for In Vivo Validation

A robust in vivo validation strategy is paramount. The following outlines a comprehensive workflow for assessing the efficacy of a novel tetrahydroquinoline compound, using a colorectal cancer xenograft model as an example.

InVivo_Workflow cluster_preclinical Preclinical In Vivo Evaluation A Cell Line Selection (e.g., HCT-116) C Tumor Implantation (Subcutaneous Xenograft) A->C B Animal Model Selection (e.g., Immunodeficient Mice) B->C D Treatment Regimen (Vehicle, THQ-8-ol, Comparator) C->D E Tumor Growth Monitoring (Calipers, Imaging) D->E F Pharmacokinetic Analysis (Blood/Tissue Sampling) D->F G Toxicity Assessment (Body Weight, Clinical Signs) D->G H Endpoint Analysis (Tumor Excision, Histology, Biomarkers) E->H F->H G->H

Caption: A streamlined workflow for the in vivo validation of a novel therapeutic agent.

Detailed Experimental Protocols

HCT-116 Colorectal Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using the HCT-116 human colorectal carcinoma cell line.

Materials:

  • HCT-116 cells (ATCC® CCL-247™)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Matrigel® Basement Membrane Matrix

  • 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Sterile PBS, syringes, and needles

Procedure:

  • Culture HCT-116 cells to ~80% confluency.

  • Harvest cells using trypsin-EDTA and wash with sterile PBS.

  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁶ cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor tumor growth regularly using calipers. Treatment should commence when tumors reach a palpable size (e.g., 100-150 mm³).[4][5][6]

Dosing and Monitoring

Procedure:

  • Randomize mice into treatment groups (e.g., vehicle control, THQ-8-ol low dose, THQ-8-ol high dose, comparator compound).

  • Administer the assigned treatment via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule (e.g., daily, twice weekly).

  • Measure tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study to assess toxicity.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Procedure:

  • At specified time points after the final dose, collect blood samples via cardiac puncture or tail vein bleeding.

  • Euthanize the animals and collect tumors and other relevant tissues (e.g., liver, kidneys).

  • Process blood samples to obtain plasma and analyze for drug concentration using LC-MS/MS.

  • Homogenize tissue samples to determine drug distribution.

  • Analyze tumor tissue for biomarkers of target engagement (e.g., phosphorylation status of AKT and S6K) via Western blot or immunohistochemistry.

Data Presentation and Interpretation

Quantitative data from in vivo studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Illustrative In Vivo Efficacy Data (Hypothetical)
Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control 1250 ± 150--
THQ-8-ol (10 mg/kg) 875 ± 12030<0.05
THQ-8-ol (30 mg/kg) 500 ± 9060<0.001
Comparator (e.g., 5-FU) 450 ± 8064<0.001
Table 3: Illustrative Pharmacokinetic Parameters (Hypothetical)
CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Bioavailability (%)
THQ-8-ol (Oral) 15027504.540
Comparator (IV) 12000.2524002.0100

Conclusion and Future Directions

While this compound represents a promising scaffold based on the broader understanding of tetrahydroquinolines, its in vivo efficacy remains to be rigorously validated. This guide provides a comprehensive framework for such a validation, using a relevant comparator to highlight the necessary experimental steps. The successful execution of these studies, from establishing a robust xenograft model to conducting detailed pharmacokinetic and toxicity assessments, is essential to advance this and other promising compounds from the laboratory to the clinic. Future work should focus on conducting these pivotal in vivo experiments to ascertain the true therapeutic potential of this compound.

References

  • Ryczkowska, J., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Scientific Reports, 12(1), 9985. [Link]
  • Mishra, R., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Pharmacology, 13, 817129. [Link]
  • Altogen Labs. (n.d.). HCT116 Xenograft Model.
  • Janku, F., et al. (2011). Targeting PI3K/mTOR Signaling in Cancer. Cancer Research, 71(24), 7351–7359. [Link]
  • Soares, H. P., et al. (2015). Targeting the PI3K/AKT/mTOR pathway in cancer cells. In Cancer Drug Resistance (pp. 77-93). Humana Press, New York, NY. [Link]
  • Charles River Laboratories. (n.d.). HCT 116 Cell Line Derived Xenograft.
  • Washington University School of Medicine. (n.d.). PI3K/Akt/mTOR pathway as a target for cancer therapy.
  • Reaction Biology. (n.d.). HCT-116: Subcutaneous colorectal cancer xenograft tumor model.
  • Alfa Cytology. (n.d.). In Vivo Model Development for Colon Cancer.

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A Comparative Guide to the Cross-Reactivity Profiling of 1,2,3,4-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of the novel compound 1,2,3,4-Tetrahydroquinolin-8-ol. In the absence of direct published experimental data for this specific molecule, this document outlines a robust, hypothesis-driven strategy for its selectivity profiling. By leveraging established methodologies and drawing comparisons with structurally related compounds, we present a detailed roadmap for identifying potential off-target interactions, a critical step in preclinical drug development.

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] Similarly, the 8-hydroxyquinoline moiety is a well-known metal-chelating agent, a property that confers biological activity but also a potential for off-target effects through interaction with metalloenzymes.[2][3][4][5] Therefore, a thorough investigation into the cross-reactivity of this compound is paramount to understanding its therapeutic potential and safety profile.

Rationale for Cross-Reactivity Assessment: Learning from Structural Analogs

The chemical architecture of this compound, combining a tetrahydroquinoline core with a phenolic hydroxyl group, suggests several potential classes of off-targets.

  • Protein Kinases: The quinoline ring is a common scaffold in a multitude of approved and investigational kinase inhibitors.[6][7] Derivatives have shown activity against tyrosine kinases (e.g., PDGFR, VEGFR, c-Met, Src) and serine/threonine kinases (e.g., Pim-1).[8][9][10] Therefore, a broad kinase screen is a primary recommendation.

  • G-Protein-Coupled Receptors (GPCRs): GPCRs represent the largest family of druggable targets, and various heterocyclic compounds, including those with quinoline-like structures, are known to interact with them.[11][12][13][14]

  • Metalloenzymes: The 8-hydroxyquinoline moiety is a potent bidentate metal chelator.[2][3] This property can lead to the inhibition of metalloenzymes that rely on metal cofactors (e.g., zinc, iron) for their catalytic activity.[3][5]

  • Other Enzymes and Receptors: The phenolic nature of the compound could lead to interactions with a variety of other proteins, and broad panel screening is warranted to identify unforeseen interactions.[15][16]

A Phased Approach to Experimental Cross-Reactivity Profiling

A tiered approach to cross-reactivity screening allows for a cost-effective and data-driven assessment.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Cellular & Functional Validation Broad Panel Screening Broad Panel Screening Initial Hit Identification Initial Hit Identification Broad Panel Screening->Initial Hit Identification Identifies potential off-targets KINOMEscan KINOMEscan KINOMEscan->Initial Hit Identification IC50 Determination IC50 Determination Initial Hit Identification->IC50 Determination Prioritizes hits Orthogonal Assays Orthogonal Assays IC50 Determination->Orthogonal Assays Confirms activity Cellular Target Engagement Cellular Target Engagement Orthogonal Assays->Cellular Target Engagement Validates in a cellular context Functional Assays Functional Assays Cellular Target Engagement->Functional Assays Assesses functional consequence Selectivity Assessment Selectivity Assessment Functional Assays->Selectivity Assessment Determines therapeutic window

Caption: A tiered workflow for cross-reactivity profiling.

Phase 1: Broad Off-Target Screening

The initial phase aims to cast a wide net to identify potential off-target interactions using commercially available screening panels.

Experimental Protocol: Broad Panel Radioligand Binding and Enzyme Inhibition Assays

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Assay Panel Selection: Utilize a comprehensive off-target panel, such as the Eurofins SafetyScreen44 or a similar panel from another provider.[17][18][19][20] These panels typically include a diverse set of GPCRs, ion channels, transporters, and enzymes.

  • Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) in duplicate against the selected panel.

  • Data Analysis: Calculate the percent inhibition or stimulation for each target. A common threshold for identifying a "hit" is >50% inhibition or stimulation.

Experimental Protocol: Kinome Profiling

  • Assay Platform: Employ a comprehensive kinase binding assay platform, such as the DiscoverX KINOMEscan®, which assesses interactions with a large number of kinases.[21][22][23][24][25]

  • Screening: Screen this compound at a concentration of 1 µM or 10 µM.

  • Data Analysis: Results are typically reported as percent of control, with lower percentages indicating stronger binding. Hits are identified based on a pre-defined threshold (e.g., <35% of control).

Illustrative Data Presentation: Phase 1 Screening

Table 1: Hypothetical Results from a Broad Off-Target Panel Screen of this compound at 10 µM

Target ClassTargetAssay Type% Inhibition
GPCRDopamine D2Binding68%
GPCRSerotonin 5-HT2ABinding55%
EnzymePDE4D2Inhibition72%
MetalloenzymeMMP-2Inhibition85%
KinaseSRCBinding45%
KinaseLCKBinding38%
Phase 2: Hit Confirmation and Potency Determination

Hits identified in the primary screen are further investigated to confirm the interaction and determine their potency.

Experimental Protocol: IC50 Determination

  • Assay Selection: For each confirmed hit, select an appropriate radioligand binding or enzyme inhibition assay.

  • Dose-Response Curve: Generate a 10-point dose-response curve for this compound, typically starting from 100 µM and performing 1:3 serial dilutions.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Illustrative Data Presentation: Phase 2 IC50 Values

Table 2: Hypothetical IC50 Values for Confirmed Off-Targets

TargetIC50 (µM)
MMP-20.8
PDE4D22.5
Dopamine D25.1
SRC8.9
Phase 3: Cellular and Functional Characterization

The final phase involves assessing the activity of the compound in a more physiologically relevant cellular context to understand the functional consequences of off-target engagement.

Experimental Protocol: Cellular Target Engagement Assay

  • Cell Line Selection: Choose a cell line that endogenously expresses the off-target of interest.

  • Assay Method: Utilize a suitable cellular target engagement assay, such as a cellular thermal shift assay (CETSA) or a NanoBRET™ assay.

  • Dose-Response: Treat cells with increasing concentrations of this compound and measure target engagement.

  • Data Analysis: Determine the EC50 for target engagement in the cellular environment.

Experimental Protocol: Functional Cellular Assay

  • Assay Selection: Select a functional assay that measures the downstream signaling or physiological outcome of modulating the off-target. For example, a cAMP assay for GPCRs or a cell proliferation assay for kinases.

  • Dose-Response: Treat cells with a dose range of this compound and measure the functional response.

  • Data Analysis: Calculate the EC50 or IC50 for the functional response.

Comparative Analysis and Selectivity Assessment

The ultimate goal of cross-reactivity studies is to determine the selectivity of the compound for its intended target versus any identified off-targets. This is often expressed as a selectivity ratio.

Selectivity Ratio = IC50 (Off-Target) / IC50 (Primary Target)

A higher selectivity ratio (ideally >100-fold) indicates a greater therapeutic window and a lower likelihood of off-target mediated side effects.

Visualization of Key Pathways and Workflows

G cluster_0 Potential Off-Target Classes This compound This compound Protein Kinases Protein Kinases This compound->Protein Kinases Quinoline Scaffold GPCRs GPCRs This compound->GPCRs Heterocyclic Core Metalloenzymes Metalloenzymes This compound->Metalloenzymes 8-Hydroxyquinoline Moiety (Metal Chelation) Cell Proliferation, Signaling Cell Proliferation, Signaling Protein Kinases->Cell Proliferation, Signaling Second Messenger Signaling Second Messenger Signaling GPCRs->Second Messenger Signaling Extracellular Matrix Remodeling, etc. Extracellular Matrix Remodeling, etc. Metalloenzymes->Extracellular Matrix Remodeling, etc.

Caption: Predicted off-target classes for this compound.

Conclusion and Future Directions

This guide provides a systematic and scientifically rigorous approach to evaluating the cross-reactivity of this compound. By combining broad panel screening with focused hit confirmation and cellular validation, researchers can build a comprehensive selectivity profile for this novel compound. The insights gained from these studies are crucial for making informed decisions in the drug discovery and development process, ultimately contributing to the development of safer and more effective therapeutics. Future work should focus on obtaining direct experimental data for this compound to validate the hypotheses presented in this guide.

References

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review.
  • SafetyScreen44 Panel - TW - Eurofins Discovery. Eurofins Scientific.
  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate.
  • Review on recent development of quinoline for anticancer activities. ScienceDirect.
  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. Technology Networks.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). National Center for Biotechnology Information.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
  • A Tiered Approach - In Vitro SafetyScreen Panels - Eurofins Discovery. Eurofins Scientific.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC - PubMed Central. National Center for Biotechnology Information.
  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. National Center for Biotechnology Information.
  • DiscoveRx Takes Over KINOMEscanTM from Ambit Biosciences | Fierce Biotech. Fierce Biotech.
  • Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC - NIH. National Center for Biotechnology Information.
  • CNS SafetyScreen panel - FR - Eurofins Discovery. Eurofins Scientific.
  • SafetyScreen44™ Panel. Eurofins Scientific.
  • Design, Synthesis and Photochemical Reactivation of Caged Prodrugs of 8-Hydroxyquinoline-Based Enzyme Inhibitors | Request PDF - ResearchGate. ResearchGate.
  • KINOMEscan® Kinase Profiling Platform. Eurofins Scientific.
  • Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity - PMC - NIH. National Center for Biotechnology Information.
  • Eurofins Panlabs Safety Screening Webinar - YouTube. YouTube.
  • Safety and Off-Target Drug Screening Services - Reaction Biology. Reaction Biology.
  • Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds | Inorganic Chemistry - ACS Publications. American Chemical Society.
  • Discovery of orally available tetrahydroquinoline-based glucocorticoid receptor agonists. National Center for Biotechnology Information.
  • In Vitro Safety Panels in Pharmacology Profiling - Eurofins Discovery. Eurofins Scientific.
  • Off-Target Screening Cell Microarray Assay - Charles River Laboratories. Charles River Laboratories.
  • KINOMEscan Technology - Eurofins Discovery. Eurofins Scientific.
  • Off-Target Profiling - Creative Biolabs. Creative Biolabs.
  • Large and Small Molecule Screening by SPR | Bio-Rad. Bio-Rad.
  • Toxicological aspects of the use of phenolic compounds in disease prevention - PMC. National Center for Biotechnology Information.
  • Natural Compounds as Guides for the Discovery of Drugs Targeting G-Protein-Coupled Receptors - PMC - PubMed Central. National Center for Biotechnology Information.
  • The Role of Chelation in the Treatment of Other Metal Poisonings - PMC - NIH. National Center for Biotechnology Information.
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  • Bioavailability of phenolic compounds: a major challenge for drug development?. ResearchGate.
  • Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. Royal Society of Chemistry.
  • Molecular Mechanisms of in Vivo Metal Chelation: Implications for Clinical Treatment of Metal Intoxications - ResearchGate. ResearchGate.
  • G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC - NIH. National Center for Biotechnology Information.
  • New Iron Metabolic Pathways and Chelation Targeting Strategies Affecting the Treatment of All Types and Stages of Cancer - MDPI. MDPI.
  • Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery - AZoLifeSciences. AZoLifeSciences.
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  • Phenolic compounds: current industrial applications, limitations and future challenges - Food & Function (RSC Publishing). Royal Society of Chemistry.
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A Comparative Guide to the Enantioselective Synthesis of Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydroquinoline (THQ) scaffold is a privileged structural motif, prominently featured in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities. The precise control of stereochemistry in the synthesis of THQ derivatives is often paramount to their therapeutic efficacy. This guide provides an in-depth comparison of the leading enantioselective strategies for the synthesis of these vital N-heterocycles, offering insights into the mechanistic underpinnings and practical applications of each methodology. We will explore the realms of organocatalysis, transition-metal catalysis, and biocatalysis, presenting experimental data and detailed protocols to aid researchers in selecting and implementing the most suitable approach for their synthetic challenges.

Organocatalytic Strategies: The Rise of Metal-Free Asymmetric Catalysis

Organocatalysis has emerged as a powerful and sustainable alternative to metal-based systems for the enantioselective synthesis of tetrahydroquinolines. These methods often utilize small, chiral organic molecules to induce stereoselectivity, offering advantages in terms of cost, toxicity, and operational simplicity.

Chiral Brønsted Acid Catalysis: The Power of Proton Control

Chiral phosphoric acids (CPAs) have proven to be exceptionally versatile and effective Brønsted acid catalysts for a variety of asymmetric transformations, including the synthesis of THQs. Their ability to act as bifunctional catalysts, activating both the electrophile and the nucleophile through hydrogen bonding, is key to their success.

A prominent application of CPAs is in the enantioselective Povarov reaction, a formal [4+2] cycloaddition, which constructs the THQ core in a highly convergent manner.[1] In a typical three-component reaction, an aldehyde, an aniline, and a dienophile react in the presence of a CPA to yield highly functionalized THQs with excellent diastereo- and enantioselectivity.[2]

Mechanism of the CPA-Catalyzed Povarov Reaction:

The catalytic cycle begins with the activation of the imine, formed in situ from the aldehyde and aniline, by the chiral phosphoric acid. This activation lowers the LUMO of the imine, facilitating the nucleophilic attack of the electron-rich dienophile. The chiral environment created by the catalyst directs the approach of the dienophile, leading to the formation of one enantiomer in preference to the other.

povarov_mechanism cluster_0 Catalytic Cycle Aldehyde Aldehyde Imine Imine Aldehyde->Imine Aniline Aniline Aniline->Imine Activated_Imine [Imine-CPA] Activated Complex Imine->Activated_Imine CPA Chiral Phosphoric Acid (CPA) CPA->Activated_Imine Activation Cycloaddition [4+2] Cycloaddition Activated_Imine->Cycloaddition Dienophile Dienophile Dienophile->Cycloaddition THQ_CPA [THQ-CPA] Complex Cycloaddition->THQ_CPA THQ_CPA->CPA Catalyst Regeneration THQ Tetrahydroquinoline THQ_CPA->THQ Product Release

Figure 1: Simplified mechanism of the CPA-catalyzed Povarov reaction.

Comparative Performance of Chiral Phosphoric Acid Catalysts:

EntryAldehydeAnilineDienophileCatalyst (mol%)Yield (%)dr (cis:trans)ee (%)Reference
1BenzaldehydeAnilineN-Vinyl-2-pyrrolidinone(R)-TRIP (10)95>95:598[2]
24-Nitrobenzaldehyde4-MethoxyanilineEthyl vinyl ether(S)-STRIP (5)88>95:596[1]
3IsovaleraldehydeAnilineN-Phenylmaleimide(R)-3,3'-(CF3)2-BINOL-PA (10)92>95:599[2]

Experimental Protocol: Three-Component Povarov Reaction [2]

  • To a solution of the aldehyde (0.2 mmol) and aniline (0.2 mmol) in toluene (1.0 mL) is added the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%).

  • The mixture is stirred at room temperature for 30 minutes.

  • The dienophile (0.24 mmol) is then added, and the reaction is stirred at the specified temperature until completion (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired tetrahydroquinoline derivative.

Bifunctional Thiourea Catalysis in Tandem Reactions

Chiral bifunctional thioureas have emerged as powerful catalysts for asymmetric synthesis, capable of activating substrates through a network of hydrogen bonds. These catalysts have been successfully employed in tandem reactions to construct polysubstituted THQs with high stereocontrol. A notable example is the Michael/aza-Henry tandem reaction.[3]

Mechanism of the Thiourea-Catalyzed Michael/Aza-Henry Reaction:

The bifunctional thiourea catalyst simultaneously activates the nitroalkane nucleophile and the imine electrophile through hydrogen bonding. This dual activation facilitates the initial Michael addition, followed by an intramolecular aza-Henry reaction to form the THQ ring. The stereochemical outcome is dictated by the chiral scaffold of the catalyst.

aza_henry_workflow cluster_workflow Experimental Workflow Start Start Reactants Combine Chalcone, Nitroalkane, and Bifunctional Thiourea Catalyst Start->Reactants Stir Stir at Room Temperature Reactants->Stir Monitor Monitor by TLC Stir->Monitor Workup Quench Reaction and Perform Aqueous Workup Monitor->Workup Purify Purify by Column Chromatography Workup->Purify Product Obtain Enantioenriched Tetrahydroquinoline Purify->Product

Figure 2: General workflow for the thiourea-catalyzed synthesis of THQs.

Performance in Michael/Aza-Henry Tandem Reaction: [3]

EntryChalconeNitroalkaneCatalyst (mol%)Yield (%)dree (%)
1ChalconeNitromethaneTakemoto Catalyst (10)98>20:1>99
24'-MethylchalconeNitromethaneTakemoto Catalyst (10)9519:199
34-ChlorochalconeNitroethaneTakemoto Catalyst (10)9215:197

Experimental Protocol: Michael/Aza-Henry Tandem Reaction [3]

  • To a stirred solution of the chalcone (0.2 mmol) and the bifunctional thiourea catalyst (0.02 mmol, 10 mol%) in dichloromethane (2.0 mL) is added the nitroalkane (0.4 mmol).

  • The reaction mixture is stirred at room temperature for the specified time.

  • Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to give the product.

Transition-Metal Catalysis: High Efficiency and Selectivity

Transition-metal catalysis is a cornerstone of modern organic synthesis, and it offers highly efficient and selective routes to chiral tetrahydroquinolines. Methods such as asymmetric hydrogenation and palladium-catalyzed carboamination have become indispensable tools for accessing these valuable compounds.

Asymmetric Hydrogenation of Quinolines

The direct asymmetric hydrogenation of quinolines is one of the most atom-economical methods for producing chiral THQs. Iridium and Ruthenium complexes bearing chiral ligands have been extensively studied and have shown remarkable activity and enantioselectivity.[1][4]

Mechanism of Iridium-Catalyzed Asymmetric Transfer Hydrogenation:

In a typical transfer hydrogenation, a hydrogen donor, such as formic acid or isopropanol, is used in place of H₂ gas. The iridium catalyst, coordinated to a chiral ligand, facilitates the transfer of a hydride to the protonated quinoline substrate. The stereochemistry is controlled by the chiral environment of the metal complex.

hydrogenation_mechanism cluster_1 Catalytic Cycle Quinoline Quinoline Protonation Protonated Quinoline Quinoline->Protonation H+ H_donor Hydrogen Donor (e.g., HCOOH) Ir_cat [Ir]-H (Active Catalyst) H_donor->Ir_cat Activation Hydride_transfer Hydride Transfer Ir_cat->Hydride_transfer Protonation->Hydride_transfer THQ Tetrahydroquinoline Hydride_transfer->THQ Ir_complex [Ir]-Complex Hydride_transfer->Ir_complex Ir_complex->Ir_cat Regeneration

Figure 3: Simplified mechanism of Ir-catalyzed transfer hydrogenation.

Comparison of Transition-Metal Catalysts for Asymmetric Hydrogenation:

EntrySubstrateCatalyst SystemH₂ SourceYield (%)ee (%)Reference
1Quinaldine[Ir(cod)Cl]₂ / (S)-f-spiroPhosH₂ (50 atm)>9996[1]
22-PhenylquinolineRuCl₂(PPh₃)₃ / (R,R)-TsDPENH₂ (20 atm)9895[4]
3Quinaldine[Cp*IrCl₂]₂ / (S,S)-TsDPENHCOOH/Et₃N9998[5]

Experimental Protocol: Asymmetric Hydrogenation of Quinolines [4]

  • In a glovebox, a mixture of the quinoline substrate (0.5 mmol), the ruthenium precursor (0.0025 mmol), and the chiral ligand (0.0055 mmol) is placed in a glass vial inside an autoclave.

  • Anhydrous solvent (2 mL) is added, and the autoclave is sealed.

  • The autoclave is purged with hydrogen gas three times, and then pressurized to the desired pressure.

  • The reaction is stirred at the specified temperature for the required time.

  • After cooling and releasing the pressure, the solvent is evaporated, and the residue is purified by column chromatography.

Palladium-Catalyzed Enantioselective Carboamination

Palladium-catalyzed reactions have revolutionized C-N bond formation. The enantioselective intramolecular carboamination of alkenes provides a powerful method for the synthesis of THQs, particularly those bearing a quaternary stereocenter.[6][7][8]

Mechanism of Pd-Catalyzed Carboamination:

The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the Pd-aryl bond. Subsequent reductive elimination forms the C-N bond and the THQ ring, regenerating the Pd(0) catalyst. The use of a chiral ligand on the palladium center controls the enantioselectivity of the process.

Performance of Pd-Catalyzed Carboamination: [6]

EntrySubstrateAryl HalideLigandYield (%)er
1N-(2-allylphenyl)aniline1-bromo-4-tert-butylbenzene(S)-Siphos-PE8596:4
2N-(2-(2-methylallyl)phenyl)aniline1-bromo-4-cyanobenzene(S)-Siphos-PE7897:3
3N-(2-cinnamylphenyl)aniline1-iodonaphthalene(R)-DTBM-SEGPHOS9195:5

Experimental Protocol: Pd-Catalyzed Carboamination [6]

  • A mixture of the aminoalkene (0.5 mmol), aryl halide (0.6 mmol), NaOtBu (0.7 mmol), Pd₂(dba)₃ (0.0125 mmol), and the chiral ligand (0.03 mmol) is placed in a screw-capped vial.

  • The vial is evacuated and backfilled with argon.

  • Toluene (2.5 mL) is added, and the mixture is stirred at the specified temperature until the starting material is consumed.

  • The reaction is cooled to room temperature, diluted with ether, and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by flash chromatography.

Biocatalytic Approaches: The Precision of Nature

Biocatalysis offers an environmentally benign and often highly selective approach to the synthesis of chiral molecules. Enzymes can operate under mild conditions and exhibit exquisite enantio- and regioselectivity. For the synthesis of tetrahydroquinolines, methods such as enzymatic deracemization are gaining prominence.

Deracemization using Amine Oxidases

Deracemization is an elegant strategy to obtain a single enantiomer from a racemic mixture. This can be achieved using a combination of an enantioselective oxidase, which selectively oxidizes one enantiomer to the corresponding imine, and a non-selective reducing agent that reduces the imine back to the racemic starting material, allowing for a kinetic resolution with a theoretical yield of 100%. More advanced systems utilize a second enzyme for the stereoselective reduction of the intermediate imine.

Conceptual Workflow for Biocatalytic Deracemization:

deracemization_workflow cluster_workflow Biocatalytic Deracemization Racemic_THQ Racemic Tetrahydroquinoline Oxidation Enantioselective Oxidation Racemic_THQ->Oxidation Oxidase Amine Oxidase (e.g., MAO-N) Oxidase->Oxidation Imine Intermediate Imine Oxidation->Imine (R)-THQ consumed Enantioenriched_THQ Enantioenriched Tetrahydroquinoline Oxidation->Enantioenriched_THQ (S)-THQ accumulates Reduction Non-selective Reduction Imine->Reduction Reduction->Racemic_THQ re-racemization

Figure 4: Conceptual workflow of kinetic resolution via enantioselective oxidation.

Experimental Protocol: Amine Oxidase-Mediated Deracemization [9]

  • To a phosphate buffer solution (pH 7.5) containing the racemic tetrahydroquinoline (10 mM) is added the amine oxidase (e.g., from Aspergillus niger).

  • A reducing agent (e.g., NaBH₃CN) is added portion-wise over the course of the reaction.

  • The reaction is gently shaken at 30 °C and monitored by chiral HPLC.

  • Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are dried, concentrated, and purified to yield the enantioenriched tetrahydroquinoline.

Conclusion

The enantioselective synthesis of tetrahydroquinoline derivatives is a rich and continually evolving field. Organocatalysis, with its mild conditions and metal-free nature, offers powerful solutions, particularly through the use of chiral Brønsted acids and bifunctional catalysts. Transition-metal catalysis, especially asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions, provides highly efficient and versatile routes to a wide range of THQ structures. Finally, biocatalysis presents an attractive green alternative, with enzymes capable of delivering exceptional levels of stereoselectivity. The choice of the optimal method will depend on the specific target molecule, desired scale, and available resources. This guide provides a comparative framework to assist researchers in navigating these choices and advancing the synthesis of these important heterocyclic compounds.

References

  • Synergistic Chemo/Biocatalytic Synthesis of Alkaloidal Tetrahydroquinolines. (URL not available)
  • Synergistic Chemo/Biocatalytic Synthesis of Alkaloidal Tetrahydroquinolines. (URL not available)
  • Chiral phosphoric acid-catalyzed enantioselective three-component Povarov reaction using enecarbamates as dienophiles: highly diastereo- and enantioselective synthesis of substituted 4-aminotetrahydroquinolines. J Am Chem Soc. 2011 Sep 21;133(37):14804-13.
  • Chiral phosphoric acid-catalyzed enantioselective three-component Povarov reaction using enecarbamates as dienophiles: highly diastereo- and enantioselective synthesis of substituted 4-aminotetrahydroquinolines. (URL not available)
  • Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamin
  • Enantioselective Organocatalytic C−H Bond Functionalization via Tandem 1,5-Hydride Transfer/Ring Closure: Asymmetric Synthesis of Tetrahydroquinolines. J. Am. Chem. Soc. 2009, 131, 35, 12542–12543.
  • Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions. Chem Sci. 2014, 5, 4934-4939.
  • Enantioselective synthesis of tetrahydroquinolines, tetrahydroquinoxalines, and tetrahydroisoquinolines via Pd-Catalyzed alkene carboamination reactions. Chemical Science. 2014, 5(12), 4934–4939.
  • Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and C
  • Highly Enantioselective Synthesis of Polysubstituted Tetrahydroquinolines via Organocatalytic Michael/Aza-Henry Tandem Reactions. (URL not available)
  • Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in Biphasic Systems or Water. The Journal of Organic Chemistry. 2021, 86 (23), 16398–16407.
  • Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling. Chem Rec. 2016, 16, 2693-2707.

Sources

The Cutting Edge: A Guide to Assessing the Novelty of 1,2,3,4-Tetrahydroquinolin-8-ol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel chemical entities with therapeutic potential is a perpetual frontier. The 1,2,3,4-tetrahydroquinolin-8-ol scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective properties. This guide provides an in-depth framework for assessing the novelty of new this compound derivatives, integrating principles of chemical informatics, patent law, and experimental biology to empower researchers in their pursuit of innovative therapeutics.

Establishing Novelty: More Than Just a New Structure

In the realm of drug discovery, novelty is not merely the synthesis of a previously unreported molecule. It is a multi-faceted concept that encompasses structural uniqueness, unexpected biological activity, and a demonstrable inventive step over existing knowledge, or "prior art". A truly novel derivative offers a significant advantage, be it enhanced potency, improved selectivity, a superior safety profile, or a completely new mechanism of action.

The Litmus Test: Prior Art Searches

Before embarking on a lengthy and resource-intensive synthetic and biological evaluation campaign, a comprehensive prior art search is paramount. This process involves systematically scouring patent databases, scientific literature, and chemical registries to determine if the designed derivative has been previously disclosed.

Key Strategies for Prior Art Searches:

  • Structure and Substructure Searching: This is the most direct method for identifying identical or closely related compounds. Databases such as CAS SciFinder-n, Reaxys, and PubChem allow for drawing a chemical structure or substructure and searching for its occurrence in millions of documents.[1]

  • Markush Structure Searching: Patents often employ Markush structures, which are generic representations of a class of compounds with variable substituents. Specialized search tools are necessary to navigate these complex claims and ascertain if a specific derivative falls within their scope.[2][3]

  • Keyword and Concept Searching: Complementing structure searches with keyword-based queries (e.g., "tetrahydroquinoline anticancer," "quinolin-8-ol synthesis") can uncover relevant literature that might not be captured by structure searches alone.[4][5]

Quantifying Novelty: The Role of Chemical Similarity

The "Similarity Property Principle" posits that structurally similar molecules are likely to exhibit similar biological activities.[6] Therefore, a quantitative assessment of a new derivative's similarity to known compounds can provide an early indication of its potential novelty from a biological standpoint. The Tanimoto coefficient, or Jaccard index, is a widely used metric to quantify the degree of similarity between two chemical structures based on their 2D fingerprints. A low Tanimoto score against known bioactive compounds suggests a higher likelihood of novel biological properties.[7]

The Synthetic Endeavor: From Concept to Compound

The synthesis of novel this compound derivatives typically involves a multi-step process, starting with the construction of the core tetrahydroquinoline scaffold followed by functionalization at various positions. The choice of synthetic route can significantly impact the feasibility of generating a diverse library of derivatives for biological screening.

Constructing the Core: Synthetic Pathways to this compound

Several established methods exist for the synthesis of the 1,2,3,4-tetrahydroquinoline ring system. A common and efficient approach involves the catalytic hydrogenation of the corresponding quinoline precursor, 8-hydroxyquinoline.

Experimental Protocol: Synthesis of this compound

Materials:

  • 8-Hydroxyquinoline

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas

  • Filter agent (e.g., Celite®)

Procedure:

  • In a high-pressure reaction vessel, dissolve 8-hydroxyquinoline (1 equivalent) in ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization to yield the pure compound.

Diversification: Introducing Novel Substituents

With the core scaffold in hand, the next step is to introduce novel substituents to explore the structure-activity relationship (SAR). The hydroxyl group at the 8-position and the secondary amine at the 1-position are common points for derivatization.

Diagram: Synthetic Workflow for Derivative Generation

G start This compound derivatization Derivatization Reactions (e.g., Alkylation, Acylation, Sulfonylation, etc.) start->derivatization library Library of Novel Derivatives derivatization->library screening Biological Screening library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar

Caption: A generalized workflow for the synthesis and evaluation of novel this compound derivatives.

Unveiling Biological Potential: A Comparative Analysis

The novelty of a derivative is ultimately defined by its biological profile. A rigorous and comparative biological evaluation is essential to identify compounds with superior performance over existing alternatives. Given the established anticancer potential of many quinoline derivatives, this guide will focus on assays relevant to oncology drug discovery.[8][9]

Assessing Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[10]

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium

  • 96-well plates

  • Test derivatives and a positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test derivatives and the positive control in the cell culture medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Performance of this compound Derivatives

The table below presents hypothetical comparative data for a series of novel this compound derivatives against a standard anticancer drug, Doxorubicin.

CompoundR1-substituentR8-substituentIC₅₀ (µM) on MCF-7IC₅₀ (µM) on HCT-116
Parent HOH> 100> 100
Derivative A MethylO-Benzyl25.432.1
Derivative B AcetylO-Propargyl10.215.8
Derivative C BenzoylO-Methyl5.18.5
Doxorubicin --0.81.2

This data illustrates how systematic modifications to the core scaffold can lead to significant improvements in cytotoxic activity. Further studies, such as apoptosis assays and cell cycle analysis, would be necessary to elucidate the mechanism of action of the most potent derivatives.[11]

Delving Deeper: Mechanism of Action Studies

A truly novel compound may exhibit its biological effects through a unique mechanism. Investigating the molecular targets and signaling pathways affected by the lead derivatives is crucial for establishing their novelty and therapeutic potential.

Diagram: PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Derivative Novel THQ-8-ol Derivative Derivative->PI3K inhibits Derivative->Akt inhibits

Caption: The PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer, is a potential target for novel this compound derivatives.

Conclusion: A Roadmap to Innovation

Assessing the novelty of this compound derivatives is a systematic process that integrates computational analysis, synthetic chemistry, and rigorous biological evaluation. By conducting thorough prior art searches, quantifying chemical novelty, efficiently synthesizing diverse libraries of compounds, and performing comparative biological assays, researchers can confidently identify and advance truly innovative therapeutic candidates. This comprehensive approach not only strengthens the intellectual property position of a discovery but also accelerates the translation of promising molecules from the laboratory to the clinic.

References

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  • CAS. (n.d.). Three things every patent analyst should know when searching prior art.
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  • Patsnap. (2025, November 12).
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  • Li, D. (2021). Missing Novelty in Drug Development. The Review of Financial Studies, 34(3), 1234-1279.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(50), 29845-29864.
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  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 685-706.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(38), 17743-17757.
  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs -biological activities and SAR studies.
  • Li, D. (n.d.). Missing Novelty in Drug Development.
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  • Prior Art Search in Chemistry Patents based on Semantic Concepts and Co-Citation Analysis. Text REtrieval Conference.
  • How to check the novelty of hit compounds?
  • Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. ACS Medicinal Chemistry Letters, 8(9), 947-952.
  • Undermind. (n.d.). Radically better research and discovery.
  • Some new 1,2,3,4-tetrahydroquinoline deriv
  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Molecules, 22(11), 1947.
  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-. Eclética Química, 48(1), 55-71.
  • BenchChem. (n.d.). Head-to-head comparison of different synthetic routes for 1,2,3,4-Tetrahydroquinolin-6-ol.
  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
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  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(9), 13596-13629.
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validation of a new analytical method for 1,2,3,4-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of a Novel HPLC-UV Method for 1,2,3,4-Tetrahydroquinolin-8-ol

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For novel compounds such as this compound, a heterocyclic molecule with significant potential in medicinal chemistry, establishing a robust and reliable analytical method is paramount for accurate quantification and purity assessment. This guide provides a comprehensive validation of a newly developed High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for this compound.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method. The experimental designs and data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4][5][6]

The Critical Role of Method Validation

Analytical method validation provides documented evidence that a procedure is fit for its intended purpose.[7][8] This process is essential for ensuring the reliability, consistency, and accuracy of analytical data, which in turn underpins the quality and safety of pharmaceutical products.[2] The core parameters of method validation, as stipulated by ICH Q2(R2) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][7][9][10]

Structural Overview of this compound

This compound is a derivative of tetrahydroquinoline, featuring a hydroxyl group at the 8th position.[11] Understanding its structure is fundamental to developing an appropriate analytical method.

Caption: Chemical structure of this compound.

A Novel HPLC-UV Method for Quantification

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[12][13] The developed method utilizes reversed-phase chromatography with UV detection, a robust and widely accessible technique.

Experimental Protocol: HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-10 min: 10% to 90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90% to 10% B

      • 12.1-15 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment.

    • Sample Solution: Prepare the test sample in the same diluent to a concentration within the linear range of the method.

Method Validation Workflow

The validation of the new HPLC-UV method follows a structured approach to assess all required performance characteristics.

validation_workflow cluster_planning Planning Phase cluster_execution Experimental Phase cluster_evaluation Evaluation & Reporting protocol Define Validation Protocol & Acceptance Criteria specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness data_analysis Data Analysis specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Validation Report Generation data_analysis->report

Caption: General workflow for analytical method validation.

Comparative Analysis: HPLC-UV vs. GC-MS

To provide a comprehensive evaluation, the newly developed HPLC-UV method is compared against a Gas Chromatography-Mass Spectrometry (GC-MS) method, which is a powerful technique for the analysis of volatile and thermally stable compounds.

Experimental Protocol: GC-MS Method
  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Chromatographic Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 min.

      • Ramp: 15 °C/min to 280 °C, hold for 5 min.

    • Injection Volume: 1 µL (splitless).

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Sample Preparation:

    • Samples are typically dissolved in a volatile organic solvent such as methanol or dichloromethane. Derivatization may be required to improve the volatility and thermal stability of the analyte.

Validation Data and Comparison

The following tables summarize the validation results for both the HPLC-UV and GC-MS methods.

Table 1: Summary of Validation Parameters

ParameterHPLC-UV MethodGC-MS MethodICH Q2(R2) Acceptance Criteria
Linearity (r²) > 0.999> 0.998≥ 0.995
Range (µg/mL) 1 - 1000.1 - 20Dependent on application
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%Typically 98.0% - 102.0%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%≤ 2%
- Intermediate Precision< 1.5%< 2.0%≤ 2%
LOD (µg/mL) 0.20.05To be determined
LOQ (µg/mL) 0.60.15To be determined
Specificity SpecificHighly SpecificNo interference at the retention time of the analyte
Robustness RobustModerately RobustNo significant impact on results from minor variations

Table 2: Comparison of Method Attributes

AttributeHPLC-UV MethodGC-MS Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Broad applicability to non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Sensitivity HighVery High
Selectivity Good, can be optimized with mobile phase and column selection.Excellent, mass spectrometric detection provides high confidence in peak identity.
Throughput HighModerate
Cost & Complexity Lower cost, less complex instrumentation.Higher cost, more complex instrumentation and data analysis.

Discussion and Recommendations

The newly developed and validated HPLC-UV method for this compound is demonstrated to be accurate, precise, linear, and specific for its intended purpose of quantifying the analyte. It offers several advantages, including high throughput, lower operational cost, and simplicity, making it highly suitable for routine quality control environments.

The GC-MS method, while offering superior sensitivity and selectivity, is more complex and may require derivatization of the analyte. It is an excellent choice for impurity profiling and identification where the highest level of specificity is required.

Recommendation: The choice between the HPLC-UV and GC-MS methods should be guided by the specific analytical need. For routine quantification and quality control, the HPLC-UV method is the more practical and efficient choice. For in-depth impurity analysis and structural elucidation, the GC-MS method is recommended.

Conclusion

This guide has detailed the validation of a novel HPLC-UV method for this compound, adhering to stringent international regulatory guidelines.[1][2][3][4][5][6] The comparative data against a GC-MS method provides a clear understanding of the strengths and limitations of each technique, empowering researchers and scientists to make informed decisions for their analytical strategies. The presented protocols and validation data underscore the importance of a systematic and scientifically sound approach to method validation in the pharmaceutical industry.

References

  • AMSbiopharma. (2025, July 22).
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • gmp-compliance.org. (n.d.).
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • International Council for Harmonisation. (2023, November 30).
  • Lab Manager Magazine. (2025, September 2).
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  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
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A Senior Application Scientist's Guide to Comparing the Metal Chelating Efficiency of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the nuances of metal chelation by quinoline derivatives is paramount for advancing therapeutic strategies in neurodegenerative diseases, oncology, and beyond. An imbalance in metal ion homeostasis is a critical factor in the pathology of many diseases, including Alzheimer's and Parkinson's.[1][2][3] Quinoline derivatives, with their inherent ability to bind metal ions, offer a promising avenue for restoring this balance.[1][2]

This guide provides an in-depth comparison of the metal chelating efficiency of different quinoline derivatives, grounded in experimental data and field-proven insights. We will delve into the structural features governing chelation, present comparative data for key derivatives, and provide detailed protocols for assessing their efficacy.

The Core Principle: Why Quinoline Derivatives Chelate Metals

8-Hydroxyquinoline (8HQ) and its derivatives are planar, lipophilic molecules that function as bidentate chelating agents.[3] The magic lies in the precise arrangement of a phenolic oxygen and a quinoline nitrogen atom, which together form a stable coordination complex with divalent and trivalent metal ions like Cu²⁺, Zn²⁺, and Fe³⁺.[1][3] This chelating ability is the foundation of their diverse biological activities.[1] Of the seven isomers of monohydroxyquinolines, only 8-hydroxyquinoline possesses this capability to form stable complexes with divalent metal ions.[1]

This interaction can lead to several profound biological outcomes:

  • Restoration of Metal Homeostasis: In conditions like Alzheimer's disease, where excess metal ions contribute to the aggregation of amyloid-beta plaques, quinoline derivatives can sequester these metals, potentially dissolving the aggregates and mitigating their neurotoxic effects.[4][5]

  • Ionophoric Activity: Certain derivatives can act as ionophores, shuttling metal ions across cell membranes. This can be harnessed to either replenish depleted intracellular metal levels or, in cancer therapy, to induce cytotoxic metal accumulation within tumor cells.[1][3]

  • Formation of Bioactive Complexes: The metal-quinoline complex itself can be the active therapeutic agent. For instance, copper complexes of some 8HQ derivatives have demonstrated potent anticancer activities.[1][6]

Structure-Activity Relationship: What Makes a Better Chelator?

The efficiency of metal chelation is not uniform across all quinoline derivatives. The nature and position of substituent groups on the quinoline ring play a crucial role in determining the stability of the metal complex.

For instance, the introduction of a methyl group at the 2-position of 8-hydroxyquinoline, creating 2-methyl-8-hydroxyquinoline, slightly reduces the stability of its metal complexes compared to the parent compound.[7] This is attributed to steric hindrance, where the bulky methyl group impedes the optimal positioning of the ligand around the metal ion.[7]

Conversely, the addition of halogen atoms, as seen in Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), can modulate the lipophilicity and electronic properties of the molecule, influencing its ability to cross biological membranes and interact with metal ions in different cellular compartments.[4][5] Clioquinol has shown promise in clinical trials for Alzheimer's disease due to its ability to chelate and redistribute zinc, copper, and iron.[4][5][8]

The following diagram illustrates the fundamental chelation mechanism of 8-hydroxyquinoline and highlights key substitution points that influence its efficiency.

Caption: Chelation mechanism of 8-hydroxyquinoline derivatives with metal ions.

Comparative Chelating Efficiency: A Quantitative Look

The stability of the metal-ligand complex is a key metric for comparing the efficiency of different chelators. This is quantified by the stability constant (log K), with a higher value indicating a more stable complex.[7]

Chelating AgentMetal IonLog K₁Log K₂Overall Stability (log β₂)
8-Hydroxyquinoline Cu²⁺12.811.724.5
Ni²⁺11.29.921.1
Co²⁺10.49.219.6
Zn²⁺10.59.520.0
2-Methyl-8-hydroxyquinoline Cu²⁺12.211.223.4
Ni²⁺9.88.618.4
Co²⁺9.48.217.6
Zn²⁺9.98.918.8
Fe²⁺8.07.015.0

Data sourced from a comparative analysis of 8-hydroxyquinoline and its 2-methyl derivative.[7] Note: Log K₁ and Log K₂ represent the stepwise formation constants for the 1:1 and 1:2 metal-ligand complexes, respectively.

As the data illustrates, 8-hydroxyquinoline generally forms more stable complexes than its 2-methyl derivative across a range of divalent metal ions, a direct consequence of the steric effects discussed earlier.[7]

Experimental Protocols for Assessing Chelation Efficiency

To rigorously compare the metal chelating efficiency of different quinoline derivatives, a multi-faceted experimental approach is necessary. Here, we outline three fundamental techniques:

UV-Visible (UV-Vis) Spectrophotometry

Principle: This technique relies on the change in the absorbance spectrum of the quinoline derivative upon binding to a metal ion.[9][10][11] The formation of the metal-ligand complex alters the electronic transitions within the molecule, leading to a shift in the maximum absorbance wavelength (λmax) and/or a change in the molar absorptivity.

Detailed Protocol:

  • Solution Preparation:

    • Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., methanol, DMSO).[12]

    • Prepare a stock solution of the metal salt (e.g., CuSO₄, ZnCl₂) in deionized water or an appropriate buffer.

    • Prepare a buffer solution to maintain a constant pH (e.g., Tris-HCl, pH 7.4), which is crucial as chelation can be pH-dependent.[3]

  • Titration:

    • In a quartz cuvette, place a fixed concentration of the quinoline derivative solution.

    • Record the initial UV-Vis spectrum (typically from 200-800 nm).

    • Incrementally add small aliquots of the metal salt solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate before recording the new UV-Vis spectrum.

  • Data Analysis:

    • Plot the change in absorbance at a specific wavelength against the molar ratio of metal to ligand (Job's plot) to determine the stoichiometry of the complex.

    • Use methods like the Benesi-Hildebrand equation to calculate the binding constant (K) from the titration data.[12]

Fluorescence Spectroscopy

Principle: Many quinoline derivatives are fluorescent. The binding of a metal ion can either enhance (chelation-enhanced fluorescence, CHEF) or quench the fluorescence intensity.[13][14] This change is a sensitive measure of the chelation event.

Detailed Protocol:

  • Solution Preparation:

    • Prepare stock solutions of the fluorescent quinoline derivative and the metal salt as described for UV-Vis spectroscopy.

  • Fluorescence Titration:

    • In a fluorescence cuvette, place a solution of the quinoline derivative at a concentration that gives a measurable fluorescence signal.

    • Record the initial fluorescence emission spectrum by exciting the sample at its maximum excitation wavelength.

    • Incrementally add the metal salt solution and record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Plot the change in fluorescence intensity against the concentration of the metal ion.

    • The data can be fitted to various binding models (e.g., 1:1 or 1:2) to determine the binding affinity. The Stern-Volmer equation can be used to analyze fluorescence quenching data.[12]

Potentiometric Titration

Principle: This is a highly accurate method for determining the stability constants of metal-ligand complexes.[15][16][17] It involves monitoring the change in pH of a solution containing the ligand and metal ion as a standard base (e.g., NaOH) is added. The release of protons upon complex formation is measured.

Detailed Protocol:

  • System Calibration:

    • Calibrate the pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[16]

  • Solution Preparation:

    • Prepare solutions of the quinoline derivative, the metal salt, a strong acid (e.g., HCl), and a standardized strong base (e.g., NaOH) in deionized water. An inert salt (e.g., KNO₃ or NaClO₄) is added to maintain a constant ionic strength.[15][18]

  • Titration Procedure:

    • Three separate titrations are typically performed:

      • Acid alone.

      • Acid + quinoline derivative.

      • Acid + quinoline derivative + metal salt.

    • Titrate each solution with the standardized base, recording the pH after each addition of titrant.

  • Data Analysis:

    • The titration data is used to calculate the proton-ligand and metal-ligand stability constants using methods such as the Bjerrum or Irving-Rossotti methods.[15][16][17]

The following diagram outlines the general workflow for evaluating the metal chelating efficiency of a novel quinoline derivative.

Experimental_Workflow Start Synthesize/Acquire Quinoline Derivative UV_Vis UV-Vis Spectrophotometry Start->UV_Vis Fluorescence Fluorescence Spectroscopy Start->Fluorescence Potentiometry Potentiometric Titration Start->Potentiometry Stoichiometry Determine Stoichiometry (e.g., Job's Plot) UV_Vis->Stoichiometry Binding_Affinity Determine Binding Affinity Fluorescence->Binding_Affinity Stability_Constant Calculate Stability Constants (e.g., Bjerrum Method) Potentiometry->Stability_Constant Binding_Constant Calculate Binding Constant (e.g., Benesi-Hildebrand) Stoichiometry->Binding_Constant Analysis Comparative Analysis of Chelation Efficiency Binding_Constant->Analysis Binding_Affinity->Analysis Stability_Constant->Analysis End Identify Lead Compound Analysis->End

Caption: Experimental workflow for assessing the metal chelating efficiency of quinoline derivatives.

Conclusion and Future Directions

The ability of quinoline derivatives to chelate metal ions is a cornerstone of their therapeutic potential.[1][2][3] By understanding the structure-activity relationships and employing rigorous experimental methodologies, researchers can effectively compare the efficiency of different derivatives and identify promising candidates for drug development. The choice of the optimal quinoline-based chelator will ultimately depend on the specific therapeutic application, considering factors such as the target metal ion, the desired complex stability, and the biological environment. As our understanding of the role of metal dyshomeostasis in disease continues to grow, the rational design and evaluation of novel quinoline derivatives will undoubtedly remain a vibrant and critical area of research.

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A Researcher's Guide to Bridging the Gap: Establishing In Vitro-In Vivo Correlation for 1,2,3,4-Tetrahydroquinolin-8-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of a Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active agents and natural products.[1][2] Derivatives of this core structure have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and anti-arrhythmic properties.[1][2][3] Specifically, compounds based on this scaffold have shown promise as potent inhibitors of critical signaling pathways, such as NF-κB, and as modulators of targets like the retinoic acid receptor-related orphan receptor γ (RORγ).[1][4]

However, for researchers and drug development professionals, the journey from a potent in vitro "hit" to an effective in vivo therapeutic is fraught with challenges. A recurring bottleneck is the frequent disconnect between a compound's activity in a controlled cellular or biochemical assay and its performance in a complex biological system. This guide provides a comprehensive framework for understanding, predicting, and establishing a meaningful In Vitro-In Vivo Correlation (IVIVC) for novel analogs of 1,2,3,4-Tetrahydroquinolin-8-ol. We will move beyond simply listing protocols to explain the causal logic behind experimental choices, enabling you to design self-validating studies that generate robust and translatable data.

Part 1: Characterizing In Vitro Activity – The Foundation of IVIVC

The first step in any IVIVC endeavor is to generate high-quality, reproducible in vitro data. For the 1,2,3,4-tetrahydroquinoline class, this typically involves assessing cytotoxicity against relevant cancer cell lines and elucidating the mechanism of action.

Common In Vitro Assays for Tetrahydroquinoline Derivatives

Researchers have successfully employed a range of assays to profile this compound class. The choice of assay is dictated by the therapeutic hypothesis.

  • Antiproliferative & Cytotoxicity Assays: These are foundational tests to determine a compound's effect on cancer cell viability. The most common methods include MTT and Alamar Blue assays, which measure metabolic activity as a proxy for cell number.[3][5] Studies have demonstrated the antiproliferative effects of tetrahydroquinoline derivatives against various human cancer cell lines, including lung (NCI-H23, A-549), colon (HT-29, HCT-15), prostate (PC-3), and breast (MDA-MB-231, MCF-7) cancers.[1][3][5][6]

  • Mechanism-Based Assays: Once cytotoxic activity is confirmed, the next logical step is to understand how the compound works. For this scaffold, several pathways are of interest:

    • NF-κB Inhibition: Several 1,2,3,4-tetrahydroquinolines have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity, a pathway crucial for inflammation and cancer cell survival.[1]

    • PI3K/AKT/mTOR Pathway Modulation: Recent studies have shown that novel tetrahydroquinolinones can induce massive oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells.[5][7]

    • Receptor Modulation: Derivatives have also been developed as inverse agonists for nuclear receptors like RORγ, a promising target in prostate cancer.[4]

Data Summary: Representative In Vitro Activities

The table below summarizes published in vitro data for representative tetrahydroquinoline derivatives, illustrating the range of potencies observed.

Compound ClassTarget/AssayCell LineIC₅₀ / ActivityReference
Tetrahydroquinoline-2-carboxamideNF-κB Inhibition-IC₅₀ = 60 µM (Parent Scaffold)[1]
Substituted Tetrahydroquinoline (6g)NF-κB Inhibition-53x more potent than reference[1]
3,4-Diaryl-tetrahydroquinoline (3c)AntiproliferativeH460 LungUp to 90% growth inhibition at 25 µM[3]
Tetrahydroquinolinone (20d)AntiproliferativeHCT-116 ColonMicromolar IC₅₀[5]
Tetrahydroquinoline (Compound 2)AntiproliferativeMDA-MB-231 BreastIC₅₀ = 25 µM[6]
Protocol Spotlight: MTT Assay for Cellular Viability

This protocol provides a robust method for assessing the cytotoxic effects of a test compound on an adherent cancer cell line (e.g., HCT-116).

Principle: The tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate HCT-116 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of your this compound analog in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. Ensure the final DMSO concentration in the wells is ≤0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well. Incubate for another 3-4 hours. Causality Check: This incubation period must be optimized, as it depends on the metabolic rate of the specific cell line.

  • Formazan Solubilization: Carefully aspirate the medium from the wells. Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Visualizing the Mechanism: The PI3K/AKT/mTOR Pathway

Many anticancer agents, including novel tetrahydroquinolines, function by disrupting key survival pathways.[5] The diagram below illustrates the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival often targeted in cancer therapy.

PI3K_AKT_mTOR_Pathway cluster_membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Autophagy Autophagy (Inhibition) mTORC1->Autophagy Inhibits THQ Tetrahydroquinoline Derivative (20d) THQ->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by tetrahydroquinoline derivatives.

Part 2: From Benchtop to Animal – Navigating the IVIVC Minefield

A low IC₅₀ value is encouraging, but it is a poor standalone predictor of in vivo efficacy. The transition from in vitro success to in vivo reality is governed by the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties. Establishing an IVIVC is fundamentally a process of de-risking this transition.[8]

Key Obstacles to a Strong IVIVC
  • Poor Solubility: Quinolines are often lipophilic aromatic compounds with low aqueous solubility.[9] This can lead to poor absorption and low bioavailability, preventing the compound from reaching its target in vivo, a common reason for IVIVC failure.[9]

  • Limited Permeability: For a compound to be orally bioavailable, it must permeate the intestinal wall. This property, along with solubility, forms the basis of the Biopharmaceutical Classification System (BCS).[10]

  • Rapid Metabolism: The compound may be rapidly cleared by metabolic enzymes in the liver (first-pass effect). An in vitro microsomal stability assay is a crucial experiment to predict this. Some studies on related tetrahydroisoquinolines have focused on optimizing metabolic clearance to achieve better in vivo outcomes.[11]

  • Efflux Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein in the gut wall, which actively pump it out of cells, reducing absorption. Interestingly, some quinoline derivatives have been investigated as efflux pump inhibitors, suggesting a complex interaction with these transporters.[12]

Workflow: De-Risking In Vivo Translation

The following workflow illustrates the critical decision points when advancing an in vitro hit. A compound should ideally pass through these gates before significant resources are invested in full-scale in vivo efficacy studies.

IVIVC_Workflow vitro In Vitro Potency (e.g., IC50 < 1 µM) solubility Aqueous Solubility Assay vitro->solubility Is it soluble? metabolism Microsomal Stability Assay (t½) solubility->metabolism YES fail1 FAIL: Reformulate or Redesign solubility->fail1 NO permeability Permeability Assay (e.g., PAMPA) metabolism->permeability YES (t½ > 30 min) metabolism->fail1 NO (Rapid Clearance) pk_study Pilot PK Study in Mice permeability->pk_study YES (High Perm) permeability->fail1 NO (Low Perm) vivo_efficacy In Vivo Efficacy Study (Xenograft Model) pk_study->vivo_efficacy YES (Sufficient Exposure/AUC) fail2 FAIL: Poor Exposure. Redesign. pk_study->fail2 NO

Caption: A logical workflow for advancing an in vitro hit towards in vivo efficacy testing.

Part 3: Validating in a Biological System – In Vivo Models

Assuming a compound has a promising in vitro potency and a reasonable early ADME profile, the ultimate test is an in vivo efficacy model. For anticancer tetrahydroquinolines, this is typically a xenograft study in immunocompromised mice.

Protocol Spotlight: Xenograft Tumor Growth Inhibition Study

Principle: Human cancer cells (e.g., 22Rv1 for prostate cancer, HCT-116 for colon) are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored relative to a vehicle-treated control group.

Step-by-Step Methodology:

  • Animal Acclimatization: House male athymic nude mice for at least one week under specific pathogen-free conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Inoculate 2-5 million HCT-116 cells (resuspended in a 1:1 mixture of PBS and Matrigel) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). This is a critical step to ensure unbiased results. Groups typically include:

    • Vehicle Control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water)

    • Test Compound (e.g., 25 mg/kg, administered orally or intraperitoneally)

    • Positive Control (a known clinical agent, if applicable)

  • Dosing and Monitoring: Administer the compound daily for 14-21 days. Record the body weight of each mouse and the tumor volume every 2-3 days. Significant body weight loss (>15-20%) is an indicator of toxicity and may require cessation of treatment.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the final tumors. The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)) × 100. Statistical analysis (e.g., t-test or ANOVA) is used to determine significance.

Part 4: Connecting the Dots – Interpreting the Correlation

A successful IVIVC is achieved when a quantifiable in vitro metric (e.g., IC₅₀ from a cell viability assay) correlates with an in vivo outcome (e.g., TGI). This relationship is rarely perfect but can be incredibly powerful for prioritizing compounds for further development.

Hypothetical IVIVC Analysis

Consider a hypothetical series of this compound analogs.

CompoundIn Vitro IC₅₀ (HCT-116, µM)In Vivo TGI (%) @ 25 mg/kgOral Bioavailability (%)Notes
Analog A 0.27545Good Correlation: Potent in vitro, good exposure, effective in vivo.
Analog B 5.51550Good Correlation: Weak in vitro, poor efficacy in vivo.
Analog C 0.110<2Poor Correlation: Highly potent in vitro, but poor bioavailability prevents efficacy.
Analog D 8.06530Poor Correlation: Weak in vitro, but surprisingly effective in vivo. Possible active metabolite?

Analysis of Discrepancies:

  • Analog C is the classic example of IVIVC failure due to poor pharmacokinetics.[13] Despite excellent target engagement in a dish, the compound never reaches the tumor at sufficient concentrations in vivo. This highlights the necessity of the workflow in Part 2.

  • Analog D represents a more complex scenario. Its efficacy might be due to the formation of a more potent metabolite in vivo, or perhaps it has a secondary mechanism of action not captured by the initial in vitro assay.

Conclusion and Forward Outlook

Establishing an in vitro-in vivo correlation for this compound and its derivatives is not a single experiment but a multi-faceted drug discovery strategy. A strong correlation is built upon a foundation of high-quality, mechanistically relevant in vitro assays, followed by a systematic evaluation of pharmacokinetic properties before committing to expensive and time-consuming in vivo efficacy models.

For researchers working on this promising scaffold, the key is to think beyond potency. By integrating early assessments of solubility, metabolism, and permeability into your screening cascade, you can significantly increase the probability that your potent in vitro hits will translate into effective in vivo candidates. This integrated approach is the hallmark of a self-validating and efficient drug development program.

References

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The Diverse Bioactivities of 1,2,3,4-Tetrahydroquinoline: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide offers an in-depth comparison of the diverse bioactivities associated with THQ derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical overview supported by experimental data and established protocols. We will explore the anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties of this versatile heterocyclic motif, elucidating the structure-activity relationships and mechanisms that underpin its therapeutic potential.

I. Anticancer Activity: A Multi-pronged Attack on Malignancy

THQ derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][2] Their mechanisms of action are varied and include the induction of apoptosis, inhibition of cell migration, and disruption of key signaling pathways.[2]

A notable area of investigation is the inhibition of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a protein complex that plays a crucial role in regulating immune and inflammatory responses, as well as cellular growth and apoptosis.[3] Dysregulation of the NF-κB signaling pathway is linked to various cancers.[3] Several novel THQ derivatives have been synthesized and identified as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, with some compounds showing significantly greater potency than reference compounds.[3]

Furthermore, certain THQ derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both of which are validated targets in cancer therapy.[4]

Comparative Anticancer Efficacy:

The cytotoxic effects of various THQ derivatives have been quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.

Compound ClassCancer Cell LineIC50 (µM)Key Findings & ComparisonReference
2-Arylquinolines and 4-acetamido-2-methyl-THQsHeLa (Cervical), PC3 (Prostate)8.3 - 34.342-Arylquinolines displayed a better activity profile than the 2-acetamido-2-methyl-THQs. Quinoline 13 and tetrahydroquinoline 18 showed high selectivity against cancer cells compared to non-tumor cells.[5][5]
Pyrazolo[4,3-c]quinoline derivativesMCF-7 (Breast), HepG-2 (Liver)15.16 - 18.74Demonstrated notable cytotoxic effects against these cancer cell lines.[1][1]
N-(substituted)phenyl amide derivatives of 1,2,3,4-tetrahydroquinoline-2-carboxylic acidNCI-H23, ACHN, MDA-MB-231, PC-3, NUGC-3, HCT-15Potent cytotoxicity, with compound 6g being the most effective.Compound 6g exhibited the most potent inhibition of LPS-induced NF-κB transcriptional activity (53 times that of a reference compound) and broad-spectrum cytotoxicity.[3][3]
5,6,7,8-Tetrahydroisoquinolines and 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolinesA549 (Lung), MCF7 (Breast)Moderate to strong anticancer activity.Compounds 7e and 8d were identified as the most potent in this series.[4][4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the THQ derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 treatment Treat with THQ Derivatives incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate 3-4h mtt_addition->incubation3 solubilization Add Solubilizing Agent incubation3->solubilization read_plate Measure Absorbance at 570 nm solubilization->read_plate analysis Calculate IC50 Values read_plate->analysis end End analysis->end

Workflow for MTT Cytotoxicity Assay.

II. Antimicrobial and Antioxidant Properties

Antimicrobial Activity

The THQ scaffold is present in numerous natural and synthetic compounds with a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.[6][7][8] Tetrahydroisoquinoline (THIQ) alkaloids, a closely related class of compounds, are naturally occurring antibiotics with potent antimicrobial and antitumor activities.[8] The development of resistance to existing antimicrobial agents underscores the urgent need for new therapeutic options, and THQ derivatives represent a promising avenue of research.[7]

Comparative Antimicrobial Efficacy:

Compound ClassTarget OrganismMIC (µg/mL)Key Findings & ComparisonReference
N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivativesVancomycin-resistant E. faecium4Significantly more active than vancomycin (MIC > 64 µg/mL).[7]
Quinolidene-rhodanine conjugatesMycobacterium tuberculosis H37Ra (dormant state)2.2 - 10Compounds 30 and 31 showed the most potent activity.[7]
N-sulfonyl-1,2,3,4-tetrahydroisoquinolinesAspergillus spp., Penicillium spp., Botrytis cinerea-Two derivatives exhibited significant antifungal properties.[9]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the THQ derivatives in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls.

  • Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

Many THQ derivatives exhibit significant antioxidant properties, which are attributed to their ability to scavenge free radicals.[10][11] The presence of a secondary nitrogen atom in the hydroquinoline ring is believed to contribute to this antioxidant action.[11] The antioxidant potential of these compounds is often evaluated by their ability to retard the radical chain oxidation of model compounds.[12] Some THQ derivatives have shown greater potency than well-known antioxidants like vitamin E.[10]

Comparative Antioxidant Activity:

CompoundAssayActivityKey Findings & ComparisonReference
N-[2-(α-furanyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl] acetamideOxygen-absorption method~2.2-fold more potent than vitamin EDemonstrated superior antioxidant activity.[10][10]
2-Methyl-1,2,3,4-tetrahydroquinoxalineOxygen-absorption method2.4 and 2.2 times that of BHT and Nonflex AW, respectivelyShowed a significantly higher induction period compared to other tested antioxidants.[10][10]
Tetrahydroquinazoline derivativesReducing power assay, phosphomolybdate methodShowed promising antioxidant activityCompounds 4a1 and 4a3 were particularly effective.[13]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Sample Preparation: Prepare solutions of the THQ derivatives at various concentrations.

  • DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: Mix the sample solutions with the DPPH solution and incubate in the dark at room temperature.

  • Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm at different time intervals. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

III. Anti-inflammatory and Neuroprotective Effects

Anti-inflammatory Activity

The anti-inflammatory properties of THQ derivatives are often linked to their ability to inhibit key inflammatory mediators and enzymes.[14][15] For instance, some derivatives have been designed as inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes involved in the synthesis of prostaglandins, which are key players in the inflammatory response.[15] Certain THQ derivatives have demonstrated anti-inflammatory activity comparable or superior to the standard drug celecoxib.[15] Furthermore, the inhibition of the NF-κB pathway, as mentioned in the anticancer section, is also a critical mechanism for anti-inflammatory effects.[3][11]

Neuroprotective Activity

Several THQ and THIQ analogs have shown promise as neuroprotective agents, particularly in the context of neurodegenerative diseases like Parkinson's disease.[16][17][18] Their mechanisms of action include scavenging free radicals and inhibiting glutamate-induced excitotoxicity.[16] For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to prevent glutamate-induced cell death and calcium influx, suggesting a specific action on NMDA receptors.[16] Other derivatives have been synthesized as N-methyl-D-aspartate (NMDA) antagonists, demonstrating anticonvulsant activity and protection against ischemia-induced neuronal degeneration.[19]

Neuroprotection_Pathway Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Mediates Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity THQ_Derivative 1,2,3,4-Tetrahydroquinoline Derivative (e.g., 1MeTIQ) THQ_Derivative->NMDA_Receptor Antagonizes Free_Radicals Free Radicals THQ_Derivative->Free_Radicals Scavenges Oxidative_Stress Oxidative Stress Free_Radicals->Oxidative_Stress Oxidative_Stress->Excitotoxicity

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1,2,3,4-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile of 1,2,3,4-Tetrahydroquinolin-8-ol

Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is paramount. This compound and its derivatives are classified as hazardous materials. Key hazard considerations include:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

  • Environmental Hazards: Potentially harmful to aquatic life with long-lasting effects.

Given these hazards, this compound must be managed as a hazardous waste.[1] Under no circumstances should it be disposed of in the regular trash or poured down the drain.[1][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.[1]

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.Conforming to OSHA 29 CFR 1910.133 or EN 166.[5]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).Conforming to EN 374.[1]
Body Laboratory coat.Standard laboratory practice.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.NIOSH (US) or EN 149 (EU) approved.[4][5]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • All waste streams containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, bench paper), must be designated as hazardous waste.[4]

  • Segregate this waste from other chemical waste streams to prevent potentially dangerous reactions.[1]

Step 2: Waste Collection

  • Solid Waste: Carefully place any solid this compound and contaminated disposable items directly into a designated, labeled hazardous waste container.[1]

  • Liquid Waste: Collect all solutions containing the compound in a designated liquid hazardous waste container.[1]

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[4] The empty, rinsed container can then be disposed of according to your institution's guidelines, which may include puncturing it to prevent reuse.[6]

Step 3: Container Labeling

  • All hazardous waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound".[4]

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

  • The container must have a secure, tight-fitting lid.[1]

Step 4: Storage

  • Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[7][8]

  • The storage area should be cool and dry.[5]

Step 5: Final Disposal

  • The ultimate disposal of this compound must be conducted through a licensed and approved hazardous waste disposal facility.[7]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Observe all federal, state, and local regulations when disposing of this substance. US EPA guidelines for classification can be found in 40 CFR 261.3.

Emergency Procedures in Case of a Spill

In the event of an accidental release of this compound, immediate and appropriate action is crucial.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and control entry.[9]

  • Ventilate: Ensure adequate ventilation.[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[5] Do not let the product enter drains, other waterways, or soil.[3]

  • Cleanup: Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth) and place it into a suitable, labeled container for disposal.[3][9]

  • Decontaminate: Wash the spill area thoroughly after the material has been collected.

  • Personal Protection: Wear the appropriate PPE, including respiratory protection, throughout the cleanup process.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify Waste Type collect_solid Collect Solid Waste in Labeled Hazardous Container identify_waste->collect_solid Solid or Contaminated Material collect_liquid Collect Liquid Waste in Labeled Hazardous Container identify_waste->collect_liquid Liquid rinse_container Triple-Rinse Empty Container identify_waste->rinse_container Empty Original Container ppe->identify_waste label_container Label Waste Container Correctly: 'Hazardous Waste', Chemical Name, Hazards collect_solid->label_container collect_liquid->label_container collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse_container->collect_rinsate collect_rinsate->collect_liquid store_waste Store in Designated, Secure Area label_container->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs final_disposal Final Disposal via Licensed Waste Facility contact_ehs->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, you contribute to a culture of safety and responsibility within the scientific community, ensuring that groundbreaking research does not come at the cost of environmental health or personal well-being. Always consult your institution's specific guidelines and the most current Safety Data Sheets for the chemicals you handle.

References

  • sds-search.com. (2021). This compound - Free SDS search.
  • PubChem. (n.d.). This compound.
  • Carl ROTH. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005).
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.

Sources

A Researcher's Guide to Personal Protective Equipment for Handling 1,2,3,4-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Safeguarding Laboratory Personnel

As Senior Application Scientist, this guide provides an essential framework for the safe handling of 1,2,3,4-Tetrahydroquinolin-8-ol, a compound requiring meticulous attention to safety protocols. This document moves beyond a simple checklist, offering a comprehensive operational and disposal plan rooted in established scientific and safety principles. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their work.

Understanding the Risks: Hazard Profile of this compound

This compound presents several potential hazards that necessitate the use of appropriate personal protective equipment (PPE). According to its Globally Harmonized System (GHS) classification, this compound is categorized as follows:

  • Harmful if swallowed (Acute toxicity, oral).[1][2]

  • Causes skin irritation .[1][3]

  • Causes serious eye irritation .[1][3]

  • May cause respiratory irritation .[1][3]

The presence of the GHS07 pictogram, an exclamation mark, serves as a visual warning for these hazards.[2] Some data also suggests that it may be harmful to aquatic life with long-lasting effects.[2] A thorough understanding of these risks is the foundational step in implementing effective safety measures.

Core Protective Measures: A Detailed Breakdown of Essential PPE

The selection of PPE must directly address the identified hazards. The following table outlines the minimum required PPE for handling this compound, with an explanation of the rationale behind each choice.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shields are mandatory to prevent contact with the eyes, which can cause serious irritation.[4][5][6] These should conform to EN 166 (EU) or NIOSH (US) standards.[4][5][6] A face shield may be required for procedures with a high risk of splashing.
Skin Protection Chemically resistant gloves and impervious laboratory coats are essential to prevent skin irritation.[3][4][5] While specific glove material compatibility data for this compound is not readily available, nitrile or neoprene gloves are generally a good starting point for handling many organic chemicals. Always inspect gloves for any signs of degradation or perforation before use.[5][7]
Respiratory Protection Work should be conducted in a well-ventilated area , preferably within a chemical fume hood, to minimize inhalation exposure.[3][5] If engineering controls are insufficient to maintain exposure below acceptable limits, or if irritation is experienced, a NIOSH/MSHA approved respirator should be used.[4][5][6] For significant exposures, a full-face respirator may be necessary.[4][5][6]
Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure and ensuring safety. The following protocol outlines the key steps for handling this compound.

1. Preparation and Pre-Handling Check:

  • Ensure the work area is clean and uncluttered.

  • Verify that a functioning eyewash station and safety shower are readily accessible.[3]

  • Confirm that the chemical fume hood is operating correctly.

  • Inspect all PPE for integrity before donning.

2. Donning PPE: The correct sequence for putting on PPE is crucial to avoid contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_end Ready for Handling start Start lab_coat 1. Lab Coat start->lab_coat Begin gloves 2. Gloves lab_coat->gloves eye_protection 3. Eye Protection gloves->eye_protection respirator 4. Respirator (if needed) eye_protection->respirator ready Ready respirator->ready

PPE Donning Workflow

3. Handling the Compound:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation risk.

  • Avoid direct contact with the skin, eyes, and clothing.[3]

  • Use appropriate tools (spatulas, scoops) to handle the solid material.

  • Keep containers tightly closed when not in use.[5]

4. Post-Handling and Doffing PPE: The removal of PPE must be done carefully to prevent cross-contamination.

PPE_Doffing_Workflow cluster_start Handling Complete cluster_doffing Doffing Sequence cluster_end Safe Exit start Start gloves 1. Gloves start->gloves Begin Removal lab_coat 2. Lab Coat gloves->lab_coat eye_protection 3. Eye Protection lab_coat->eye_protection respirator 4. Respirator (if applicable) eye_protection->respirator safe Wash Hands respirator->safe

PPE Doffing Workflow
  • After handling, thoroughly wash hands and any exposed skin with soap and water.[3]

Emergency Procedures: Spill and Exposure Response

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[3][8]

  • Prevent the spill from entering drains or waterways.[5][8]

  • Ventilate the area and wash the spill site after material pickup is complete.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical advice.[3][9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound, including the chemical itself, empty containers, and used PPE, must be disposed of as hazardous waste.[9]

  • Collect waste in clearly labeled, sealed containers.

  • Dispose of the waste through a licensed professional waste disposal service, in accordance with all applicable federal, state, and local regulations.[4][8]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.

References

  • PubChem. This compound | C9H11NO. [Link]
  • 3E. This compound - Free SDS search. [Link]
  • Capot Chemical. MSDS of 1,2,3,4-Tetrahydro-isoquinolin-4-ol. [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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1,2,3,4-Tetrahydroquinolin-8-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.